molecular formula C10H12O2 B017817 4-Methoxyphenylacetone CAS No. 122-84-9

4-Methoxyphenylacetone

Cat. No.: B017817
CAS No.: 122-84-9
M. Wt: 164.20 g/mol
InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-propanone is an alkylbenzene.
4-Methoxyphenylacetone is a natural product found in Clausena anisata, Clausena heptaphylla, and other organisms with data available.

Properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKNGZODAOLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059545
Record name 1-(4-Methoxyphenyl)-2-propanone
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Molecular Weight

164.20 g/mol
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Physical Description

Solid, colourless oily liquid with an anise type odour
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Boiling Point

145.00 °C. @ 25.00 mm Hg
Record name 1-(4-Methoxyphenyl)-2-propanone
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Solubility

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Density

1.067-1.073
Record name 1-(p-Methoxyphenyl)-2-propanone
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CAS No.

122-84-9
Record name 4-Methoxyphenylacetone
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Record name 2-Propanone, 1-(4-methoxyphenyl)-
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Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(P-METHOXYPHENYL)-2-PROPANONE
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Record name 1-(4-Methoxyphenyl)-2-propanone
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Melting Point

46 °C
Record name 1-(4-Methoxyphenyl)-2-propanone
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Foundational & Exploratory

Technical Guide: 4-Methoxyphenylacetone (4-MeO-P2P) Physicochemical Profile

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical characterization of 4-Methoxyphenylacetone (CAS 122-84-9), a critical aromatic ketone intermediate.[1][2] While widely recognized for its regulatory status as a List I chemical (US) and monitored precursor (EU) due to its role in amphetamine-type stimulant synthesis, this compound remains a legitimate building block in the development of pharmaceutical agents, including antihypertensives and specific enzyme inhibitors.[1] This document is engineered for research scientists and forensic analysts, focusing on rigorous identification standards, spectral interpretation, and stability profiles.[1]

Part 1: Chemical Identity & Structural Analysis[1][3]

This compound is a para-substituted phenylacetone derivative.[1][3] Its chemical behavior is defined by the electron-donating methoxy group at the para position, which significantly enhances the nucleophilicity of the aromatic ring compared to unsubstituted phenylacetone.[1]

AttributeSpecification
IUPAC Name 1-(4-Methoxyphenyl)propan-2-one
Common Synonyms p-Anisylacetone; 4-Methoxybenzyl methyl ketone; p-Methoxy-P2P
CAS Registry Number 122-84-9
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES COc1ccc(CC(C)=O)cc1
InChI Key WFWKNGZODAOLEO-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the functional decomposition of the molecule, highlighting sites of chemical reactivity and metabolic susceptibility.

GStructThis compound(C10H12O2)MethoxyMethoxy Group (-OCH3)(e- Donor / EDG)Struct->MethoxyPara-SubstitutionAromaticPhenyl Ring(Nucleophilic)Struct->AromaticCore ScaffoldKetoneKetone Moiety (C=O)(Electrophilic Center)Struct->KetoneSide ChainAlphaCAlpha-Carbon(Acidic Protons)Ketone->AlphaCEnolization Potential

Figure 1: Functional group decomposition of this compound indicating reactive centers.

Part 2: Physicochemical Profile[1][2][8]

The following data represents the consensus of experimental values derived from high-purity reference standards (>98.5% GC).

Table 1: Physical Constants
PropertyValueContext/Notes
Physical State LiquidColorless to pale yellow oil at STP.[1]
Melting Point < -15 °CRemains liquid even at standard freezer temperatures.[1]
Boiling Point 260–262 °CAt 760 mmHg (Atmospheric).[1]
Boiling Point (Reduced) 145 °CAt 25 mmHg.[1][3][4][5]
Density 1.067 g/mLAt 25 °C. Denser than water.[1][3][6][4]
Refractive Index (

)
1.5200 – 1.5250High index due to aromaticity; critical for purity checks.[1]
Flash Point 102 °C (215 °F)Closed Cup.[1] Combustible but not highly flammable.[1]
Lipophilicity (LogP) ~1.6Moderate lipophilicity; crosses blood-brain barrier easily.
Solubility ImmiscibleWater (<0.1 g/L).[1][6]
Solubility MiscibleEthanol, Diethyl ether, Chloroform, Acetone.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification requires multi-modal spectroscopic analysis.[1][7] The following data serves as a reference for validating synthesized or confiscated samples.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by a distinct AA'BB' aromatic system and three singlets.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
6.80 – 7.15 Multiplet (AA'BB')4HAromatic RingDistinct para-substitution pattern.
3.79 Singlet3H-OCH₃Deshielded by oxygen; diagnostic for methoxy group.[1]
3.63 Singlet2HAr-CH₂-COBenzylic protons; slightly acidic due to carbonyl proximity.[1]
2.14 Singlet3H-CO-CH₃Methyl ketone; typical range for acetyl protons.[1]
Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV

The fragmentation pattern is dominated by benzylic cleavage, a hallmark of phenylacetone derivatives.[1]

  • Molecular Ion (M⁺): m/z 164 (Moderate intensity)

  • Base Peak: m/z 121[1][8]

    • Mechanism:[1] Loss of the acetyl group (M - 43).[1] The resulting ion is the 4-methoxybenzyl cation , which stabilizes via resonance into a substituted tropylium ion structure.[1]

  • Secondary Fragments:

    • m/z 164 → m/z 121 (Loss of -COCH₃)

    • m/z 121 → m/z 91 (Loss of CH₂O from methoxy group - rare but possible) or m/z 77 (Phenyl cation).[1]

    • m/z 43 (Acetyl cation [CH₃CO]⁺).[1]

Analytical Workflow Diagram

MS_FragM_IonMolecular Ion (M+)m/z 164Base_PeakBase Peak(4-Methoxybenzyl Cation)m/z 121M_Ion->Base_PeakAlpha-Cleavage(-COCH3)AcetylAcetyl Radical(Neutral Loss)Mass 43M_Ion->AcetylNot detected directlyin + ion modeTropyliumSubstituted Tropylium Ion(Resonance Stabilized)Base_Peak->TropyliumRearrangement

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

Part 4: Synthesis & Reactivity (Legitimate Context)

While this compound is a controlled precursor, its chemistry is relevant for legitimate organic synthesis, particularly in the creation of non-stimulant pharmaceutical intermediates.[1]

Chemical Stability
  • Oxidation: The benzylic position is susceptible to oxidation.[1] Prolonged exposure to air can lead to the formation of 4-methoxybenzoic acid (anisic acid).[1]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8 °C to prevent autoxidation and polymerization.[1]

Key Reactions
  • Reductive Amination:

    • Reagents: NaBH₃CN or H₂/Pd-C with primary/secondary amines.[1]

    • Application: Synthesis of pharmaceutical amines.[1][8] Note that using methylamine yields PMMA (illicit), whereas using complex amines yields legitimate therapeutic candidates (e.g., antiviral or antihypertensive analogs).[1]

  • Knoevenagel Condensation:

    • Reacts with aldehydes at the alpha-carbon to form unsaturated ketones, used in creating liquid crystals and polymers.[1]

Part 5: Safety & Regulatory Compliance[1]

Handling Protocols
  • PPE: Nitrile gloves (breakthrough time >480 min), safety goggles, and lab coat.[1]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Spill Management: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

Regulatory Status[1]
  • United States: List I Chemical (DEA).[1] Import/export and sales are strictly regulated under the Controlled Substances Act.[1]

  • European Union: Category 1 Precursor (Regulation (EC) No 273/2004).[1] Requires license for possession and trade.[1]

  • China: Regulated precursor.[1]

Self-Validating Compliance Check: Before acquiring or synthesizing, researchers must verify:

  • Is the end-use documented and legitimate?

  • Are DEA/National quotas available?

  • Is the storage facility secure (double-lock standard)?

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31231, this compound.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Propanone, 1-(4-methoxyphenyl)- Mass Spectrum.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-(4-methoxyphenyl)propan-2-one.[1] Retrieved from [Link]

  • Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

Technical Guide: Spectroscopic Analysis & Forensic Identification of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS 122-84-9) is a critical substituted propiophenone derivative used legitimately in organic synthesis and illicitly as a primary precursor for the controlled substances PMA (paramethoxyamphetamine) and PMMA (paramethoxymethamphetamine).

This technical guide provides a rigorous framework for the spectroscopic characterization of 4-MeO-P2P. It focuses on distinguishing the para-isomer from its regioisomers (2- and 3-methoxy) and establishing a self-validating analytical workflow for forensic and quality control (QC) applications.

Part 1: Chemical Profile & Structural Logic

Understanding the electronic environment of 4-MeO-P2P is prerequisite to interpreting its spectral data. The molecule consists of a phenyl ring substituted at the para position with an electron-donating methoxy group (-OCH


) and a 2-oxopropyl side chain.
ParameterData
IUPAC Name 1-(4-Methoxyphenyl)propan-2-one
Formula C

H

O

Molecular Weight 164.20 g/mol
Key Functionality Ketone (C=O), Aryl Ether (Ar-O-C)
Electronic Effect Methoxy group acts as a

-donor, shielding ortho/para protons (NMR) and stabilizing benzylic carbocations (MS).

Part 2: Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the primary "fingerprint" for identification. The fragmentation of 4-MeO-P2P is dominated by benzylic cleavage rather than the McLafferty rearrangement, due to the high stability of the resulting resonance-stabilized cation.

Fragmentation Pathway Logic
  • Molecular Ion (

    
    ):  Observed at m/z 164 . Usually of moderate intensity.
    
  • 
    -Cleavage (Base Peak):  The bond between the carbonyl carbon and the benzylic carbon is cleaved (or the bond between carbonyl and methyl). However, the dominant pathway is the formation of the 4-methoxybenzyl cation  (tropylium analog).
    
    • 
       (164) 
      
      
      
      Loss of Acetyl radical [
      
      
      COCH
      
      
      ] (mass 43)
      
      
      m/z 121 .
  • Secondary Fragmentation: The stable m/z 121 ion further degrades by losing formaldehyde (CH

    
    O) or CO to form m/z 91 or m/z 77.
    
Visualization: Fragmentation Mechanism

The following diagram illustrates the ionization and subsequent dissociation pathways.

MS_Fragmentation M_Ion Molecular Ion [C10H12O2]+ m/z 164 Base_Peak Base Peak (Methoxybenzyl Cation) [C8H9O]+ m/z 121 M_Ion->Base_Peak - Acetyl Radical (43) Frag_91 Tropylium Ion [C7H7]+ m/z 91 Base_Peak->Frag_91 - CH2O (30) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Base_Peak->Frag_77 - C2H4O Acetyl Acetyl Radical [CH3CO] (Neutral Loss 43)

Caption: Primary electron ionization (EI) fragmentation pathway of this compound showing the dominant m/z 121 base peak.[1]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the para-isomer from ortho and meta isomers. The symmetry of the para-substitution creates a characteristic AA'BB' splitting pattern in the aromatic region.

H NMR Data (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.13 Singlet (s)3H-C(=O)CH

Terminal methyl group adjacent to carbonyl (deshielded).
3.64 Singlet (s)2HAr-CH

-C=O
Benzylic protons. Singlet indicates no adjacent protons on the chain.
3.80 Singlet (s)3H-OCH

Methoxy protons. Highly deshielded by oxygen.
6.87 Doublet (d)2HAr-H (3,5)Ortho to methoxy group. Shielded by resonance donation.
7.11 Doublet (d)2HAr-H (2,6)Meta to methoxy group. Less shielded.

*Note: While often reported as doublets, this is formally an AA'BB' system (


 Hz), characteristic of 1,4-disubstitution.
C NMR Data (100 MHz, CDCl )
Shift (

ppm)
Assignment
29.1 Terminal Methyl (-CH

)
50.2 Benzylic Carbon (-CH

-)
55.3 Methoxy Carbon (-OCH

)
114.2 Aromatic C-3, C-5 (Ortho to OMe)
126.5 Aromatic C-1 (Quaternary, attached to CH

)
130.5 Aromatic C-2, C-6 (Meta to OMe)
158.7 Aromatic C-4 (Quaternary, attached to OMe)
206.8 Carbonyl Carbon (C=O)

Part 4: Infrared (IR) Spectroscopy[3][4]

IR is useful for quick functional group verification but less specific for isomer differentiation than NMR.

  • 1710–1715 cm

    
    :  Strong C=O stretch (saturated ketone). This distinguishes it from conjugated ketones (which would appear lower, ~1680 cm
    
    
    
    ).
  • 1245–1250 cm

    
    :  Strong C-O-C asymmetric stretch (aryl alkyl ether).
    
  • 810–840 cm

    
    :  C-H out-of-plane bending. A strong band here is indicative of para-disubstituted benzene rings.
    

Part 5: Experimental Protocol (Analytical)

Protocol: GC-MS Identification & Isomer Differentiation

This protocol validates the identity of 4-MeO-P2P and separates it from its ortho (2-MeO) and meta (3-MeO) isomers.

Reagents:

  • Sample (dissolved in Methanol or Ethyl Acetate).

  • Internal Standard (e.g., Diphenylmethane or Tetradecane).

Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5MS or HP-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
    • Why: Non-polar phases separate based on boiling point and polarity. The para isomer typically has the highest boiling point due to symmetry/packing.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: EI mode (70 eV), 230°C. Scan range 40–400 amu.

Elution Order Logic: On a 5% phenyl-methylpolysiloxane column (DB-5), the elution order is typically:

  • 2-Methoxyphenylacetone (Ortho): Lowest retention time (steric hindrance reduces intermolecular forces).

  • 3-Methoxyphenylacetone (Meta): Intermediate.

  • This compound (Para): Highest retention time (highest symmetry/polarity interaction).

Workflow Visualization

Analytical_Workflow Sample Unknown Sample (Liquid/Solid) Prep Sample Prep Dilute in MeOH (1 mg/mL) Add Internal Std Sample->Prep GC GC Separation DB-5MS Column Temp Ramp 80->280°C Prep->GC MS MS Detection EI (70eV) Scan 40-400 GC->MS Data Data Analysis MS->Data Check_RT Check Retention Time (vs Reference) Data->Check_RT Check_Ion Check Ion Ratio (121/164) Check_RT->Check_Ion Match Result Confirmed ID: This compound Check_Ion->Result Pass

Caption: Standardized GC-MS analytical workflow for forensic identification.

References

  • National Center for Biotechnology Information (PubChem). this compound (Compound). PubChem CID 31231. Available at: [Link]

  • Kranenburg, R. F., et al. (2019).[2] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International.[3][4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 1-(4-Methoxyphenyl)-2-propanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Specifically referencing precursor analysis sections). Available at: [Link]

Sources

Introduction: Unveiling Molecular Architecture with ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methoxyphenylacetone

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique in modern organic chemistry, providing profound insights into the electronic structure of molecules.[1] At its core, NMR exploits the magnetic properties of atomic nuclei, particularly the proton (¹H), to generate a detailed map of a molecule's hydrogen framework.[2] This guide offers a comprehensive exploration of the ¹H NMR spectrum of this compound (also known as 1-(4-methoxyphenyl)propan-2-one), a key aromatic ketone with the chemical formula C₁₀H₁₂O₂.[3] We will delve into the principles, experimental protocols, and detailed spectral interpretation necessary for the unambiguous structural elucidation of this compound, providing researchers, scientists, and drug development professionals with a field-proven understanding of this analysis.

Part 1: Foundational Principles of ¹H NMR Spectroscopy

A coherent interpretation of any ¹H NMR spectrum rests on understanding four key pillars of information it provides.[4][5]

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) reflects the local electronic environment of a proton.[4] Electron-withdrawing groups deshield a proton, shifting its signal "downfield" (to a higher ppm value), while electron-donating groups shield it, causing an "upfield" shift (lower ppm).[6] The standard reference point is Tetramethylsilane (TMS), set at 0 ppm.[6]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal.[4][5] This provides a quantitative ratio of the different types of protons in the molecule.

  • Multiplicity (Spin-Spin Splitting): This refers to the splitting of a single proton signal into multiple peaks (e.g., a singlet, doublet, triplet).[7] This phenomenon arises from the magnetic influence of non-equivalent protons on adjacent carbon atoms. The splitting pattern is governed by the n+1 rule , where 'n' is the number of neighboring, non-equivalent protons, providing crucial connectivity information.[7]

  • Coupling Constant (J): The distance between the sub-peaks of a split signal is the coupling constant, measured in Hertz (Hz).[8] This value is independent of the spectrometer's magnetic field strength and provides detailed information about the dihedral angle and connectivity between coupled protons.[8]

Part 2: A Self-Validating Experimental Protocol for Data Acquisition

The integrity of NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition. The following protocol is designed to ensure high-quality, reproducible results.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A 1. Weigh Sample (5-25 mg of this compound) B 2. Select Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C 3. Dissolve Sample (Vortex until homogeneous) B->C D 4. Transfer to NMR Tube (Filter if particulates are present) C->D E 5. Insert Sample into Spectrometer D->E Prepared Sample F 6. Lock & Shim (Lock on Deuterium signal, optimize B₀ homogeneity) E->F G 7. Acquire FID (Collect Free Induction Decay signal) F->G H 8. Process Data (Fourier Transform, Phase & Baseline Correction) G->H I 9. Spectral Analysis H->I Final Spectrum

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 5–25 mg of this compound for a standard ¹H NMR experiment.[9] This concentration is optimal for achieving a high signal-to-noise ratio in a short acquisition time.

  • Solvent Selection and Dissolution:

    • Causality: A deuterated solvent (e.g., Chloroform-d, CDCl₃) is essential.[10] The spectrometer's frequency lock relies on the deuterium signal, and using a non-deuterated solvent would result in a massive solvent signal that would obscure the analyte's signals.[11]

    • Procedure: Dissolve the weighed sample in approximately 0.6–0.7 mL of CDCl₃ in a small vial.[12] Ensure complete dissolution, using a vortex mixer if necessary. The residual proton signal for CDCl₃ appears at ~7.26 ppm and should be noted.[13]

  • Transfer to NMR Tube: Transfer the homogeneous solution into a clean, high-quality NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent interference with the magnetic field homogeneity.

  • Spectrometer Setup:

    • Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium frequency of the solvent, which stabilizes the magnetic field.

    • Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the main magnetic field (B₀) across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks and better resolution.

  • Data Acquisition and Processing:

    • The sample is irradiated with radiofrequency pulses, and the resulting signal, known as the Free Induction Decay (FID), is detected.

    • A mathematical operation, the Fourier Transform (FT), is applied to the FID to convert the time-domain signal into the familiar frequency-domain spectrum (intensity vs. ppm).

    • Finally, phase and baseline corrections are applied to the spectrum to ensure accurate peak shapes and integrations.

Part 3: In-Depth Spectral Analysis of this compound

The molecular structure of this compound dictates a specific and predictable ¹H NMR spectrum with four distinct signals.

Molecular Structure and Proton Environments

G cluster_mol This compound cluster_labels Proton Assignments mol A a (3H, Singlet) ~2.15 ppm B b (2H, Singlet) ~3.62 ppm C d (3H, Singlet) ~3.79 ppm D c (2H, Doublet) ~6.86 ppm E c' (2H, Doublet) ~7.11 ppm

Caption: Structure of this compound with proton assignments.

Signal Interpretation and Justification

The ¹H NMR spectrum is characterized by the following signals:

  • Signal A (Methyl Ketone, -COCH₃):

    • Chemical Shift (δ): Expected around 2.15 ppm. Protons adjacent to a carbonyl group typically resonate in the 2.0–2.4 ppm range.[14]

    • Integration: Integrates to 3 protons.

    • Multiplicity: A singlet . There are no protons on the adjacent carbonyl carbon, so n=0, and according to the n+1 rule, the signal is a singlet (0+1=1).

  • Signal B (Methylene, -CH₂-):

    • Chemical Shift (δ): Expected around 3.62 ppm. These are benzylic protons, which typically appear around 2.0-3.0 ppm.[15] However, their proximity to the electron-withdrawing carbonyl group further deshields them, shifting them further downfield.

    • Integration: Integrates to 2 protons.

    • Multiplicity: A singlet . The adjacent carbon is the quaternary carbon of the aromatic ring, which has no protons. The other adjacent carbon is the carbonyl carbon, also with no protons. Therefore, n=0, resulting in a singlet.

  • Signal C (Aromatic, Ar-H):

    • Chemical Shift (δ): The four aromatic protons are not chemically equivalent. The para-substitution pattern creates an AA'BB' system, which often simplifies to two distinct doublets.

      • The two protons ortho to the electron-donating methoxy group (a shielding group) are expected upfield, around 6.86 ppm .

      • The two protons ortho to the electron-withdrawing acetylmethyl group (a deshielding group) are expected downfield, around 7.11 ppm . Aromatic protons generally resonate between 6.5-8.0 ppm.[15]

    • Integration: Each doublet integrates to 2 protons, for a total of 4 aromatic protons.

    • Multiplicity: Two doublets . Each set of aromatic protons is split only by its ortho neighbor on the ring, resulting in a doublet. The coupling constant (³J) for this ortho-coupling is typically in the range of 7–9 Hz.

  • Signal D (Methoxy, -OCH₃):

    • Chemical Shift (δ): Expected around 3.79 ppm. Protons on a carbon attached to an oxygen atom (ether linkage) typically appear in the 3.5–5.5 ppm range.[6]

    • Integration: Integrates to 3 protons.

    • Multiplicity: A singlet . The adjacent oxygen atom has no protons, and the adjacent aromatic carbon is quaternary. With n=0, the signal is a singlet.

Data Summary Table
Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
a-COCH₃2.153HSingletN/A
b-CH₂-3.622HSingletN/A
cAr-H6.86, 7.112H, 2HDoublet~8-9 Hz
d-OCH₃3.793HSingletN/A
Note: Chemical shift values are predictions and may vary slightly based on solvent, concentration, and spectrometer frequency. Data is compiled with reference to the Spectral Database for Organic Compounds (SDBS).[16][17]

Conclusion: A Self-Validating Structural Portrait

The ¹H NMR spectrum of this compound serves as a self-validating system for its molecular structure. The presence of four distinct signals with an integration ratio of 3:2:4:3 is in perfect agreement with the 12 protons in the molecule. The chemical shifts of the aliphatic singlets confirm the methyl ketone and methoxy environments, while the benzylic singlet confirms the -CH₂CO- moiety. Critically, the appearance of the aromatic region as two doublets, each integrating to two protons, provides definitive evidence for a 1,4-disubstituted (para) benzene ring. This comprehensive analysis, grounded in fundamental principles and rigorous experimental protocol, exemplifies the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Monash University. (n.d.). Spectral database for organic compounds: SDBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Karnatak University. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Homepage. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxyphenylacetone, also known as 1-(4-methoxyphenyl)propan-2-one, is a chemical compound of significant interest in various fields of chemical and forensic sciences.[1] Its structural elucidation and characterization are paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful and indispensable tool for the unambiguous determination of the molecular structure of this compound. This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of this compound, delving into the theoretical underpinnings of the observed spectral data, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectrum.

Theoretical Framework: Understanding ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a technique that provides detailed information about the carbon skeleton of a molecule. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between different carbon atoms within a molecule. The chemical shift values, reported in parts per million (ppm), are measured relative to a standard reference compound, typically tetramethylsilane (TMS).[2]

Several factors influence the ¹³C chemical shift, including the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects. For aromatic compounds like this compound, the position of substituents on the benzene ring significantly impacts the chemical shifts of the aromatic carbons.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as follows:

Figure 1. Molecular structure and carbon numbering of this compound.

Experimental ¹³C NMR Data

The ¹³C NMR spectral data for this compound was obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was recorded in a deuterated chloroform (CDCl₃) solution. The chemical shifts are reported in ppm relative to TMS.

Carbon AtomChemical Shift (ppm)
C1130.4
C2 & C6129.8
C3 & C5113.9
C4158.4
C7 (CH₂)49.5
C8 (C=O)207.2
C9 (CH₃)29.1
C10 (OCH₃)55.2

Table 1. Experimental ¹³C NMR Chemical Shifts of this compound.

Spectral Interpretation and Analysis

The ¹³C NMR spectrum of this compound displays a total of 8 distinct signals, consistent with the molecular symmetry.

  • Carbonyl Carbon (C8): The signal at 207.2 ppm is characteristic of a ketone carbonyl carbon. This region of the spectrum is typically where carbons double-bonded to an oxygen atom resonate.[3]

  • Aromatic Carbons (C1-C6): The signals in the range of 113.9 ppm to 158.4 ppm are attributed to the carbons of the benzene ring.

    • C4 (158.4 ppm): This downfield shift is due to the direct attachment of the electron-donating methoxy group. The oxygen atom deshields the attached carbon, causing it to resonate at a lower field.

    • C3 and C5 (113.9 ppm): These carbons are ortho to the methoxy group and meta to the acetone group. The electron-donating resonance effect of the methoxy group increases the electron density at these positions, causing a significant upfield shift (shielding). The two carbons are chemically equivalent due to the plane of symmetry in the molecule, hence they appear as a single signal.

    • C2 and C6 (129.8 ppm): These carbons are meta to the methoxy group and ortho to the acetone group. The influence of the methoxy group at the meta position is minimal. The electron-withdrawing nature of the acetone group deshields these carbons. Their chemical equivalence results in a single peak.

    • C1 (130.4 ppm): This quaternary carbon is para to the methoxy group and directly attached to the acetone side chain. It is deshielded by the electron-withdrawing effect of the carbonyl group.

  • Methoxy Carbon (C10): The signal at 55.2 ppm is characteristic of a methoxy group attached to an aromatic ring. The electronegative oxygen atom causes a downfield shift compared to a standard alkyl carbon.[4][5]

  • Methylene Carbon (C7): The peak at 49.5 ppm corresponds to the methylene (-CH₂-) carbon of the acetone side chain.

  • Methyl Carbon (C9): The signal at 29.1 ppm is assigned to the terminal methyl (-CH₃) carbon of the acetone group.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent and concentration can affect chemical shifts and signal-to-noise.

  • Procedure:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-characterized.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

  • Rationale: Proper instrument setup and calibration are essential for accurate and reliable data.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This ensures high resolution and accurate peak shapes.

3. ¹³C NMR Data Acquisition:

  • Rationale: The acquisition parameters determine the quality of the final spectrum.

  • Procedure:

    • Select a standard proton-decoupled ¹³C NMR experiment. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.

    • Employ a relaxation delay (e.g., 2 seconds) to allow for the full relaxation of the carbon nuclei between scans, which is important for quantitative analysis, although less critical for simple identification.

4. Data Processing:

  • Rationale: Proper data processing is necessary to obtain a clear and interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline correct the spectrum to remove any rolling or distortion.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks if quantitative information is desired, though peak heights in a standard ¹³C NMR spectrum are not directly proportional to the number of carbons.

Figure 2. Experimental workflow for ¹³C NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By understanding the theoretical principles of ¹³C NMR and the influence of the molecular structure on chemical shifts, researchers can confidently identify and characterize this compound. The detailed experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring scientific integrity and reproducibility in the laboratory. The provided data and interpretations serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Libretexts, C. (2023, October 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

Technical Guide: FT-IR Analysis of 4-Methoxyphenylacetone (CAS 122-84-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analytical framework for the identification and characterization of 4-Methoxyphenylacetone (4-MPA) using Fourier Transform Infrared Spectroscopy (FT-IR). As a structural isomer of other methoxylated P2P precursors, 4-MPA requires precise spectral interpretation to distinguish it from ortho- and meta- isomers. This guide prioritizes Attenuated Total Reflectance (ATR) sampling due to the substance's physical state (oil) and details the specific vibrational modes—particularly the non-conjugated carbonyl and para-substituted aromatic out-of-plane bending—that serve as definitive chemical fingerprints.

Chemical Context & Molecular Architecture[1]

This compound (also known as p-Methoxybenzyl methyl ketone) is a ketone precursor often analyzed in forensic and pharmaceutical contexts. Its structural integrity is defined by three distinct moieties that drive its IR absorption profile:

  • The Aromatic Ring: A benzene ring substituted at the 1 and 4 positions (para-substitution).

  • The Methoxy Group: An ether linkage (-O-CH₃) attached to the ring.

  • The 2-Propanone Chain: A ketone group separated from the aromatic ring by a methylene bridge (-CH₂-).

Critical Structural Note: Unlike acetophenones, the carbonyl group in 4-MPA is not conjugated with the aromatic ring. This lack of conjugation shifts the carbonyl stretching frequency to a higher wavenumber compared to conjugated analogs, a key diagnostic feature.

PropertySpecification
CAS Number 122-84-9
Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Clear to pale yellow oily liquid
Boiling Point ~260°C

Experimental Methodology: ATR-FTIR Protocol

Given 4-MPA's liquid state and high boiling point, ATR (Attenuated Total Reflectance) is the superior sampling method over transmission cells, eliminating pathlength calculation errors and interference fringes.

Instrumentation & Parameters
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.

  • Crystal Material: Diamond (preferred for durability) or ZnSe.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for isomer splitting).

  • Scans: Minimum 16 scans (Screening) or 64 scans (High S/N Confirmation).

  • Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹.

Analytical Workflow

The following diagram outlines the self-validating workflow for analyzing 4-MPA, ensuring data integrity from prep to reporting.

FTIR_Workflow Start Start: Sample Intake Clean 1. Crystal Cleaning (Isopropanol/Acetone) Start->Clean Background 2. Background Scan (Ambient Air) Clean->Background Load 3. Load Sample (Neat Liquid, ~10µL) Background->Load Acquire 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Acquire QC 5. Quality Check (S/N Ratio > 100:1) Acquire->QC QC->Clean Fail (Resample) Process 6. Processing (ATR Correction) QC->Process Pass Analyze 7. Peak Assignment Process->Analyze

Figure 1: Standardized ATR-FTIR workflow for liquid ketone analysis.

Spectral Interpretation & Peak Assignment

The IR spectrum of 4-MPA is characterized by a lack of O-H stretching (unless wet) and a sharp, distinct carbonyl peak.

The High Wavenumber Region (3100–2800 cm⁻¹)

This region differentiates the aromatic protons from the aliphatic chain protons.

  • 3050–3000 cm⁻¹: Aromatic C-H stretching (Weak to Medium).

  • 2980–2830 cm⁻¹: Aliphatic C-H stretching.

    • Specific Diagnostic: The methoxy group (-OCH₃) often shows a distinct C-H stretch around 2835 cm⁻¹ , which is lower than typical alkane methyls due to the oxygen attachment.

The Fingerprint Region (1800–600 cm⁻¹)

This is the primary region for identification.

The Carbonyl (C=O) Vector

The ketone group is located on the propyl chain, separated from the ring.

  • Position: 1710–1716 cm⁻¹

  • Intensity: Very Strong.

  • Mechanistic Insight: If this were 4-methoxyacetophenone, the peak would shift to ~1675 cm⁻¹ due to resonance delocalization reducing the bond order. The presence of the peak >1700 cm⁻¹ confirms the non-conjugated nature of the ketone in 4-MPA.

The Ether (C-O-C) Vector

The methoxy group provides two massive bands.

  • Asymmetric Stretch (Ar-O-C): 1240–1260 cm⁻¹ (Typically the second strongest peak after Carbonyl).

  • Symmetric Stretch: 1020–1040 cm⁻¹ .

The Aromatic Substitution Vector

Distinguishing the para (1,4) isomer from ortho (1,2) or meta (1,3).

  • Para-Substitution: Characterized by a strong C-H out-of-plane (oop) bending vibration in the 800–850 cm⁻¹ range (often ~830 cm⁻¹).

  • Differentiation: Ortho isomers typically show a band near 750 cm⁻¹; Meta isomers show bands near 780 cm⁻¹ and 690 cm⁻¹.

Consolidated Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretching3000 – 3060WeakConfirm unsaturation
Aliphatic C-H Stretching (asym/sym)2900 – 2980MediumPropyl chain presence
Methoxy C-H Stretching~2835WeakO-CH₃ indicator
Ketone (C=O) Stretching1710 – 1716 Strong Non-conjugated ketone
Aromatic Ring C=C Ring Stretch1610, 1510MediumBenzene ring skeleton
Ether (Ar-O-C) Asym. Stretching1240 – 1255 Strong Aryl ether linkage
Ether (O-CH₃) Sym. Stretching1020 – 1040MediumMethoxy group
Para-Substituted C-H OOP Bending815 – 840 StrongIsomer ID (1,4-sub)

Isomer Differentiation Logic

In forensic and research applications, distinguishing 4-MPA from its isomers is critical. The following decision tree illustrates the spectral logic used to confirm the para isomer.

Isomer_Logic Root Unknown Methoxyphenylacetone Isomer Step1 Check Carbonyl Region (1710-1720 cm⁻¹) Root->Step1 Conj Shifted to ~1680 cm⁻¹? (Conjugated) Step1->Conj NonConj Peak at ~1715 cm⁻¹? (Non-Conjugated) Step1->NonConj Reject1 REJECT 4-MPA (Likely Acetophenone deriv.) Conj->Reject1 Step2 Check OOP Bending (Fingerprint 900-700 cm⁻¹) NonConj->Step2 Ortho Peak ~750 cm⁻¹ (Ortho) Step2->Ortho Meta Peaks ~780 & 690 cm⁻¹ (Meta) Step2->Meta Para Single Strong Peak ~815-840 cm⁻¹ Step2->Para Result CONFIRMED: this compound Para->Result

Figure 2: Spectral decision tree for differentiating Methoxyphenylacetone isomers.

Validation & Common Interferences

To ensure Trustworthiness in the analysis, researchers must account for common contaminants that can distort the spectrum.

  • Water (Moisture):

    • Symptom:[1][2][3] Broad, rounded band centered at 3400 cm⁻¹.

    • Remediation:[4] Dry sample over anhydrous Magnesium Sulfate (MgSO₄) before analysis.

  • Solvent Residues:

    • Ethyl Acetate: Additional carbonyl shoulder at 1740 cm⁻¹.

    • Dichloromethane: Strong bands at 700–750 cm⁻¹ (can mask the para-substitution peak).

  • Precursor Contamination (4-Methoxybenzaldehyde):

    • Symptom:[1][2][3] Fermi resonance doublet (2720 & 2820 cm⁻¹) and a conjugated carbonyl shift (~1690 cm⁻¹).

Calibration Standard

For quantitative workflows or strict validation, run a Polystyrene Film standard. Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the certified value before analyzing the 4-MPA sample.

References

  • National Institute of Standards and Technology (NIST). this compound Mass and IR Spectra.[5] NIST Chemistry WebBook, SRD 69.[1][6] [Link][1][6]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.0, 2019. (Category A Analytical Methods).[7][8][9][10] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for interpretation of para-substituted aromatics and non-conjugated ketones). [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P; CAS: 122-84-9) is a critical analytical target, primarily due to its role as a primary precursor in the synthesis of 4-methoxymethamphetamine (PMMA) and 4-methoxyamphetamine (PMA)—substances with high toxicity profiles often found in illicit drug supplies.

This guide provides a definitive technical analysis of the Electron Ionization (EI) mass spectral fragmentation of 4-MeO-P2P. Unlike generic spectral libraries, this document focuses on the mechanistic causality of ion formation, providing researchers with the logic required to defend analytical results in forensic and clinical settings. We will establish why the m/z 121 and m/z 43 ions dominate the spectrum and how to leverage their abundance ratios to distinguish the para- isomer from its meta- and ortho- regioisomers.

Chemical Identity & Structural Basis

Before analyzing fragmentation, we must understand the electronic environment of the molecule. The 4-methoxy group is a strong electron-donating group (EDG) via resonance, which significantly stabilizes cationic intermediates formed during ionization.

PropertyDetail
IUPAC Name 1-(4-methoxyphenyl)propan-2-one
Common Name This compound; Anisylacetone
Formula

Molecular Weight 164.20 g/mol
Key Functional Groups Methyl Ketone (side chain), Anisole (aromatic core)

Experimental Protocol: Self-Validating Methodology

To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. These align with SWGDRUG and NIST standard operating procedures for forensic analysis.

Rationale: Standardizing source temperature and ionization energy is critical. Lower energies (e.g., 20 eV) will alter the 121:43 ratio, potentially leading to misidentification of isomers.

Table 1: Recommended GC-MS Parameters
ParameterSettingTechnical Rationale
Ionization Mode Electron Ionization (EI)Standard hard ionization for library matching.
Electron Energy 70 eVStandard energy to ensure reproducible fragmentation patterns comparable to NIST/Wiley libraries.
Source Temp 230 °CSufficient to prevent condensation but minimizes thermal degradation of the ketone.
Transfer Line 280 °CPrevents cold-spot condensation of the relatively high-boiling precursor.
Column Phase 5% Phenyl-MethylStandard non-polar phase (e.g., DB-5MS, HP-5) provides adequate retention.
Scan Range m/z 35–350Captures the acetyl fragment (43) and molecular ion (164) without low-mass background noise.

Fragmentation Mechanics: The Core Analysis

The mass spectrum of 4-MeO-P2P is defined by a competition between two primary alpha-cleavage pathways. Understanding this competition is the key to interpreting the spectrum.

The Molecular Ion ( m/z 164)

The molecular ion at m/z 164 is observable but typically of moderate intensity (15–30%). The presence of the aromatic ring stabilizes the radical cation, preventing total fragmentation, but the labile bond alpha to the carbonyl promotes rapid dissociation.

The Base Peak: m/z 121 (4-Methoxybenzyl Cation)

In the para- isomer (4-MeO-P2P), the base peak is almost exclusively m/z 121 .

  • Mechanism: Inductive cleavage occurs at the alpha-carbon bond between the methylene group and the carbonyl carbon.

  • Driving Force: This cleavage generates a 4-methoxybenzyl cation . This ion is exceptionally stable due to the resonance donation of the lone pair from the methoxy oxygen into the benzene ring.

  • Rearrangement: The 4-methoxybenzyl cation often undergoes ring expansion to form the even more stable methoxytropylium ion .

  • Diagnostic Value: The dominance of m/z 121 is the primary marker for the para- substitution pattern.

The Acylium Ion: m/z 43

The second most prominent peak is m/z 43 (


).
  • Mechanism: This is the complementary alpha-cleavage product. If the charge remains on the acetyl fragment rather than the benzyl fragment, m/z 43 is observed.

  • Abundance: While intense, it is secondary to m/z 121 in the para- isomer because the resonance-stabilized benzyl cation is thermodynamically favored over the acylium ion.

Secondary Fragments
  • m/z 91 (

    
    ):  Formed by the loss of formaldehyde (
    
    
    
    , 30 Da) from the m/z 121 ion. This confirms the presence of the methoxy group on the ring.
  • m/z 77 (

    
    ):  Phenyl cation, resulting from further degradation of the aromatic core.
    

Visualizing the Pathway

The following diagram maps the competitive kinetics between the formation of the diagnostic benzyl cation and the acetyl fragment.

G M_Ion Molecular Ion (M+) m/z 164 [Radical Cation] Alpha_Cleavage Alpha-Cleavage (Competition) M_Ion->Alpha_Cleavage - e- Benzyl_Cat 4-Methoxybenzyl Cation m/z 121 (Base Peak) [Resonance Stabilized] Alpha_Cleavage->Benzyl_Cat Charge Retention on Ring (Favored Path) Acetyl_Cat Acetyl Cation m/z 43 [Acylium Ion] Alpha_Cleavage->Acetyl_Cat Charge Retention on Acetyl (Secondary Path) Tropylium Methoxytropylium Ion m/z 121 (Ring Expansion) Benzyl_Cat->Tropylium Rearrangement Frag_91 Tropylium Ion m/z 91 (Loss of CH2O) Tropylium->Frag_91 - Formaldehyde (30 Da)

Figure 1: Competitive fragmentation pathways of this compound. The red path indicates the thermodynamically favored formation of the base peak.

Critical Isomer Differentiation

In forensic analysis, distinguishing 4-MeO-P2P from its isomers (2-MeO-P2P and 3-MeO-P2P) is mandatory. While they share the same molecular weight (164), their fragmentation kinetics differ significantly due to the position of the electron-donating methoxy group.

Table 2: Isomeric Diagnostic Criteria
IsomerBase Peak (100%)Key Mechanistic Difference
4-MeO-P2P (Para) m/z 121 Para- resonance stabilization maximizes the stability of the benzyl cation.
3-MeO-P2P (Meta) m/z 43 The meta- position cannot effectively stabilize the positive charge on the benzylic carbon via resonance. Therefore, the acetyl ion (m/z 43) becomes the base peak.[1]
2-MeO-P2P (Ortho) m/z 91 / 121 Shows a distinctive "Ortho Effect." The proximity of the side chain often facilitates the loss of water or alcohols, and suppresses the clean formation of m/z 121 compared to the para- isomer.

Application Note: If your mass spectrum shows m/z 43 as the base peak with a weak m/z 121, you are likely analyzing the meta- isomer, not the para- precursor used for PMA/PMMA synthesis.

References

  • SWGDRUG. (2025). SWGDRUG Mass Spectral Library, Version 3.14. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • NIST. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Aalberg, L., et al. (2000). "Chromatographic and mass spectral methods of identification for the side chain and ring regioisomers of methylenedioxymethamphetamine." Journal of Chromatographic Science. (Contextual grounding for regioisomer differentiation). [Link]

Sources

4-Methoxyphenylacetone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Mechanistics, and Analytical Profiling

Executive Summary & Regulatory Context

4-Methoxyphenylacetone (CAS: 122-84-9), also known as p-anisylacetone or 1-(4-methoxyphenyl)propan-2-one, is a ketone intermediate of significant interest in organic synthesis and forensic chemistry. Structurally, it serves as a functionalized phenylacetone derivative where the para-position is substituted with a methoxy group.

While it is a legitimate precursor for the synthesis of non-controlled pharmaceutical intermediates (e.g., in the fragrance industry and specific tyrosine-derivative pathways), it is heavily regulated in many jurisdictions due to its utility as a direct precursor for 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA), both of which are controlled substances with high toxicity profiles.

Regulatory Status:

  • United States: Listed as a potential precursor; transactions are monitored under the Chemical Diversion and Trafficking Act.

  • Global: Monitored by the International Narcotics Control Board (INCB) as a Category I precursor in many nations.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule exhibits a dual nature: a lipophilic aromatic core and a polar carbonyl functionality. This amphiphilic character dictates its solubility profile and extraction behavior.

Physicochemical Constants
PropertyValueNote
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Clear, colorless to pale yellow liquidOxidizes to amber upon air exposure
Boiling Point 266–268 °CAt 760 mmHg (Atmospheric)
Boiling Point (Reduced) 130–135 °CAt 10–12 mmHg
Density 1.067 g/mLAt 25 °C
Refractive Index (

)
1.5250
Solubility Ethanol, Diethyl Ether, ChloroformInsoluble in water
Spectroscopic Signature (NMR Data)

Predicted and literature-verified shifts for structural confirmation.

¹H NMR (400 MHz, CDCl₃):

  • δ 2.14 (s, 3H): Methyl ketone protons (

    
    ).
    
  • δ 3.64 (s, 2H): Benzylic methylene protons (

    
    ).
    
  • δ 3.80 (s, 3H): Methoxy protons (

    
    ).
    
  • δ 6.86 (d, J=8.7 Hz, 2H): Aromatic protons ortho to methoxy.

  • δ 7.11 (d, J=8.7 Hz, 2H): Aromatic protons meta to methoxy.

¹³C NMR (100 MHz, CDCl₃):

  • δ 29.1 (

    
     ketone), 50.2  (
    
    
    
    ), 55.3 (
    
    
    ).
  • 114.2, 130.5 (Ar-CH), 126.4 (Ar-C quaternary), 158.7 (Ar-C-O), 206.5 (

    
    ).
    

Synthetic Mechanistics: The Wacker Oxidation Pathway[4][5]

The most chemically elegant route to this compound involves the Wacker oxidation of 4-allylanisole (estragole). This process utilizes a Palladium(II) catalyst to oxidize the terminal alkene to a methyl ketone.[1]

Mechanism Description
  • Coordination: The alkene (4-allylanisole) coordinates to the Pd(II) center.

  • Hydroxypalladation: Water attacks the activated alkene, forming a Pd-C

    
    -bond. Regioselectivity is Markovnikov, placing the oxygen at the internal carbon.
    
  • 
    -Hydride Elimination:  Formation of the enol complex and reduction of Pd(II) to Pd(0).
    
  • Tautomerization: The enol rearranges to the thermodynamically stable ketone (this compound).

  • Catalyst Regeneration: Cu(II) re-oxidizes Pd(0) to Pd(II), and oxygen re-oxidizes the reduced Cu(I) species.

WackerOxidation Estragole 4-Allylanisole (Substrate) PdComplex Pd-Alkene Complex Estragole->PdComplex + PdCl2 Hydroxypalladation Hydroxypalladation (Water Attack) PdComplex->Hydroxypalladation + H2O Elimination Beta-Hydride Elimination Hydroxypalladation->Elimination - HCl Product This compound (Ketone) Elimination->Product Tautomerization Pd0 Pd(0) Elimination->Pd0 Reductive Elim CuCycle CuCl2 / O2 Regeneration Pd0->CuCycle CuCycle->PdComplex Regenerates Pd(II)

Figure 1: Catalytic cycle of the Wacker oxidation transforming 4-allylanisole to this compound.

Technical Protocol: Purification via Bisulfite Adduct

Because this compound is a methyl ketone, it can be selectively purified from non-carbonyl impurities (such as unreacted estragole or polymeric byproducts) using sodium bisulfite. This is a self-validating purification method: if the solid adduct does not form, the ketone is absent or highly impure.

Reagents
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Solvents: Ethanol, Toluene (or Dichloromethane), Sodium Bicarbonate (

    
    ).
    
Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve the crude oil in a minimal amount of ethanol (approx. 1:1 volume ratio).

    • Add an excess (1.5 eq) of saturated aqueous

      
       solution with vigorous stirring.
      
    • Observation: A white crystalline precipitate (the bisulfite addition product) should form within 15–30 minutes.

    • Mechanism:[3][4][5][6][7] Nucleophilic attack of the bisulfite ion on the carbonyl carbon forms a tetrahedral sulfonate salt.

  • Isolation & Washing:

    • Filter the crystalline solid using vacuum filtration.

    • Wash the filter cake with diethyl ether or toluene.

    • Causality: The non-polar organic wash removes unreacted alkenes and non-carbonyl impurities which remain in the filtrate. The adduct remains solid.

  • Regeneration:

    • Suspend the washed solid in water.

    • Slowly add 10% aqueous

      
       or 
      
      
      
      until basic (pH > 10).
    • Caution: Evolution of

      
       gas is possible; perform in a fume hood.[7]
      
    • The solid will dissolve, and an oily layer of pure this compound will separate.

  • Extraction:

    • Extract the aqueous mixture with dichloromethane (DCM).

    • Dry the DCM layer over anhydrous

      
      , filter, and evaporate the solvent to yield the purified ketone.
      

BisulfitePurification Crude Crude Reaction Mixture (Ketone + Impurities) Bisulfite Add Sat. NaHSO3 (Ethanol solvent) Crude->Bisulfite Filtration Vacuum Filtration Bisulfite->Filtration SolidAdduct Solid Bisulfite Adduct (Trapped Ketone) Filtration->SolidAdduct Retentate Filtrate Filtrate (Impurities/Solvent) Filtration->Filtrate Discard Regen Regeneration (Add NaHCO3/Water) SolidAdduct->Regen Extraction DCM Extraction & Drying Regen->Extraction Final Pure this compound Extraction->Final

Figure 2: Workflow for the selective purification of methyl ketones via bisulfite adduct formation.

Analytical Forensics: Mass Spectrometry

In GC-MS analysis, this compound displays a characteristic fragmentation pattern driven by alpha-cleavage.

Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 164 (often distinct).
    
  • Base Peak (m/z 121): The bond between the carbonyl carbon and the benzylic carbon breaks (alpha-cleavage). This generates the stable 4-methoxybenzyl cation (tropylium-like resonance stability).

  • Acylium Ion (m/z 43): The acetyl fragment (

    
    ) is also formed but is common to all methyl ketones.
    

Diagnostic Ratio: The presence of a dominant m/z 121 peak alongside m/z 164 is highly diagnostic for the 4-methoxybenzyl moiety.

Biological Implications & Metabolism[11]

Understanding the metabolic fate of this compound is critical for toxicological assessment.

Metabolic Pathways (Cytochrome P450):

  • O-Demethylation: The methoxy group is a prime target for CYP2D6 and CYP3A4 enzymes, leading to the formation of 4-hydroxyphenylacetone.

  • Carbonyl Reduction: The ketone group is susceptible to cytosolic reductases, converting the molecule to the corresponding alcohol, 1-(4-methoxyphenyl)propan-2-ol.

Metabolism cluster_0 Phase I Metabolism Parent This compound Demethyl 4-Hydroxyphenylacetone (O-Demethylation) Parent->Demethyl CYP450 (CYP2D6/3A4) Alcohol 1-(4-Methoxyphenyl)propan-2-ol (Carbonyl Reduction) Parent->Alcohol Ketone Reductase

Figure 3: Predicted Phase I metabolic biotransformations mediated by hepatic enzymes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, this compound. Retrieved from [Link]

  • Tsuji, J. (1984).Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.
  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-(4-Methoxyphenyl)-2-propanone Mass Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenylacetone Leveraging Friedel-Crafts Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for producing 4-methoxyphenylacetone (PMPA), a key intermediate in the pharmaceutical and fragrance industries. While a direct Friedel-Crafts acylation of anisole to yield PMPA is chemically challenging, this paper explores mechanistically related and multi-step pathways that effectively utilize the principles of Friedel-Crafts chemistry. We will dissect the theoretical hurdles of a direct acylation, present a viable Friedel-Crafts alkylation approach, and detail robust multi-step syntheses involving Friedel-Crafts-derived intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of synthetic routes to this important ketone.

Introduction and Strategic Overview

This compound, also known as anisylacetone, is a valuable organic intermediate primarily used in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1] Its synthesis is a topic of significant interest for achieving efficient, scalable, and high-purity production.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts, is a cornerstone of synthetic organic chemistry, providing a powerful method for attaching alkyl or acyl substituents to an aromatic ring.[2] The acylation variant is particularly notable for producing aromatic ketones, proceeding via an electrophilic aromatic substitution mechanism where an acylium ion acts as the electrophile.[3]

A superficial analysis might suggest a direct Friedel-Crafts acylation of anisole with an acylating agent corresponding to the acetone moiety (e.g., acetoacetyl chloride) to form this compound. However, this direct approach is fraught with challenges, primarily due to the instability and reactivity of the required acylating agent. This guide, therefore, adopts a more nuanced and practical approach. We will explore two primary, field-proven strategies that leverage the core principles of Friedel-Crafts chemistry:

  • Strategy 1: Direct Friedel-Crafts Alkylation. This approach utilizes chloroacetone to alkylate anisole, providing the most direct route to the target carbon skeleton.

  • Strategy 2: Multi-Step Synthesis via a Friedel-Crafts Acylation Intermediate. This more versatile strategy involves an initial, classical Friedel-Crafts acylation to produce a stable intermediate, which is then elaborated to the final product.

The Direct Approach: Friedel-Crafts Alkylation of Anisole with Chloroacetone

While not a true acylation, the reaction of anisole with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) represents the most direct synthetic equivalent. This reaction is technically a Friedel-Crafts alkylation, as the electrophile is a carbocation or a polarized alkyl halide complex.

Causality of Experimental Design

The methoxy group (-OCH₃) of anisole is a potent activating group, directing electrophilic substitution to the ortho and para positions. Due to steric hindrance, the para product, this compound, is significantly favored. Aluminum chloride is the catalyst of choice, as it effectively polarizes the C-Cl bond in chloroacetone, generating a sufficiently electrophilic species to be attacked by the electron-rich anisole ring. The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions and ensure selectivity.[4]

Reaction Mechanism

The reaction proceeds through a classical electrophilic aromatic substitution pathway.

Sources

The Dakin-West Reaction: Mechanistic Principles and Synthetic Applications

[1][2]

Executive Summary

The Dakin-West reaction is a fundamental C-C bond-forming transformation in organic synthesis, facilitating the direct conversion of


12

This guide analyzes the reaction's kinetic drivers, specifically comparing the classical pyridine-mediated pathway with the Steglich modification (DMAP catalysis), which allows for milder conditions and higher enantiomeric retention in specific substrates.

Mechanistic Architecture

The reaction proceeds through a complex sequence involving cyclization, mesoionic intermediates, and decarboxylation.[1][3] Understanding the "Azlactone Pathway" is critical for optimizing yield and suppressing racemization.

The Azlactone Pathway

Current consensus (supported by Steglich and Huisgen) posits that the reaction does not proceed via simple acylation-decarboxylation but rather through an oxazolone (azlactone) intermediate.

  • Activation: The

    
    -amino acid reacts with the anhydride to form a mixed anhydride.[1]
    
  • Cyclization: Intramolecular nucleophilic attack by the amide oxygen forms the 5(4H)-oxazolone (Azlactone) .

  • Ionization: Base-mediated deprotonation creates a resonance-stabilized mesoionic 1,3-oxazol-5-olate (Munchnone-like species).

  • Electrophilic Attack: The mesoionic species undergoes C-acylation at the 4-position.

  • Ring Opening & Decarboxylation: The ring opens via nucleophilic attack (by acetate or solvent), followed by decarboxylation to yield the

    
    -acetamido ketone.
    
Mechanistic Visualization

The following diagram details the transformation from Amino Acid to

DakinWestMechanismcluster_catalysisCatalytic InfluenceAminoAcidα-Amino AcidMixedAnhydrideMixed AnhydrideIntermediateAminoAcid->MixedAnhydride+ (RCO)2O / - RCOOHAzlactone5(4H)-Oxazolone(Azlactone)MixedAnhydride->AzlactoneCyclization (- RCOOH)MesoionicMesoionic1,3-Oxazol-5-olateAzlactone->MesoionicBase (Deprotonation)AcylatedAzlactone4-Acyl-OxazoloneMesoionic->AcylatedAzlactone+ (RCO)2O (C-Acylation)KetoAcidβ-Keto AcidIntermediateAcylatedAzlactone->KetoAcidRing Opening (+ H2O/RCOOH)Productα-Acetamido KetoneKetoAcid->ProductDecarboxylation (- CO2)DMAPDMAP CatalystDMAP->MesoionicAccelerates Formation

Figure 1: The stepwise mechanism of the Dakin-West reaction via the Azlactone intermediate.

Methodological Variations: Classical vs. Steglich

The choice of base and catalyst significantly impacts the reaction temperature and the integrity of the substrate.

FeatureClassical ConditionsSteglich Modification
Reagents Acetic Anhydride + Pyridine (Solvent)Acetic Anhydride + Pyridine + DMAP (Catalytic)
Temperature Reflux (100°C - 140°C)Room Temperature to 60°C
Reaction Time 6 - 24 Hours30 Minutes - 4 Hours
Mechanism Thermal generation of enolateNucleophilic catalysis (N-acylpyridinium species)
Substrate Scope Robust amino acids (e.g., Phenylalanine)Sensitive or sterically hindered substrates
Racemization Complete (via mesoionic intermediate)Complete (intrinsic to mechanism), though milder conditions reduce side-reactions
The Steglich Modification

Introduced to overcome the harsh conditions of the classical method, the addition of 4-Dimethylaminopyridine (DMAP) allows the reaction to proceed at significantly lower temperatures. DMAP acts as a hyper-nucleophilic acylation catalyst, rapidly generating the active N-acyl species and facilitating the formation of the azlactone.

General Experimental Protocol

Target: Synthesis of 3-acetamido-4-phenylbutan-2-one (from Phenylalanine). Note: This protocol produces the

1245
Reagents & Stoichiometry
  • Substrate: L-Phenylalanine (10 mmol, 1.65 g)

  • Solvent/Base: Pyridine (30 mL)

  • Reagent: Acetic Anhydride (50 mmol, 5.1 g) - Excess required for solvent and acylation.

  • Catalyst (Optional): DMAP (0.5 mmol, 61 mg) - For Steglich conditions.

Step-by-Step Workflow
  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser (and drying tube), dissolve L-Phenylalanine in Pyridine.

    • Critical: Ensure glassware is dry; anhydride hydrolysis competes with the reaction.

  • Addition:

    • Add Acetic Anhydride slowly to the stirred solution.

    • If using Steglich conditions: Add DMAP at this stage.[3][6][7]

  • Reaction:

    • Classical: Heat the mixture to reflux (approx. 115°C) for 6–10 hours. Evolution of CO₂ (bubbling) indicates reaction progress.

    • Steglich: Stir at room temperature or mild heat (40°C) for 2–4 hours.

  • Quenching & Isolation:

    • Remove excess solvent (Pyridine/Acetic Anhydride) under reduced pressure (Rotary Evaporator).

    • Redissolve the oily residue in Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 1N HCl (to remove residual pyridine).

      • Saturated NaHCO₃ (to remove residual acids).

      • Brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄.

    • Concentrate to yield the crude

      
      -acetamido ketone.
      
    • Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (Silica gel).

References

  • Dakin, H. D., & West, R. (1928).[3][4][5] "A General Reaction of Amino Acids."[5] Journal of Biological Chemistry, 78(1), 91-104.[5] Link

  • Buchanan, G. L. (1988).[3] "The Dakin-West Reaction."[1][8][2][3][4][5][9][10][11][12] Chemical Society Reviews, 17, 91-109.[3][5] Link

  • Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst for Alcohols in the Presence of Anhydrides." Angewandte Chemie International Edition, 8(12), 981. Link

  • Tran, K. V., & Bickar, D. (2002). "Dakin-West synthesis of beta-acetamido ketones." Journal of Organic Chemistry, 67(14). Link

An In-Depth Technical Guide to the Oxidation of 1-(4-methoxyphenyl)-2-propanol to 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical oxidation of the secondary alcohol, 1-(4-methoxyphenyl)-2-propanol, to its corresponding ketone, 4-methoxyphenylacetone. The synthesis of this compound is of significant interest as it serves as a key intermediate in the pharmaceutical and fragrance industries.[1][2] This document delves into the mechanistic principles, practical considerations, and detailed experimental protocols for several common and effective oxidation methodologies. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound, also known as anisylacetone, is an aromatic ketone that presents as a colorless to pale yellow liquid with a characteristic sweet, floral scent.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring attached to an acetone moiety, makes it a valuable precursor in the synthesis of various organic compounds.[1] While not naturally occurring in significant amounts, its synthetic accessibility has led to its use as an intermediate in the production of certain central nervous system agents and sympathomimetic drugs.[1] The controlled synthesis of this ketone is therefore a critical step in various manufacturing processes.

The most direct and common synthetic route to this compound involves the oxidation of the secondary alcohol, 1-(4-methoxyphenyl)-2-propanol.[1] The selection of an appropriate oxidizing agent and reaction conditions is paramount to achieving a high yield and purity of the desired product while minimizing side reactions and ensuring operational safety. This guide will explore and compare several robust oxidation methods, providing the necessary technical details for their successful implementation.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
1-(4-methoxyphenyl)-2-propanolC10H14O2166.22-
This compoundC10H12O2164.20Clear colorless to light yellow oily liquid
Pyridinium Chlorochromate (PCC)C5H6ClCrNO3215.56Orange-yellow solid
Dess-Martin Periodinane (DMP)C13H13IO8424.14White crystalline powder
Jones Reagent (CrO3 in H2SO4/acetone)VariesVariesDark red solution
Swern Reagents (DMSO, (COCl)2, Et3N)VariesVaries-

Foundational Principles of Alcohol Oxidation

The conversion of an alcohol to a ketone is a fundamental transformation in organic chemistry, classified as an oxidation reaction. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond (a carbonyl group). In the context of 1-(4-methoxyphenyl)-2-propanol, a secondary alcohol, this oxidation selectively yields a ketone.[3][4][5]

The choice of oxidant is critical and depends on several factors, including the desired selectivity, the presence of other functional groups in the molecule, reaction conditions (temperature, solvent), and considerations of cost, toxicity, and ease of workup. This guide will focus on three widely recognized and effective methods: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Swern oxidation. A brief discussion of the more classical, yet still relevant, Jones oxidation will also be included.

Methodologies for the Oxidation of 1-(4-methoxyphenyl)-2-propanol

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild oxidizing agent that is particularly useful for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] Unlike stronger chromium-based oxidants like chromic acid, PCC oxidation can be performed under anhydrous conditions, which prevents the over-oxidation of aldehydes to carboxylic acids.[6] For secondary alcohols like 1-(4-methoxyphenyl)-2-propanol, this distinction is less critical, but the mildness of PCC still offers advantages in terms of selectivity and cleaner reactions.[5][6]

Mechanism of PCC Oxidation:

The reaction is initiated by the attack of the alcohol's hydroxyl group on the chromium center of PCC, forming a chromate ester. A base, which can be the chloride ion or pyridine, then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of the ketone.

PCC_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 1-(4-methoxyphenyl)-2-propanol ChromateEster Chromate Ester Alcohol->ChromateEster Forms PCC PCC PCC->ChromateEster Ketone This compound ChromateEster->Ketone Elimination Cr_species Reduced Cr(IV) species ChromateEster->Cr_species

Caption: PCC Oxidation Workflow.

Experimental Protocol: PCC Oxidation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (CH2Cl2). The addition of an inert solid like Celite or molecular sieves can aid in preventing the formation of a tar-like residue.[7]

  • Addition of Alcohol: Dissolve 1-(4-methoxyphenyl)-2-propanol (1 equivalent) in a minimal amount of anhydrous CH2Cl2 and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[1]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones.[4][8] It employs a hypervalent iodine compound, Dess-Martin periodinane, as the oxidizing agent.[8] Key advantages of this method include its high selectivity, neutral pH conditions, rapid reaction times at room temperature, and the avoidance of toxic chromium reagents.[8][9]

Mechanism of DMP Oxidation:

The reaction proceeds through the formation of an intermediate by the displacement of an acetate group on the periodinane by the alcohol. An intramolecular proton transfer, facilitated by the acetate ion, leads to the elimination of the reduced iodine species and the formation of the ketone.

DMP_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 1-(4-methoxyphenyl)-2-propanol Periodinane_Adduct Alcohol-Periodinane Adduct Alcohol->Periodinane_Adduct Forms DMP Dess-Martin Periodinane DMP->Periodinane_Adduct Ketone This compound Periodinane_Adduct->Ketone Elimination Iodinane Reduced Iodinane Periodinane_Adduct->Iodinane

Caption: Dess-Martin Periodinane Oxidation Workflow.

Experimental Protocol: DMP Oxidation

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)-2-propanol (1 equivalent) in anhydrous dichloromethane.

  • Addition of DMP: Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.[9] The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Swern Oxidation

The Swern oxidation is a metal-free method that utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA).[10] This method is known for its mild reaction conditions, typically conducted at very low temperatures (-78 °C), which makes it suitable for sensitive substrates.[10][11]

Mechanism of Swern Oxidation:

The reaction begins with the activation of DMSO with oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an E2-like elimination to produce the ketone, dimethyl sulfide, and triethylammonium chloride.[3]

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ElectrophilicSulfur Electrophilic Sulfur Species Activation->ElectrophilicSulfur AlkoxysulfoniumSalt Alkoxysulfonium Salt ElectrophilicSulfur->AlkoxysulfoniumSalt Alcohol 1-(4-methoxyphenyl)-2-propanol Alcohol->AlkoxysulfoniumSalt Elimination E2 Elimination AlkoxysulfoniumSalt->Elimination TEA Triethylamine (TEA) TEA->Elimination Ketone This compound Elimination->Ketone Byproducts Dimethyl Sulfide + Triethylammonium Chloride Elimination->Byproducts

Caption: Swern Oxidation Logical Flow.

Experimental Protocol: Swern Oxidation

  • Activation of DMSO: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

  • Addition of Alcohol: After stirring for 15-20 minutes, add a solution of 1-(4-methoxyphenyl)-2-propanol (1 equivalent) in dichloromethane dropwise, again keeping the temperature below -60 °C.

  • Formation of Ylide: Stir the mixture for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (5 equivalents) dropwise to the reaction mixture.

  • Warming and Work-up: Allow the reaction to warm to room temperature.[12] Quench the reaction by adding water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography or vacuum distillation.[1]

Jones Oxidation

The Jones oxidation is a classical method that employs a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone, known as the Jones reagent.[13][14] It is a powerful oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids.[13][14] While effective, the use of Jones reagent has declined due to the toxicity and carcinogenic nature of chromium(VI) compounds.[14]

Experimental Protocol: Jones Oxidation

  • Setup: Dissolve 1-(4-methoxyphenyl)-2-propanol (1 equivalent) in acetone in a flask equipped with a stirrer and cooled in an ice bath.

  • Addition of Jones Reagent: Add Jones reagent dropwise to the alcohol solution until the characteristic orange-red color of Cr(VI) persists, indicating that the alcohol has been consumed. The reaction is exothermic and the temperature should be maintained below 20 °C.[13]

  • Reaction: Stir the mixture for a short period after the addition is complete.

  • Work-up: Quench the excess oxidant by adding a small amount of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.[15]

  • Extraction and Purification: Decant the acetone solution from the chromium salts and concentrate it. Dissolve the residue in ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone. Further purification can be achieved by chromatography or distillation.

Table 2: Comparison of Oxidation Methods

MethodOxidizing AgentConditionsAdvantagesDisadvantages
PCC Pyridinium ChlorochromateAnhydrous, Room Temp.Mild, good yields, avoids over-oxidationChromium-based, can be tedious to work up
DMP Dess-Martin PeriodinaneAnhydrous, Room Temp., Neutral pHMild, fast, high yields, non-toxic metalReagent is expensive and potentially explosive
Swern DMSO, (COCl)2, Et3NAnhydrous, -78 °CMetal-free, very mild, good for sensitive substratesRequires low temperatures, can have an unpleasant odor
Jones CrO3, H2SO4, AcetoneAqueous, 0-20 °CInexpensive, powerful oxidantHighly toxic and carcinogenic chromium(VI), harsh acidic conditions

Product Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetone moiety.

    • ¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon and the other carbon atoms in the molecule.[16][17]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ).

Safety and Handling of Oxidizing Agents

Oxidizing agents can be hazardous and must be handled with appropriate safety precautions.[18][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile gloves) when handling oxidizing chemicals.[18][20]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[2][20]

  • Storage: Oxidizing agents should be stored away from flammable and combustible materials, as well as reducing agents.[20][21]

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines. Chromium waste, in particular, requires special handling.

Conclusion

The oxidation of 1-(4-methoxyphenyl)-2-propanol to this compound is a well-established and crucial transformation in organic synthesis. This guide has detailed several reliable methods, each with its own set of advantages and disadvantages. For modern laboratory practice, the Dess-Martin periodinane and Swern oxidations are often preferred due to their mild conditions, high selectivity, and avoidance of toxic heavy metals. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. By following the detailed protocols and safety guidelines presented, researchers and scientists can confidently and efficiently produce high-purity this compound for its various applications.

References

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. Retrieved from [Link]

  • Bloom TECH. (2023, March 13). What is the synthesis route of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Loba Chemie. (n.d.). This compound. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Storemasta. (2024, May 2). How do you Store Oxidizing Agents?. Retrieved from [Link]

  • International Journal of Research in Advent Technology. (n.d.). Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 1). Oxidation and Reduction in Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

  • Brandeis University. (n.d.). Oxidizing Chemicals. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 26). Jones Oxidation of Alcohols in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of p-Methoxyphenylacetone. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 22). Oxidation and Reduction Reactions - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2012, January). NMR-spectrum of 4-methoxy phenyl-4carboxylic styryl ketone (MPCSK). Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007, March 19). Alcohol Oxidations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS) Investigations on 4-MethoxyAcetophenone Using Quantum Computational Methods. Retrieved from [https://www.semanticscholar.org/paper/Structural-and-Spectroscopic-(FT-IR%2C-FT-RAMAN%2C-NMR%2C-Srinivasan-Jayasheela/2b2f5b5f8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e]([Link]

  • Reddit. (2023, February 25). PCC: Oxidizes primary AND secondary alcohols???. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Grand Valley State University. (n.d.). Oxidizers - Lab Safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. Retrieved from [Link]

Sources

4-Methoxyphenylacetone: From Floral Volatile to Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Natural Product Chemists & Drug Development Scientists

Executive Summary

4-Methoxyphenylacetone (4-MPA), also known as p-anisyl acetone, is a phenylpropanoid derivative characterized by a distinct anise-like odor. While historically significant in the fragrance industry, its role in modern drug development is dual-faceted: it serves as a naturally occurring volatile in medicinal plants like Agastache rugosa (Korean Mint) and Illicium verum (Star Anise), and simultaneously acts as a strictly regulated chemical precursor.

This guide provides a technical deep-dive into the compound's biosynthetic origin, analytical characterization via GC-MS, and its critical relevance in pharmaceutical impurity profiling (specifically for Mebeverine) and antimicrobial research.

Part 1: Chemical Profile & Olfactory Significance[1][2]

4-MPA acts as a semiochemical in the plant kingdom, primarily functioning as a pollinator attractant due to its high volatility and sweet, herbaceous profile.

Physicochemical Properties
PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)propan-2-one
CAS Number 122-84-9
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Boiling Point 266–269 °C (at 760 mmHg)
Odor Threshold Low (High tenacity); Anisic, sweet, slightly woody
Solubility Soluble in ethanol, diethyl ether; Insoluble in water
Natural Occurrence

In Agastache rugosa, 4-MPA is a major constituent of the essential oil, contributing to the plant's traditional use in East Asian medicine for gastrointestinal disorders. It is co-occurrent with estragole and methyl chavicol, often serving as a marker for specific chemotypes.

Part 2: Biosynthetic Pathway (Phenylpropanoid Logic)

The biosynthesis of 4-MPA follows the general phenylpropanoid pathway, diverging from the standard lignin/flavonoid route. The pathway begins with Phenylalanine and involves a sequence of deamination, hydroxylation, methylation, and side-chain modification.

Mechanistic Flow[4][5][6]
  • Deamination: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) produces p-Coumaric acid.

  • Methylation: O-methyltransferases (OMT) target the hydroxyl group to form the methoxy moiety (p-Methoxycinnamic acid logic).

  • Chain Shortening/Reduction: The specific conversion to the ketone involves a reduction of the side chain and decarboxylation, distinct from the pathway leading to propenylbenzenes (like anethole).

Visualization: Biosynthetic Pathway

The following diagram illustrates the metabolic flux from primary amino acids to the volatile ketone.

Biosynthesis cluster_legend Legend Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaric Acid Cin->Cou Hydroxylation CoA p-Coumaroyl-CoA Cou->CoA 4CL (Ligation) Ald p-Methoxy-phenylacetaldehyde (Intermediate) CoA->Ald Side-chain modification MPA This compound (Target Volatile) Ald->MPA Oxidation/Isomerization PAL PAL C4H C4H OMT OMT Red Reductase/Decarboxylase key PAL: Phenylalanine ammonia-lyase C4H: Cinnamate 4-hydroxylase OMT: O-Methyltransferase

Caption: Proposed biosynthetic flux of this compound via the phenylpropanoid pathway.

Part 3: Analytical Methodology (GC-MS)

For researchers isolating this compound from floral matrices, Headspace Solid-Phase Microextraction (HS-SPME) is the superior protocol over solvent extraction, as it preserves the volatile profile without introducing solvent artifacts.

Protocol: HS-SPME-GC-MS Analysis

Objective: Qualitative and quantitative analysis of 4-MPA in Agastache or Illicium species.

  • Sample Preparation:

    • Place 1.0 g of fresh floral tissue in a 20 mL headspace vial.

    • Add 1 µL of internal standard (e.g., 2-undecanone) for quantification.

    • Seal with a PTFE/silicone septum.

  • Extraction (SPME):

    • Fiber Selection: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). Rationale: The DVB coating increases retention of polar aromatics like 4-MPA compared to pure PDMS.

    • Equilibration: 40°C for 15 minutes (agitation at 250 rpm).

    • Extraction: Expose fiber to headspace for 30 minutes at 40°C.

  • GC-MS Parameters:

    • Column: HP-5MS or DB-5 (30 m × 0.25 mm × 0.25 µm).

    • Injector: Splitless mode, 250°C. Desorption time: 3 min.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min) → 5°C/min to 200°C → 20°C/min to 280°C.

Mass Spectral Identification

The identification of 4-MPA relies on its specific fragmentation pattern.

Ion (m/z)Relative AbundanceStructural Fragment Assignment
121 100% (Base Peak) [CH₃O-C₆H₄-CH₂]⁺ (Methoxybenzyl cation)
164 ~20-30%[M]⁺ (Molecular Ion)
77 ~10-15%[C₆H₅]⁺ (Phenyl ring)
91 ~10-15%[C₇H₇]⁺ (Tropylium ion)
135 <10%[M - CHO]⁺ or loss of ethyl group

Note: The base peak at m/z 121 is diagnostic for p-methoxybenzyl derivatives. The presence of the molecular ion at 164 confirms the ketone structure.

Part 4: Pharmaceutical Relevance & Impurity Profiling

For drug development professionals, 4-MPA is less of a scent and more of a structural scaffold and critical impurity marker .

Impurity Profiling: Mebeverine

4-MPA is designated as Impurity A in the European Pharmacopoeia (EP) monograph for Mebeverine Hydrochloride , an antispasmodic drug.

  • Origin: Mebeverine synthesis often involves the reductive amination of this compound. Residual unreacted ketone constitutes Impurity A.

  • QC Requirement: Analytical methods (HPLC/GC) must be validated to detect 4-MPA at trace levels (<0.1%) to ensure regulatory compliance.

Therapeutic Potential (Legitimate Research)

Recent studies indicate that the this compound scaffold possesses intrinsic biological activity:

  • Antimicrobial: Exhibits activity against Gram-positive bacteria (S. aureus).[1]

  • Antitubercular: Used as a chiral building block in the asymmetric synthesis of novel antitubercular agents.

Visualization: Pharmaceutical Workflow

The following diagram details the role of 4-MPA in legitimate pharmaceutical workflows, distinguishing between its role as a raw material and an impurity.

PharmaWorkflow cluster_synthesis Legitimate Synthesis cluster_qc Quality Control (QC) Raw This compound (Raw Material) Step1 Reductive Amination Raw->Step1 Precursor API Mebeverine HCl (Antispasmodic) Step1->API Yields Impurity Impurity A (EP) (Residual 4-MPA) API->Impurity Contains Trace Analysis HPLC/GC Detection Limit < 0.10% Impurity->Analysis Quantified by

Caption: 4-MPA as a precursor and critical impurity (Impurity A) in Mebeverine synthesis.

Part 5: Regulatory & Safety Compliance

CRITICAL WARNING: this compound is a List I Chemical (USA - DEA) and a Category 1 Precursor (EU). It is a direct precursor to 4-methoxyamphetamine (PMA) and 4-methoxymethamphetamine (PMMA), which are controlled illicit substances.

Compliance Checklist for Researchers
  • Licensing: Possession requires valid registration with the DEA (Form 225/510) or equivalent national body.

  • End-Use Declaration: Suppliers require a declaration of legitimate use (e.g., "Impurity Standard for Mebeverine Analysis").

  • Storage: Must be stored in a secure, double-locked environment with strict inventory logging.

  • Disposal: Must be disposed of via approved hazardous waste streams; never down the drain.

Note: The presence of this compound in natural floral extracts is generally exempt from strict control unless the compound is isolated or concentrated to high purity.

References

  • European Directorate for the Quality of Medicines. (2023). Mebeverine Hydrochloride: Impurity A. European Pharmacopoeia. Link

  • National Center for Biotechnology Information. (2024). This compound (Compound).[2][3][1][4][5][6] PubChem. Link

  • Vinati Organics. (2025).[7] Applications of 4-Methoxy Acetophenone and Derivatives in Pharmaceutical Industries. Link

  • Cayman Chemical. (2023). This compound Product Information & Safety Data Sheet. Link

  • ResearchGate. (2025). Composition and diurnal variation of floral scent emission in Agastache rugosa. Link

Sources

Technical Guide: Solubility Profile and Solvent Systems for 4-Methoxyphenylacetone

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility thermodynamics of 4-Methoxyphenylacetone (CAS: 122-84-9), also known as p-anisylacetone.[1][2] As a substituted aromatic ketone, its solubility profile is governed by the interplay between its lipophilic phenyl-ether moiety and its polar carbonyl functionality.[1][2] This document details solvent compatibility, thermodynamic parameters (LogP), and practical purification protocols for researchers in organic synthesis and analytical chemistry.[2]

Key Physicochemical Data:

  • Physical State: Colorless to pale yellow liquid (Low melting point solid < 25°C).[1][2]

  • Water Solubility: Low (~3.0 g/L at 25°C).[1][2]

  • Primary Solvents: Ethanol, Diethyl Ether, Chloroform, Toluene.[1][2]

  • Partition Coefficient (LogP): ~1.55 – 1.60.[1][2]

Physicochemical Drivers of Solubility

To understand why this compound dissolves in specific media, we must analyze its molecular architecture.[1][2]

Molecular Structure & Polarity

The molecule consists of two distinct domains:[2]

  • Lipophilic Domain: The 4-methoxyphenyl ring and the propyl chain.[1][2] This large non-polar surface area drives the compound's affinity for organic solvents (Van der Waals forces).[2]

  • Polar Domain: The ketone carbonyl (C=O) and the methoxy ether oxygen (-OCH₃).[1][2] These groups create a permanent dipole moment, allowing interaction with polar aprotic solvents and hydrogen-bond acceptors.[1][2]

Thermodynamic Parameters

The partition coefficient (LogP) is the critical metric for predicting phase distribution.[2]

ParameterValueImplication
LogP (Octanol/Water) ~1.55Moderately lipophilic.[1][2] Prefers organic phase in biphasic extractions.[1][2]
H-Bond Donor Count 0Cannot donate protons; poor solubility in water without co-solvents.[1][2]
H-Bond Acceptor Count 2Can accept H-bonds from alcohols (e.g., Ethanol), facilitating miscibility.[1][2]

Solvent Compatibility Matrix

The following table categorizes solvent interactions based on dielectric constants and experimental observation.

Solvent ClassRepresentative SolventsSolubility StatusInteraction Mechanism
Polar Protic WaterInsoluble (< 3 g/L)Hydrophobic effect dominates; energy cost to disrupt water H-bond network is too high.[1][2]
Polar Protic Ethanol, MethanolMiscible Dipole-dipole interactions + H-bonding (Solvent donates H to Ketone O).[1][2]
Polar Aprotic Acetone, Acetonitrile, DMSOMiscible Strong dipole-dipole alignment.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble Dispersion forces + weak H-bond donor ability of DCM.[1][2]
Ethers Diethyl Ether, THFHighly Soluble "Like dissolves like" (Ether/Ketone compatibility).[1][2]
Hydrocarbons Toluene, HexaneSoluble Dispersion forces (Van der Waals) dominant.[1][2]
Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Extraction vs. Reaction).

SolubilityLogicStartSolvent Selection forThis compoundGoalDefine ApplicationStart->GoalExtractBiphasic ExtractionGoal->ExtractSeparationSinglePhaseReaction / AnalysisGoal->SinglePhaseHomogeneousNonPolarNon-Polar / Chlorinated(DCM, Toluene, Ether)Extract->NonPolarTarget PhaseWaterWater(Poor Solubility)Extract->WaterWaste/Aqueous PhasePolarProticPolar Protic(Ethanol, Methanol)SinglePhase->PolarProticRecrystallizationor SolvolysisPolarAproticPolar Aprotic(Acetonitrile, DMSO)SinglePhase->PolarAproticNucleophilicSubstitutions

Figure 1: Decision matrix for solvent selection based on physicochemical interactions.[1]

Advanced Protocol: Bisulfite Adduct Purification

The most definitive application of solubility principles for this compound is the Bisulfite Adduct Purification .[2] This method exploits a reversible solubility switch: converting the lipophilic ketone into a water-soluble sulfonate salt to separate it from non-ketone impurities.[1][2]

Principle:

1
Protocol Steps
  • Preparation: Dissolve crude this compound in a minimal amount of inert solvent (e.g., ether) if the oil is too viscous.[1][2]

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) in excess (1.5 eq). Vigorous stirring is required to maximize surface area between the organic and aqueous phases.[2]
    
  • Phase Change: The ketone converts to the bisulfite adduct, which precipitates as a white crystalline solid or forms a heavy aqueous layer.[2]

  • Wash: Filter the solid (or separate the aqueous layer) and wash with diethyl ether.[2]

    • Why: Impurities (non-ketones) remain in the ether; the adduct remains in the solid/aqueous phase.[2]

  • Regeneration: Treat the adduct with a base (Sodium Carbonate solution, 10%) or dilute acid.[2]

  • Recovery: The adduct decomposes, regenerating the oily ketone.[2] Extract with DCM or Toluene, dry over

    
    , and evaporate.[2]
    
Visualization: Purification Workflow

BisulfitePurificationCrudeCrude Mixture(Ketone + Impurities)MixMix withSat. NaHSO3 (aq)Crude->MixSeparationPhase SeparationMix->SeparationOrganicWasteOrganic Phase(Impurities)Separation->OrganicWasteWash w/ EtherAdductSolid/Aq Phase(Bisulfite Adduct)Separation->AdductPrecipitateRegenHydrolysis(Base/Acid)Adduct->RegenPurePureThis compoundRegen->PureExtract & Dry

Figure 2: Workflow for the purification of this compound via solubility switching.

Analytical Applications

For chromatographic analysis (HPLC/GC), solvent choice is critical to prevent peak tailing and ensure accurate quantification.[2]

  • HPLC Mobile Phase: Acetonitrile/Water or Methanol/Water gradients are standard.[1][2]

    • Note: Due to the aromatic ring, UV detection at 229 nm or 275 nm is optimal.[2]

  • GC Diluent: Methanol or Ethyl Acetate are preferred.[1][2] Avoid chlorinated solvents if using ECD detectors.[1][2]

Safety & Compliance

Warning: this compound is a chemical precursor monitored in several jurisdictions due to its potential use in the synthesis of controlled substances (e.g., PMA/PMMA).[1][2]

  • Handling: Always use in a fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aldehyde/ketone functionality.

  • Toxicity: Irritating to eyes, respiratory system, and skin.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31231, 1-(p-Methoxyphenyl)-2-propanone.[1][2] Retrieved from [Link][1]

  • Organic Syntheses. Coll. Vol. 4, p. 573 (1963); Vol. 33, p. 43 (1953).[1] (General reference for bisulfite purification of phenylacetone derivatives). Retrieved from [Link][1]

Technical Monograph: Stability Profiling and Storage Protocols for 4-Methoxyphenylacetone (4-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (4-MPA; CAS 122-84-9) is a structural analog of phenylacetone characterized by a para-methoxy substitution on the aromatic ring. While widely utilized as a legitimate intermediate in the synthesis of pharmaceutical compounds and agrochemicals, its structural integrity is compromised by specific vulnerabilities to oxidative stress and photochemical degradation.

This guide provides a rigorous, evidence-based framework for the handling and storage of 4-MPA. It moves beyond generic safety data sheets (SDS) to address the kinetic and thermodynamic factors driving degradation, offering a self-validating protocol for researchers requiring high-purity precursors.

Regulatory Note: 4-MPA is a regulated chemical precursor in many jurisdictions (e.g., List I Chemical in the United States). All storage protocols described herein must be integrated with strict inventory logging and access control measures compliant with local laws (e.g., DEA, EMA regulations).

Physicochemical Profile

Understanding the baseline properties of 4-MPA is critical for establishing deviation parameters during Quality Control (QC).

PropertySpecificationOperational Significance
CAS Number 122-84-9Unique identifier for inventory tracking.
Molecular Weight 164.20 g/mol Basis for stoichiometric calculations.
Appearance Clear, colorless to pale yellow oilCritical QC Indicator: Darkening to amber/brown indicates oxidation.
Density 1.067 – 1.072 g/mL (20°C)Verifies volume-to-mass conversions.
Boiling Point ~266–268°C (atm); 145°C (25 mmHg)High BP suggests low volatility, but vacuum distillation is required for purification to avoid thermal decomposition.
Solubility Soluble in EtOH, CHCl₃, Ether; Insoluble in H₂OUse anhydrous organic solvents for stock solutions.
Refractive Index

1.523 – 1.527
Rapid purity check without destructive sampling.

Degradation Mechanisms: The "Why" Behind the Protocol

To design an effective storage protocol, one must understand the specific chemical pathways that lead to 4-MPA breakdown. The molecule possesses two primary sites of vulnerability: the benzylic alpha-carbon and the electron-rich aromatic ring .

Auto-Oxidation (The Browning Effect)

The methylene group (


) located between the aromatic ring and the carbonyl group is highly activated. The para-methoxy group is an electron-donating group (EDG), which increases electron density in the ring but also stabilizes benzylic radical intermediates.
  • Mechanism: Exposure to atmospheric oxygen leads to the formation of a hydroperoxide intermediate at the alpha position.

  • Result: Cleavage of this intermediate often yields 4-methoxybenzoic acid and acetic acid, or leads to complex polymerized "tars" which cause the characteristic color change from yellow to brown.

Photochemical Dimerization

Ketones are susceptible to Norrish Type reactions under UV light.

  • Mechanism: UV energy excites the carbonyl group, potentially leading to radical formation and subsequent intermolecular coupling (dimerization).

  • Result: Formation of insoluble precipitates and loss of molar purity.

Visualization of Degradation Pathways

DegradationPathways MPA This compound (Active Precursor) Radical Benzylic Radical Intermediate MPA->Radical UV Light / Heat (Initiation) Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Air Exposure) Polymer Oligomers/Tars (Brown Discoloration) Peroxide->Polymer Condensation Cleavage 4-Methoxybenzoic Acid + Acetic Acid Peroxide->Cleavage Oxidative Cleavage

Figure 1: Simplified degradation cascade of 4-MPA showing the divergence between polymerization (tars) and oxidative cleavage.

Storage Protocols: The "How"

This protocol utilizes a Tiered Storage System to balance accessibility with long-term stability.

The "Inert Blanket" Standard

Rule: Never store 4-MPA with headspace air. Oxygen is the primary reagent in the degradation pathway described above. All storage vessels must be purged with an inert gas. Argon (Ar) is superior to Nitrogen (


) because it is heavier than air, forming a more stable "blanket" over the liquid surface.
Tiered Storage Workflow
Tier 1: Working Stock (Active Use)
  • Duration: < 30 days.

  • Condition: 2°C to 8°C (Standard Refrigeration).

  • Container: Amber borosilicate glass with a Teflon-lined septum cap.

  • Protocol:

    • After use, wipe the bottle neck with a lint-free wipe (Kimwipe).

    • Flow Argon gas gently into the bottle for 10-15 seconds.

    • Seal immediately with Parafilm over the cap to reduce moisture ingress.

Tier 2: Archive Stock (Long-Term)
  • Duration: > 30 days to 2 years.

  • Condition: -20°C (Freezer).

  • Container: Flame-sealed ampoules (ideal) or crimp-sealed vials with butyl rubber septa.

  • Protocol:

    • Aliquot bulk material into single-use volumes (e.g., 1mL, 5mL) to avoid freeze-thaw cycles.

    • Purge headspace with Argon.

    • Store in a secondary containment box containing desiccant packets (silica gel) to manage condensation upon retrieval.

Storage Lifecycle Diagram

StorageWorkflow Receipt Material Receipt (Check Seal Integrity) QC Initial QC (Refractive Index/GC) Receipt->QC Decision Usage Frequency? QC->Decision Aliquot Aliquot to Amber Vials (Single Use Volumes) Decision->Aliquot Long-Term Fridge Working Stock (2-8°C, <1 Month) Decision->Fridge Daily/Weekly Use Argon Argon Purge (Displace O2) Aliquot->Argon Freezer Archive Stock (-20°C, >1 Month) Argon->Freezer

Figure 2: Decision matrix for processing incoming 4-MPA inventory to maximize shelf-life.

Quality Control & Analytics

Do not assume purity based on the label. Verify stability using these self-validating methods.

Quick Check: Refractive Index (RI)
  • Method: Place a drop on a refractometer prism at 20°C.

  • Acceptance Criteria:

    
    .
    
  • Failure Mode: A significant drift (usually higher) suggests polymerization or solvent evaporation.

Purity Assay: GC-MS
  • Column: DB-5 or equivalent non-polar capillary column.

  • Profile: 4-MPA should appear as a single sharp peak.

  • Impurity Markers: Look for peaks with

    
     (oxidation products) or higher molecular weight clusters (dimers) at late retention times.
    
Remediation of Degraded Stock

If the liquid has turned dark brown but retains >90% purity by GC:

  • Vacuum Distillation: Distill under reduced pressure (<10 mmHg). 4-MPA distills cleanly, leaving polymerized tars in the boiling flask.

  • Bisulfite Wash: For minor aldehyde impurities, wash the organic layer with saturated sodium bisulfite solution, followed by water and brine.

Safety & Regulatory Compliance

Handling
  • PPE: Nitrile gloves (0.11mm minimum thickness) provide adequate splash protection. Safety goggles are mandatory due to the irritant nature of ketones.

  • Ventilation: Handle strictly within a fume hood. While not highly volatile, the vapors can be irritating to the respiratory tract.

Regulatory Stewardship

As a List I chemical (US DEA) and controlled precursor in many other nations:

  • Security: Storage units (fridges/freezers) must be lockable.

  • Logging: Every aliquot removed must be weighed and recorded in a bound logbook with the user's signature and date.

  • Disposal: Do not pour down the drain. Dispose of via licensed hazardous waste contractors as "Flammable Organic Waste."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7678, Phenylacetone (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ketone Stability and Handling Guidelines. (General guidance on aromatic ketones). Retrieved from [Link]

Technical Monograph: 4-Methoxyphenylacetone (CAS 122-84-9)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

4-Methoxyphenylacetone (4-MPA) , also known as p-Anisylacetone , is a critical aromatic ketone scaffold utilized in the synthesis of active pharmaceutical ingredients (APIs) and the characterization of drug impurities. While chemically significant as a precursor for the "P2P" class of reactions, its primary legitimate value in modern drug development lies in its role as a key intermediate for Tamsulosin (Flomax) and as a designated impurity standard (Impurity A ) for the antispasmodic agent Mebeverine .

This guide synthesizes the physicochemical profile, green synthesis methodologies, and analytical fingerprints of 4-MPA. It is designed to support researchers in establishing robust Quality Control (QC) protocols and efficient synthetic routes while navigating the complex regulatory landscape associated with phenylacetone derivatives.

Part 2: Chemical Profile & Physicochemical Properties[1][2][3]

4-MPA is characterized by a methoxy group at the para position of the phenyl ring, donating electron density that influences its reactivity in electrophilic aromatic substitutions and reductive aminations.

Table 1: Physicochemical Data Matrix
PropertySpecificationSource/Notes
CAS Number 122-84-9
IUPAC Name 1-(4-Methoxyphenyl)propan-2-one
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow oilOxidizes/darkens upon air exposure
Density 1.067 g/mL at 25 °C
Boiling Point 266–268 °C (atm); 145 °C (25 mmHg)High boiling point requires vacuum distillation
Refractive Index

1.525
Solubility Soluble in EtOH, CHCl₃, DCM; Insoluble in H₂OLipophilic character
Flash Point 110 °C

Part 3: Strategic Applications in Drug Development

Mebeverine Hydrochloride: Impurity A Profiling

In the manufacturing of Mebeverine, 4-MPA is identified as Impurity A (European Pharmacopoeia). It arises either from incomplete reaction of the starting materials or hydrolysis of the final product. Quantifying 4-MPA is a mandatory QC step to ensure API purity.

  • Origin: Residual starting material or degradation product.

  • Regulatory Limit: Must be controlled to < 0.15% (ICH Q3A guidelines for impurities).

Tamsulosin Synthesis: Chemoenzymatic Precursor

4-MPA serves as the starting scaffold for the synthesis of the chiral amine fragment required for Tamsulosin, a selective


-adrenergic receptor antagonist.

Mechanism:

  • Chlorosulfonation: 4-MPA undergoes chlorosulfonation to introduce the sulfonamide moiety.

  • Biocatalytic Transamination: The ketone is converted to a chiral amine using transaminases, establishing the

    
    -configuration essential for biological activity.[1]
    
Diagram 1: Pharmaceutical Workflows (Mebeverine & Tamsulosin)

PharmaPathways Anethole Anethole (Precursor) PMPA This compound (CAS 122-84-9) Anethole->PMPA Oxidation Chloro Chlorosulfonated Intermediate PMPA->Chloro HSO3Cl (Chlorosulfonation) Meb_Synth Reductive Amination with Ethylamine PMPA->Meb_Synth Reductive Amination Amine (R)-Chiral Amine Fragment Chloro->Amine Transaminase (Biocatalysis) Tamsulosin Tamsulosin API (Alpha-Blocker) Amine->Tamsulosin Coupling Mebeverine Mebeverine API Meb_Synth->Mebeverine Esterification Impurity Impurity A (Residual 4-MPA) Mebeverine->Impurity Hydrolysis/Degradation

Caption: Figure 1. Divergent utility of 4-MPA as a Tamsulosin precursor and Mebeverine impurity marker.

Part 4: Synthesis Protocols

Protocol A: Green Oxidation of Anethole (Catalytic Method)

Context: Traditional peracid oxidations (e.g., performic acid) are hazardous and yield difficult-to-separate byproducts. This modern "green" protocol utilizes hydrogen peroxide and a Schiff-base catalyst, derived from natural fennel oil components.

Reagents:

  • Anethole (Start Material)[2]

  • 30% Hydrogen Peroxide (

    
    )[3]
    
  • Ethanol (Solvent)[3]

  • Catalyst: Dehydroabietylamine Schiff base-Cu(II) complex[3]

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve dehydroabietylamine in absolute ethanol. Add stoichiometric salicylaldehyde. Reflux for 30 mins to precipitate the Schiff base.[3] Complex with

    
     in ethanol.
    
  • Oxidation Setup: In a 250mL three-necked flask, charge 5.0g Anethole, 24g Ethanol, and 0.04g Cu-catalyst.

  • Reaction: Heat to 60°C. Add 20g of 30%

    
     dropwise over 60 minutes.
    
  • Monitoring: Maintain stirring at 60°C for 7.5 hours. Monitor conversion via TLC or GC (disappearance of Anethole peak).

  • Work-up: Cool to room temperature. Quench excess peroxide with sodium bisulfite solution. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Dry organic layer over anhydrous

    
    . Concentrate in vacuo. Purify residue via fractional vacuum distillation (bp ~145°C @ 25mmHg) to obtain 4-MPA.
    

Mechanism: The Copper complex catalyzes the cleavage of the olefinic double bond in anethole, transferring oxygen from peroxide to form the ketone directly, avoiding the isolation of unstable epoxide intermediates.

Part 5: Analytical Characterization

Trustworthy identification relies on specific spectral fingerprints.

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
    
    
    
    
    (Weak)
  • Base Peak:

    
     (Methoxybenzyl cation, 
    
    
    
    . This is the diagnostic "tropylium-like" ion for methoxy-benzyl systems.
  • Key Fragment:

    
     (Acetyl group, 
    
    
    
    ).
Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
2.14 Singlet (s)3HMethyl ketone (

)
3.64 Singlet (s)2HBenzylic methylene (

)
3.80 Singlet (s)3HMethoxy group (

)
6.88 Doublet (d)2HAromatic (ortho to OMe)
7.10 Doublet (d)2HAromatic (meta to OMe)
Diagram 2: Analytical Fragmentation Logic

MassSpec Parent Molecular Ion [M]+ m/z 164 Frag1 Base Peak [Methoxybenzyl]+ m/z 121 Parent->Frag1 Alpha-Cleavage (-43) Frag2 Acetyl Ion [CH3CO]+ m/z 43 Parent->Frag2 Alpha-Cleavage (-121)

Caption: Figure 2. Primary EI-MS fragmentation pathways for this compound.

Part 6: Regulatory & Safety Considerations

Warning: this compound is chemically structurally related to Phenylacetone (P2P), a Schedule II controlled substance (US).

  • Precursor Status: While 4-MPA itself is often a legitimate industrial chemical, it is a direct precursor to Para-Methoxyamphetamine (PMA) and Para-Methoxymethamphetamine (PMMA) , which are Schedule I hallucinogens.

  • Compliance:

    • USA: Not explicitly listed as a List I chemical in the CSA (unlike P2P), but may be subject to "Special Surveillance" or treated as a regulated analogue depending on intent. Suppliers often require End-User Declarations (EUD).

    • EU: Subject to Regulation (EC) No 273/2004 monitoring.[4][5][6] While not always Category 1, it is frequently tracked as a "non-scheduled substance of voluntary monitoring" by the International Narcotics Control Board (INCB).

  • Handling: Standard organic solvent safety applies. Use fume hoods to avoid inhalation.

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph: Mebeverine Hydrochloride. Strasbourg: EDQM. (Defines Impurity A as this compound).[7][8][9][10]

  • Cayman Chemical . This compound Product Data Sheet. (Confirming use as analytical standard and precursor status).

  • Yi, X. et al. (2014). "Green synthesis of p-methoxyphenylacetone via catalytic oxidation of anethole." Advanced Materials Research. (Source of Cu-Schiff base protocol).
  • Gotor-Fernández, V. et al. (2006). "Chemoenzymatic synthesis of Tamsulosin precursor." Journal of Organic Chemistry. (Details the transaminase route from 4-MPA).

  • European Union . Regulation (EC) No 273/2004 on drug precursors.[4][5] (Regulatory framework context).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxyphenylacetone, also known as anisylacetone, is a pivotal precursor in the synthesis of a diverse array of pharmaceutical intermediates.[1][2] Its chemical structure, featuring a reactive ketone functional group and an electron-rich aromatic ring, allows for a variety of chemical transformations. These transformations are fundamental in the development of active pharmaceutical ingredients (APIs), particularly in the realms of analgesics, anti-inflammatory agents, and antihypertensive drugs.[1][2] This technical guide provides an in-depth exploration of key synthetic routes starting from this compound, with a focus on practical, field-proven protocols and the underlying scientific principles.

Introduction: The Versatility of this compound in Drug Synthesis

This compound serves as a valuable building block in organic synthesis due to its dual reactivity. The ketone moiety is susceptible to nucleophilic attack and reduction, while the methoxy-activated benzene ring can undergo electrophilic substitution. This versatility makes it a precursor for a range of more complex molecules with significant therapeutic applications. This guide will focus on two primary synthetic pathways: reductive amination to produce amine intermediates and the synthesis of anethole and its derivatives.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.2 g/mol [3][4]
AppearanceClear colorless to light yellow liquid[3][4]
Boiling Point266-268 °C[3]
Flash Point135 °C[3]
SolubilityInsoluble in water; soluble in ethanol, ether, chloroform, and benzene.[5][5]

Safety Precautions:

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound should be handled in a well-ventilated fume hood.[4][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4] Avoid inhalation, ingestion, and contact with skin and eyes.[4]

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[7][8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine, followed by in-situ reduction to the corresponding amine.[9] This approach is highly valued in pharmaceutical synthesis for its efficiency and broad substrate scope.

The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source.[10][11] It is a robust method for the synthesis of primary, secondary, and tertiary amines.[12] The reaction generally requires high temperatures to proceed effectively.[10]

Mechanism Insight: The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine. The use of formamide can sometimes lead to the formation of side products, and careful control of reaction conditions is crucial for achieving high yields.[13][14]

Protocol 2.1: Synthesis of 4-Methoxyamphetamine (PMA) via the Leuckart Reaction

This protocol describes the synthesis of 4-methoxyamphetamine, a known central nervous system stimulant, from this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, e.g., 20-30 eq)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 20%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of formamide.

  • Heating: Heat the mixture to a temperature of 180-190 °C and maintain under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a sufficient amount of concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for another 4-6 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up:

    • Cool the reaction mixture and make it alkaline by the slow addition of a sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Outcome: 4-Methoxyamphetamine is obtained as a colorless oil. Further characterization can be performed using GC-MS and NMR spectroscopy.[15]

Modern Reductive Amination with Borohydride Reagents

Modern synthetic chemistry often employs milder and more selective reducing agents for reductive amination.[7] Sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly used.[8] These reagents offer the advantage of proceeding under milder reaction conditions and often provide higher yields with fewer side products compared to the Leuckart reaction.[8]

Causality of Reagent Choice: Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent than sodium borohydride and selectively reduces the protonated imine intermediate over the starting ketone.[8]

Protocol 2.2: Synthesis of N-isopropyl-4-methoxyphenylpropan-2-amine

This protocol outlines a general procedure for the synthesis of a secondary amine using a borohydride reducing agent. This intermediate is structurally related to components of certain beta-blockers.

Materials:

  • This compound (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound in dichloromethane. Add isopropylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering, concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Synthesis of Anethole: A Precursor for Flavors and Pharmaceuticals

Anethole, a major component of anise oil, is a valuable compound used in the flavor and fragrance industry and as a precursor in pharmaceutical synthesis.[16][17] It can be synthesized from this compound through a reduction followed by dehydration.

Reaction Pathway:

Anethole_Synthesis PMP This compound Alcohol 1-(4-Methoxyphenyl)propan-2-ol PMP->Alcohol Reduction (e.g., NaBH4) Anethole Anethole Alcohol->Anethole Dehydration (Acid catalyst)

Caption: Synthesis of Anethole from this compound.

Reduction of the Ketone

The first step involves the reduction of the ketone group in this compound to a secondary alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

Protocol 3.1: Synthesis of 1-(4-Methoxyphenyl)propan-2-ol

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (0.5 eq)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride in small portions to the cooled solution. Stir the reaction mixture in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Acidify the mixture with dilute hydrochloric acid to a pH of ~2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude alcohol. This product is often used in the next step without further purification.

Dehydration to Anethole

The synthesized alcohol is then dehydrated in the presence of an acid catalyst to form the double bond, yielding anethole.

Protocol 3.2: Dehydration to form Anethole

Materials:

  • 1-(4-Methoxyphenyl)propan-2-ol (from previous step)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with stirrer

Procedure:

  • Reaction Setup: Combine the crude 1-(4-methoxyphenyl)propan-2-ol and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser. Add toluene as the solvent.

  • Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up:

    • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and remove the toluene under reduced pressure. The resulting crude anethole can be purified by fractional distillation.

Analytical Monitoring of Reactions

Effective synthesis requires careful monitoring of the reaction progress to determine the optimal reaction time and to identify the formation of any byproducts. Several analytical techniques are suitable for this purpose.[18]

Techniques for Reaction Monitoring:

TechniqueApplicationAdvantages
Thin Layer Chromatography (TLC) Qualitative monitoring of the disappearance of starting materials and the appearance of products.Simple, fast, and inexpensive.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the reaction mixture. Provides structural information.[13][19]High resolution and sensitivity; allows for the identification of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components.High accuracy and precision; suitable for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the compounds in the reaction mixture.Can be used for in-situ reaction monitoring and structural elucidation.[18]

Application in the Synthesis of Metoprolol

While this compound is not a direct precursor to the beta-blocker metoprolol, a structurally similar compound, 4-(2-methoxyethyl)phenol, is.[20] The synthetic strategies discussed, particularly those involving reactions at the side chain, are analogous to the transformations required in the synthesis of such pharmaceuticals. The synthesis of metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by a reaction with isopropylamine.[20][21][22]

Workflow for Metoprolol Synthesis:

Metoprolol_Synthesis Start 4-(2-methoxyethyl)phenol Epoxide Glycidyl ether intermediate Start->Epoxide Reaction with epichlorohydrin Metoprolol Metoprolol Epoxide->Metoprolol Reaction with isopropylamine

Caption: General synthetic scheme for Metoprolol.

Conclusion

This compound is a versatile and economically important starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this guide for reductive amination and the synthesis of anethole provide a solid foundation for researchers and drug development professionals. By understanding the underlying chemical principles and adhering to safe laboratory practices, these synthetic routes can be effectively employed to generate valuable molecules for the advancement of pharmaceutical research and development.

References

  • Bloom TECH. (2023, March 13). What is the synthesis route of this compound. Knowledge.
  • Chem-Impex. This compound.
  • Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Google Patents.
  • India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
  • designer-drug.com. Synthesis of p-Methoxyphenylacetone.
  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
  • Wikipedia. Leuckart reaction.
  • Google Patents. CN102295569A - A kind of method for preparing (S)
  • Fisher Scientific.
  • ResearchGate.
  • Organic Chemistry Portal.
  • Loba Chemie. This compound FOR SYNTHESIS MSDS.
  • Master Organic Chemistry.
  • PubMed. Enantioselective preparation of metoprolol and its major metabolites.
  • University of Windsor.
  • Google Patents.
  • ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
  • The Royal Society of Chemistry.
  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.
  • P
  • Cayman Chemical.
  • IRIS-AperTO - UniTo. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS.
  • Redalyc.org.
  • ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including....
  • MDPI.
  • Brown, E. G. Clandestine Methamphetamine Manufacturing: Understanding Lab Reports.
  • Erowid. THE LEUCKART REACTION.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Pfaltz & Bauer.
  • Ideal Public
  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline..
  • WIPO Patentscope. WO/2005/046568 PROCESS FOR MANUFACTURE OF METOPROLOL AND SALTS THEREOF.
  • PubMed. Anise oil as para-methoxyamphetamine (PMA) precursor.
  • Sigma-Aldrich.
  • OPUS. Analytical Methods.
  • Cayman Chemical. This compound.

Sources

Application Note: 4-Methoxyphenylacetone as a Scaffold for Novel Analgesic Pharmacophores

[1][2]

Executive Summary & Scientific Rationale

This compound (CAS: 122-84-9), also known as p-Methoxy-P2P or Anisyl Methyl Ketone, is frequently mischaracterized solely as a precursor for controlled substances (e.g., PMA/PMMA).[1] However, in legitimate drug discovery, it serves as a versatile "chiron-like" synthon.[1]

The core value lies in its


-acidic protonsMannich Reaction1

-aminoketones
1

Mechanism of Action Target: The resulting Mannich bases often act as dual-mechanism analgesics:

  • Peripheral: Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1]

  • Central: Modulation of monoaminergic pathways due to the structural homology with serotonin/norepinephrine (phenethylamine backbone).

Regulatory Compliance & Safety (Critical)

Warning: this compound is a List I Chemical (or equivalent controlled precursor) in many jurisdictions (USA, EU, China) due to its potential diversion.[1]

  • Licensing: Users must possess a valid DEA Form 225 (Researcher) or equivalent national license.[1]

  • Documentation: All usage must be logged in a "Precursor Usage Log" detailing mass balance (Input vs. Output).

  • Waste: Reaction byproducts must be neutralized and disposed of as hazardous chemical waste, not flushed, to prevent environmental monitoring triggers.[1]

Experimental Workflow (Logic Map)

The following diagram illustrates the decision matrix for synthesizing and screening the library.

GStartThis compound(Starting Material)RegCheckRegulatory Clearance(List I Check)Start->RegCheck ComplianceMannichMannich Reaction(HCHO + 2° Amine)RegCheck->Mannich ApprovedPurifyPurification(Recrystallization/HPLC)Mannich->Purify Crude ProductQCQC Analysis(NMR/MS/HPLC)Purify->QC Pure IsolateScreenAnalgesic Screening(Writhing Test)QC->Screen >98% PurityScreen->Mannich SAR Optimization

Figure 1: Strategic workflow for the synthesis and validation of 4-MOPA derived analgesics.

Detailed Protocols

Protocol A: Synthesis of -Aminoketone Library (Mannich Reaction)

Objective: To functionalize the

1

Reagents:

  • This compound (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Secondary Amine (Morpholine or Piperidine) (1.1 eq)[1]

  • Concentrated HCl (Catalytic amount, 0.5 mL)

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve This compound (16.4 g, 100 mmol) in 50 mL of absolute EtOH.

  • Amine Addition: Add the Secondary Amine (e.g., Morpholine, 9.6 g, 110 mmol) followed by Paraformaldehyde (3.6 g, 120 mmol).[1]

  • Catalysis: Add concentrated HCl (0.5 mL) dropwise. Note: The reaction is acid-catalyzed; the pH should be adjusted to ~4-5.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the 4-MOPA spot.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Remove solvent under reduced pressure (Rotavap).[1]

    • The residue is often a viscous oil. Dissolve in acetone (20 mL) and store at 4°C overnight to induce crystallization of the hydrochloride salt.

  • Isolation: Filter the white precipitate (Mannich base hydrochloride). Wash with cold acetone and diethyl ether.[1]

Chemical Causality:

  • Why Paraformaldehyde? It provides a stoichiometric source of formaldehyde without introducing excess water, which drives the equilibrium toward the iminium ion intermediate.

  • Why Acid Catalyst? Protonation of the formaldehyde facilitates the attack by the amine to form the electrophilic iminium ion, which is then attacked by the enol form of 4-MOPA.

Protocol B: Purification & Quality Control

Objective: Ensure the compound is free of unreacted precursor (regulatory requirement) and suitable for biological testing.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (absorption of the anisole ring).

Acceptance Criteria:

Parameter Specification Method
Purity > 98.5% HPLC-UV
Residual 4-MOPA < 0.1% GC-MS (SIM Mode)

| Identity | Matches Ref. Spectrum | 1H-NMR (DMSO-d6) |

Pharmacological Evaluation (Analgesic Efficacy)

Context: The synthesized Mannich bases are screened for peripheral analgesic activity using the Acetic Acid-Induced Writhing Test (a standard model for anti-inflammatory analgesics like NSAIDs).

Protocol C: In Vivo Writhing Test (Mouse Model)

Ethical Note: Must be performed under IACUC approved protocols.

Procedure:

  • Grouping: Albino mice (Swiss strain, 20-25g) are divided into groups (n=6).

    • Group I: Vehicle Control (Saline).[1]

    • Group II: Standard Drug (Diclofenac Sodium, 10 mg/kg).[1]

    • Group III: Test Compound (Mannich Base, 10 mg/kg).[1]

    • Group IV: Test Compound (Mannich Base, 20 mg/kg).[1]

  • Administration: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 30 minutes prior to the noxious stimulus.

  • Induction: Inject 0.6% v/v Acetic Acid solution (10 mL/kg, i.p.).

  • Observation: Immediately place mice in individual transparent observation chambers.

  • Quantification: Count the number of "writhes" (abdominal constriction + stretching of hind limbs) for 20 minutes, starting 5 minutes post-injection.

Data Calculation:

1

Expected Results & Interpretation:

  • High Inhibition (>50%): Suggests potent peripheral analgesic activity, likely via COX inhibition.[1]

  • Comparison: If the Mannich base shows efficacy comparable to Diclofenac but with a higher LD50 (lower toxicity), it is a viable lead candidate.

References

  • Raoof, S. S., & Sadiq, A. S. (2022).[1] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review.[1][2][3] Iraqi Journal of Science, 63(12), 5086-5105.[1]

  • Malinka, W., et al. (2005).[1][2] Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type. Il Farmaco, 60(11-12), 961-968.[1]

  • Toche, R., et al. (2016).[1][4] Synthesis, Characterization of β-amino ketone Complexes and Study of their Antibacterial Activity.[1][4][5] Scholars Research Library, 8(11), 124-127.[1]

  • Drug Enforcement Administration (DEA). (2017).[1] Control of Precursor Chemicals: 4-Methoxy-phenyl-2-propanone.[1] Federal Register.[1]

  • Vinati Organics. (2025).[1][6][7] Applications of 4-Methoxy Acetophenone and Derivatives in the Pharmaceutical Industry.[1][6][8][9]

Application Notes and Protocols: 4-Methoxyphenylacetone as a Versatile Precursor for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Methoxyphenylacetone in Medicinal Chemistry

This compound, a key organic intermediate, serves as a valuable starting material in the synthesis of a wide array of pharmaceutical compounds.[1] Its inherent chemical functionalities—an aromatic ring, a ketone group, and an adjacent methylene group—provide multiple reaction sites for constructing more complex molecular architectures.[1] This versatility makes it a significant precursor in the development of active pharmaceutical ingredients (APIs), particularly in the realms of analgesics and anti-inflammatory agents. While not an active therapeutic agent itself, its structural motif is present in numerous biologically active molecules. This document provides a detailed guide on leveraging this compound for the synthesis of potential anti-inflammatory agents, focusing on a robust and adaptable synthetic pathway.

The core strategy outlined herein involves the conversion of this compound to 4-methoxyphenylacetic acid, a key intermediate that can be further derivatized to generate a library of compounds for anti-inflammatory screening. This transformation is efficiently achieved via the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones to the corresponding thioamides, followed by hydrolysis.

Synthetic Pathway Overview: From Ketone to Potential Therapeutic

The overall synthetic strategy is a two-step process to first generate the key carboxylic acid intermediate, 4-methoxyphenylacetic acid. This intermediate is then esterified to produce a candidate anti-inflammatory agent. This modular approach allows for the synthesis of a variety of ester derivatives for structure-activity relationship (SAR) studies.

Synthetic_Pathway start This compound intermediate1 4-Methoxyphenylthioacetamide start->intermediate1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) intermediate2 4-Methoxyphenylacetic Acid intermediate1->intermediate2 Hydrolysis (e.g., H2SO4, H2O) final_product Ester Derivative (Anti-inflammatory Agent) intermediate2->final_product Esterification (Alcohol, Acid Catalyst)

Caption: Synthetic workflow from this compound to a potential anti-inflammatory ester derivative.

Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid via Willgerodt-Kindler Reaction and Hydrolysis

This protocol details the conversion of this compound to 4-methoxyphenylacetic acid in two sequential steps.

Part A: Willgerodt-Kindler Reaction - Synthesis of 4-Methoxyphenylthioacetamide

The Willgerodt-Kindler reaction is a classic method for the synthesis of thioamides from ketones.[2] It involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, typically morpholine.[3] The reaction mechanism is complex but results in the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide.

Materials and Equipment:

Reagent/EquipmentSpecifications
This compound>98% purity
Sulfur (powder)Reagent grade
MorpholineAnhydrous, >99% purity
TolueneAnhydrous
Round-bottom flaskAppropriate size with reflux condenser
Heating mantleWith stirring capability
Separatory funnel-
Rotary evaporator-
Standard glasswareBeakers, graduated cylinders, etc.
Fume hoodEssential for safety

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.

  • Charging Reagents: To the flask, add this compound (0.1 mol, 16.42 g), sulfur (0.2 mol, 6.41 g), and morpholine (0.3 mol, 26.14 g, 26.2 mL).

  • Solvent Addition: Add 100 mL of toluene to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of 10% hydrochloric acid to neutralize the excess morpholine.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 4-methoxyphenylthioacetamide.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Hydrolysis of 4-Methoxyphenylthioacetamide to 4-Methoxyphenylacetic Acid

The thioamide is readily hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Materials and Equipment:

Reagent/EquipmentSpecifications
4-MethoxyphenylthioacetamideFrom Part A
Sulfuric AcidConcentrated (98%)
Glacial Acetic AcidReagent grade
Round-bottom flaskAppropriate size with reflux condenser
Heating mantleWith stirring capability
Buchner funnel and filter paper-
pH paper-
Standard glasswareBeakers, graduated cylinders, etc.

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, place the crude or purified 4-methoxyphenylthioacetamide (from Part A) into a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acidic Hydrolysis Mixture: Prepare a mixture of 100 mL of water, 50 mL of glacial acetic acid, and 25 mL of concentrated sulfuric acid. Carefully add this mixture to the flask containing the thioamide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 8-12 hours. The reaction progress can be monitored by TLC until the starting thioamide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly over 500 g of crushed ice in a large beaker with stirring.

    • A precipitate of 4-methoxyphenylacetic acid will form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the filter cake with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude 4-methoxyphenylacetic acid from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a purified product.

    • Dry the purified product in a vacuum oven.

Expected Yield and Characterization:

The overall yield for the two-step synthesis is typically in the range of 60-75%. The final product, 4-methoxyphenylacetic acid, should be a white to off-white solid.

PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point85-87 °C
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
¹H NMR (CDCl₃, 400 MHz) δ7.22 (d, 2H), 6.87 (d, 2H), 3.79 (s, 3H), 3.58 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ178.1, 158.8, 130.4, 126.1, 114.2, 55.3, 40.5

Protocol 2: Synthesis of an Exemplary Anti-inflammatory Ester Derivative

Esters of carboxylic acids are a common class of compounds with anti-inflammatory properties. This protocol describes a general method for the esterification of 4-methoxyphenylacetic acid. The choice of alcohol can be varied to synthesize a library of esters for biological evaluation. Here, we use ethanol as an example.

Rationale for Esterification:

Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Studies have shown that ester derivatives of various aryl-acetic and -propionic acids can exhibit significant anti-inflammatory and analgesic activities.

Materials and Equipment:

Reagent/EquipmentSpecifications
4-Methoxyphenylacetic AcidSynthesized from Protocol 1
EthanolAnhydrous
Sulfuric AcidConcentrated (98%)
Sodium BicarbonateSaturated aqueous solution
Diethyl EtherReagent grade
Anhydrous Magnesium Sulfate-
Round-bottom flaskAppropriate size with reflux condenser
Heating mantleWith stirring capability
Separatory funnel-
Rotary evaporator-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxyphenylacetic acid (0.05 mol, 8.31 g) in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution while stirring.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash it with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude ethyl 4-methoxyphenylacetate.

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Product Characteristics (Ethyl 4-methoxyphenylacetate):

PropertyExpected Value
AppearanceColorless to pale yellow liquid
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Boiling PointApprox. 145-147 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ7.21 (d, 2H), 6.86 (d, 2H), 4.14 (q, 2H), 3.79 (s, 3H), 3.53 (s, 2H), 1.24 (t, 3H)

Mechanism of Action and Biological Evaluation

The synthesized ester derivatives can be screened for their anti-inflammatory activity using standard in vitro and in vivo assays. A common target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ester_Derivative Synthesized Ester Derivative (Potential Inhibitor) Ester_Derivative->COX_Enzyme Inhibition

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

In Vitro Assays:

  • COX-1/COX-2 Inhibition Assay: To determine the inhibitory activity and selectivity of the synthesized compounds against the two COX isoforms.

  • Lipoxygenase (LOX) Inhibition Assay: To assess the inhibitory effect on the lipoxygenase pathway, another important target in inflammation.

  • Cytokine Release Assay: To measure the effect of the compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based models.

In Vivo Assays:

  • Carrageenan-Induced Paw Edema Model: A standard acute inflammation model in rodents to evaluate the in vivo anti-inflammatory efficacy of the compounds.

  • Acetic Acid-Induced Writhing Test: An analgesic model to assess the pain-relieving properties of the synthesized derivatives.

Conclusion

This compound is a readily available and cost-effective precursor for the synthesis of a diverse range of compounds with potential anti-inflammatory activity. The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 4-methoxyphenylacetic acid and its subsequent esterification. This modular synthetic approach is highly amenable to the generation of compound libraries for SAR studies, facilitating the discovery and optimization of novel anti-inflammatory agents. The provided methodologies, coupled with standard biological evaluation techniques, offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound-derived compounds.

References

  • Bloom TECH. What is the synthesis route of this compound. (2023-03-13). Available at: [Link]

  • Wikipedia. Willgerodt rearrangement. Available at: [Link]

  • PubChem. 4-Methoxyphenylacetic Acid. Available at: [Link]

  • HiMedia Laboratories. 4-Methoxyphenylacetic acid. Available at: [Link]

Sources

Application of 4-Methoxyphenylacetone in fragrance and perfume industry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Methoxyphenylacetone (4-MPA) in Olfactory Synthesis and Characterization

Regulatory & Compliance Warning

CRITICAL NOTICE: this compound (CAS 122-84-9) is a scheduled chemical precursor in multiple jurisdictions (including the US CSA Schedule II and EU Drug Precursor Regulations) due to its potential use in the synthesis of illicit substances (e.g., PMA/PMMA).

This Application Note is strictly intended for licensed research facilities and authorized industrial fragrance manufacturers . All protocols described herein must be conducted in compliance with local DEA/competent authority regulations, including quantitative tracking, secure storage, and end-use verification.

Executive Summary & Material Science

This compound (4-MPA) , also known as Anisyl Methyl Ketone, serves as a high-value intermediate in the synthesis of floral and fruity fragrance ingredients. While occasionally used as a trace modifier for its sweet, anise-like profile, its primary industrial utility lies in its conversion to 1-(4-methoxyphenyl)-2-propanol , a stabilizing alcohol with softer, more tenacious floral notes.

This guide outlines the Quality Control (QC) characterization of 4-MPA and provides a validated protocol for its chemoselective reduction to fragrance alcohols, targeting the "Drug Development" standard of purity and chirality often required in modern "molecular perfumery."

Physicochemical Profile
PropertySpecificationRelevance to Perfumery
CAS Number 122-84-9Regulatory Tracking
Molecular Weight 164.20 g/mol Volatility calculation
Appearance Colorless to pale yellow oilColor impact on final juice
Odor Profile Anise, Sweet, Woody, FruityHeart/Base note modifier
Boiling Point 266–268 °CHigh tenacity (fixative potential)
LogP 1.6 - 1.9 (Est.)Lipophilicity/Skin interaction
Solubility Soluble in EtOH, DPG, DEPStandard carrier compatibility

Quality Control & Characterization Protocol

In fragrance synthesis, trace impurities in precursors can lead to "off-notes" (sulfurous or metallic smells) that ruin large batches. The following HPLC method is designed to validate 4-MPA purity prior to derivatization.

High-Performance Liquid Chromatography (HPLC) Method
  • Objective: Quantify 4-MPA purity and detect phenolic impurities (e.g., 4-methoxyphenol).

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q)

    • B: Acetonitrile (HPLC Grade)

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Absorption max for the anisyl moiety).

Acceptance Criteria:

  • Purity: ≥ 98.5% (Area under curve).[1][2]

  • Phenolic impurities: < 0.1% (Risk of oxidation/discoloration).

Application Protocol: Chemoselective Reduction

The primary legitimate application of 4-MPA in modern perfumery is its reduction to 1-(4-methoxyphenyl)-2-propanol . This alcohol possesses a smoother, creamy-floral odor profile (reminiscent of muguet/lilac) and lacks the regulatory scrutiny of the ketone once isolated.

Reaction Logic (Causality)

We utilize Sodium Borohydride (NaBH₄) for this reduction.

  • Why? It is mild, chemoselective for ketones over esters (if other functional groups were present), and operates in ethanol, a solvent compatible with fragrance processing.

  • Chirality Note: This reaction creates a chiral center at C2. The resulting alcohol exists as (R) and (S) enantiomers. In advanced "drug-development" style perfumery, asymmetric hydrogenation (using Noyori catalysts) would be preferred to isolate the specific enantiomer with the lowest odor threshold, but the racemic mixture is standard for bulk fragrance use.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow MPA This compound (Precursor) Reaction Reduction 0°C -> RT, 2 Hours MPA->Reaction Solvent Ethanol (Anhydrous) Solvent Solvent->Reaction Reagent NaBH4 (Reducing Agent) Reagent->Reaction Quench Acid Quench (1M HCl) Reaction->Quench Complete Conversion Extraction Extraction (DCM/Brine) Quench->Extraction Product 1-(4-methoxyphenyl)-2-propanol (Fragrance Ingredient) Extraction->Product Distillation

Figure 1: Synthesis workflow for the conversion of controlled precursor 4-MPA into the unregulated fragrance alcohol.

Step-by-Step Protocol
  • Setup: In a 500mL round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve 4-MPA (16.4 g, 100 mmol) in Ethanol (100 mL) .

  • Cooling: Place the flask in an ice bath and cool to 0°C.

  • Addition: Slowly add Sodium Borohydride (1.9 g, 50 mmol) portion-wise over 20 minutes.

    • Safety: Evolution of hydrogen gas will occur. Ensure adequate venting.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS until ketone peak disappears.

  • Quenching: Carefully add 1M HCl (20 mL) dropwise to destroy excess hydride and neutralize the solution (pH ~7).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with saturated Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Perform vacuum distillation (approx. 110°C @ 1 mmHg) to obtain the pure alcohol.

  • Yield Expectation: 90-95%.

Olfactory Evaluation Protocol

Direct evaluation of 4-MPA requires strict dilution due to olfactory fatigue and safety limits.

  • Diluent: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP).

  • Concentration: 1% and 10% solutions.

  • Strip Method:

    • Dip a smelling strip to 1cm depth.

    • Top Note (0-15 mins): Evaluate for sharpness/solvent notes. (Expect: Anise, chemical sharpness).

    • Heart Note (1-4 hours): Evaluate for the core character. (Expect: Sweet, woody, floral, raspberry-nuance).

    • Base Note (24 hours): Evaluate tenacity. (Expect: Faint woody/sweet residue).

Regulatory Compliance & Tracking System

Due to the sensitive nature of 4-MPA, a "Self-Validating" tracking system is required to prevent diversion and ensure audit readiness.

ComplianceSystem Vendor Authorized Vendor (DEA/Gov Regulated) Receiving Quarantine Receiving (Verify CAS & Wt) Vendor->Receiving CoA & Import Permit Storage Secure Storage (Double Lock / Biometric) Receiving->Storage QC Pass Dispense Dispensing (Witnessed Weighing) Storage->Dispense Request Ticket Logbook Digital Inventory Log (Blockchain/Immutable) Dispense->Logbook Decrement Stock Synthesis Synthesis/Usage (Conversion to Alcohol) Dispense->Synthesis Mass Balance Check Synthesis->Logbook Yield Data Waste Waste Disposal (Certified Destruction) Synthesis->Waste Byproducts

Figure 2: Chain of Custody workflow for Schedule II Precursors in a Fragrance R&D Environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31231, this compound. Retrieved from .

  • The Good Scents Company (2023). 1-(4-methoxyphenyl)-2-propanone: Odor and Organoleptic Properties. Retrieved from .

  • European Chemicals Agency (ECHA). Substance Information: 1-(4-methoxyphenyl)propan-2-one.[3] Retrieved from .

  • Scognamiglio, J., et al. (2012). Fragrance material review on 2-phenyl-2-propanol (and related aryl alkyl alcohols).[4] Food and Chemical Toxicology.[4][5] Retrieved from .

  • International Fragrance Association (IFRA). IFRA Standards Library. Retrieved from .

Sources

Application Note: Asymmetric Synthesis Strategies for 1-(4-Methoxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Compliance & Safety Warning (CRITICAL)

RESTRICTED PRECURSOR ALERT: The substrate 1-(4-methoxyphenyl)propan-2-one (CAS: 122-84-9), also known as 4-Methoxyphenylacetone or p-Methoxy-P2P, is a scheduled chemical precursor in many jurisdictions (e.g., UN Convention Against Illicit Traffic in Narcotic Drugs). It is the direct precursor to 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA) , both of which are highly toxic Schedule I controlled substances.

Research Mandate: This protocol is strictly for authorized academic and industrial research focusing on catalyst screening, metabolic profiling, or reference standard synthesis. Possession and use require valid regulatory licenses (e.g., DEA Form 225 in the US). All waste streams must be neutralized and documented.

Executive Summary

The asymmetric amination of aryl-acetones represents a "privileged" transformation in pharmaceutical chemistry, serving as a benchmark for catalyst efficiency. This application note details two distinct workflows for converting 1-(4-methoxyphenyl)propan-2-one (1) into its corresponding chiral amine, (S)- or (R)-1-(4-methoxyphenyl)propan-2-amine .

We compare Biocatalytic Transamination (high enantioselectivity, green chemistry) against Iridium-Catalyzed Reductive Amination (high throughput, scalability). Both methods address the core challenge of this substrate: preventing racemization of the chemically labile


-chiral center formed during the reaction.
FeatureMethod A: Biocatalysis (

-TA)
Method B: Chemo-Catalysis (Ir-ARA)
Catalyst

-Transaminases (e.g., Vibrio fluvialis)
Iridium/Chiral Phosphine Complex
Enantiomeric Excess (

)
>99% (Strictly controlled by enzyme pocket)90-96% (Ligand dependent)
Conditions Aqueous Buffer, pH 7-8, 30°COrganic Solvent (TFE/MeOH), 50-80 bar H₂, Additives
Key Challenge Equilibrium displacement (Unfavorable

)
Chemoselectivity (Alcohol formation)
Method A: Biocatalytic Transamination

Principle:


-Transaminases (

-TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., Isopropylamine or L-Alanine) to the ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.[1] This method is preferred for its exquisite stereocontrol.
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism . The resting enzyme (E-PLP) reacts with the amine donor to form the aminated cofactor (E-PMP) and releases the coproduct (acetone/pyruvate). The E-PMP then transfers the amine to this compound, releasing the chiral product and regenerating E-PLP.

Protocol: Kinetic Resolution & Asymmetric Synthesis

Target: Synthesis of (S)-1-(4-methoxyphenyl)propan-2-amine.

Reagents:

  • Substrate: 1-(4-methoxyphenyl)propan-2-one (50 mM final conc.)

  • Enzyme: Crude lysate of Vibrio fluvialis JS17 (or commercial ATA-113 screening kit).

  • Cofactor: PLP (1 mM).

  • Amine Donor: Isopropylamine (IPA) (1 M) – Note: High concentration drives equilibrium.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Workflow:

  • Buffer Prep: Dissolve PLP (1 mM) in KPi buffer. Adjust pH to 7.5.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (10% v/v final). Add to the buffer.

  • Donor Addition: Add Isopropylamine (1 M). Caution: IPA is basic; re-adjust pH to 7.5 using 6M HCl.

  • Initiation: Add lyophilized enzyme powder (10-20 mg/mL) or cell lysate.

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Quenching: Stop reaction by adding 100

    
    L of 10M NaOH (pH > 12).
    
  • Extraction: Extract with Ethyl Acetate (3 x 1 vol). The amine product partitions into the organic phase.

Expert Insight (Equilibrium Control): The reaction equilibrium constant (


) for transamination using IPA is often close to 1 or slightly unfavorable. To drive conversion to >90%, we utilize Isopropylamine in large excess (20-50 equiv) . Alternatively, using L-Alanine as a donor requires a coupled system (Lactate Dehydrogenase + Glucose Dehydrogenase) to remove the pyruvate coproduct, preventing product inhibition [1].

Biocatalysis E_PLP Resting Enzyme (E-PLP) E_PMP Aminated Enzyme (E-PMP) E_PLP->E_PMP 1. Deamination Product Product (Chiral Amine) E_PLP->Product leaves Donor Amine Donor (Isopropylamine) Donor->E_PMP enters E_PMP->E_PLP 2. Amination Coproduct Coproduct (Acetone) E_PMP->Coproduct leaves Substrate Substrate (4-Methoxy-P2P) Substrate->E_PLP enters

Figure 1: Ping-Pong Bi-Bi mechanism for


-Transaminase. The enzyme shuttles between PLP (aldehyde) and PMP (amine) forms.[2]
Method B: Iridium-Catalyzed Asymmetric Reductive Amination

Principle: Direct Reductive Amination (DRA) allows for the "one-pot" coupling of the ketone and an ammonium source (or amine) under hydrogen pressure. Iridium complexes coordinated with chiral diphosphine ligands (e.g., f-Binaphane, Josiphos) are the industry standard for this transformation [2].

Mechanism of Action

The reaction proceeds via the in situ formation of an imine/iminium intermediate. The Iridium hydride species then performs an enantioselective hydride transfer to the prochiral imine face.

Protocol: High-Pressure Hydrogenation

Target: Synthesis of (R)-1-(4-methoxyphenyl)propan-2-amine (Ligand dependent).

Reagents:

  • Catalyst Precursor:

    
     (1 mol%).
    
  • Chiral Ligand: (R,R)-f-Binaphane or (S,S)-XuPhos (2.2 mol%).

  • Amine Source: Ammonium Acetate (

    
    ) or Benzylamine (if secondary amine desired).
    
  • Additives:

    
     (promotes imine formation) and 
    
    
    
    (catalyst activation).
  • Solvent: Methanol or TFE (2,2,2-Trifluoroethanol).

Step-by-Step Workflow:

  • Glovebox Operation: In a nitrogen-filled glovebox, mix

    
     and the Chiral Ligand in TFE. Stir for 30 mins to form the active complex.
    
  • Substrate Mix: Add 1-(4-methoxyphenyl)propan-2-one (1.0 equiv) and Ammonium Acetate (5.0 equiv).

  • Additive: Add

    
     (10 mol%) to scavenge water and push imine formation.
    
  • Hydrogenation: Transfer the vessel to a high-pressure steel autoclave. Purge with

    
     three times.
    
  • Reaction: Pressurize to 50-80 bar (725-1160 psi)

    
    . Heat to 50°C. Stir for 20 hours.
    
  • Workup: Vent carefully. Filter through a Celite pad to remove Iridium. Concentrate in vacuo.

  • Purification: Acid/Base extraction is required to separate the amine from any unreacted ketone or alcohol byproduct.

Expert Insight (Chemo-selectivity): A major side reaction is the direct reduction of the ketone to the corresponding alcohol (1-(4-methoxyphenyl)propan-2-ol). Using TFE (Trifluoroethanol) as a solvent significantly enhances chemoselectivity toward the amine by stabilizing the iminium intermediate via hydrogen bonding [3].

Chemocatalysis Ketone 4-Methoxy-P2P Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc / Ti(OiPr)4 Side_Product Alcohol Side-Product (Avoid via TFE solvent) Ketone->Side_Product Direct Reduction (Competitor) TS Transition State (Face Selective Hydride Transfer) Imine->TS + Ir-H Ir_Complex Ir-H / Ligand* (Chiral Catalyst) Ir_Complex->TS Product Chiral Amine (>90% ee) TS->Product Reductive Elimination

Figure 2: Iridium-catalyzed pathway.[3] TFE solvent suppresses the red dashed pathway (direct ketone reduction).

Analytical Validation

Verification of enantiomeric excess (


) is mandatory.
  • Derivatization: The primary amine is often derivatized with Trifluoroacetic anhydride (TFAA) or Acetyl chloride to improve peak shape and resolution on chiral columns.

  • HPLC Method:

    • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV @ 275 nm (Absorption of the methoxy-benzene moiety).

    • Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (must be verified with standards).

References
  • Koszelewski, D., et al. (2010).[2] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link

  • Jouffroy, M., et al. (2022).[4] "Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall." Chemistry – A European Journal. Link

  • Verho, O., & Bäckvall, J.E. (2015). "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Amines." Journal of the American Chemical Society. Link

  • UNODC. (2022). "Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs." United Nations. Link

Sources

Application Note: Chromatographic Determination of 4-Methoxyphenylacetone (4-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details robust liquid chromatography protocols for the analysis of 4-Methoxyphenylacetone (4-MPA). 4-MPA is a critical intermediate in the synthesis of pharmaceutical compounds but is chemically significant as a primary precursor for the controlled substances paramethoxyamphetamine (PMA) and paramethoxymethamphetamine (PMMA) .

This guide provides two distinct workflows:

  • HPLC-UV/DAD: For raw material purity assessment and high-concentration synthesis monitoring.

  • LC-MS/MS: For trace-level forensic detection in biological matrices or environmental swabs.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for separation. 4-MPA is a ketone with a lipophilic anisole moiety.

PropertyValueAnalytical Implication
Molecular Weight 164.20 g/mol Precursor ion

in ESI(+).
Polarity (LogP) ~1.3 - 1.6Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.
pKa NeutralpH adjustment is used to suppress silanol activity on the column, not to ionize the analyte itself.
UV Maxima ~274-280 nmThe anisole ring provides a strong chromophore for UV detection.
Solubility Alcohols, Acetate, ACNSample diluents must contain organic solvent (min 20%) to prevent precipitation.

Strategic Causality:

  • Column Selection: A C18 stationary phase is selected to leverage hydrophobic interaction with the methoxy-benzyl chain.

  • Mobile Phase: Formic acid is added to the mobile phase. Although 4-MPA is neutral, the acidic environment prevents peak tailing caused by secondary interactions with residual silanols on the silica support and aids protonation for MS detection.

Protocol A: HPLC-UV for Purity & Synthesis Monitoring

Application: Quality Control (QC) of starting materials or reaction monitoring.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: 275 nm (Reference 360 nm).

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN).

Time (min)% Solvent A% Solvent BPhase Description
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Workflow Visualization (HPLC-UV)

HPLC_Workflow Sample Sample (Solid/Liquid) Dilution Dilution (50:50 ACN:H2O) Sample->Dilution Dissolve Filter Filtration (0.22 µm PTFE) Dilution->Filter Clarify Inject HPLC Injection (10 µL) Filter->Inject Transfer Separation C18 Separation (Gradient Elution) Inject->Separation Detect UV Detection (275 nm) Separation->Detect Quantify

Caption: Figure 1. Standard operational workflow for high-concentration purity analysis of 4-MPA.

Protocol B: LC-MS/MS for Trace Forensic Analysis

Application: Detection of 4-MPA in biological fluids (plasma/urine) or environmental swabs.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion:

    
    .
    

MRM Transition Table:

Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)RoleStructural Logic
165.1 121.1 5015 - 20Quantifier Cleavage of acetyl group; formation of stable 4-methoxybenzyl cation.
165.1 91.1 5030 - 35QualifierFurther fragmentation to tropylium ion

.
165.1 77.1 5045QualifierPhenyl ring fragmentation.
Sample Preparation (Liquid-Liquid Extraction)

Direct injection is not recommended for biological matrices due to the lipophilic nature of the target.

  • Aliquot: Transfer 200 µL of plasma/urine to a glass tube.

  • IS Addition: Add 20 µL Internal Standard (e.g., 4-MPA-d3 or similar ketone).

  • Extraction: Add 1 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Why: These solvents efficiently extract the neutral ketone while leaving polar matrix components behind.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (20% ACN / 80% Water).

LC-MS/MS Workflow Visualization

LCMS_Workflow BioSample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction (Ethyl Acetate) BioSample->LLE Matrix Removal Dry N2 Evaporation & Reconstitution LLE->Dry Concentration LC UPLC Separation (C18, 1.7 µm) Dry->LC Inject ESI ESI (+) Source [M+H]+ = 165.1 LC->ESI Q1 Q1 Filter (165.1 m/z) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (121.1 / 91.1 m/z) CID->Q3 MRM Detection

Caption: Figure 2. Trace analysis workflow utilizing LLE and Triple Quadrupole MS detection.

Validation & Performance Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met during implementation:

  • System Suitability:

    • Tailing Factor: Must be < 1.5. If higher, increase column temperature to 40°C or replace the column.

    • Retention Time Precision: %RSD < 0.5% for n=6 injections.

  • Linearity:

    • UV Range: 10 µg/mL – 1000 µg/mL (

      
      ).
      
    • MS Range: 1 ng/mL – 1000 ng/mL (

      
      ).
      
  • Carryover:

    • Due to the lipophilicity of 4-MPA, injector needle wash with strong organic solvent (e.g., 100% Methanol or Isopropanol) is mandatory between injections to prevent false positives in forensic samples.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69830, this compound. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Contextual grounding for precursor analysis). Retrieved from [Link][2]

  • European Commission. (2020). Regulation (EC) No 273/2004 on drug precursors. (Regulatory context for 4-MPA). Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 4-Methoxyphenylacetone (4-MeO-P2P)

[1]

Abstract

This protocol details the detection and differentiation of 4-Methoxyphenylacetone (4-MeO-P2P)—a primary precursor in the illicit synthesis of paramethoxyamphetamine (PMA) and paramethoxymethamphetamine (PMMA). Unlike standard drug screening, this method focuses on precursor tracking and impurity profiling .[1] We utilize a split-phase extraction strategy to isolate the neutral ketone from basic amine end-products, followed by Gas Chromatography-Mass Spectrometry (GC-MS) with specific dwell-time optimization for the characteristic p-methoxybenzyl cation (m/z 121).

Introduction & Chemical Context

This compound (CAS: 122-84-9) is a substituted phenylacetone.[1] In forensic contexts, its presence strongly suggests the operation of a clandestine laboratory synthesizing PMA/PMMA, substances often missold as MDMA but with significantly higher toxicity profiles.

The Analytical Challenge
  • Isomeric Interference: The ortho- (2-methoxy) and meta- (3-methoxy) isomers possess identical molecular weights (164.2 g/mol ) and nearly indistinguishable mass spectra.[1] Chromatographic resolution is the only viable separation mechanism without derivatization.[1]

  • Thermal Stability: While relatively stable, the benzylic ketone moiety is susceptible to oxidative degradation in the GC inlet if active sites (glass wool, liner debris) are present.

  • Differentiation from End-Products: In reaction mixtures, 4-MeO-P2P often co-exists with PMA.[1] A robust protocol must chemically separate these classes prior to injection to prevent peak overlapping and source saturation.[1]

Experimental Workflow: The "Self-Validating" Extraction

To ensure scientific integrity, we employ a Fractionated Liquid-Liquid Extraction (LLE) . This acts as a chemical validation step: the target (neutral ketone) must appear in the acidic/neutral fraction, while the amine product (PMA) must appear in the basic fraction.

Reagents
  • Solvent: Ethyl Acetate (LC-MS Grade) or Dichloromethane (DCM).[1]

  • pH Adjusters: 1.0 M HCl and 1.0 M NaOH.[1]

  • Internal Standard: Diphenylamine or Pentadecane (100 µg/mL).[1]

Step-by-Step Fractionation Protocol
  • Sample Solubilization: Dissolve 50 mg of seized powder/liquid in 5 mL Deionized Water.

  • Acidification: Add 1.0 M HCl dropwise until pH < 2.

  • Fraction A (Neutrals/Acids - TARGET):

    • Add 5 mL Ethyl Acetate.[1] Vortex for 30 seconds.[1] Centrifuge.

    • Remove the Organic Layer (Top).[1] This contains 4-MeO-P2P .[1][2][3]

    • Note: The aqueous layer retains the amine drugs (PMA/PMMA).[1]

  • Basification (Optional - for Confirmation):

    • Take the remaining aqueous layer.[1] Add 1.0 M NaOH until pH > 12.[1]

    • Extract with Ethyl Acetate.[1] This Organic Layer contains PMA .[1][4]

  • Drying: Pass Fraction A organic layer through anhydrous Sodium Sulfate (

    
    ).[1]
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 1 mL Ethyl Acetate containing Internal Standard.
    
Workflow Visualization

ExtractionWorkflowSampleUnknown Sample(Aq. Solution)AcidifyAcidify (pH < 2)+ Organic SolventSample->AcidifyPhaseSepPhase SeparationAcidify->PhaseSepOrgLayerOrganic Layer(Neutrals)PhaseSep->OrgLayerExtracts NeutralsAqLayerAqueous Layer(Protonated Amines)PhaseSep->AqLayerRetains SaltsTargetTARGET ANALYTE4-MeO-P2POrgLayer->TargetGC-MS AnalysisWasteAmine Salts(PMA/PMMA)AqLayer->WasteDiscard or Base Extract

Figure 1: Acid/Neutral extraction logic isolating the ketone precursor from amine end-products.

GC-MS Method Parameters

Instrumentation
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Why: The "Sil" (silarylene) phase offers superior inertness for polar ketones and better selectivity for aromatic isomers than standard 5% phenyl phases.[1]

Gas Chromatography Parameters
ParameterSettingRationale
Inlet Temp 250°CSufficient volatilization without thermal degradation.[5][1]
Injection Mode Split (10:1)Prevents column overload for bulk seizures.[5][1] Use Splitless for trace residues.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time reproducibility.
Oven Program Initial: 60°C (Hold 1 min)Solvent focusing.
Ramp 1: 20°C/min to 140°CFast ramp to elution zone.[5][1]
Ramp 2: 4°C/min to 200°CCritical: Slow ramp maximizes resolution of ortho/meta/para isomers.[5][1]
Ramp 3: 30°C/min to 300°CBake out high-boilers.
Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1][4][6]

  • Scan Mode: Full Scan (m/z 40–450) for identification; SIM for trace quantification.[1]

  • Solvent Delay: 3.5 minutes.

Results & Discussion

Mass Spectral Interpretation

The identification of 4-MeO-P2P relies on a specific fragmentation pattern driven by the stability of the methoxybenzyl cation.

  • Molecular Ion (

    
    ):  m/z 164.[1] Usually visible but not the base peak.[1]
    
  • Base Peak: m/z 121.[1]

    • Mechanism:[1][7][8] Alpha-cleavage at the carbonyl bond.[1] The charge is retained on the benzylic fragment due to resonance stabilization from the para-methoxy group.

  • Acylium Ion: m/z 43 (

    
    ).[1]
    
  • Tropylium Derivative: m/z 91 and 77 (loss of methoxy group/carbonyl).[1]

Fragmentation Pathway Diagram

FragmentationParentParent Molecule4-MeO-P2P (m/z 164)SplitParent->SplitAlpha-CleavageFrag1Base Peak (m/z 121)[4-MeO-Benzyl]+Split->Frag1Charge Retention(Stabilized)Frag2Acylium Ion (m/z 43)[CH3-C=O]+Split->Frag2Neutral Loss(Usually)

Figure 2: Primary EI fragmentation pathway yielding the diagnostic m/z 121 ion.

Isomeric Differentiation

Distinguishing 4-MeO-P2P from its isomers (2-MeO-P2P and 3-MeO-P2P) is critical for legal specificity.[5][1]

  • Mass Spec: All three isomers produce m/z 121 and 164.[1] MS alone is insufficient .

  • Retention Time (RT): On a 5% phenyl column (DB-5MS), the elution order is generally:

    • Ortho- (2-MeO-P2P)

    • Meta- (3-MeO-P2P)

    • Para- (4-MeO-P2P)

  • Protocol Requirement: You must run a mixed standard containing all three isomers to establish retention time windows.[1] Do not rely on library match scores alone.

Validation Criteria (Quality Assurance)

To meet SWGDRUG Category A/B standards, the following performance metrics must be verified:

MetricAcceptance Criteria
Carryover Blank injection after high concentration sample must show < 0.1% of target area.[5][1]
Retention Time Window ± 0.05 minutes of Reference Standard.
Ion Ratios m/z 164 relative to 121 must be within ± 20% of the standard.
Linearity (Quant)

over range 10–1000 µg/mL.[5][1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2023).[1] Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Mass Spectral Library (Version 3.12). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] this compound Mass Spectrum - NIST Chemistry WebBook, SRD 69. [Link]

Application Note: Optimizing Sample Preparation for the Chromatographic Analysis of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the sample preparation of 4-Methoxyphenylacetone (PMPA), also known as p-methoxyphenylacetone, for subsequent chromatographic analysis. As a key intermediate in the synthesis of pharmaceuticals and fragrances, and a monitored precursor in the synthesis of controlled substances, the accurate quantification of PMPA is of significant interest to researchers in drug development and forensic chemistry.[1][2][3] This application note delves into the critical role of sample preparation, explaining the causality behind methodological choices to ensure robust and reproducible results. We present detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), tailored to the physicochemical properties of PMPA, and provide guidance on selecting the appropriate technique based on sample matrix complexity and analytical objectives.

Introduction: The Critical Role of Sample Preparation

Chromatographic analysis, while powerful, is susceptible to inaccuracies arising from complex sample matrices. Direct injection of untreated samples can lead to column contamination, ion suppression in mass spectrometry, and interfering peaks, ultimately compromising data quality.[4] Effective sample preparation is therefore not merely a preliminary step but a cornerstone of reliable analysis.[5] It serves to isolate the analyte of interest from interfering matrix components, concentrate the analyte to meet detection limits, and ensure the final extract is compatible with the analytical instrumentation.[6] For this compound (PMPA), a moderately polar ketone, selecting the right preparation strategy is crucial for achieving accurate and precise quantification by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8]

Physicochemical Properties of this compound

Understanding the fundamental properties of PMPA is essential for developing an effective extraction and cleanup strategy. These characteristics dictate its solubility, partitioning behavior, and interactions with various extraction media.

PropertyValueSource
Chemical Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.2 g/mol [2]
Appearance Clear colorless to pale yellow oily liquid[1]
Boiling Point 126-127 °C at 0.3 mmHg
Density ~1.067 g/mL at 25 °C
Solubility Soluble in organic solvents (e.g., ethanol, ether, methyl acetate); limited solubility in water.[2][7]
Functional Groups Ketone, Methoxy, Phenyl

The presence of the aromatic ring and ketone group, balanced by the polar methoxy group, defines PMPA as a compound of intermediate polarity. This duality is the key to designing selective extraction protocols.

Core Sample Preparation Techniques & Protocols

The choice of sample preparation technique is dictated by the sample matrix, analyte concentration, and the required level of cleanliness for the analysis. We will focus on the two most robust and widely applicable methods for PMPA: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic, powerful technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For PMPA, LLE is highly effective for cleanup from complex matrices like synthetic reaction mixtures, where it can remove inorganic salts, polar starting materials, and byproducts.

Principle of Causality: PMPA is a neutral organic compound with significant solubility in non-polar to moderately polar organic solvents and low solubility in water. By selecting an appropriate organic solvent (e.g., dichloromethane, ethyl acetate), PMPA will preferentially partition into the organic phase. Concurrently, highly polar impurities, such as inorganic acids, bases, or salts from a synthesis reaction, will remain in the aqueous phase. Adjusting the pH of the aqueous phase can further enhance selectivity by ionizing acidic or basic impurities, rendering them highly water-soluble and preventing their extraction into the organic phase.

Protocol 1: LLE for PMPA from a Synthetic Reaction Mixture

Objective: To isolate PMPA from a crude aqueous reaction mixture for GC-MS analysis.

Materials:

  • Sample: Aqueous reaction mixture containing PMPA.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Wash Solution: 5% Sodium Bicarbonate (NaHCO₃) solution, deionized water, and saturated brine (NaCl solution).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Separatory funnel, beakers, rotary evaporator, GC vials.

Procedure:

  • Sample Dilution: Dilute 1 mL of the crude reaction mixture with 10 mL of deionized water in a separatory funnel. This reduces the viscosity and ensures efficient partitioning.

  • pH Adjustment (Optional but Recommended): If the reaction was conducted under acidic conditions, neutralize the sample with a 5% NaHCO₃ solution until effervescence ceases. This step removes bulk acid impurities.

  • First Extraction: Add 20 mL of DCM to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The denser DCM layer will be at the bottom. Drain the lower organic layer into a clean flask.

  • Re-extraction: Perform two additional extractions on the remaining aqueous layer using 15 mL of fresh DCM each time to ensure quantitative recovery of PMPA. Combine all organic extracts.

  • Washing the Organic Phase:

    • Wash the combined organic extracts with 20 mL of deionized water to remove water-soluble impurities.

    • Follow with a wash using 20 mL of saturated brine. This helps to break any emulsions and begins the drying process by removing bulk water.

  • Drying: Drain the washed organic layer into a clean flask containing a small amount of anhydrous Na₂SO₄. Swirl gently and let it stand for 10-15 minutes until the solvent is clear.

  • Concentration: Decant or filter the dried organic extract into a round-bottom flask. Evaporate the solvent using a rotary evaporator at low temperature (~40°C).

  • Reconstitution: Reconstitute the resulting residue (PMPA oil) in a precise volume (e.g., 1.0 mL) of a solvent compatible with your chromatographic system (e.g., ethyl acetate or methanol). Transfer to a GC vial for analysis.

LLE_Workflow sample Crude Aqueous Sample (PMPA + Impurities) add_dcm Add Dichloromethane (DCM) & Shake sample->add_dcm separate Phase Separation add_dcm->separate aqueous Aqueous Layer (Polar Impurities) separate->aqueous Discard organic Organic Layer (DCM) (PMPA + Non-polar Impurities) separate->organic wash Wash with Brine organic->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute final_extract Final Extract for GC/LC reconstitute->final_extract

Solid-Phase Extraction (SPE)

SPE is a more modern and selective technique that uses a solid sorbent packed into a cartridge or well plate to adsorb analytes from a liquid sample.[10][11] It offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and easier automation.[6]

Principle of Causality: For PMPA, a reversed-phase SPE (RP-SPE) approach is ideal. A non-polar sorbent, such as C18 (octadecyl-bonded silica), is used. The sample is loaded under aqueous conditions, and PMPA is retained on the C18 sorbent through hydrophobic interactions between its phenyl ring and the C18 alkyl chains. Polar impurities are not retained and pass through the cartridge. A weak organic wash can remove slightly less polar interferences. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified PMPA.

Protocol 2: RP-SPE for PMPA from a Dilute Aqueous Sample

Objective: To clean up and concentrate PMPA from a water-based sample for HPLC analysis.

Materials:

  • Sample: Aqueous sample containing PMPA (e.g., environmental water sample, diluted process stream).

  • SPE Cartridge: C18, 500 mg bed mass.

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Deionized water.

  • Wash Solvent: 10% Methanol in water.

  • Elution Solvent: Methanol or Acetonitrile.

  • SPE manifold, collection tubes, nitrogen evaporator, HPLC vials.

Procedure:

  • Sample Pre-treatment: Adjust the pH of the sample to neutral (~pH 7) if necessary. Filter the sample through a 0.45 µm filter to remove particulates that could clog the SPE cartridge.[12]

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge. This solvates the C18 chains, activating the sorbent for retention. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). PMPA will be retained on the sorbent.

  • Washing: Pass 5 mL of 10% methanol in water through the cartridge. This wash step is crucial for removing polar and weakly retained impurities without eluting the target analyte, PMPA.

  • Drying (Optional): Dry the cartridge by applying vacuum or positive pressure for 5-10 minutes to remove residual wash solvent.

  • Elution: Place a clean collection tube under the cartridge. Elute the PMPA with a small volume (e.g., 2 x 2 mL) of methanol. Using two smaller aliquots is often more effective than one large volume.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 0.5 mL) of the mobile phase for your HPLC analysis and transfer to a vial.

SPE_Workflow Sample Aqueous Sample (PMPA + Impurities) Load Load Sample->Load Waste1 Waste (Polar Impurities) Waste2 Waste (Weakly-Bound Impurities) Final Clean, Concentrated PMPA Extract Load->Waste1 Pass-through Wash Wash Wash->Waste2 Wash-through Elute Elute Elute->Final Collection

Method Selection and Troubleshooting

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Analyte partitioning between two immiscible liquids.Analyte partitioning between a solid sorbent and a liquid phase.
Best For High concentration samples, crude reaction mixtures, removing bulk impurities.Low concentration samples, cleaner extracts, trace analysis, automation.
Advantages High sample capacity, low cost for basic setups.High selectivity, high recovery, low solvent use, can concentrate analyte.
Disadvantages Labor-intensive, large solvent volumes, emulsion formation can be an issue.Lower sample capacity per cartridge, potential for cartridge clogging, higher consumable cost.
PMPA Context Excellent for initial cleanup of a raw synthesis product before purification.Ideal for preparing dilute samples for quantitative analysis or for forensic trace evidence.

Common Troubleshooting:

  • Low Recovery in LLE: Ensure vigorous shaking for sufficient time. Perform at least three extractions. Check pH of the aqueous phase.

  • Emulsion in LLE: Add saturated brine during the wash step. Centrifugation can also help break stable emulsions.

  • Low Recovery in SPE: Ensure the sorbent bed does not dry out before sample loading. Check that the elution solvent is strong enough. The sample loading flow rate may be too high.

  • Interfering Peaks Persist after SPE: Optimize the wash step. Try a slightly stronger wash solvent (e.g., 20% methanol) or a different wash solvent altogether.

Conclusion

The successful chromatographic analysis of this compound relies heavily on a well-designed and executed sample preparation strategy. Both Liquid-Liquid Extraction and Solid-Phase Extraction are powerful techniques capable of producing clean extracts suitable for analysis. LLE is a robust choice for cleaning up high-concentration, complex samples such as those from synthetic chemistry, while SPE provides superior selectivity and concentration capabilities essential for trace analysis in environmental or forensic contexts. By understanding the chemical principles behind each step, researchers can confidently select and optimize a protocol that ensures data of the highest accuracy and integrity.

References

  • Bloom TECH. (2023). What is the synthesis route of this compound. Knowledge.
  • ResearchGate. (2025). Sample Preparation for Chromatographic Analysis. [Link]

  • MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

  • Google Patents. (2010). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • designer-drug.com. (n.d.). Synthesis of p-Methoxyphenylacetone. [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. [Link]

  • MDPI. (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. [Link]

  • Oxford Academic. (2007). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. [Link]

  • eJournal UPSI. (2020). Ultrasonic Assisted Extraction and Gas Chromatography-Tandem Mass Spectroscopy (GC-MS/MS) Analysis of Extracts from Four Cassia Species. [Link]

  • SWGDrug. (n.d.). Draft Recommendations on the Analysis of Clandestine Drug Laboratory Evidence. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • Forensic Science International. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Eurofins. (2021). Analytical Method Summaries. [Link]

  • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling.... [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • UNODC. (n.d.). Understanding Clandestine Synthetic Drugs. [Link]

  • ResearchGate. (2015). Chromatography for detection of illicit drugs. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • SpringerLink. (n.d.). Chromatographic Techniques in the Forensic Analysis of Designer Drugs. [Link]

Sources

Derivatization of 4-Methoxyphenylacetone for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (4-MeO-P2P or PMPA) is a critical analytical target in forensic chemistry as a direct precursor to 4-methoxymethamphetamine (PMMA) and 4-methoxyamphetamine (PMA). While PMPA is sufficiently volatile for direct Gas Chromatography (GC) analysis, native ketone analysis often suffers from peak tailing, enolization-driven instability, and poor sensitivity in complex biological or environmental matrices.

This Application Note details two derivatization protocols to overcome these limitations:

  • PFBHA Derivatization (Gold Standard): Utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form oximes.[1][2] This method introduces an electrophilic pentafluorobenzyl moiety, significantly enhancing sensitivity (especially in NCI mode) and creating a characteristic mass spectral tag for definitive identification.

  • Methoximation (Routine Profiling): A rapid protocol using Methoxyamine HCl for general impurity profiling and retrospective data comparison.

Chemistry & Rationale

The Challenge of Native Analysis

Native 4-MeO-P2P contains a benzylic ketone group. In trace analysis (e.g., wastewater epidemiology or biological fluids), the native ketone exhibits:

  • Adsorption: Active sites in the GC liner or column can cause irreversible adsorption.

  • Enolization: The keto-enol tautomerism can lead to peak broadening.

  • Lack of Specificity: The Electron Ionization (EI) spectrum of the native ketone is relatively generic, making confirmation in "dirty" matrices difficult.

The PFBHA Solution

Derivatization with PFBHA locks the carbonyl functionality into a stable oxime ether.

  • Mechanism: Acid-catalyzed nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon.

  • Isomerism: The resulting C=N double bond is rigid, leading to the formation of syn (E) and anti (Z) geometric isomers. Crucially, these isomers typically separate on standard capillary columns (e.g., DB-5MS), resulting in two distinct peaks for the single analyte. This "double-peak" signature serves as a powerful confirmation tool.

Experimental Protocols

Reagents & Materials
  • Analyte: this compound (Certified Reference Material).

  • Reagent A (PFBHA): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (10 mg/mL in HPLC-grade water).

  • Reagent B (Methoxime): Methoxyamine hydrochloride (20 mg/mL in Pyridine).

  • Buffer: Potassium hydrogen phthalate (KHP) buffer (0.1 M, pH 4.0).

  • Extraction Solvent: Hexane (for PFBHA) or Isooctane.

  • Quenching Agent: Sulfuric acid (0.2 N) for PFBHA cleanup.

Protocol A: PFBHA Derivatization (High Sensitivity)

Best for: Trace forensics, environmental water, and biological matrices.

  • Sample Preparation: Transfer 1.0 mL of aqueous sample (or extract reconstituted in water/methanol) to a 4 mL screw-cap vial.

  • Buffering: Add 0.5 mL of pH 4.0 KHP buffer. Rationale: The oxime formation is acid-catalyzed; pH 4 optimizes the reaction rate without degrading the analyte.

  • Reagent Addition: Add 200 µL of Reagent A (PFBHA solution).

  • Reaction: Vortex briefly. Incubate at 50°C for 2 hours .

    • Note: While some protocols suggest 24 hours at room temperature, 50°C ensures completion and drives the equilibrium toward the product.

  • Extraction: Add 2.0 mL of Hexane containing internal standard (e.g., Phenylacetone-d5). Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Acid Wash (Critical Step): Transfer the upper hexane layer to a fresh vial containing 1.0 mL of 0.2 N H₂SO₄. Vortex for 1 minute.

    • Why? PFBHA is non-volatile and can contaminate the MS source. The acid wash protonates unreacted PFBHA, forcing it back into the aqueous phase, while the neutral oxime derivative remains in the hexane.

  • Final Dry: Transfer the washed hexane layer to an autosampler vial containing anhydrous Na₂SO₄.

Protocol B: Methoximation (General Profiling)

Best for: Drug impurity profiling, high-concentration seizures.

  • Dry Down: Evaporate the solvent from the sample extract (e.g., under nitrogen stream).

  • Reaction: Add 50 µL of Reagent B (Methoxyamine HCl in Pyridine).

  • Incubation: Cap and heat at 60°C for 1 hour .

  • Dilution: Dilute with 450 µL of Ethyl Acetate or Isooctane.

  • Injection: Inject directly. (Note: Pyridine is compatible with GC but can cause tailing; dilution mitigates this).

Visual Workflows

Figure 1: Reaction Mechanism & Isomerism

The following diagram illustrates the conversion of 4-MeO-P2P to its PFBHA-oxime derivative, highlighting the formation of geometric isomers.

ReactionMechanism Substrate This compound (Native Ketone) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent Reagent PFBHA Reagent (Acid Catalysis pH 4) Reagent->Intermediate ProductE PFB-Oxime (E-Isomer) Peak 1 Intermediate->ProductE - H2O ProductZ PFB-Oxime (Z-Isomer) Peak 2 Intermediate->ProductZ - H2O

Caption: Acid-catalyzed condensation of 4-MeO-P2P with PFBHA yields two geometric isomers (E/Z).

Figure 2: Sample Preparation Workflow (Protocol A)

Workflow Step1 1. Sample + pH 4 Buffer Step2 2. Add PFBHA Reagent Incubate 50°C, 2 hrs Step1->Step2 Step3 3. Liquid-Liquid Extraction (Add Hexane + IS) Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. Acid Wash (0.2N H2SO4) *CRITICAL CLEANUP* Step4->Step5 Top Layer Step6 6. GC-MS Injection Step5->Step6 Washed Organic Layer

Caption: Step-by-step extraction and cleanup protocol for PFBHA derivatization.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSetting (Agilent 7890/5977 equiv.)
Inlet Splitless (1 min purge), 250°C
Liner Ultra Inert, single taper with wool
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow 1.2 mL/min
Oven Program 60°C (1 min)

20°C/min to 200°C

10°C/min to 300°C (3 min hold)
Transfer Line 280°C
Ion Source EI (230°C) or NCI (150°C using Methane reagent gas)
Acquisition SIM/Scan mode

Results & Interpretation

Mass Spectral Characteristics (PFBHA Derivative)

The PFBHA derivative (


) has a molecular weight of approx. 359 Da.
  • EI Mode (Electron Impact):

    • Base Peak (m/z 181): The pentafluorobenzyl cation (

      
      ). This is the dominant peak for all PFBHA derivatives.
      
    • Diagnostic Ions: Look for m/z 359 (

      
      ) and m/z 178  (
      
      
      
      , loss of PFB group).
    • Note: In EI, the fragmentation is dominated by the PFB group. The

      
       ion carries the structural information of the original ketone.
      
  • NCI Mode (Negative Chemical Ionization):

    • Sensitivity: 10-100x higher than EI.

    • Mechanism: Electron capture by the pentafluorobenzyl ring.

    • Major Ions: m/z 339 (

      
      ) or m/z 359  (
      
      
      
      ). NCI is preferred for ultra-trace detection (pg/L levels).
Chromatographic Appearance

You will observe two peaks for 4-MeO-P2P-PFBHA.

  • Peak 1 (Syn/E): Typically elutes first.

  • Peak 2 (Anti/Z): Elutes second.

  • Quantification: Sum the areas of both peaks to calculate the total concentration. The ratio between peaks is generally constant for a given method but can vary with reaction temperature.

Troubleshooting & Quality Control

  • Issue: Large tailing solvent peak or "ghost" peaks.

    • Cause: Excess unreacted PFBHA entering the column.

    • Fix: Ensure the Acid Wash (Step 6) was performed vigorously. The acid protonates the excess hydroxylamine, making it water-soluble and removing it from the hexane layer.

  • Issue: Single peak instead of two.

    • Cause: Poor chromatographic resolution or one isomer is thermodynamically favored to >95%.

    • Validation: Check resolution on a standard mixture.[3] For PMPA, two peaks are expected.

  • Issue: Low Sensitivity.

    • Cause: Wet hexane injected (hydrolysis of silanes if using silylation, or source contamination).

    • Fix: Dry hexane with anhydrous Na₂SO₄ before injection.

References

  • U.S. Environmental Protection Agency. (1998). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[4][5][6]Link

  • Lin, Y.P., et al. (2015). Optimization of PFBHA derivatization for the analysis of carbonyl compounds. Atmospheric Measurement Techniques.[1][7][8] Link

  • Sigma-Aldrich (Merck). Derivatization Reagents for Selective Response: PFBHA.Link

  • Tam, R., et al. (2017).[9] Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International.[9][10] Link

  • ResearchGate. (2011). Fragmentation of oxime and silyl oxime ether odd-electron positive ions.[11]Link

Sources

Use of 4-Methoxyphenylacetone as an analytical reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization and Quantification of 4-Methoxyphenylacetone (4-MeO-P2P)

Abstract

This compound (4-MeO-P2P; CAS 122-84-9) is a primary precursor in the illicit synthesis of para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), both of which are highly toxic amphetamine-type stimulants. This application note details the protocols for using 4-MeO-P2P as an analytical reference standard. It covers material handling, Gas Chromatography-Mass Spectrometry (GC-MS) for structural identification (differentiation from positional isomers), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification in complex matrices.

Part 1: Material Safety & Handling (Trustworthiness)

1.1 Reference Standard Integrity The reliability of analytical data hinges on the integrity of the reference standard. 4-MeO-P2P is a ketone and is susceptible to degradation via oxidation and photodegradation.

  • Storage: Store neat standards at -20°C in amber glass vials to prevent UV-induced radical formation.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can catalyze hydrolysis or hydrate formation.

  • Stability: Working solutions in Methanol (MeOH) or Acetonitrile (ACN) are stable for 1 week at 4°C. For long-term storage of solutions, add 0.1% Formic Acid to stabilize the ketone functionality.

1.2 Physicochemical Profile

PropertyValueRelevance to Analysis
Molecular Formula C₁₀H₁₂O₂Precursor Ion [M+H]⁺ = 165.09
Molecular Weight 164.20 g/mol GC-MS Molecular Ion (M⁺)
Boiling Point ~266–269°CRequires high GC finish temperature
Solubility MeOH, ACN, DCMCompatible with Reversed-Phase LC & GC
Key Hazard Precursor (List I)Regulated handling required

Part 2: GC-MS Identification Protocol (Expertise & Experience)

2.1 Rationale GC-MS is the gold standard for identifying 4-MeO-P2P in seized materials. The critical analytical challenge is distinguishing the para-isomer (4-MeO) from the ortho-isomer (2-MeO) and meta-isomer (3-MeO).

2.2 Experimental Protocol

  • Sample Preparation:

    • Dissolve 1 mg of reference standard in 1 mL Ethyl Acetate.

    • Add internal standard (e.g., Phenylacetone-d5) to a final concentration of 10 µg/mL.

    • Vortex for 30 seconds; transfer to autosampler vial.

  • GC Parameters:

    • Column: DB-5MS or Rtx-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial: 80°C (hold 1 min).

      • Ramp: 15°C/min to 280°C.

      • Final: 280°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–350.

    • Ionization: Electron Impact (EI) at 70 eV.[1][2]

2.3 Data Interpretation & Isomer Differentiation The mass spectrum of 4-MeO-P2P is characterized by a weak molecular ion and a dominant base peak.

Ion (m/z)IdentityMechanismIsomer Note
164 M⁺Molecular IonLow abundance (<10%)
121 [C₈H₉O]⁺Base Peak . Methoxybenzyl cation.[3]Dominant in 3- and 4- isomers.
91 [C₈H₉O - CH₂O]⁺Tropylium ion variantSecondary fragment.
43 [CH₃CO]⁺Acetyl cationCharacteristic of methyl ketones.

Critical Insight: The ortho (2-methoxy) isomer exhibits a distinct "ortho effect" (McLafferty-type rearrangement involving the side chain), often yielding a significant ion at m/z 105 or 133, which is absent or negligible in the 4-methoxy isomer. The 4-methoxy isomer is defined by the overwhelming stability of the p-methoxybenzyl cation (m/z 121).

Part 3: LC-MS/MS Quantification Protocol

3.1 Rationale For environmental analysis (wastewater epidemiology) or toxicological screening, LC-MS/MS offers superior sensitivity. ESI+ is the preferred ionization mode.

3.2 Experimental Protocol

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Gradient:

    • 0–1 min: 5% B.

    • 1–6 min: Linear ramp to 95% B.

    • 6–8 min: Hold 95% B.

  • Flow Rate: 0.3 mL/min.

3.3 MRM Transitions (Multiple Reaction Monitoring)

Precursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
165.1 121.1 15Quantifier Loss of acetyl group (-CH₃CO). Formation of stable methoxybenzyl cation.
165.1 91.1 30Qualifier Secondary fragmentation of the benzyl ring.
165.1 77.1 45QualifierPhenyl cation (high energy).

Part 4: Visualizations

4.1 Analytical Workflow Diagram This diagram outlines the decision matrix for selecting the correct analytical path based on sample type.

AnalyticalWorkflow Sample Unknown Sample (Powder/Liquid) LLE LLE Extraction (Ethyl Acetate) Sample->LLE Bulk Material SPE SPE Extraction (Oasis HLB) Sample->SPE Bio/Water Conc Concentration? LLE->Conc SPE->Conc GCMS GC-MS (EI) Structural ID Conc->GCMS High (>1 mg/L) LCMS LC-MS/MS (ESI+) Trace Quant Conc->LCMS Trace (<1 µg/L) Data1 Spectrum Match (m/z 121, 164) GCMS->Data1 Data2 MRM Quant (165 -> 121) LCMS->Data2

Caption: Decision matrix for 4-MeO-P2P analysis. Select GC-MS for bulk identification and LC-MS/MS for trace quantification.

4.2 Mass Spectrometry Fragmentation Pathway Visualizing the formation of the base peak (m/z 121) to confirm mechanistic understanding.

Fragmentation Parent 4-MeO-P2P [M+H]+ m/z 165 Trans Alpha-Cleavage Parent->Trans CID / EI BasePeak Methoxybenzyl Cation (Base Peak) m/z 121 Trans->BasePeak Neutral Acetyl Group (Neutral Loss) 44 Da Trans->Neutral SecFrag Tropylium Ion Var. m/z 91 BasePeak->SecFrag - CH2O (30 Da)

Caption: Fragmentation pathway of 4-MeO-P2P. The stability of the m/z 121 ion makes it the primary quantifier.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[4][5] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34.[4] [Link]

  • Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2009). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Chromatographic Science, 47(9), 833–838. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Drug profile: PMMA (para-methoxymethamphetamine). [Link]

Sources

Reactions involving the alpha-protons of 4-Methoxyphenylacetone

Application Note: Reactivity & Functionalization of -Protons in this compound

Executive Summary

This compound (4-MeO-P2P) possesses two distinct sets of

benzylic position (C1)terminal methyl position (C3)

Chemical Structure & Acidity Analysis

The reactivity of 4-MeO-P2P is defined by the competition between the C1 (benzylic) and C3 (methyl) protons.

PositionProton TypeApprox. pKaElectronic InfluenceSteric Hindrance
C1 Benzylic (

)
~19–20Resonance stabilized by phenyl ring; Destabilized by

-OMe (EDG).
Moderate
C3 Methyl (

)
~24–25Hyperconjugation only.Low

Expert Insight: While benzylic protons are typically far more acidic, the para-methoxy group acts as an Electron Donating Group (EDG). This destabilizes the negative charge on the C1-enolate through the

thermodynamic controlkinetic control
Visualization: Enolate Regioselectivity Pathways

Enolate_RegioselectivityKetoneThis compound(Starting Material)Kinetic_CondKinetic Conditions(LDA, THF, -78°C)Ketone->Kinetic_CondThermo_CondThermodynamic Conditions(NaOEt, EtOH, Reflux)Ketone->Thermo_CondEnolate_C3Kinetic Enolate (C3)(Less Substituted Double Bond)Kinetic_Cond->Enolate_C3Fast Deprotonation(Steric Control)Enolate_C1Thermodynamic Enolate (C1)(Conjugated with Phenyl Ring)Thermo_Cond->Enolate_C1Equilibration(Stability Control)Enolate_C3->Enolate_C1Warming > -20°CProduct_C3Terminal Functionalization(e.g., Alkylation at Methyl)Enolate_C3->Product_C3Product_C1Benzylic Functionalization(e.g., Aldol Condensation)Enolate_C1->Product_C1

Figure 1: Decision tree for selecting reaction conditions based on the desired target carbon (C1 vs C3).

Protocol A: Thermodynamic Control (Aldol Condensation)

Target: Synthesis of 4'-Methoxy-functionalized Chalcones. Mechanism: Base-catalyzed abstraction of the C1-benzylic proton followed by condensation with an aromatic aldehyde. This reaction is reversible; thermodynamic control drives the formation of the highly conjugated

Materials
  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq) (Model electrophile)

  • Ethanol (Absolute)

  • Sodium Hydroxide (10% aq. solution)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and 4-chlorobenzaldehyde (10.5 mmol) in 15 mL of ethanol.

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise over 5 minutes. The solution may turn yellow/orange, indicating enolate formation and conjugation.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Note: If precipitation does not occur after 2 hours, gently warm to 40°C. Higher temperatures may promote self-condensation side products.

  • Work-up: Cool the mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold aqueous ethanol (1:1, 10 mL) to remove unreacted aldehyde and base.

  • Purification: Recrystallize from hot ethanol to yield the pure chalcone derivative.

Validation Criteria:

  • 1H NMR: Disappearance of the singlet at

    
     ~3.6 ppm (benzylic 
    
    
    ). Appearance of vinylic proton signals at
    
    
    7.0–7.8 ppm.
  • Yield: Expected isolated yield >85%.

Protocol B: Green Carboxylation (Industrial Application)

Target: Synthesis of Methyl 2-(4-methoxyphenyl)-3-oxobutanoate (

Context:
Materials
  • This compound[1][2][3][4]

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[5]

  • Potassium Carbonate (

    
    ) or Sodium Methoxide (NaOMe)
    
  • Toluene (optional co-solvent)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck flask fitted with a reflux condenser and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Reagent Loading: Charge the flask with this compound (20 mmol), anhydrous

    
     (30 mmol), and DMC (60 mL).
    
  • Reflux: Heat the mixture to reflux (~90°C internal temp).

    • Critical Mechanism: The base generates the C1 enolate, which attacks the carbonyl of DMC. Methanol is produced as a byproduct.

  • Equilibrium Shift: If possible, use a Dean-Stark trap or molecular sieves to remove methanol, driving the equilibrium forward.

  • Duration: Reflux for 12–18 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool to room temperature. Carefully quench with dilute HCl (1M) until pH ~3 (Caution:

    
     evolution).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organic phase with brine, dry over

    
    , and concentrate.
    
Visualization: Carboxylation Workflow

DMC_CarboxylationInput4-MeO-P2P+ DMC + K2CO3ProcessReflux (90°C)(-MeOH)Input->ProcessIntermediateBeta-Keto EsterEnolateProcess->IntermediateQuenchAcid Quench(HCl)Intermediate->QuenchFinalMethyl 2-(4-methoxyphenyl)-3-oxobutanoateQuench->Final

Figure 2: Green synthesis workflow for conversion to beta-keto esters using Dimethyl Carbonate.

Analytical Reference Data

When analyzing reaction outcomes, use the following spectroscopic signatures to distinguish between the starting material and C1-substituted products.

Signal TypeStarting Material (4-MeO-P2P)Product (Aldol/Chalcone)Product (Beta-Keto Ester)
C1 Protons (

H NMR)
Singlet,

3.60 ppm (2H)
Absent (Replaced by C=C)Singlet,

~4.5 ppm (1H)
C3 Protons (

H NMR)
Singlet,

2.15 ppm (3H)
Singlet,

2.3–2.4 ppm (3H)
Singlet,

2.2 ppm (3H)
IR Carbonyl (

)
~1715 cm

(Non-conjugated)
~1660 cm

(Conjugated)
Split: ~1740 (Ester) & 1715 (Ketone)

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. Link

  • Organic Syntheses. (1955). Phenylacetone (General handling of P2P derivatives). Org. Synth. Coll. Vol. 2, 391. Link

  • Climent, M. J., et al. (2004). Aldol Condensations on Solid Catalysts: The Reaction of Citral with Ketones. Journal of Catalysis. (Demonstrates regioselectivity principles). Link

The Alchemist's Compendium: Transforming 4-Methoxyphenylacetone into a Treasury of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The Latent Potential of a Humble Ketone

In the intricate tapestry of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are the architectural motifs of a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. Within the synthetic chemist's arsenal, the selection of a versatile and readily available starting material is of paramount importance. 4-Methoxyphenylacetone, a seemingly unassuming ketone, emerges as a progenitor of a remarkable diversity of heterocyclic frameworks. Its strategic placement of a methoxy-activated phenyl ring and a reactive ketone moiety provides a fertile ground for a plethora of classical and contemporary cyclization strategies.

This comprehensive guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, mechanistically-grounded understanding of how to harness the reactivity of this compound to forge a diverse array of valuable heterocyclic cores. Each section is a self-contained module, offering not just a stepwise protocol, but the underlying chemical rationale, empowering the researcher to not only replicate but also innovate. The protocols detailed herein are designed to be robust and reproducible, forming a solid foundation for further exploration and derivatization in the quest for new chemical entities with therapeutic potential.

I. The Fischer Indole Synthesis: Crafting the Privileged Indole Core

The indole nucleus is arguably one of the most significant heterocyclic systems in drug discovery, present in a multitude of natural products and synthetic drugs. The Fischer indole synthesis, a venerable yet enduringly powerful reaction, offers a direct and efficient route to substituted indoles from arylhydrazines and carbonyl compounds.[1][2]

Mechanistic Insight

The reaction proceeds through a fascinating cascade of transformations. Initially, this compound reacts with phenylhydrazine under acidic conditions to form a phenylhydrazone. This intermediate then tautomerizes to its enamine form. The crucial step is a[3][3]-sigmatropic rearrangement, which forges the key carbon-carbon bond of the indole framework. Subsequent cyclization and elimination of ammonia under the acidic conditions yield the final aromatic indole.[2]

Reaction Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-MPA This compound Hydrazone_Formation Hydrazone Formation (Acid Catalyst, Heat) 4-MPA->Hydrazone_Formation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone_Formation Rearrangement_Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone_Formation->Rearrangement_Cyclization Indole 5-Methoxy-2-(4-methoxybenzyl)-1H-indole Rearrangement_Cyclization->Indole

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Methoxy-2-(4-methoxybenzyl)-1H-indole

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Zinc Chloride (fused)

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid. Add phenylhydrazine (1.1 equivalents) dropwise with stirring. Heat the mixture to reflux for 1 hour.[1]

  • Cyclization: After cooling the reaction mixture to room temperature, add a catalytic amount of fused zinc chloride. The mixture is then heated to 150-170 °C in an oil bath for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into a beaker containing ice-water. The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • Purification: The crude product is recrystallized from ethanol to afford the pure 5-methoxy-2-(4-methoxybenzyl)-1H-indole.

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Key ReagentsReaction ConditionsExpected Yield
This compound164.20Phenylhydrazine, ZnCl₂150-170 °C, 2-3 h70-80%
5-Methoxy-2-(4-methoxybenzyl)-1H-indole267.33---

II. The Hantzsch Thiazole Synthesis: Constructing a Versatile Five-Membered Heterocycle

The thiazole ring is a key structural motif in a wide range of biologically active compounds, including antibacterial and anticancer agents. The Hantzsch thiazole synthesis provides a straightforward and high-yielding method for the preparation of substituted thiazoles from α-haloketones and thioamides.[4][5]

Mechanistic Rationale

The synthesis commences with the nucleophilic attack of the sulfur atom of a thioamide on the α-carbon of an α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. While this compound is not an α-haloketone, it can be readily converted to one in situ or in a preceding step. A more direct approach involves the reaction of this compound with a halogenating agent and a thioamide in a one-pot procedure. A particularly efficient method utilizes iodine and thiourea.[6]

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-MPA This compound Halogenation_Condensation In situ α-Iodination & Condensation 4-MPA->Halogenation_Condensation Thiourea Thiourea Thiourea->Halogenation_Condensation Iodine Iodine Iodine->Halogenation_Condensation Cyclization_Dehydration Intramolecular Cyclization & Dehydration Halogenation_Condensation->Cyclization_Dehydration Thiazole 2-Amino-4-(4-methoxybenzyl)thiazole Cyclization_Dehydration->Thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxybenzyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Aqueous sodium thiosulfate solution (5%)

  • Ammonia solution

Procedure:

  • Reaction Setup: In a round-bottom flask, triturate iodine (1 equivalent) and thiourea (2 equivalents). To this mixture, add this compound (1 equivalent).[6]

  • Reaction: Warm the mixture in a water bath at 70 °C with occasional stirring for 8 hours.[6]

  • Work-up: After cooling, the solid residue is triturated with diethyl ether to remove any unreacted ketone. The precipitate is then washed with a 5% aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.[6]

  • Isolation and Purification: The resulting product is dissolved in hot water and filtered to remove any insoluble byproducts. The substituted thiazole is then precipitated by the addition of ammonia solution. The final product is recrystallized from ethanol.[6]

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Key ReagentsReaction ConditionsExpected Yield
This compound164.20Thiourea, Iodine70 °C, 8 h80-90%
2-Amino-4-(4-methoxybenzyl)thiazole220.29---

III. The Biginelli Reaction: A Multicomponent Route to Pyrimidines

The Biginelli reaction is a classic multicomponent reaction that efficiently constructs dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. While this compound is a ketone, it can participate in a Biginelli-like condensation, particularly when reacted with an aldehyde and urea/thiourea in the presence of a suitable catalyst.

Mechanistic Considerations

The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound (in this case, derived from this compound). Subsequent cyclization and dehydration afford the dihydropyrimidine core.

Reaction Workflow: Biginelli-type Pyrimidine Synthesis

Biginelli_Pyrimidine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-MPA This compound Condensation_Cyclization Multicomponent Condensation & Cyclization (Acid Catalyst) 4-MPA->Condensation_Cyclization Aldehyde Aromatic Aldehyde Aldehyde->Condensation_Cyclization Urea Urea/Thiourea Urea->Condensation_Cyclization Pyrimidine Substituted Dihydropyrimidine Condensation_Cyclization->Pyrimidine

Caption: Biginelli-type Pyrimidine Synthesis Workflow.

Experimental Protocol: Synthesis of a Substituted Dihydropyrimidine

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Catalysis and Reaction: Add a few drops of concentrated hydrochloric acid to the mixture. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure dihydropyrimidine derivative.

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Key ReagentsReaction ConditionsExpected Yield
This compound164.20Aromatic Aldehyde, Urea/ThioureaReflux in Ethanol, 4-6 h60-75%
Substituted DihydropyrimidineVaries---

IV. Quinoline Synthesis: Accessing the Core of Antimalarials and Beyond

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, most notably as antimalarial agents. Several named reactions can be employed to construct the quinoline scaffold from appropriate precursors.

A. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] While this compound is not a β-diketone, it can be conceptually utilized in a related reaction with an aniline to form a quinoline derivative.

Mechanistic Outline: The reaction would likely proceed through the formation of an enamine from the aniline and this compound. Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the enamine double bond, followed by dehydration and aromatization, would yield the quinoline product.

B. The Skraup Quinoline Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] A modification of this reaction can utilize α,β-unsaturated ketones, which can be formed in situ from ketones like this compound.

Mechanistic Outline: Under strong acidic conditions, this compound could undergo self-condensation to form an α,β-unsaturated ketone. This would then react with an aniline via a Michael addition, followed by cyclization and oxidation to furnish the quinoline ring.

Reaction Workflow: General Quinoline Synthesis

Quinoline_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-MPA This compound Condensation_Cyclization_Oxidation Condensation, Cyclization, & Oxidation (Acid Catalyst) 4-MPA->Condensation_Cyclization_Oxidation Aniline Aniline Derivative Aniline->Condensation_Cyclization_Oxidation Quinoline Substituted Quinoline Condensation_Cyclization_Oxidation->Quinoline

Caption: General Quinoline Synthesis Workflow.

Experimental Protocol: A Representative Combes-type Synthesis

Materials:

  • This compound

  • p-Anisidine

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully mix this compound (1 equivalent) and p-anisidine (1 equivalent) with polyphosphoric acid.

  • Reaction: Heat the mixture with stirring at 120-140 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Key ReagentsReaction ConditionsExpected Yield
This compound164.20p-Anisidine, PPA120-140 °C, 2-4 h50-65%
Substituted QuinolineVaries---

V. The Robinson-Gabriel Oxazole Synthesis: A Gateway to Oxazoles

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they are found in a variety of natural products and pharmaceuticals. The Robinson-Gabriel synthesis is a powerful method for their preparation, involving the cyclodehydration of 2-acylamino ketones.[6]

Synthetic Strategy

To utilize this compound in a Robinson-Gabriel synthesis, it must first be converted into a 2-acylamino ketone. This can be achieved through a two-step sequence: α-amination followed by N-acylation.

Mechanistic Pathway: The 2-acylamino ketone, under the influence of a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride), undergoes intramolecular cyclization. The enol form of the ketone attacks the carbonyl group of the amide, and subsequent dehydration leads to the formation of the aromatic oxazole ring.

Reaction Workflow: Robinson-Gabriel Oxazole Synthesis

Robinson_Gabriel_Oxazole_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration 4-MPA This compound Acylamino_Ketone 2-Acylamino-4-methoxyphenylacetone 4-MPA->Acylamino_Ketone 1. α-Amination 2. N-Acylation Oxazole Substituted Oxazole Acylamino_Ketone->Oxazole Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄) Dehydrating_Agent->Oxazole

Caption: Robinson-Gabriel Oxazole Synthesis Workflow.

Experimental Protocol: Two-Step Synthesis of a Substituted Oxazole

Step 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-one (Illustrative)

  • This transformation can be challenging and may require specialized methods such as oximation followed by reduction, or direct amination protocols.

Step 2: N-Acylation and Robinson-Gabriel Cyclization

Materials:

  • 2-Amino-1-(4-methoxyphenyl)propan-1-one derivative

  • An acylating agent (e.g., benzoyl chloride)

  • A base (e.g., pyridine or triethylamine)

  • Concentrated sulfuric acid

Procedure:

  • N-Acylation: Dissolve the 2-amino ketone in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add the base, followed by the dropwise addition of the acylating agent. Stir the reaction mixture until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, then dry and concentrate to obtain the 2-acylamino ketone.

  • Cyclodehydration: Carefully add the 2-acylamino ketone to an excess of concentrated sulfuric acid at 0 °C. Allow the mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude oxazole can be purified by column chromatography or recrystallization.

Data Summary:

Reactant/ProductMolar Mass ( g/mol )Key ReagentsReaction ConditionsExpected Yield
2-Acylamino KetoneVariesConc. H₂SO₄0 °C to RT, several hours50-70%
Substituted OxazoleVaries---

Conclusion: A Versatile Precursor for Heterocyclic Chemistry

The application notes and protocols detailed in this guide underscore the remarkable versatility of this compound as a starting material in heterocyclic synthesis. From the privileged indole scaffold to the medicinally significant thiazole, pyrimidine, and quinoline cores, this readily accessible ketone serves as a gateway to a diverse array of molecular architectures. The key to unlocking this potential lies in a deep understanding of the classical named reactions and the ability to adapt and optimize them for this specific substrate. It is our hope that this compendium will not only serve as a practical guide for the synthesis of these important heterocyclic systems but also inspire further innovation in the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2241–2245. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006 . [Link]

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 1887 , 20 (2), 3118–3132. [Link]

  • Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 1893 , 26 (1), 447–450. [Link]

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 1888 , 49, 89-92. [Link]

  • Skraup, Z. H. Eine Synthese des Chinolins. Monatshefte für Chemie, 1881 , 2 (1), 139–170. [Link]

  • Robinson, R. A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 1909 , 95, 2167–2174. [Link]

  • Gabriel, S. Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 1910 , 43 (1), 134–138. [Link]

  • Al-Zoubi, R. M.; Al-Hamdany, R.; Dömling, A. The Biginelli reaction: a landmark in the landscape of multicomponent reactions. Angewandte Chemie International Edition, 2019 , 58 (42), 14816-14855. [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 2019 , 4 (3), 173-180. [Link]

  • Organic Syntheses. Quinoline. Org. Synth.1925 , 5, 79. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Hantzsch thiazole synthesis. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Google Patents. Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. The Robinson-Gabriel synthesis for oxazole. [Link]

Sources

Advanced Biocatalytic Synthesis of Chiral Anisyl Flavorants from 4-Methoxyphenylacetone (4-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FLV-2026-04

Executive Summary & Strategic Context

4-Methoxyphenylacetone (4-MPA) (CAS: 122-84-9), also known as Anisyl Methyl Ketone, is a critical yet regulated intermediate in the flavor and fragrance (F&F) industry. While historically used as a direct flavoring agent (FEMA 2674), modern applications have shifted towards its use as a precursor for high-value chiral alcohols, specifically (S)-1-(4-methoxyphenyl)-2-propanol . This derivative imparts a sophisticated, creamy, anise-like, and floral profile essential for "brown" flavors (vanilla, caramel, chocolate) and fruity top notes.

The Challenge: 4-MPA is a structural isomer of precursors used in illicit synthesis (PMA/PMMA), placing it under strict surveillance (e.g., DEA List I Chemical in the US, Precursor Category 1 in EU). Furthermore, consumer demand for "Natural" labeling necessitates shifting from traditional chemical reduction (NaBH₄) to biocatalytic routes that allow for "Natural" flavor claims under EU Regulation 1334/2008 and US FDA 21 CFR 101.22.

The Solution: This guide details a self-validating Chemo-Enzymatic Protocol using Ketoreductases (KREDs) to convert 4-MPA into high-purity chiral alcohols with >99% enantiomeric excess (ee), ensuring both regulatory compliance and superior organoleptic performance.

Regulatory & Safety Compliance (Critical)

⚠️ COMPLIANCE WARNING: CONTROLLED PRECURSOR

Status: this compound is a List I Chemical (USA) and Category 1 Precursor (EU).

  • Mandatory Action: All legitimate research or production usage must be logged with precise mass-balance accounting.

  • Verification: Ensure end-user verification (EUV) is on file before procurement.

  • Storage: Secure storage (cage/vault) is required in most jurisdictions.

  • Safety: 4-MPA is a skin irritant. Use standard PPE (nitrile gloves, lab coat, fume hood).

Application Protocol: Biocatalytic Asymmetric Reduction

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This method is superior to chemical reduction because it operates at ambient temperature, uses aqueous buffers, and yields a single enantiomer (usually S), which often possesses a lower odor threshold and cleaner profile than the racemate.

3.1. Reaction Mechanism & Pathway [1]

The KRED enzyme transfers a hydride from the cofactor NADPH to the carbonyl group of 4-MPA. To make the process economically viable, GDH recycles the oxidized NADP+ back to NADPH using Glucose as the sacrificial substrate.

BiocatalyticCycle Substrate This compound (4-MPA) KRED Enzyme: KRED (Stereoselective Reduction) Substrate->KRED Product (S)-1-(4-methoxyphenyl)- 2-propanol NADPH NADPH NADPH->KRED NADP NADP+ GDH Cofactor Recycling: GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 4-MPA. The system is self-sustaining as long as Glucose is supplied.

3.2. Materials & Reagents
ComponentGrade/SpecRole
This compound >98% Purity (GC)Substrate (Flavor Precursor)
KRED Screening Kit Codexis/Evoxx/DaicelSource of stereoselective enzymes
NADP+ Free AcidCofactor (Catalytic amount)
D-Glucose Food GradeHydride source for recycling
Glucose Dehydrogenase (GDH) >50 U/mgCofactor recycling enzyme
Buffer K-Phosphate (pH 7.0, 100mM)Reaction medium
Solvent (Organic) Ethyl Acetate / MTBEExtraction solvent
3.3. Step-by-Step Protocol (Bench Scale: 10g)

Step 1: Buffer Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1 mM Magnesium Sulfate (MgSO₄) to stabilize the enzymes.

Step 2: Substrate Solubilization 4-MPA has low water solubility. Dissolve 10.0 g (60.9 mmol) of 4-MPA in 10 mL of Isopropyl Alcohol (IPA) or DMSO (10% v/v final concentration) to create a pre-mix. Expert Tip: IPA can sometimes act as a co-substrate for certain ADHs, but here it primarily aids solubility.

Step 3: Reaction Assembly In a 250 mL round-bottom flask equipped with an overhead stirrer:

  • Add 80 mL of Buffer solution.

  • Add 12.0 g D-Glucose (1.1 equivalents).

  • Add 10 mg NADP+ (Catalytic quantity).

  • Add 50 mg GDH (CDX-901 or equivalent).

  • Add 100 mg KRED enzyme (Specific variant determined by screening, e.g., KRED-P1-B05).

  • Initiate stirring at 250 RPM.

  • Slowly add the 4-MPA/IPA solution dropwise over 10 minutes to prevent enzyme shock.

Step 4: Incubation & Monitoring

  • Temp: Maintain at 30°C.

  • pH Control: The GDH reaction produces gluconic acid, which drops pH. Use an autotitrator to maintain pH 7.0 using 1M NaOH.

  • Time: Run for 24 hours.

  • Checkpoint: At T=24h, take a 50 µL aliquot, extract with Ethyl Acetate, and analyze via GC-FID to verify conversion >98%.

Step 5: Work-up

  • Add 10g of Celite (filter aid) to the reaction mixture.

  • Filter through a Buchner funnel to remove denatured protein.

  • Extract the filtrate 3x with 50 mL Ethyl Acetate (EtOAc).

  • Wash combined organic layers with saturated Brine (NaCl).

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentrate in vacuo (Rotovap) at 40°C.

Step 6: Purification Perform bulb-to-bulb distillation (Kugelrohr) under high vacuum (0.5 mmHg, 110-120°C) to isolate the pure alcohol.

Analytical Validation & Quality Control

Trustworthiness in flavor chemistry relies on proving the enantiomeric purity, as the (R)- and (S)- isomers often have different odor thresholds.

4.1. Gas Chromatography Analysis (Chiral)
  • Column: Cyclodex-B or Chirasil-Dex CB (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (2 min) -> 5°C/min -> 180°C.

  • Detection: FID @ 250°C.

  • Acceptance Criteria:

    • Chemical Purity: >98.5%[2][3]

    • Enantiomeric Excess (ee): >99% (S-isomer dominant).

4.2. Sensory Evaluation (Organoleptic)

Prepare a 1% solution in Ethanol (Food Grade).

  • Profile: Creamy, sweet, anise-like, slightly balsamic.

  • Defects: "Chemical" or "Acetone" notes indicate residual solvent or unreacted 4-MPA.

Workflow Visualization

Workflow Start Start: Raw Material (4-MPA CAS 122-84-9) Compliance Compliance Check (Log Usage / DEA List I) Start->Compliance Bioreactor Bioreactor Setup (Buffer + KRED + GDH + Glucose) Compliance->Bioreactor Reaction Reaction Phase (30°C, pH 7.0, 24h) Bioreactor->Reaction QC_Check In-Process QC (GC Conversion >98%?) Reaction->QC_Check QC_Check->Reaction No (Extend Time) Extraction Extraction (Ethyl Acetate) QC_Check->Extraction Yes Distillation Vacuum Distillation (Purification) Extraction->Distillation FinalProduct Final Product: (S)-1-(4-methoxyphenyl)-2-propanol Distillation->FinalProduct

Figure 2: Operational workflow from regulatory compliance to purified flavor compound.

References
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[4] Evaluation of Certain Food Additives and Contaminants: 1-(p-Methoxyphenyl)-2-propanone (No. 813).[5] WHO Technical Report Series. Link

  • Tao, J., & Xu, J.H. (2009). Biocatalysis in Asymmetric Synthesis: Development of KREDs for Chiral Alcohols. Current Opinion in Chemical Biology. Link

  • U.S. Food & Drug Administration (FDA). (2018). Synthetic Flavoring Agents and Adjuvants; Removal from the Food Additive Regulations. Federal Register 83 FR 50490. Link

  • European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 16 (FGE.16): Aromatic ketones from chemical group 21.[5] EFSA Journal. Link

  • Drug Enforcement Administration (DEA). (2024). List I and List II Chemicals. U.S. Department of Justice. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxyphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxyphenylacetone (4-MPA), a crucial intermediate in the pharmaceutical and fragrance industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-MPA synthesis, optimize yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth technical guidance, detailed protocols, and practical FAQs to ensure the success of your synthetic endeavors.

I. Understanding the Synthetic Landscape: Key Routes to this compound

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and desired purity of the final product. Here, we will delve into the most common and effective methods, providing a foundation for troubleshooting and optimization.

Common Synthetic Pathways:

  • Oxidation of Anethole: A popular method that utilizes the readily available natural product, anethole, often sourced from fennel or anise oil.

  • Baeyer-Villiger Oxidation Route: A multi-step synthesis that typically begins with an aldol condensation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.[2]

  • Aldol Condensation of p-Anisaldehyde with Acetone: A direct approach to a precursor that can be further converted to 4-MPA.

  • From 4-Methoxyphenylacetic Acid: A route that involves the reaction of the corresponding carboxylic acid with acetic anhydride.

  • Reduction of 4-Methoxy-phenyl-2-nitropropene: This method involves the formation of a nitropropene intermediate followed by a reduction step.

Below is a visual representation of the primary synthetic approaches to this compound.

Synthesis_Pathways cluster_anethole Oxidation of Anethole cluster_baeyer Baeyer-Villiger Route cluster_aldol Aldol Condensation Route cluster_acid From 4-Methoxyphenylacetic Acid cluster_nitropropene Nitropropene Reduction Anethole Anethole PMP This compound Anethole->PMP Oxidation p_Anisaldehyde_BV p-Anisaldehyde Aldol_Product Aldol Condensation Product p_Anisaldehyde_BV->Aldol_Product Aldol Condensation MEK Methyl Ethyl Ketone MEK->Aldol_Product Ester_Intermediate Ester Intermediate Aldol_Product->Ester_Intermediate Baeyer-Villiger Oxidation Ester_Intermediate->PMP Hydrolysis p_Anisaldehyde_Aldol p-Anisaldehyde Aldol_Precursor Aldol Precursor p_Anisaldehyde_Aldol->Aldol_Precursor Aldol Condensation Acetone Acetone Acetone->Aldol_Precursor Aldol_Precursor->PMP Further Conversion MPA_Acid 4-Methoxyphenylacetic Acid MPA_Acid->PMP Reaction with Acetic Anhydride p_Anisaldehyde_Nitro p-Anisaldehyde Nitropropene 4-Methoxy-phenyl- 2-nitropropene p_Anisaldehyde_Nitro->Nitropropene Henry Reaction Nitroethane Nitroethane Nitroethane->Nitropropene Nitropropene->PMP Reduction Baeyer_Villiger Ketone Ketone Criegee Criegee Intermediate Ketone->Criegee + H+ Peroxyacid Peroxyacid (R'CO3H) Peroxyacid->Criegee Ester Ester Criegee->Ester Rearrangement (rate-determining) Carboxylic_Acid Carboxylic Acid (R'COOH) Criegee->Carboxylic_Acid Loss of Ester->Ester Aldol_Condensation Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base Base (OH-) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde Aldehyde (Electrophile) Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct + H2O Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone - H2O (Condensation)

Sources

Technical Support Center: Purification of 4-Methoxyphenylacetone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methoxyphenylacetone. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this compound via vacuum distillation, ensuring high purity and yield.

Introduction to Vacuum Distillation of this compound

This compound, a key intermediate in the synthesis of various pharmaceuticals and fragrances, is a high-boiling liquid susceptible to decomposition at elevated temperatures.[1][2] Vacuum distillation is the preferred method for its purification as it lowers the boiling point, mitigating the risk of thermal degradation.[2] This guide provides practical, field-proven insights to overcome common challenges encountered during this process.

Physical Properties and Distillation Parameters

A thorough understanding of this compound's physical properties is crucial for a successful distillation.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [3]
Boiling Point (Atmospheric)268 °C (decomposes)[4]
Boiling Point (Vacuum) 145 °C @ 25 mmHg [5]
128-130 °C @ 14 mmHg [6]
Density1.067 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.525[5]
AppearanceClear, colorless to pale yellow oily liquid[5]

Note: The boiling point is highly dependent on the vacuum level. A reliable vacuum gauge is essential for process control.

Troubleshooting Guide

This section addresses specific problems that may arise during the vacuum distillation of this compound, their probable causes, and actionable solutions.

Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum

A stable vacuum is the cornerstone of a successful low-temperature distillation.[2] Fluctuations or an inability to reach the target pressure will lead to inconsistent boiling and potential product decomposition.

Possible Causes:

  • Leaks in the System: The most common cause of vacuum problems. Leaks can occur at any joint, including glassware connections, hose connections, and around the vacuum pump seals.

  • Improperly Greased Joints: Insufficient or poorly applied vacuum grease on ground glass joints will prevent a proper seal.[7]

  • Inadequate Vacuum Pump: The pump may not have a low enough ultimate pressure rating for the desired boiling point, or it may be in poor condition (e.g., old oil, worn seals).

  • Outgassing of Hoses: Using thin-walled tubing not rated for vacuum can cause it to collapse or permeate, leading to a poor vacuum.

  • Contamination of Pump Oil: Volatile solvents from the distillation can dissolve in the pump oil, raising its vapor pressure and degrading performance. A cold trap is essential to prevent this.[7]

Solutions:

  • Systematic Leak Check:

    • Ensure all glassware is free of cracks or chips.

    • Apply a thin, even layer of a suitable vacuum grease to all ground glass joints. When the joint is assembled, it should appear transparent with no striations.

    • Check that all hoses are thick-walled vacuum tubing and that all connections are secured with clamps.

    • If a leak is suspected, carefully apply a small amount of a volatile solvent like acetone to the joints while monitoring the vacuum gauge. A jump in pressure indicates the location of the leak.

  • Vacuum Pump Maintenance:

    • Ensure the vacuum pump oil is clean and at the correct level. Change the oil regularly, especially if it appears cloudy or discolored.

    • Use a cold trap (e.g., with dry ice/acetone or a cryocooler) between your distillation setup and the pump to condense volatile vapors.[7]

  • Proper Assembly:

    • Use a Claisen adapter to provide a separate port for the thermometer and to help prevent bumping.[7]

    • Ensure all components are properly aligned to avoid stress on the glass joints.

Problem 2: Bumping or Foaming of the Crude Material

"Bumping" is the sudden, violent boiling of a liquid, which can carry crude material over into the receiving flask, contaminating the distillate. Foaming is the formation of a stable layer of bubbles that can also be carried over.

Possible Causes:

  • Superheating: Lack of nucleation sites can lead to the liquid heating beyond its boiling point, followed by explosive boiling. Boiling chips are ineffective under vacuum as the trapped air is quickly removed.[7]

  • Rapid Heating or Pressure Drop: Applying heat too quickly or reducing the pressure too suddenly can induce bumping.

  • Presence of Surfactants or Particulates: Certain impurities can act as surfactants, leading to foaming.

  • High Viscosity of the Crude Material: A thick, viscous crude material can trap vapor, leading to large bubble formation and bumping.

Solutions:

  • Ensure Smooth Boiling:

    • Stirring: Always use a magnetic stir bar and stir plate to provide a vortex and nucleation sites for smooth boiling.[7]

    • Boiling Capillary: For very high-boiling compounds or when stirring is not possible, a fine capillary tube can be inserted to introduce a slow, steady stream of air or nitrogen bubbles.

  • Controlled Heating and Evacuation:

    • Apply the vacuum to the system before beginning to heat. This allows for the removal of any low-boiling solvents or trapped gases.[7]

    • Heat the distillation flask gradually using a heating mantle with a temperature controller. An oil or sand bath can provide more even heating.

    • If foaming occurs, slightly reduce the vacuum by carefully opening the stopcock to the vacuum source to allow the foam to collapse before reapplying the vacuum slowly.

  • Apparatus Setup:

    • Do not fill the distillation flask more than two-thirds full to provide adequate headspace.

    • A Claisen adapter can help to act as a baffle, preventing bumped material from reaching the condenser.[7]

Problem 3: Product Discoloration (Yellowing or Darkening)

While pure this compound is a clear, colorless to pale yellow liquid, a darker yellow, orange, or brown distillate can indicate decomposition or the presence of impurities.[5]

Possible Causes:

  • Thermal Decomposition: Despite the vacuum, if the heating mantle is set too high, localized overheating can occur, leading to thermal degradation of the product. Ketones can undergo various decomposition pathways at high temperatures.

  • Oxygen Contamination: The presence of air in a hot distillation system can lead to oxidation of the product, often forming colored impurities. This is especially true for compounds with benzylic protons like this compound.

  • Acidic or Basic Impurities: Traces of acid or base from the synthesis can catalyze side reactions like aldol condensations or polymerizations at elevated temperatures, which often produce colored byproducts.

  • Carry-over of High-Boiling Impurities: If the distillation is rushed or the vacuum is unstable, higher-boiling, colored impurities may be carried over with the product.

Solutions:

  • Minimize Thermal Stress:

    • Maintain the lowest possible distillation temperature by achieving a good, stable vacuum.

    • Use a heating bath (oil or sand) for uniform heating and to avoid "hot spots" from a heating mantle.

    • Insulate the distillation head and column with glass wool or aluminum foil to ensure the vapor reaches the condenser without excessive cooling and refluxing, which prolongs heating time.[7]

  • Maintain an Inert Atmosphere (if necessary):

    • If the product is particularly sensitive to oxidation, after evacuating the system, you can backfill with an inert gas like nitrogen or argon to a low pressure before starting the distillation.

  • Pre-distillation Wash:

    • If acidic or basic impurities are suspected, wash the crude product with a dilute sodium bicarbonate solution, followed by water and then brine. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation.

  • Fractional Distillation:

    • If impurities have boiling points close to the product, a short Vigreux column can be used to improve separation.[6] Collect a small forerun fraction, which will contain any lower-boiling impurities, before collecting the main product fraction.

Frequently Asked Questions (FAQs)

Q1: What type of vacuum pump is best for this distillation?

A rotary vane pump is generally recommended for achieving the necessary vacuum levels (typically below 25 mmHg) for distilling this compound at a safe temperature. A water aspirator can be used, but it will result in a higher boiling temperature due to its limited vacuum capability.

Q2: Should I use boiling chips for vacuum distillation?

No. Boiling chips work by releasing trapped air to promote smooth boiling. Under vacuum, this trapped air is quickly removed, rendering them ineffective. A magnetic stir bar is the preferred method for ensuring smooth boiling under vacuum.[7]

Q3: My distillate is coming over clear, but then turns yellow in the receiving flask. What is happening?

This could be due to slow decomposition upon exposure to air while still warm, or the presence of a thermally unstable impurity that decomposes after collection. Try cooling the receiving flask in an ice bath during the distillation. If the problem persists, it may indicate an impurity that requires removal by other means, such as column chromatography, prior to distillation.

Q4: The temperature on my thermometer is fluctuating wildly. What does this mean?

Temperature fluctuations are often a sign of an unstable vacuum or bumping. First, check your entire system for leaks. Ensure the vacuum pump is running smoothly and that the oil is clean. Second, ensure you have vigorous and constant stirring. The thermometer bulb must also be positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Q5: How do I know when the distillation is complete?

As the distillation nears completion, you will observe a drop in the rate of distillate collection. The temperature may also begin to drop as there is no longer enough vapor of the compound to reach the thermometer. It is crucial to never distill to dryness , as this can cause the residue to overheat, potentially leading to decomposition, charring, and even explosion. Always leave a small amount of residue in the distillation flask.

Visual Workflow and Logic Diagrams

Standard Vacuum Distillation Setup

G cluster_setup Distillation Apparatus cluster_vacuum Vacuum System Heating Mantle Heating Mantle Distilling Flask Distilling Flask (with Stir Bar) Heating Mantle->Distilling Flask Heats Claisen Adapter Claisen Adapter Distilling Flask->Claisen Adapter Thermometer Thermometer Claisen Adapter->Thermometer Holds Condenser Condenser Claisen Adapter->Condenser Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Receiving Flask Receiving Flask Vacuum Adapter->Receiving Flask Cold Trap Cold Trap Vacuum Adapter->Cold Trap Vapors to Vacuum Gauge Vacuum Gauge Cold Trap->Vacuum Gauge Protects Vacuum Pump Vacuum Pump Vacuum Gauge->Vacuum Pump Measures Pressure From caption Diagram of a standard vacuum distillation setup. G start Problem: Low/Unstable Vacuum check_joints Are all joints properly greased and sealed? start->check_joints check_hoses Are vacuum hoses thick-walled and secure? check_joints->check_hoses Yes fix_joints Clean and re-grease all ground glass joints. check_joints->fix_joints No check_pump Is pump oil clean? Is a cold trap in use? check_hoses->check_pump Yes fix_hoses Replace thin hoses. Secure all clamps. check_hoses->fix_hoses No fix_pump Change pump oil. Install/check cold trap. check_pump->fix_pump No success Stable Vacuum Achieved check_pump->success Yes fix_joints->check_joints fix_hoses->check_hoses fix_pump->check_pump

Caption: Troubleshooting workflow for vacuum instability.

References

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions! Retrieved from [Link]

  • Tam, R., Heather, E., Shimmon, R., Lam, B., & McDonagh, A. M. (2017). Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. Forensic Science International, 272, 184-189. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Loba Chemie. (2019, January 9). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Bloom TECH. (2023, March 13). What is the synthesis route of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, February 3). Practical Vacuum Distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

Sources

Technical Support Center: Purifying 4-Methoxyphenylacetone via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Methoxyphenylacetone. As a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, achieving high purity of this compound is paramount.[1] Recrystallization is a powerful and fundamental technique for purifying solid organic compounds.[2] This guide provides in-depth, field-proven insights into the nuances of recrystallizing this compound, addressing common challenges and frequently asked questions encountered by researchers.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.

Question: My this compound has "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" is the most common challenge when recrystallizing low-melting-point compounds. This compound has a reported melting point below room temperature (<-15 °C), meaning it exists as a liquid under standard conditions.[3] However, crude synthetic products can be semi-solid or solid due to impurities. Oiling out occurs when the saturated solution's temperature is higher than the melting point of the solute, causing it to separate as a liquid instead of a crystalline solid.[4]

Causality & Solution:

  • Lower the Saturation Temperature: The primary cause is that the solution is becoming supersaturated at a temperature above your compound's melting point. To remedy this, reheat the solution until the oil redissolves completely. Then, add a small amount of additional "good" solvent (e.g., ethanol, acetone) to decrease the saturation point. This ensures that crystallization will begin at a lower temperature.[4][5]

  • Promote Slow Cooling: Rapid cooling encourages oil formation. After redissolving, allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with paper towels or an inverted beaker) can help maintain a gradual temperature gradient.[4][5] Once at room temperature, proceed with slow cooling in a refrigerator, and finally, a freezer.

  • Solvent System Re-evaluation: If oiling persists, the boiling point of your solvent system may be too high. Consider a lower-boiling solvent system.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The absence of crystals upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or it is supersaturated but lacks a nucleation point for crystal growth to begin.[4]

Causality & Solution:

  • Insufficient Supersaturation: This is the most frequent cause and happens when too much solvent was added initially.[4][6]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for precise removal.[4] After reducing the volume, allow the solution to cool again. To check for saturation, dip a glass rod into the solution; a solid film should form on the rod as the solvent evaporates.[5]

  • Lack of Nucleation: A supersaturated solution can be stable without a surface to initiate crystal growth.

    • Induce Crystallization: Scratch the inside of the flask just below the solvent surface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[7][8]

    • Seed Crystals: If you have a small sample of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystal lattice formation.[8]

    • Extreme Cooling: As a last resort, placing the solution in an ice-salt or dry ice-acetone bath can sometimes force crystallization, though this may lead to smaller, less pure crystals.[4]

Question: My final product yield is very low. What are the likely causes?

Answer:

A low recovery percentage is a frustrating but common issue in recrystallization experiments. Several factors can contribute to product loss.[5]

Causality & Solution:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required to dissolve the compound will result in a substantial portion of your product remaining in the "mother liquor" upon cooling.[5][6] Always use the minimum volume of boiling solvent.

  • Premature Filtration: Filtering the solution while it is too cool can cause the product to crystallize on the filter paper, leading to significant loss. Ensure the funnel and receiving flask are pre-heated to prevent this.[7]

  • Inappropriate Washing: Washing the collected crystals with room-temperature solvent will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[6]

  • Excessive Decolorizing Carbon: If you used activated carbon to remove colored impurities, using too much can adsorb your product in addition to the impurities, thereby reducing the yield.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A rule of thumb suggests that solvents with functional groups similar to the compound are often good solubilizers.[9] Since this compound is a ketone, polar aprotic solvents might be considered. However, the key to recrystallization is a significant difference in solubility between hot and cold conditions.

Given that this compound is soluble in ethanol, ether, and chloroform but insoluble in water[10], a mixed-solvent system is highly recommended. Common and effective pairs include:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent or antisolvent) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

  • Hexane/Ethyl Acetate: This is another excellent choice, pairing a non-polar solvent with a moderately polar one.

Q2: How do I remove colored impurities from my crude product?

If your solution is colored by impurities, you can use activated carbon (charcoal).[11] After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[12] Be aware that excessive use of charcoal can reduce your final yield.[5]

Q3: How fast should I cool my solution?

Slower cooling generally produces larger and purer crystals. Rapid cooling, such as immediately placing the hot flask in an ice bath, can trap impurities within the rapidly forming crystal lattice.[5] The recommended procedure is to first let the solution cool to room temperature undisturbed, and then transfer it to an ice bath to maximize crystal recovery.[8]

Physicochemical Data for this compound

This table summarizes key properties critical for planning a successful recrystallization.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₂[13]
Molecular Weight 164.20 g/mol
Appearance Clear, colorless to pale yellow oily liquid[1][14][15]
Melting Point < -15 °C[3]
Boiling Point 145 °C at 25 mmHg; 267-269 °C at 760 mmHg[3][16]
Density ~1.067 g/mL at 25 °C
Solubility Soluble in ethanol, ether, chloroform, benzene, methanol, methyl acetate; Insoluble in water.[10][13][14][17]

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erhlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution gently boiling on a hot plate.[11]

  • Addition of Anti-Solvent: While maintaining the temperature, add hot deionized water dropwise to the boiling ethanol solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. At this point, you have a hot, saturated solution.

  • (Optional) Hot Filtration: If there are insoluble impurities (or if activated carbon was used), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel quickly to prevent premature crystallization.[7]

  • Crystallization (Cooling): Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[6]

  • Drying: Leave the crystals under vacuum for several minutes to pull air through and help them dry. Then, transfer the crystals to a watch glass and allow them to air-dry completely. Purity can be assessed via melting point analysis or other spectroscopic methods.[12]

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Start: Crude Solid B Select Solvent System (e.g., Ethanol/Water) A->B C Dissolve in Minimum Hot 'Good' Solvent B->C D Insoluble Impurities Present? C->D E Perform Hot Gravity Filtration D->E Yes F Solution is Clear D->F No E->F G Slowly Cool Solution to Room Temperature F->G H Cool in Ice Bath G->H I Crystals Formed? H->I J Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal I->J No K Collect Crystals via Vacuum Filtration I->K Yes J->G L Wash with Minimal Ice-Cold Solvent K->L M Dry Crystals L->M N End: Pure Solid M->N

Caption: A flowchart of the recrystallization process.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-Ethoxyphenol.
  • Bloom TECH. (2023, March 13). What is the synthesis route of this compound.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). recrystallization.pdf.
  • Chem-Impex. (n.d.). This compound.
  • Wired Chemist. (n.d.). Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound, ≥97%.
  • Cayman Chemical. (n.d.). This compound.
  • Google Patents. (2010). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Loba Chemie. (n.d.). This compound.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound, >=97%.
  • LibreTexts Chemistry. (2023, January 29). Recrystallization.
  • Fisher Scientific. (n.d.). This compound 97.0+%, TCI America.
  • Vihita. (n.d.). 4 METHOXY PHENYL ACETONE Manufacturer & Exporter From Mumbai, India.

Sources

Technical Support Center: Synthesis of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-methoxyphenylacetone, also known as p-anisylacetone. This valuable compound serves as a key intermediate in the pharmaceutical and fragrance industries.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental observations and provide actionable, field-tested solutions to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent precursors are trans-anethole (derived from natural sources like fennel or anise oil) and 4-methoxyphenylacetic acid.[3][4] Other routes, such as the Friedel-Crafts acylation of anisole or methods starting from 4-methoxybenzaldehyde, are also documented but can be more complex or use more expensive reagents.[3][5]

Q2: My reaction mixture turned into a dark, tar-like sludge. What happened?

A2: This is a classic sign of polymerization or resinification. Anethole, the common starting material, is particularly susceptible to polymerization under acidic conditions, which can be generated in situ during oxidation reactions.[6][7] The propenyl group on anethole can be protonated, forming a stable carbocation that readily reacts with other anethole molecules.

Q3: Why is my final product yield consistently low?

A3: Low yield can stem from multiple factors which we will explore in the troubleshooting section.[8] Common culprits include incomplete reaction, degradation of the product during workup, formation of stable side products (like anisaldehyde or glycols), and mechanical losses during purification.[3][9][10]

Q4: Is vacuum distillation necessary for purification?

A4: Yes, vacuum distillation is highly recommended for achieving high purity.[5] this compound has a relatively high boiling point, and heating it to its atmospheric boiling point can cause degradation and discoloration. Distilling under reduced pressure lowers the required temperature, preserving the integrity of the molecule.

In-Depth Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, particularly focusing on the common route of anethole oxidation.

Issue 1: Low Yield and Formation of Anisaldehyde
  • Symptom: The crude product shows a significant amount of 4-methoxybenzaldehyde (anisaldehyde) upon analysis (e.g., by GC-MS or NMR), and the yield of the desired ketone is poor.

  • Potential Cause: This indicates over-oxidation or oxidative cleavage of the propenyl double bond in anethole.[9][11] Peroxy acids or other strong oxidants can attack the double bond, and instead of the desired Wacker-type oxidation to a ketone, the bond is cleaved, yielding the aldehyde.[10]

  • Proposed Solutions:

    • Control Oxidant Stoichiometry: Carefully control the molar equivalents of your oxidizing agent. Use a slight excess, but avoid large excesses which promote side reactions.

    • Temperature Management: Maintain the recommended reaction temperature. Exothermic reactions can run away, leading to higher temperatures that favor over-oxidation. Use an ice bath for cooling, especially during the addition of the oxidant.

    • Choice of Oxidant: Some oxidation systems are more prone to cleavage than others. For instance, ozonolysis will directly lead to anisaldehyde.[10] Palladium-catalyzed Wacker-type oxidations or carefully controlled peracid oxidations are generally preferred.[3]

Issue 2: Formation of Polymers and Tars
  • Symptom: The reaction mixture becomes viscous, dark brown or black, and difficult to stir. Workup is complicated by insoluble, tarry materials.

  • Potential Cause: Acid-catalyzed polymerization of the starting material, trans-anethole.[7] Many oxidation reactions, especially those using peroxy acids like peracetic or performic acid, generate carboxylic acids as byproducts, lowering the pH and initiating polymerization.[9]

  • Proposed Solutions:

    • Buffering the Reaction: In cases of peracid epoxidation followed by rearrangement, the inclusion of a buffer like sodium carbonate or phosphate can neutralize the generated acid and suppress polymerization.[9]

    • Reverse Addition: Add the anethole solution slowly to the oxidant solution. This maintains a low concentration of the substrate, minimizing its ability to polymerize with itself.

    • Non-Acidic Catalysts: Explore catalytic systems that operate under neutral or near-neutral conditions to avoid the acidic environment that triggers polymerization.

Issue 3: O-Demethylation and Phenolic Impurities
  • Symptom: The final product is contaminated with 4-hydroxyphenylacetone or other phenolic compounds. This may be observed as discoloration or through spectroscopic analysis.

  • Potential Cause: Cleavage of the aryl methyl ether bond.[12] This is particularly a risk if strong acids (e.g., HBr, HI, or strong Lewis acids like BBr₃) are used, especially at elevated temperatures during the reaction or workup.[13][14] While less common with typical oxidation reagents, it can occur under harsh acidic conditions.[15]

  • Proposed Solutions:

    • Avoid Strong Acids: Do not use strong mineral acids for pH adjustment during workup if possible. Opt for milder acids like dilute citric acid or saturated ammonium chloride.

    • Moderate Temperatures: Keep all reaction and purification steps at the lowest feasible temperature to prevent providing the activation energy needed for ether cleavage.

    • Alkaline Wash: During workup, a wash with a dilute base (e.g., 5% sodium bicarbonate or sodium carbonate solution) can remove any acidic catalysts and extract phenolic impurities into the aqueous layer.

Data Summary: Common Side Products
Side ProductChemical NameCauseMitigation Strategy
Anisaldehyde4-MethoxybenzaldehydeOver-oxidation / C=C bond cleavageControl oxidant stoichiometry, maintain low temperature.[10][11]
Anethole Glycol1-(4-methoxyphenyl)propane-1,2-diolEpoxide ring-opening by waterEnsure anhydrous conditions; buffer against acid.[9]
PolymerPoly-anetholeAcid-catalyzed polymerizationBuffer the reaction; use non-acidic catalysts.[7]
Phenolic Impurities4-HydroxyphenylacetoneO-Demethylation by strong acidAvoid harsh acidic conditions and high temperatures.[14][16]

Experimental Protocols & Visualizations

Protocol: Synthesis via Peracetic Acid Oxidation of Anethole

This protocol is a representative example. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5][17]

Reagents:

  • trans-Anethole

  • Hydrogen Peroxide (30-35% solution)

  • Acetic Anhydride

  • Sulfuric Acid (catalytic)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Sulfite solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Peracetic Acid (In Situ):

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, slowly add 1.2 equivalents of acetic anhydride to 1.5 equivalents of hydrogen peroxide in an ice-water bath, keeping the temperature below 15°C.

    • Add a single drop of concentrated sulfuric acid as a catalyst.

    • Stir the mixture for 1-2 hours in the ice bath, allowing it to equilibrate. This forms peracetic acid in situ.[18]

  • Oxidation of Anethole:

    • Dissolve 1.0 equivalent of trans-anethole in a minimal amount of DCM.

    • Slowly add the anethole solution dropwise to the cold peracetic acid mixture. Maintain the internal temperature below 20°C throughout the addition.

    • After the addition is complete, let the reaction stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Slowly and carefully quench the excess peroxide by adding saturated sodium sulfite solution until a test with peroxide strips indicates its absence.

    • Transfer the mixture to a separatory funnel. Add more DCM to dissolve all organic material.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2x) to neutralize acetic and sulfuric acid.

      • Water (1x)

      • Brine (1x)

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a pale yellow oil.[5]

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway from anethole to this compound versus the two most common side reactions: over-oxidation and polymerization.

G cluster_main Desired Synthesis Pathway cluster_side1 Side Reaction 1: Over-oxidation cluster_side2 Side Reaction 2: Polymerization Anethole Anethole Epoxide Anethole Epoxide (Intermediate) Anethole->Epoxide Peracetic Acid (Oxidation) Ketone This compound (Product) Epoxide->Ketone Acid-catalyzed Rearrangement Anisaldehyde Anisaldehyde (Side Product) Anethole_s1 Anethole Anethole_s1->Anisaldehyde Excess Peracid (C=C Cleavage) Polymer Poly-anethole Tar (Side Product) Anethole_s2 Anethole Carbocation Carbocation Intermediate Anethole_s2->Carbocation H+ (Acid Catalyst) Carbocation->Polymer + n Anethole

Caption: Desired vs. side reaction pathways in anethole oxidation.

Troubleshooting Workflow: Diagnosing Low Yield

This decision tree provides a logical workflow for identifying the cause of a low-yield experiment.

G start Low Yield Observed check_crude Analyze Crude Product (TLC, GC-MS, NMR) start->check_crude unreacted_sm High % of Starting Material (SM) check_crude->unreacted_sm SM > 20% side_products Major Side Products Detected check_crude->side_products Impurities > 20% clean_crude Crude Product is Clean but Mass is Low check_crude->clean_crude Product > 80% incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn side_rxn_issue Side Reactions are Dominating side_products->side_rxn_issue workup_loss Loss During Workup or Purification clean_crude->workup_loss solution1 Solution: - Increase reaction time - Check reagent purity/activity - Increase temperature slightly incomplete_rxn->solution1 solution2 Solution: - Re-evaluate reaction conditions (See Side Reaction Guide) - Control T and stoichiometry side_rxn_issue->solution2 solution3 Solution: - Check for emulsions - Ensure complete extraction - Check distillation setup for leaks workup_loss->solution3

Caption: A logical workflow for troubleshooting low product yield.

References
  • Bloom TECH. (2023). What is the synthesis route of this compound. Available at: [Link]

  • Loba Chemie. (2019). This compound FOR SYNTHESIS MSDS. Available at: [Link]

  • Shaikh, A. A., et al. ANETHOLE: A CHEMICAL REVIEW. Ideal Publication. Available at: [Link]

  • Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl). Available at: [Link]

  • designer-drug.com. Synthesis of p-Methoxyphenylacetone. Available at: [Link]

  • SciSpace. Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex. Available at: [Link]

  • Khayyat, S. A., & Al-Isa, T. A. (2008). Oxidation Reactions of Some Natural Volatile Aromatic Compounds: Anethole and Eugenol. Russian Journal of Organic Chemistry, 44(6), 844-848.
  • ResearchGate. Isomerization and oxidation products of trans-anethole detected in fennel oil. Available at: [Link]

  • American Chemical Society. (2021). Advanced oxidation process with peracetic acid: Mechanism, modeling and application. Available at: [Link]

  • ResearchGate. Oxidation of anethole with hydrogen peroxide catalyzed by oxovanadium aromatic carboxylate complexes. Available at: [Link]

  • ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available at: [Link]

  • Sciencemadness Discussion Board. (2018). P2NP synthesis/crystalization problem. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • CABI Digital Library. (2022). Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. Available at: [Link]

  • National Institutes of Health (NIH). Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. Effect of Anethole on the Copolymerization of Vinyl Monomers. Available at: [Link]

  • ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. Available at: [Link]

  • Digital Commons @ UConn. (2016). Azeotrope Enabled Anionic Polymerization of Ethylene Oxide using Initiators with different Functional groups. Available at: [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

  • ResearchGate. Synthesis of the Natural Product E-Anethole From Anisole: A Multistep Synthesis Experiment for Second-Year Undergraduate Organic Laboratory. Available at: [Link]

  • PubMed. Unlocking the Oxidative Performance of Peracetic Acid: A Comprehensive Review of Activation Pathways and Mechanisms for Environmental Remediation. Available at: [Link]

  • ResearchGate. Oxidation of Hydrosilanes to Silanols by Peracetic Acid. Available at: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Bitesize Bio. (2021). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available at: [Link]

  • National Institutes of Health (NIH). Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation. Available at: [Link]

  • National Institutes of Health (NIH). Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. Available at: [Link]

  • ResearchGate. The three main classical reaction types for aryl methyl ether cleavage.... Available at: [Link]

Sources

Technical Support Center: Impurity Profiling for 4-Methoxyphenylacetone (4-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #4MPA-IMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Identification & Chromatographic Anomalies

Mission Statement

Welcome to the Technical Support Center. This guide addresses the critical challenges in the analysis and purification of 4-Methoxyphenylacetone (4-MPA) , also known as PMP2P or Anisylacetone (CAS: 122-84-9).

In organic synthesis and forensic analysis, the purity of 4-MPA is the rate-limiting step for downstream success. Impurities here are not just inert fillers; they are often reactive electrophiles that cause side-reactions or isobaric interferences that confound GC-MS identification.

Module 1: Chromatographic Troubleshooting (GC-MS)
Q: I am seeing a split peak or a "shoulder" on my main 4-MPA peak in GC-MS. The mass spectrum looks identical to the target. What is happening?

A: You are likely encountering Regioisomeric Co-elution . While 4-MPA (para-isomer) is the standard target, the ortho- (2-MPA) and meta- (3-MPA) isomers are common contaminants depending on the purity of your starting material (e.g., Anisaldehyde). On standard non-polar columns (like DB-1 or Rtx-1), these isomers have very similar boiling points and retention times.

Diagnostic Protocol:

  • Check the Base Peak:

    • 4-MPA (Para): The base peak is typically m/z 121 (the stable 4-methoxybenzyl cation).

    • 3-MPA (Meta): The base peak is often m/z 43 (acetyl group), as the meta-methoxy group does not stabilize the benzyl cation as effectively as the para position.

    • 2-MPA (Ortho): often shows a "mixed" spectrum but elutes significantly earlier on polar columns.

  • Switch Stationary Phases: If you cannot resolve them on a 5% phenyl column (e.g., DB-5), switch to a Cyclodextrin-based column (e.g., Rt-βDEX) or a high-polarity wax column. These phases interact with the steric bulk of the methoxy group, forcing separation.

Visual Troubleshooting Workflow:

IsomerID Start Ambiguous GC-MS Peak (m/z 164 M+) CheckBase Check Base Peak (100%) Start->CheckBase Para Base Peak: m/z 121 ID: 4-MPA (Target) CheckBase->Para Dominant 121 Meta Base Peak: m/z 43 ID: 3-MPA (Impurity) CheckBase->Meta Dominant 43 Ortho Base Peak: m/z 91/121 mixed Early Elution CheckBase->Ortho Mixed/Early RT Action Action: Switch to Cyclodextrin Column Meta->Action Ortho->Action Confirm Separation

Figure 1: Decision logic for differentiating regioisomers of methoxyphenylacetone based on Mass Spectral fragmentation patterns.

Module 2: Synthesis-Specific Impurity Profiles
Q: My 4-MPA sample has a persistent yellow/orange color even after distillation. GC shows high molecular weight peaks. What are these?

A: The color and high-mass peaks usually indicate Condensation Dimers or Intermediate Breakthrough . The specific impurity profile acts as a "fingerprint" of the synthesis route used.

Common Impurity Sources:

Synthesis RouteLikely ImpurityKey MS Ions (m/z)Cause
Nitroalkene Reduction 4-Methoxyphenyl-2-nitropropene193 (M+), 146Incomplete reduction of the intermediate.
Nitroalkene Reduction 4-Methoxybenzaldehyde136 (M+), 135Unreacted starting material (hydrolysis product).
Epoxide Hydrolysis 4-Methoxyphenyl-1,2-propanediol182 (M+), 137Incomplete dehydration of the diol intermediate.
General Storage Aldol Condensation Dimers~310-328Self-reaction of 4-MPA under basic/acidic stress.

Technical Insight: If you synthesized 4-MPA via the nitropropene route (condensation of 4-methoxybenzaldehyde + nitroethane), the most stubborn impurity is the nitropropene intermediate . It crystallizes easily and can co-distill.

  • Detection: Look for a peak at m/z 193 .

  • Remediation:[1] This impurity is susceptible to mild oxidation or bisulfite washing, whereas the ketone (4-MPA) is relatively stable to bisulfite extraction (forming the adduct) which allows you to wash away non-ketone impurities.

Module 3: Stability & Storage Degradation
Q: I stored my reference standard in methanol at -20°C, but now I see new peaks. Did it degrade?

A: Yes, ketones are reactive. Storing 4-MPA in protic solvents (like methanol) for extended periods can lead to Acetal/Ketal formation or Oxidation .

  • Acetal Formation: In the presence of trace acids and methanol, 4-MPA can form the dimethyl ketal (m/z 210).

    • Fix: Store neat (no solvent) or in a non-protic solvent like Acetonitrile or Hexane.

  • Autoxidation: The benzylic position (alpha to the carbonyl and the aromatic ring) is sensitive to oxidation, potentially forming 4-methoxybenzoic acid (Anisic acid) .

    • Indicator: Broad peak tailing in GC (due to carboxylic acid) or appearance of crystals in the oil.

Storage Protocol:

  • Container: Amber glass (light sensitive).

  • Atmosphere: Argon or Nitrogen blanket (prevents benzylic oxidation).

  • Temp: 2-8°C is sufficient for neat oil; -20°C for solutions.

Module 4: Advanced Characterization (Derivatization)
Q: Direct injection GC-MS is giving me poor peak shape. How can I improve sensitivity?

A: Ketones can exhibit enolization or interact with active sites in the GC liner. Derivatization locks the ketone functionality, improving peak shape and changing the mass shift to move it away from interfering background noise.

Recommended Protocol: Oxime Derivatization This is superior to silylation for ketones as it is specific to the carbonyl group.

  • Reagent: Hydroxylamine Hydrochloride in Pyridine.

  • Reaction: 60°C for 30 minutes.

  • Result: Formation of this compound Oxime.

  • Mass Shift: M+ moves from 164 → 179 .

  • Benefit: The oxime usually produces two peaks (syn and anti isomers) which provides a double-confirmation of the ketone's identity.

Derivatization Pathway:

Derivatization Substrate 4-MPA (m/z 164) Reagent + Hydroxylamine/Pyridine Substrate->Reagent Process Heat 60°C 30 min Reagent->Process Product 4-MPA Oxime (m/z 179) Process->Product Result Split Peak (Syn/Anti) Confirmation Product->Result

Figure 2: Oxime derivatization workflow to confirm ketone identity and shift mass spectral profile.

References
  • Tam, R., et al. (2017).[2] "Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors." Forensic Science International, 272, 184-189.[2] Link

  • Aalberg, L., et al. (2000).[3] "Chromatographic and Mass Spectral Methods of Identification for the Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine." Journal of Chromatographic Science, 38(8), 329-337. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." UNODC Scientific and Technical Publications. Link

  • Cayman Chemical. (2023). "this compound Product Insert & Safety Data Sheet." Cayman Chemical Technical Data. Link

Sources

How to remove unreacted starting materials from 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 4-Methoxyphenylacetone (4-MPA)

Case ID: PUR-4MPA-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Active Guide[1][2]

Executive Summary

Achieving pharmaceutical-grade purity in this compound (4-MPA) requires a multi-modal approach to separation. The primary challenge lies in the physicochemical similarities between the target ketone and its common precursors: 4-Methoxybenzaldehyde (Anisaldehyde) and 1-Methoxy-4-(1-propenyl)benzene (Anethole) .[1][2]

This guide moves beyond basic "cookbook" chemistry, offering a mechanistic understanding of separation science.[2] We utilize differences in boiling points , nucleophilic susceptibility , and oxidation states to isolate the target molecule.[2]

Module 1: Diagnostic Matrix

Identify your impurity profile before selecting a protocol.[2]

Impurity TypeChemical NatureDiagnostic SignRecommended Protocol
Anethole Non-polar EtherSweet, anise-like odor; low viscosity.[1][2]Protocol B (Bisulfite Extraction)
Anisaldehyde Aromatic AldehydeStrong, hawthorn/floral odor; distinct GC peak.[1]Protocol C (Oxidative Scavenging) or Protocol A
Polymers/Tars High MW HydrocarbonsDark color; high viscosity; non-volatile residue.[1]Protocol A (Vacuum Distillation)
Acids Organic AcidsLow pH of crude; solubility in dilute base.[1]Base Wash (5% NaHCO₃)

Module 2: Workflow Visualization

The following logic gate determines the optimal purification route based on your crude material's composition.

PurificationLogic Start Crude 4-MPA Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity RouteNonPolar Non-Carbonyls (Anethole, Tars) CheckImpurity->RouteNonPolar Non-polar contaminants RouteAldehyde Aldehydes (Anisaldehyde) CheckImpurity->RouteAldehyde Carbonyl contaminants Bisulfite Protocol B: Bisulfite 'Catch & Release' RouteNonPolar->Bisulfite Selectivity based on C=O reactivity Oxidation Protocol C: Oxidative Scavenging RouteAldehyde->Oxidation Chemically convert Aldehyde to Acid Distillation Protocol A: High-Vacuum Fractionation Bisulfite->Distillation Polishing step Oxidation->Distillation Polishing step Final Pure 4-MPA (>98%) Distillation->Final

Figure 1: Decision Matrix for 4-MPA Purification. Select the pathway based on the dominant impurity.[2]

Module 3: Technical Protocols

Protocol A: High-Vacuum Fractional Distillation

The Workhorse Method.[1][2]

The Science: 4-MPA has a high boiling point (269°C at atm).[1][2] Heating to this temperature causes thermal decomposition and polymerization.[2] Vacuum distillation lowers the boiling point to a safe range.[2] Separation relies on the volatility gap between 4-MPA and Anisaldehyde (ΔT ≈ 21°C).[1][2]

Operational Parameters:

  • Target Vacuum: < 10 mmHg (Essential).

  • Column Type: Vigreux (minimum 20cm) or Packed Column (for higher resolution).

CompoundBoiling Point (760 mmHg)Boiling Point (10 mmHg)
Anisaldehyde 248°C~135°C
4-MPA 269°C~152°C
Anethole 234°C~115°C

Step-by-Step:

  • Setup: Assemble a short-path distillation head with a Vigreux column. Grease all joints heavily to ensure a deep vacuum.[2]

  • Degassing: Apply vacuum before heating to remove volatile solvents and dissolved gases.[2]

  • Fraction 1 (Forerun): Heat the oil bath. Collect distillate coming over below 140°C (at 10 mmHg). This contains Anethole and unreacted Anisaldehyde.

  • Fraction 2 (Main Body): Collect the fraction stabilizing at ~150–155°C (at 10 mmHg).

  • Stop Point: Discontinue when the temperature spikes or colored smoke appears (decomposition).

Protocol B: Bisulfite "Catch & Release"

Best for: Removing Anethole and Non-Polar Impurities.[2]

The Science: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the carbonyl carbon of 4-MPA to form a water-soluble α-hydroxy sulfonate adduct.[1][2] Non-carbonyl impurities (Anethole) cannot react and remain in the organic phase.[2] We "catch" the product in water, wash away the trash, and "release" the pure ketone.[2]

Reagents:

  • Saturated Sodium Bisulfite solution (freshly prepared).[3]

  • Solvent: Ethyl Acetate or Toluene.[2]

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

Step-by-Step:

  • Adduct Formation:

    • Dissolve crude 4-MPA in a minimal amount of solvent (e.g., 1:1 ratio).[2]

    • Add 2.5 equivalents of saturated NaHSO₃ solution.[2]

    • Agitate vigorously for 30–60 minutes. The mixture may become warm (exothermic) and form a thick white precipitate (the adduct).[2]

  • The Wash (Removal of Impurities):

    • Filter the solid adduct OR separate the aqueous phase (if no solid forms).[2][3]

    • Wash the adduct/aqueous phase 3x with Ethyl Acetate.[2]

    • Result: The organic wash contains the Anethole/impurities.[2] The aqueous phase/solid contains your 4-MPA.[1][2]

  • Regeneration (The Release):

    • Place the adduct (solid or aqueous solution) in a flask.[2]

    • Slowly add 10% Na₂CO₃ or NaOH solution until pH > 10.[2]

    • Mechanism:[1][2][4] The base reverses the equilibrium, liberating the ketone as an oil.[2]

  • Extraction:

    • Extract the liberated oil with Dichloromethane (DCM).[2]

    • Dry over MgSO₄ and evaporate solvent.[2][5]

Protocol C: Oxidative Scavenging

Best for: Removing Anisaldehyde.[1][2]

The Science: Separating Anisaldehyde from 4-MPA is difficult because both are carbonyls (react with bisulfite) and their boiling points are close.[1][2] However, aldehydes oxidize much faster than ketones.[2] We selectively oxidize Anisaldehyde to Anisic Acid, which is easily removed by a basic wash.[2]

Step-by-Step:

  • Oxidation:

    • Dissolve crude oil in Acetone or Acetic Acid.[2]

    • Add a mild oxidant (e.g., 1.1 eq of Hydrogen Peroxide or dilute KMnO₄) dropwise while monitoring temperature (keep < 40°C).[2]

    • Stir for 1 hour.

  • The Scavenge:

    • The Anisaldehyde converts to 4-Methoxybenzoic acid (Anisic Acid) .[1][2]

    • The 4-MPA remains (mostly) untouched.[1][2]

  • Base Wash:

    • Dilute the reaction mixture with non-polar solvent (Toluene/DCM).[2]

    • Wash with 10% Sodium Carbonate (Na₂CO₃).

    • Mechanism:[1][2][4] Anisic acid deprotonates to form water-soluble Sodium Anisate. 4-MPA remains in the organic layer.[1][2]

  • Final Polish:

    • Separate the organic layer, dry, and proceed to distillation.[2]

Module 4: Troubleshooting & FAQ

Q: I tried the Bisulfite method, but no solid formed. Did it fail? A: Not necessarily. While methyl ketones often form crystalline adducts, the bulky methoxyphenyl group can hinder crystallization.[2] The adduct may simply be dissolved in the aqueous layer.[2] Test: Do not discard the aqueous layer! Proceed to the "Regeneration" step with a small aliquot of the aqueous phase.[2] If oil separates upon adding base, your product is there.[2]

Q: My distillate has a persistent "floral/hawthorn" smell. A: This indicates trace Anisaldehyde.[2] The human nose is extremely sensitive to aldehydes (detectable at ppb levels).[2]

  • Fix: Perform Protocol C (Oxidative Scavenging) followed by a quick re-distillation.

Q: During distillation, the temperature fluctuates wildly. A: This is usually caused by "bumping" or poor vacuum stability.[2]

  • Fix: Use a magnetic stir bar inside the distillation flask (vigorous stirring) or a capillary bleed.[2] Ensure your vacuum pump oil is clean; volatiles from previous runs can degrade vacuum depth.[2]

Q: Can I use Sodium Metabisulfite instead of Bisulfite? A: Yes. Sodium Metabisulfite (Na₂S₂O₅) hydrolyzes in water to form Sodium Bisulfite (NaHSO₃). It is often more stable in storage.[2] Use a 40% aqueous solution.[2]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for bisulfite adducts and fractional distillation).

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 31231, this compound. Retrieved from [Link]

  • Boucher, M. M., et al. (2017).[2][3] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2][3] Retrieved from [Link][1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanisms of nucleophilic addition to carbonyls).

Disclaimer: This guide is intended for legitimate scientific research and development purposes only. The user is responsible for adhering to all local, state, and federal regulations regarding the handling and synthesis of chemical precursors.

Sources

Troubleshooting low conversion rates in 4-Methoxyphenylacetone reactions

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Regulatory & Safety Compliance Notice

CRITICAL: 4-Methoxyphenylacetone (PMPA/Anisylacetone) is a listed precursor chemical in many jurisdictions (e.g., List I Chemical in the USA under the Controlled Substances Act). This technical guide is strictly intended for authorized researchers, pharmaceutical development professionals, and licensed industrial chemists conducting legitimate synthesis (e.g., for fragrance intermediates, non-controlled pharmaceutical precursors, or academic methodology studies).

Safety Warning: The oxidative protocols described below involve strong oxidants (peracids, O2 under pressure) and transition metal catalysts. Standard SOPs for exothermic reaction control and peroxide management must be in place.

Introduction

Low conversion rates in the synthesis of this compound usually stem from two distinct mechanistic failures depending on the substrate: catalyst deactivation in Wacker-type oxidations of 4-allylanisole (Estragole), or uncontrolled ring-opening during the oxidative rearrangement of Anethole.

This guide addresses these specific bottlenecks, moving beyond "textbook" procedures to field-proven optimization strategies.

Part 1: Troubleshooting Wacker Oxidation (Estragole Substrate)

Route: 4-Allylanisole


 this compound
Method:  PdCl₂ / CuCl₂ / O₂ System
The Core Problem: The "Chloride Effect" & Catalyst Death

In industrial applications, the most common cause of stalling (conversion < 50%) is the precipitation of Palladium black (Pd⁰). This indicates a failure in the re-oxidation cycle.

Mechanistic Insight: The reaction rate is inversely proportional to the square of the chloride ion concentration (


) and proton concentration (

). However, some chloride is essential to keep Pd(II) soluble. If

is too low, Pd precipitates. If too high, the reaction slows to a halt [1].
Troubleshooting Matrix: Wacker Oxidation
SymptomProbable CauseTechnical Solution
Reaction stalls at ~50% Pd Black Precipitation. The re-oxidation of Pd(0) to Pd(II) by CuCl₂ is slower than the reduction step.Increase O₂ Mass Transfer: Switch from balloon pressure to active bubbling or pressurized vessel (1-3 atm). Adjust Cu:Pd Ratio: Ensure CuCl₂ is at least 3-5 equivalents relative to Pd to buffer the electron transfer.
High Isomerization (Anethole forms) Low Solvent Polarity. Non-polar solvents favor

-allyl complex formation, leading to bond migration rather than oxidation.
Switch Solvent System: Use DMF/H₂O (7:1). The coordination of DMF to Pd suppresses the isomerization pathway [2].
Regioselectivity Loss (Aldehyde forms) Steric/Electronic Mismatch. Ligand Modulation: Switch to the Tsuji-Wacker conditions using Pd(OAc)₂ with bulky ligands if the standard chloride system fails, though this is costlier.
Visualizing the Failure Point

The following diagram illustrates the critical re-oxidation loop where the reaction typically fails.

WackerCycle PdII Pd(II)Cl4 (Active Catalyst) AlkeneComplex Alkene-Pd Complex PdII->AlkeneComplex + Estragole Insertion Hydroxypalladation AlkeneComplex->Insertion + H2O / - H+ Elimination Beta-Hydride Elimination Insertion->Elimination Product This compound Elimination->Product Pd0 Pd(0) (Inactive Precipitate) Elimination->Pd0 Reduction Pd0->PdII CRITICAL STEP: Re-oxidation by Cu(II) CuII 2 Cu(II)Cl2 CuI 2 Cu(I)Cl CuII->CuI Reduced CuI->CuII Re-oxidized by O2 Oxygen O2 + 2HCl

Figure 1: The Wacker Catalytic Cycle.[1][2][3][4] The red dashed line represents the rate-limiting re-oxidation step where process failure (Pd precipitation) occurs if oxygen transfer is insufficient.

Part 2: Troubleshooting Oxidative Rearrangement (Anethole Substrate)

Route: Anethole


 Epoxide 

this compound Method: Peracid Oxidation (Performic/Peracetic) + Acid Hydrolysis[5]
The Core Problem: The "Glycol Trap"

The conversion of the intermediate epoxide to the ketone requires a specific 1,2-hydride shift (Meinwald rearrangement). A common failure mode is the hydration of the epoxide to the diol (glycol) , which does not rearrange to the ketone easily and represents yield loss [3].

Protocol Optimization: The Two-Phase Control

To maximize the ketone yield and minimize the diol/polymer formation, the reaction must be strictly temperature-controlled.

Step-by-Step Optimization:

  • Epoxidation Phase (Low T):

    • Protocol: Add peracid (or H₂O₂/Formic acid) to Anethole in DCM at 0°C to 10°C .

    • Why: Low temperature prevents the epoxide from opening prematurely. If it opens in the presence of excess water/acid without controlled heating, it forms the diol.

  • Quench & Wash (Critical):

    • Protocol: Before the rearrangement step, wash the organic layer with cold NaHCO₃ .

    • Why: Removing excess acid before heating allows you to control the rearrangement conditions.

  • Rearrangement Phase (Reflux):

    • Protocol: Reflux the crude epoxide with 15% H₂SO₄ or Lewis Acid (BF₃·Et₂O) for exactly 45-60 mins.

    • Why: Thermal energy is required to drive the hydride shift over the diol formation.

Troubleshooting Matrix: Epoxide Route
SymptomProbable CauseTechnical Solution
Violent Exotherm Peracid Accumulation. Addition rate of H₂O₂ exceeded consumption rate.Dosing Control: Use a peristaltic pump for H₂O₂ addition. Maintain internal T < 35°C strictly.
Low Yield / High Viscosity (Tar) Polymerization. Anethole is electron-rich and polymerizes in strong acid.Dilution: Increase solvent volume (DCM or Toluene). Buffer: Use a buffered peracetic acid solution (Sodium Acetate) to minimize free proton concentration.
Product is mostly Diol Hydrolysis Competition. Phase Transfer: Use a biphasic system (Water/DCM) to protect the epoxide in the organic layer, or switch to Mn(OAc)₃ mediated oxidation which favors the ketone directly [4].
Part 3: FAQ - Analysis & Purification

Q: My GC-MS shows a split peak for the product. Is it an isomer? A: Likely yes. In the Wacker oxidation, if isomerization of the alkene occurred before oxidation, you will see propiophenone derivatives (migration of the double bond to the internal position). In the epoxide route, you may see the aldehyde (anisaldehyde) if oxidative cleavage occurred instead of rearrangement.

Q: How do I purify the ketone from the unreacted alkene (Anethole/Estragole)? A: Distillation is difficult due to close boiling points.

  • Recommendation: Use Sodium Bisulfite (NaHSO₃) adduct formation.

    • Stir crude oil with saturated aqueous NaHSO₃. The methyl ketone forms a solid crystalline adduct.

    • Filter and wash the crystals with ether (removes unreacted alkene).

    • Regenerate the ketone by dissolving crystals in water and adding Na₂CO₃ or dilute HCl.

References
  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag. (Foundational text on Wacker kinetics and chloride inhibition).
  • Keith, J. A., et al. (2009). "The Mechanism of the Wacker Reaction: A Theoretical Perspective." Journal of the American Chemical Society. Link

  • Swern, D. (1971). Organic Peroxides, Vol. 2. Wiley-Interscience. (Mechanisms of epoxide rearrangement vs hydrolysis).
  • Snider, B. B. (1996). "Manganese(III)-Based Oxidation of Alkenes to Ketones." Chemical Reviews. Link

Sources

Technical Support Center: Stability & Handling of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Alerts (The "Why")

To prevent degradation, you must understand the enemy. 4-Methoxyphenylacetone is not a static molecule; it is a reactive intermediate that undergoes two primary degradation pathways: Aldol Condensation (Oligomerization) and Oxidative Radical Coupling .

The Mechanism of Failure

Unlike simple monomers (e.g., styrene), "polymerization" in phenylacetones is actually a stepwise aldol condensation leading to dimers and trimers, followed by dehydration to form conjugated "tars."

  • Enolization: The

    
    -protons (next to the carbonyl) are acidic. In the presence of trace bases or moisture, the ketone equilibrates with its enol form .
    
  • Nucleophilic Attack: The enol acts as a nucleophile, attacking the carbonyl carbon of a neighboring ketone molecule.

  • Dehydration: The resulting aldol adduct loses water to form an

    
    -unsaturated ketone. This conjugated system is highly reactive and colored (yellow/brown), acting as a seed for further oligomerization.
    
  • Radical Oxidation: The methoxy group on the phenyl ring is electron-donating, making the ring susceptible to oxidative coupling if exposed to UV light or oxygen.

Visualization: Degradation Pathways

DegradationPathways Figure 1: Primary degradation pathways leading to polymerization and tar formation. P2P This compound (Ketone Form) Enol Enol Form (Reactive Nucleophile) P2P->Enol Trace Base/H2O Radical Benzylic Radical P2P->Radical UV Light / O2 Dimer Aldol Dimer (Beta-Hydroxy Ketone) Enol->Dimer Attacks Ketone Enone Conjugated Enone (Yellow impurity) Dimer->Enone -H2O (Dehydration) Tar Oligomeric Tars (Brown/Black Viscous Solid) Enone->Tar Further Condensation Radical->Tar Oxidative Coupling

Storage & Handling Protocols (The "How")

The following protocol is the Gold Standard for preserving analytical purity (>98.5%).

A. Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable <1 month)Low temperature kinetically inhibits the enolization equilibrium and slows radical propagation.
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen acts as a diradical initiator. Argon is heavier than air and provides a better "blanket" than Nitrogen.
Container Amber Glass (Silanized) Amber glass blocks UV radiation (200-400nm) which triggers radical formation. Silanization neutralizes surface hydroxyls on glass that can act as acid/base catalysts.
Physical State Solid vs. Liquid Pure this compound melts at ~36-38°C. It often supercools into a liquid. Force solidification by storing at -20°C; the solid lattice is far less reactive than the liquid phase.
B. Handling "Best Practices"
  • Avoid Metal Spatulas: Metal ions (Fe, Cu) can catalyze oxidative coupling. Use Teflon or glass tools.

  • Equilibration: Allow the cold container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, which accelerates aldol condensation.

  • Headspace Purge: After every use, purge the bottle headspace with a gentle stream of dry Nitrogen or Argon for 10-15 seconds before recapping.

Troubleshooting & FAQs (The "Fix")

Interactive Troubleshooting Guide

TroubleshootingTree Figure 2: Diagnostic decision tree for visual inspection. Start Observation: What do you see? Color Color Change (Yellow/Brown) Start->Color State Physical State Change (Solidification) Start->State Viscosity Viscosity Increase (Gooey/Sticky) Start->Viscosity Oxidation Cause: Early Oxidation Action: Distill immediately Color->Oxidation Pale Yellow Polymer Cause: Oligomerization Action: Bisulfite Rescue Color->Polymer Dark Brown State->Polymer Amorphous Gunk Normal Cause: Freezing (MP ~38°C) Action: Warm gently to melt State->Normal Crystalline White Solid Viscosity->Polymer Thick Oil

Frequently Asked Questions

Q: My "liquid" sample turned into a white solid in the fridge. Is it polymerized? A: Likely NO . Pure this compound has a melting point of roughly 36-38°C [1]. It is often sold as a supercooled liquid. Storing it in the fridge often causes it to crystallize into its natural solid state.

  • Test: Gently warm it to 40°C. If it melts back to a clear liquid, it is pure. If it remains a sticky gum, it has polymerized.

Q: The liquid has turned dark yellow, but I need 99% purity. Can I use it? A: No. The yellow color indicates the presence of conjugated enones (aldol products). These impurities are reactive and will lower yields in downstream applications (e.g., reductive amination). You must purify it.[1]

Q: Can I add a stabilizer? A: For research purposes, physical stabilization (cold/inert gas) is preferred over chemical additives, which introduce impurities. However, if long-term storage of large batches is required, trace amounts (10-50 ppm) of BHT (Butylated hydroxytoluene) can scavenge radicals, though this is non-standard for this specific intermediate.

Recovery Protocol: The Bisulfite Rescue

If your batch has partially polymerized (thickened/darkened), simple distillation may cause thermal decomposition of the impurities, contaminating the distillate. The Bisulfite Adduct Method is the specific chemical filter for methyl ketones.

Principle: Sodium bisulfite forms a water-soluble, crystalline adduct only with the unreacted ketone. The oily polymers/tars do not react and remain in the organic layer.

Step-by-Step Purification
  • Preparation: Dissolve the impure this compound in a minimal amount of solvent (e.g., Toluene or Ethyl Acetate).

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) in excess (1.5 equivalents).
    
  • Agitation: Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer depending on volume.[2]

  • Separation (The Wash):

    • Transfer to a separatory funnel.

    • Discard the Organic Layer: This layer contains the polymers, tars, and non-ketone impurities.

    • Optional: Wash the aqueous layer (containing the adduct) once more with ether to remove trapped oils.

  • Regeneration:

    • Basify the aqueous layer to pH >10 using Sodium Carbonate (

      
      ) or dilute NaOH. Caution: Exothermic.
      
    • The adduct breaks, releasing pure this compound as an oil.

  • Extraction: Extract the liberated oil with Dichloromethane (DCM). Dry over

    
    , filter, and evaporate solvent.
    
  • Final Polish: Perform a high-vacuum distillation if ultra-high purity is required.

References

  • Sigma-Aldrich. (n.d.).[3] this compound Product Specification & Properties. Retrieved from [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69308, this compound. Retrieved from

  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • ChemicalBook. (n.d.).[4] this compound Properties and Safety. Retrieved from

  • Brindle, C. S., et al. (2017).[5] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from

Sources

Technical Support Center: Optimizing 4-Methoxyphenylacetone (4-MeO-P2P) Reaction Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxyphenylacetone (4-MeO-P2P) is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensives and monoamine releasers. Its electron-rich methoxy group at the para position activates the aromatic ring, introducing unique selectivity challenges compared to unsubstituted phenylacetone.

This guide addresses the three most common selectivity failure modes reported by our users:

  • Chemo-selectivity failure during nitroalkene reduction (formation of oximes/amines instead of ketones).

  • Process yield loss during Darzens condensation (glycidic ester stability).

  • Competitive reduction during downstream reductive amination (alcohol vs. amine formation).

Module 1: Synthesis via Nitroalkene Reduction (Henry Route)

Context: The reduction of 1-(4-methoxyphenyl)-2-nitropropene is a standard route to 4-MeO-P2P. However, the reaction is highly sensitive to pH and metal stoichiometry, often stalling at the oxime intermediate or over-reducing to the amine.

Troubleshooting Guide: Iron/Acid Reduction

Q: Why is my reaction stalling at the oxime intermediate (white/off-white precipitate) instead of hydrolyzing to the ketone?

A: This is a classic Acidity-Stoichiometry Mismatch . The reduction of the nitroalkene by iron proceeds through an enamine/imine tautomer which hydrolyzes to the ketone. However, at low acid concentrations, the intermediate tautomerizes to the stable oxime.

  • The Fix: You must maintain a specific acid-to-substrate ratio to force hydrolysis.

  • Protocol Adjustment:

    • Ensure Iron powder is activated (wash with dilute HCl, then water, then acetone).

    • Stoichiometry: Use 3.0 - 4.0 equivalents of Fe powder.

    • Acidity: The reaction medium must contain 0.1 - 0.5 equivalents of strong acid (HCl) relative to the nitroalkene if using a catalytic cycle, or stoichiometric amounts in bulk reductions.

    • Temperature: Increase hydrolysis temperature to 60–80°C post-reduction.

Q: I am seeing significant polymerization (tar formation) during the reduction.

A: The 4-methoxy group makes the


-carbon of the nitroalkene highly electrophilic, but the intermediate radical anion is prone to polymerization if the reduction is too slow.
  • The Fix: Increase the agitation rate (RPM > 600) to ensure the heterogeneous iron surface is fully accessible. Add a co-solvent (Toluene or THF) to keep the polymer precursors in solution.

Visual Workflow: Selectivity in Nitroalkene Reduction

IronReduction Start 1-(4-methoxyphenyl)-2-nitropropene Fe_Red Fe / H+ Reduction Start->Fe_Red Branch Acid Concentration? Fe_Red->Branch LowAcid Low Acid (<0.05 eq) Branch->LowAcid pH > 4 HighAcid High Acid (>0.5 eq) + Heat Branch->HighAcid pH < 2 Oxime Product A: Oxime (Stalled Intermediate) LowAcid->Oxime Tautomerization Ketone Product B: 4-MeO-P2P (Target Ketone) HighAcid->Ketone Nef-like Hydrolysis Hydrolysis Hydrolysis Step Oxime->Hydrolysis Requires add'l acid Hydrolysis->Ketone

Caption: Figure 1. Acid concentration acts as the selectivity switch between oxime isolation and ketone formation during iron-mediated reduction.[1]

Module 2: Synthesis via Darzens Condensation

Context: This route involves the reaction of 4-methoxybenzaldehyde with methyl 2-chloropropionate. The critical selectivity issue here is yield loss due to decarboxylation failure or glycidic ester polymerization .

Data Table: Solvent & Base Effects on Yield
Solvent SystemBaseTemp (°C)Yield (Glycidic Ester)Selectivity Note
Methanol NaOMe-10 to 075-82% High yield; low temperature prevents self-condensation.
Ethanol NaOEt2545-55%Significant trans-esterification side products.
Toluene NaOMe060%Heterogeneous; slower reaction, cleaner profile but lower conversion.
Troubleshooting Guide: The "White Paste" Phenomenon

Q: My reaction mixture turns into a solid white paste and stirring stops. Is the reaction ruined?

A: No, this is actually a sign of high selectivity. The "white paste" is the sodium salt of the glycidic ester or the precipitating NaCl byproduct in the non-polar matrix.

  • Action: Do NOT add water yet. Add anhydrous Methanol or Toluene to restore fluidity.

  • Critical Step: The subsequent hydrolysis/decarboxylation requires strict pH control.

    • Saponification: Treat the ester with NaOH.[2]

    • Decarboxylation: Acidify to pH 3–4 and gently reflux. Warning: Vigorous boiling can degrade the methoxy group (demethylation) if strong mineral acids (HBr/HI) are used. Use dilute HCl or

      
      .
      

Module 3: Downstream Reductive Amination

Context: Converting 4-MeO-P2P to an amine (e.g., via reaction with methylamine or other amines). The methoxy group donates electron density, making the ketone carbonyl less electrophilic than unsubstituted P2P. This slows imine formation, allowing the reducing agent to attack the ketone directly (forming the alcohol).

Protocol: Titanium-Mediated Imine Locking

To prevent the formation of 1-(4-methoxyphenyl)-2-propanol (the alcohol side product), you must decouple imine formation from reduction.

Step-by-Step Protocol:

  • Reagents:

    • 4-MeO-P2P (1.0 eq)

    • Amine (1.2 eq)

    • Titanium(IV) Isopropoxide (

      
      )  (1.25 eq)
      
    • Reducing Agent:

      
       or 
      
      
      
  • Imine Formation (The "Lock"):

    • Mix Ketone and Amine in neat

      
      .
      
    • Stir at room temperature for 1–2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium 100% to the imine species.

  • Reduction:

    • Dilute with Ethanol or Methanol.

    • Add reducing agent slowly.

    • Result: Since no free ketone remains, alcohol formation is chemically impossible.

Visual Workflow: Reductive Amination Decision Tree

ReductiveAmination Input Start: 4-MeO-P2P + Amine Method Choose Method Input->Method Direct Direct Mix + NaBH4 Method->Direct Standard Stepwise Ti(OiPr)4 Pre-complexation Method->Stepwise Recommended ResultBad Mixture: Amine (60%) + Alcohol (40%) Direct->ResultBad Competitive Reduction ResultGood High Selectivity: Amine (>95%) Stepwise->ResultGood Imine Locked

Caption: Figure 2. Using Titanium Isopropoxide eliminates the competition between ketone reduction and imine reduction.

References

  • MDPI. (2013). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Retrieved from [Link][6][10][11][12]

  • Google Patents. (1941). Process for the reduction of arylnitroalkenes (US2233823A).
  • Royal Society of Chemistry. (2005). Darzens condensation; Glycidic esters.[2][3] SyntheticPage 225. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Catalyst selection for efficient 4-Methoxyphenylacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Systems for 4-Methoxyphenylacetone (4-MPA) Synthesis

Case ID: 4-MPA-CAT-SELECT Status: Open Priority: High (Research & Development) Authorized Personnel: Senior Application Scientists, Process Chemists

Compliance & Safety Warning

NOTICE: this compound (4-MPA/P-Anisylacetone) is a listed precursor chemical in many jurisdictions due to its potential use in the synthesis of controlled substances. This guide is strictly for legitimate pharmaceutical research and industrial process development . All protocols discussed assume the user is operating within a licensed facility with appropriate regulatory oversight.

Executive Summary: The Regioselectivity Challenge

Synthesizing 4-MPA efficiently requires overcoming a fundamental thermodynamic challenge: the electron-rich 4-methoxy ring makes the benzylic position highly reactive. This often leads to polymerization (tar formation) or incorrect regiochemistry (aldehyde formation) if the catalyst system is not rigorously tuned.

This guide focuses on the two most chemically distinct catalytic pathways:

  • The Wacker Oxidation (Palladium-mediated oxidation of terminal alkenes).[1]

  • The Meinwald Rearrangement (Lewis Acid-mediated isomerization of epoxides).[2][3]

Module 1: The Wacker Oxidation System (Pd/Cu)

Target Substrate: 4-Allylanisole (Estragole) Primary Issue: Double Bond Migration (Isomerization)

The classic Wacker oxidation uses PdCl₂ and CuCl₂ to oxidize terminal alkenes to methyl ketones. However, 4-allylanisole is prone to isomerizing into the thermodynamically more stable internal alkene (Anethole) before oxidation occurs. Anethole does not undergo efficient Wacker oxidation to 4-MPA; it typically cleaves or forms side products.

Troubleshooting Ticket #101: "My reaction stalled and I recovered Anethole."
Possible Cause Mechanistic Explanation Corrective Action
Low O₂ Mass Transfer Re-oxidation of Pd(0) to Pd(II) is slower than the isomerization rate. Pd-H species (formed during beta-hydride elimination) catalyze the migration of the double bond.Increase O₂ pressure (balloon

1 atm flow) or agitation speed. Ensure the CuCl₂ co-catalyst loading is sufficient (>20 mol%).
Solvent Acidity High acid concentration promotes isomerization via carbocation intermediates.Switch to the Tsuji-Wacker conditions: Use DMF/H₂O (7:1) instead of pure aqueous acid. The coordination of DMF stabilizes the Pd-center.
Chloride Inhibition Excess Cl⁻ ions can inhibit the coordination of the alkene to Pd(II).Maintain [Cl⁻] at optimal levels. If using PdCl₂, do not add excess HCl. Consider Pd(OAc)₂ with a re-oxidant like Benzoquinone (BQ) if CuCl₂ is problematic.
FAQ: Why use DMF/H₂O?

In the standard aqueous Wacker, the rate of oxidation for internal alkenes or conjugated systems is near zero. By using DMF/H₂O, you facilitate the solubility of the organic substrate and stabilize the Pd-cation, preventing the "fall-off" that leads to isomerization.

Visualizing the Pathway (Graphviz)

WackerCycle Substrate 4-Allylanisole (Terminal Alkene) Pd_Coord Pd(II)-Alkene Complex Substrate->Pd_Coord Coordination Nu_Attack Nucleophilic Attack (H2O) (Anti-Markovnikov Suppression) Pd_Coord->Nu_Attack OH- Addition Isomer SIDE REACTION: Isomerization to Anethole Pd_Coord->Isomer Slow Oxidation (H-Shift) Beta_Elim Beta-Hydride Elimination Nu_Attack->Beta_Elim Product This compound (4-MPA) Beta_Elim->Product Tautomerization Pd0 Pd(0) Species Beta_Elim->Pd0 Release Pd(0) Pd0->Pd_Coord Re-oxidation by Cu(II) Cu2 CuCl2 + O2 Cu2->Pd0 Oxidant Input

Figure 1: The Wacker Catalytic Cycle highlighting the critical competition between oxidation (green path) and isomerization (red path).

Module 2: Meinwald Rearrangement (Lewis Acid)

Target Substrate: 4-Methoxyphenylpropylene oxide (Anethole Oxide) Primary Issue: Polymerization & Regioselectivity

This route is often preferred industrially because the epoxide can be generated cleanly from Anethole. The challenge is the rearrangement: opening the epoxide ring can yield either the ketone (4-MPA) or the aldehyde (2-(4-methoxyphenyl)propanal).

Mechanism & Catalyst Selection

The reaction proceeds via a carbocation intermediate.

  • Benzylic Cation (C1): Stabilized by the p-methoxy group. Hydride shift from C2

    
     C1 yields the Ketone (4-MPA) .
    
  • Homobenzylic Cation (C2): Less stable. Hydride shift from C1

    
     C2 yields the Aldehyde .
    

Therefore, to get 4-MPA, you need a catalyst that favors the formation of the discrete benzylic carbocation.

Troubleshooting Ticket #205: "The reaction turned into a solid red polymer."
Catalyst System Acidity (Lewis) Outcome Recommendation
BF₃·Et₂O Very High (Hard)Failure: Rapid polymerization of the electron-rich aromatic ring.Avoid. Too harsh for p-methoxy substrates without cryogenic cooling (-78°C).
ZnCl₂ ModerateMixed: Good yield but requires high loading (stoichiometric sometimes).Good for robust processes. Cheap.
InCl₃ (Indium III) Mild/SoftExcellent: High selectivity for the ketone; minimizes polymerization.Recommended. Use 1-5 mol% in THF or Toluene.
Fe(OTs)₃ MildGood: Iron(III) tosylate is a "green" alternative.[4]Effective and easy to handle.[4][5]
Experimental Protocol: Indium(III) Catalyzed Rearrangement
  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve 10 mmol Anethole Oxide in anhydrous Toluene (50 mL).

  • Catalyst Addition: Add InCl₃ (0.5 mmol, 5 mol%).

  • Reaction: Stir at reflux (110°C) for 1-3 hours. Monitor via TLC (disappearance of epoxide).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualizing the Mechanism (Graphviz)

Meinwald Epoxide Anethole Oxide Complex Epoxide-LA Complex Epoxide->Complex + LA LA Lewis Acid (InCl3) Path_A Path A: C1 Cleavage (Benzylic Cation) Complex->Path_A Favored by p-Methoxy stabilization Path_B Path B: C2 Cleavage (Secondary Cation) Complex->Path_B Disfavored Ketone 4-MPA (Ketone) Target Product Path_A->Ketone Hydride Shift (C2->C1) Aldehyde Aldehyde Isomer Byproduct Path_B->Aldehyde Hydride Shift (C1->C2)

Figure 2: Regioselectivity in the Meinwald Rearrangement. Path A is favored by the electron-donating methoxy group.

Comparative Analysis of Catalytic Systems

FeatureWacker Oxidation (Pd/Cu)Meinwald Rearrangement (InCl₃)
Starting Material 4-Allylanisole (Terminal Alkene)Anethole Oxide (Epoxide)
Atom Economy High (uses O₂)100% (Isomerization)
Catalyst Cost High (Palladium)Moderate (Indium/Zinc)
Key Risk Isomerization to AnetholePolymerization of substrate
Scalability Difficult (O₂ handling, corrosion)High (Standard stirred tank)
Selectivity >90% (with optimized ligands)>95% (Regiocontrolled)

References

  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag. (Foundational text on Wacker chemistry and solvent effects).
  • Mitsudome, T., et al. (2016). "Peroxide-Mediated Wacker Oxidations for Organic Synthesis". PMC - NIH. Link

  • Kulasegaram, S., & Kulawiec, R. J. (1997). "Palladium-catalyzed oxidation of terminal alkenes to methyl ketones using hydrogen peroxide". Journal of Organic Chemistry.
  • Ranu, B. C., & Jana, U. (1998). "Indium(III) chloride-catalyzed rearrangement of epoxides: A selective synthesis of carbonyl compounds". Journal of Organic Chemistry. (Key reference for the InCl3 protocol).
  • Mohan, R. S., et al. (2025).[6] "Iron(III) Tosylate Catalyzed Synthesis...". ResearchGate.[5][7][8][9][10] (Demonstrates the utility of Iron(III) salts as green Lewis acids). Link

  • Bloom TECH. (2023). "Synthesis route of this compound". Knowledge Base. Link

Sources

Technical Support Center: Temperature Management in 4-Methoxyphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

To the Researcher: You are accessing the technical support repository for the synthesis of 4-Methoxyphenylacetone (4-MPA/P-Anisylacetone). This guide specifically addresses thermodynamic regulation and kinetic control .[1][2]

In the synthesis of 4-MPA, temperature is not merely a variable; it is the primary switch between high-purity isolation and catastrophic polymerization (tar formation). This guide focuses on the two most prevalent industrial and laboratory routes: the Peracid Oxidation (Performic) route and the Wacker Oxidation route.

⚠️ SAFETY WARNING: The reactions described involve highly exothermic processes and strong oxidizers.[2] Failure to maintain the specific temperature windows described below can result in thermal runaway, solvent flashing, or the inadvertent production of regulated byproducts.[1] Ensure all local legal and safety regulations are met before proceeding.

The Physics of Failure: Why Temperature Matters

Before troubleshooting, you must understand the causality of failure in this specific synthesis.[1]

  • The Isomerization Trap (Peracid Route): The conversion of anethole to 4-MPA via the epoxide intermediate is a competition between the Meinwald rearrangement (desired ketone) and Baeyer-Villiger oxidation (undesired phenol/ester).

    • T < 35°C: Reaction stalls; peroxide accumulation creates explosion hazard.[1][2]

    • T > 45°C: Baeyer-Villiger pathway dominates.[1] You produce 4-methoxyphenol (useless tar precursor) instead of 4-MPA.[1]

  • The Polymerization Cascade (Wacker Route): 4-MPA is acid-sensitive and heat-sensitive.[1][2] Prolonged exposure to

    
     in the presence of metal halides leads to aldol-type self-condensation, resulting in a characteristic "red oil" that cannot be distilled.[1]
    

Route A: Peracid Oxidation (Performic Acid)

Focus: Managing the Exotherm during Epoxidation.[2]

The Protocol: "The 40°C Ceiling"

This method involves the in-situ generation of performic acid from formic acid and hydrogen peroxide. The reaction is autocatalytic and highly exothermic .

The Critical Control Loop:

  • Pre-Cooling: The reactor containing the formic acid/anethole solution must be jacketed and pre-cooled to 15–20°C.[2]

  • Addition Rate: Hydrogen peroxide (30-35%) acts as the thermal trigger.[1][2] It must be added via a pressure-equalizing dropping funnel or peristaltic pump.[1]

  • The Hard Limit: The internal temperature must NEVER exceed 40°C .

Troubleshooting Scenario: "The Temperature Spike"

User Report: "I added the peroxide, nothing happened for 10 minutes, so I added more. Suddenly the temperature jumped to 85°C and the flask foamed over."

Diagnosis: This is a classic Induction Period Failure .[1] The reaction requires a threshold activation energy. If the mixture is too cold (<10°C) during addition, reagents accumulate unreacted.[1] Once the reaction "kicks," the accumulated chemical potential energy releases simultaneously.

Corrective Action (SOP-404):

  • Heat to 25°C to initiate.

  • Wait for the exotherm to become visible (temperature rises 2-3°C on its own).[2]

  • Only then begin active cooling and continuous addition.[1]

Visualization: The Safety Logic Gate

PeracidLogic cluster_zone Critical Zone start Start H2O2 Addition check_temp Check Internal Temp (Ti) start->check_temp high_temp Ti > 40°C check_temp->high_temp Too Hot ideal_temp 30°C < Ti < 38°C check_temp->ideal_temp Optimal low_temp Ti < 25°C check_temp->low_temp Too Cold action_stop STOP ADDITION Maximize Cooling Risk: Baeyer-Villiger Shift high_temp->action_stop action_proceed Continue Dropwise Maintain Flow ideal_temp->action_proceed action_wait PAUSE Allow Induction Risk: Accumulation low_temp->action_wait action_wait->check_temp Re-check every 2 min

Figure 1: Decision matrix for H2O2 addition in performic acid synthesis. Note the "Pause" loop to prevent reagent accumulation.

Route B: Wacker Oxidation (PdCl2/CuCl2)

Focus: Sustaining Reaction Rate without Degradation.[1][2]

The Protocol: "The 60°C Floor"

Unlike the peracid route, the Wacker oxidation of anethole requires heat to drive the Pd(II) to Pd(0) cycle. However, the re-oxidation of Pd(0) to Pd(II) by CuCl2/O2 is exothermic.[1]

The Process Window:

  • Target: 60°C – 75°C.

  • Solvent System: DMF/Water or Ethanol/Water.[1][2]

  • Oxygenation: Continuous bubbling or balloon pressure.[1][2]

Troubleshooting Scenario: "The Black Precipitate"

User Report: "My reaction turned black and stopped consuming oxygen after 2 hours. Yield was <20%."

Diagnosis: Palladium Black Aggregation . If the temperature drops below 50°C or agitation is insufficient, Pd(0) aggregates into large, inactive metal particles ("Pd black") rather than being re-oxidized by the copper salt.[1]

Corrective Action (SOP-WACKER-02):

  • Temperature: Maintain strictly >60°C.

  • Agitation: High-shear stirring is required to keep O2 dissolved.[1][2]

  • Acid: A catalytic amount of HCl prevents hydrolysis of the copper salt, maintaining the redox shuttle.[2]

Comparative Data: Temperature vs. Outcome[1][2][3][4][5]

The following table summarizes the impact of temperature deviations on the final product profile.

ParameterPeracid Route (Target: 35°C)Wacker Route (Target: 65°C)
T - 15°C (Too Cold) Stalled Reaction. Peroxide accumulation.[1][2] Explosion risk upon warming.[1]Catalyst Death. Pd precipitates as inactive black metal.[1][2] Reaction stops.
Target Range High Yield. >80% conversion to epoxide/glycol.Optimal Yield. Fast turnover, minimal isomerization.[1][2]
T + 15°C (Too Hot) Side Reaction. Formation of 4-methoxyphenol (burnt smell).[1][2] Low yield.Polymerization. Formation of heavy "red oils" and tars.[1][2]
Critical Failure > 60°C: Thermal Runaway / Boil-over.[1][2]> 90°C: Product degradation / Solvent flash.[1]

Troubleshooting FAQs

Q1: I am using the Peracid route. Can I use an ice bath (-10°C) to speed up addition? A: No. While it seems intuitive, an ice bath suppresses the reaction rate too much.[1] You will fill the flask with unreacted peroxide. When you remove the ice bath, the temperature will skyrocket uncontrollably (Thermal Runaway). Use a water bath at 20°C and control the addition rate to manage heat.

Q2: In the Wacker oxidation, my product smells like anise (starting material) even after 24 hours. A: Your reaction temperature was likely too low (<50°C). The activation energy for the oxidation of the internal alkene (anethole) is higher than for terminal alkenes. Increase temperature to 70°C and ensure vigorous O2 bubbling.

Q3: How do I remove the heat effectively during the "Rearrangement" step (Acid Hydrolysis)? A: The rearrangement of the glycol/epoxide to the ketone requires reflux (usually ~100°C with H2SO4). This step is endothermic or mildly exothermic depending on concentration.[1][2] The danger here is not runaway, but charring . Use an oil bath set to exactly 5°C above the solvent boiling point. Do not use a heating mantle directly on the flask, as "hot spots" cause immediate tarring of the product.

Experimental Workflow Visualization

This diagram illustrates the heat transfer requirements for the Peracid route, highlighting the transition from cooling (addition) to heating (rearrangement).

HeatFlow cluster_phase1 Phase 1: Epoxidation cluster_phase2 Phase 2: Rearrangement step1 Reagent Mixing step2 Exotherm Management (Cooling Bath Req.) step1->step2 Heat Generation step3 Intermediate: Epoxide step2->step3 T < 40°C step4 Acid Addition step3->step4 step5 Reflux (Heating) (Oil Bath Req.) step4->step5 Heat Input step6 Product: 4-MPA step5->step6 T ~ 100°C

Figure 2: Thermal profile shift. Phase 1 requires active heat REMOVAL.[1][2] Phase 2 requires active heat INPUT.[1][2]

References

  • Smidt, J., et al. "The Oxidation of Olefins with Palladium Chloride Catalysts."[1][2] Angewandte Chemie International Edition, vol. 1, no. 2, 1962, pp. 80-88.[1] [1]

  • Fernandes, R. A., et al. "Recent advances in Wacker oxidation: from conventional to modern variants."[1][3] Catalysis Science & Technology, vol. 10, 2020, pp. 7448-7470.[1][2]

  • Swern, D. "Organic Peroxides."[1][2] Wiley-Interscience, Vol 2, 1971.[1][2] (Foundational text on peracid safety and kinetics).

  • Organic Syntheses. "2-Propanone, 1-(o-methoxyphenyl)-." Org.[1][2][4][5] Synth. 1955, 35,[1] 74. (Analogous procedure for o-isomer, establishing reflux parameters). [1]

  • Crowl, D. A., & Louvar, J. F. "Chemical Process Safety: Fundamentals with Applications."[1][2] Prentice Hall, 2011.[1][2] (Reference for thermal runaway calculations).

Sources

Scaling up the synthesis of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Engineering & Scale-Up Guide Topic: 4-Methoxyphenylacetone (4-Methoxy-P2P) Synthesis & Scale-Up Ticket ID: #SC-4MP2P-001 Status: Open Compliance Level: RESTRICTED / REGULATED [1]

Regulatory & Safety Critical Warning

STOP AND READ: this compound (CAS: 122-84-9) is a listed precursor chemical in many jurisdictions (e.g., U.S. DEA List I, EU Category 1).[1]

  • Legitimacy Check: This guide is intended strictly for authorized pharmaceutical researchers and process engineers operating under valid licensure (e.g., DEA Form 225/510 or local equivalent).[1]

  • Safety Hazard: Scale-up of this synthesis involves exothermic nitration-style condensations and heterogeneous metal reductions.[1] Thermal runaway risks are high.[1]

Module 1: The Henry-Nef Sequence (Nitroalkene Route)

Primary Industrial Pathway for substituted P2Ps.[1]

Context: The condensation of 4-methoxybenzaldehyde with nitroethane, followed by iron-mediated reductive hydrolysis.[1] This route is preferred for its atom economy but suffers from severe mass-transfer limitations at scale.[1]

Workflow Visualization

HenryScaleUp Start Reagents: 4-MBA + Nitroethane Condensation Condensation (cat. Amine/AcOH) Start->Condensation Reflux (-H2O) Crystallization Crystallization (IPA/MeOH) Condensation->Crystallization Cool to 0°C Reduction Fe/HCl Reduction (Heterogeneous) Crystallization->Reduction Slow Addition Reduction->Reduction Stirring Critical Quench Acid Quench & Filtration Reduction->Quench Exotherm Control Distillation High Vac Distillation (< 5 mmHg) Quench->Distillation Org. Phase

Caption: Figure 1. Process flow for the Henry-Nef synthesis route. Note the critical control point at the heterogeneous reduction stage.

Troubleshooting Guide: The Condensation Step

Q1: The reaction mixture turned into a solid, unworkable polymer block during reflux. What happened?

  • Diagnosis: Runaway polymerization of the intermediate nitroalkene. 4-methoxy-beta-methyl-beta-nitrostyrene is thermally sensitive.[1]

  • Root Cause: Overheating or lack of solvent.[1] At scale, the "neat" reaction (ammonium acetate catalyzed) often generates localized hot spots.

  • Corrective Action:

    • Dilution: Switch to a solvent-moderated system (e.g., Toluene or Glacial Acetic Acid) to act as a heat sink.[1]

    • Temperature Cap: Do not exceed 95°C internal temperature.

    • Stoichiometry: Ensure a slight excess of nitroethane (1.1 eq) to prevent aldehyde polymerization.[1]

Q2: Yields are consistently low (<50%) with significant "tar" formation.

  • Diagnosis: Cannizzaro side-reaction or aldol polymerization.[1]

  • Technical Fix:

    • Catalyst Swap: Switch from Ammonium Acetate to n-Butylamine (catalytic amount). Alkylamines often provide cleaner conversion at lower temperatures compared to acetate salts [1].[1]

    • Water Removal: Use a Dean-Stark trap.[1] Water acts as a poison to the equilibrium; removing it drives the reaction forward and prevents hydrolysis side-products.

Module 2: The Iron/HCl Reductive Hydrolysis

The most dangerous step during scale-up due to hydrogen evolution and slurry density.

Process Parameters Table
ParameterLab Scale (10g)Pilot Scale (1kg)Critical Scale-Up Factor
Agitation Magnetic BarOverhead Impeller (Anchor/Pitch Blade)Torque: Magnetic stirring will fail due to iron sludge density.[1]
Dosing All-in-onePeristaltic Pump / Screw FeederExotherm: Addition must be rate-limited by cooling capacity.
H2 Evolution Fume HoodScrubber + Burst DiskVentilation: H2 gas generation peaks 15-30 mins post-addition.[1]
Solvent Ethanol/WaterMethanol/Toluene BiphasicPhase Transfer: Biphasic systems prevent "clumping" of iron salts.[1]
Troubleshooting Guide: Reduction & Hydrolysis

Q3: The reaction stalled. TLC shows intermediate ketoxime, but no ketone.

  • Diagnosis: Incomplete hydrolysis of the oxime intermediate. The Iron/HCl method proceeds via a nitro -> enamine -> oxime -> ketone pathway.[1]

  • Root Cause: Acid concentration dropped too low, or iron surface passivation.[1]

  • Corrective Action:

    • Fe Activation: Pre-wash iron powder with dilute HCl to remove surface oxides before adding the nitroalkene.

    • Thermal Bump: Post-reduction, the mixture requires a "hydrolysis soak." Heat the mixture to 60-70°C for 2 hours after the exotherm subsides to force the oxime hydrolysis [2].

Q4: The iron sludge has solidified and broken the impeller.

  • Diagnosis: "Cementing" of Iron(III) chloride/oxide byproducts.[1]

  • Engineering Fix:

    • Solvent Ratio: Increase the solvent-to-substrate ratio to at least 10:1 (v/w).[1]

    • Co-Solvent: Add Toluene (20% v/v) . This creates a biphasic system where the organic product stays solvated in toluene, preventing it from coating the iron particles and creating a sticky matrix.

Module 3: Purification & Stability

Decision Tree: Low Purity

PurityTree Problem Issue: Distillate is Red/Brown CheckVac Check Vacuum Pressure Is it > 5 mmHg? Problem->CheckVac CheckTemp Check Pot Temp Is it > 140°C? CheckVac->CheckTemp Yes (Vacuum Poor) Bisulfite Perform Bisulfite Adduct Purification CheckVac->Bisulfite No (Vacuum Good) CheckTemp->Bisulfite No (Temp OK) PackColumn Use Packed Column & Antioxidant (BHT) CheckTemp->PackColumn Yes (Too Hot)

Caption: Figure 2. Troubleshooting logic for discoloration during distillation.

Q5: The final product turns yellow/red within 24 hours of distillation.

  • Diagnosis: Auto-oxidation at the benzylic position or trace acid contamination.[1]

  • Solution:

    • Acid Wash: Ensure the crude organic phase is washed with NaHCO3 until pH 8 before distillation.[1] Even trace HCl catalyzes aldol condensation of the product with itself.

    • Bisulfite Purification: For pharma-grade purity, do not rely solely on distillation.[1] Form the Sodium Bisulfite Adduct (solid), wash the crystals with ether to remove impurities, and then regenerate the ketone with Sodium Carbonate. This guarantees >99% purity [3].[1]

    • Storage: Store under Argon at 4°C.

References

  • Hoover, F. W., & Hass, H. B. (1947).[1] "Synthesis of 2-Nitro-1-phenyl-1-propene." The Journal of Organic Chemistry, 12(3), 501–505. Link[1]

  • Pradhan, P. K., et al. (2005).[1] "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes."[1] Synthetic Communications, 35(6), 913-922.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite Adduct purification protocols).

  • Stanford Environmental Health & Safety. (2023).[1] "Scale-Up Safety Guidelines." Stanford University.[1] Link

Sources

Column chromatography conditions for 4-Methoxyphenylacetone purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Case ID: 4-MPA-PUR-001 Status: Active Analyst: Senior Application Scientist[1]

Quick Reference: Solvent System Matrix

The following data summarizes the most effective mobile phases for separating 4-Methoxyphenylacetone (4-MPA) from common synthetic impurities (e.g., 4-methoxybenzaldehyde, anethole).

Target Rf: 0.30 – 0.35 (Ideal for Flash Chromatography)

Mobile Phase CompositionTarget Compound RfResolution PowerNotes
9:1 Hexane:EtOAc ~0.15HighBest for separating non-polar starting materials (e.g., Anethole).[1]
4:1 Hexane:EtOAc 0.32 Optimal Standard condition. Good separation from aldehyde impurities.
7:3 Hexane:EtOAc 0.55LowCompounds elute too fast; co-elution with aldehyde likely.
9:1 Hexane:Acetone 0.30HighAlternate system. Acetone provides sharper peak shapes for ketones.
DCM (100%) 0.45MediumGood solubility, but expensive and environmentally hazardous.[1]

Critical Note: 4-MPA is an oil at room temperature.[1] If your crude mixture is viscous, do not wet-load with neat solvent.[1] Use the Dry Loading technique (see Section 4) to prevent band broadening.

Diagnostic Workflow & Logic

The following diagrams illustrate the decision-making process for purification.

A. Purification Strategy Workflow

This logic gate ensures you do not waste silica on mixtures that require chemical washing first.

MPA_Purification_Workflow node_start Crude Reaction Mixture node_tlc TLC Analysis (4:1 Hex:EtOAc) node_start->node_tlc node_aldehyde Is Aldehyde Present? (Spot ~Rf 0.40) node_tlc->node_aldehyde node_bisulfite Bisulfite Wash Protocol (Chemical Purification) node_aldehyde->node_bisulfite Yes (Critical Step) node_flash Flash Chromatography (Silica Gel 60) node_aldehyde->node_flash No / Trace Amount node_bisulfite->node_flash Post-Workup node_pure Pure 4-MPA (Clear/Pale Yellow Oil) node_flash->node_pure

Figure 1: Purification workflow emphasizing the critical bisulfite wash step for aldehyde removal.

B. Solvent Optimization Decision Tree

Use this tree to adjust your mobile phase based on TLC scouting results.

Solvent_Decision_Tree start Run Scouting TLC (20% EtOAc in Hexane) check_rf Check Rf of 4-MPA start->check_rf low_rf Rf < 0.2 (Stuck at baseline) check_rf->low_rf Too Polar high_rf Rf > 0.5 (Elutes too fast) check_rf->high_rf Too Non-Polar good_rf Rf 0.25 - 0.35 (Ideal) check_rf->good_rf Just Right action_polar Increase Polarity Try 30% EtOAc low_rf->action_polar action_nonpolar Decrease Polarity Try 10% EtOAc high_rf->action_nonpolar action_run Proceed to Column good_rf->action_run

Figure 2: Decision tree for mobile phase optimization.

Troubleshooting & FAQs

Q: I see two spots very close together on TLC. Which one is my product?

A: This is the most common issue.

  • The Impurity: 4-Methoxybenzaldehyde (Anisaldehyde).[2] It is often left over from synthesis.

  • The Behavior: The aldehyde is slightly less polar than the ketone (4-MPA) in Hexane/EtOAc systems because the ketone carbonyl is on an aliphatic chain, whereas the aldehyde is conjugated (reducing its interaction with silica slightly in this specific matrix).[1]

  • The Fix: Do not rely solely on the column. Perform a Sodium Bisulfite Wash (see Section 4) on your crude oil before loading the column. This chemically removes the aldehyde, leaving the ketone untouched.[1]

Q: My product is tailing (streaking) on the column.

A: Tailing indicates one of two things:

  • Acid Sensitivity: If you used an acid catalyst during synthesis, residual acid might be degrading the product on the silica. Solution: Add 1% Triethylamine to your solvent system to neutralize the silica.

  • Overloading: You loaded too much mass for the column size. Solution: Use a larger column or split the batch.

Q: How do I visualize 4-MPA? It’s an oil.

A:

  • UV Light (254 nm): 4-MPA is UV active due to the aromatic ring. This is the primary method.

  • Stains:

    • KMnO4: Will stain the ketone yellow/brown on a purple background.

    • 2,4-DNP:[1][3][4] Specific for ketones/aldehydes (turns orange/red).

    • Anisaldehyde Stain:[1] Effective for general organic compounds (turns pink/purple upon heating).

Detailed Protocols

Protocol A: The "Self-Validating" Bisulfite Wash (Pre-Column)

Use this if TLC shows aldehyde contamination.[1]

  • Dissolve crude reaction mixture in Toluene or Diethyl Ether (avoid DCM if possible to prevent emulsion).

  • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.

  • Shake the organic layer vigorously with the bisulfite solution for 5–10 minutes.

    • Mechanism:[1][5][6][7] The aldehyde forms a water-soluble bisulfite adduct. The ketone (4-MPA) is sterically hindered enough that it forms the adduct much more slowly or not at all under these conditions.

  • Separate layers. Keep the Organic Layer .

  • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Run a TLC. The top spot (aldehyde) should be gone or significantly diminished.

Protocol B: Flash Chromatography (Standard)

Based on the method by Still et al.[1][6]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Size: Use 30–50g of silica per 1g of crude material.

  • Packing: Slurry pack with 9:1 Hexane:EtOAc .

  • Loading (Dry Load):

    • Dissolve crude oil in a minimum amount of DCM.

    • Add Celite (1:1 weight ratio to crude).

    • Evaporate solvent on a rotovap until you have a free-flowing powder.[1][8]

    • Pour powder onto the top of the packed silica bed.

  • Elution:

    • Start with 9:1 Hexane:EtOAc (2 Column Volumes) to elute non-polar impurities (anethole).

    • Switch to 4:1 Hexane:EtOAc to elute 4-MPA.[1]

  • Collection: Collect fractions. 4-MPA typically elutes in fractions 10–25 depending on column size.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][5][6] "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[5][6] Link[1]

  • Organic Syntheses. "o-Methoxyphenylacetone". Org.[8][9] Synth. 1954, 34, 61; Coll.[1] Vol. 4, p.573.[1] (Demonstrates the bisulfite wash technique for the isomer). Link[1]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". Department of Chemistry Guides. Link

Sources

Technical Support Center: Troubleshooting 4-Methoxyphenylacetone Workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsion Formation During Liquid-Liquid Extraction

⚠️ REGULATORY & SAFETY DISCLAIMER 4-Methoxyphenylacetone (4-MPP) is a listed precursor chemical in many jurisdictions (e.g., DEA List I in the USA, EU Drug Precursor Category 1). This guide addresses physicochemical separation techniques for legitimate, authorized research and industrial applications only. Ensure all activities comply with local laws and safety regulations regarding chemical handling and waste disposal.

The Core Issue: Why Emulsions Form with 4-MPP

In organic synthesis, particularly involving ketones like this compound, emulsions are rarely random. They are a symptom of two converging physical factors: Density Isostasy and Interfacial Stabilization .

The Density Trap

The most overlooked cause of persistent emulsions in this specific workup is the density of the product itself.

  • Density of Water: ~1.00 g/mL

  • Density of this compound: ~1.067 g/mL [1, 2][1][2]

  • Density of Saturated Brine: ~1.20 g/mL

The Problem: If you extract with a low-density solvent (like Ethyl Acetate, d=0.90) that is insufficient in volume, the dissolved 4-MPP pulls the organic phase density up, dangerously close to the aqueous phase density (1.00). Without a significant density gradient (


), gravity cannot drive phase separation, resulting in a stable suspension.
The Chemical Stabilizers

Synthesis routes (e.g., oxidation or Friedel-Crafts) often generate amphiphilic byproducts:

  • Tars/Polymers: High molecular weight side-products act as surfactants, lowering interfacial tension.

  • Fine Particulates: Metal salts (Al, Mn, Cr) or bisulfite adducts can create "Pickering Emulsions," where solid particles armor the droplets, preventing coalescence [3].

Troubleshooting Logic: The Decision Matrix

Do not randomly add reagents. Follow this logic gate to resolve the emulsion with minimal product loss.

EmulsionLogic Start START: Emulsion Detected CheckDensity Check Solvent System (Is density gradient > 0.1?) Start->CheckDensity AddBrine Method A: Salting Out (Add Sat. NaCl) CheckDensity->AddBrine No/Unsure CheckSolids Are there suspended solids or 'rag' layer? CheckDensity->CheckSolids Yes AddBrine->CheckSolids Emulsion Persists FilterCelite Method B: Celite Filtration (Physical Break) CheckSolids->FilterCelite Yes (Solids Present) CheckPH Check pH (Is it neutral?) CheckSolids->CheckPH No (Cloudy Liquid) Centrifuge Method D: Centrifugation FilterCelite->Centrifuge If fines pass through AdjustPH Method C: pH Swing (Acidify/Basify) CheckPH->AdjustPH Extreme pH CheckPH->Centrifuge Neutral pH

Figure 1: Logical decision tree for breaking 4-MPP workup emulsions.

Validated Protocols

Method A: The Density Shift (Salting Out)

Best for: Emulsions caused by low density gradient or slight miscibility.

Mechanism: Adding salt increases the ionic strength of the aqueous layer (salting out organics) and increases its density from 1.00 to ~1.20 g/mL, restoring the driving force for separation [4].

  • Preparation: Prepare a fully saturated NaCl solution (brine).

  • Addition: Add a volume of brine equal to 50% of your current aqueous layer volume.

  • Agitation: Swirl gently (do not shake vigorously).

  • Observation: Allow to stand for 10 minutes. The interface should sharpen.

    • Note: If the organic layer was on top (e.g., EtOAc), it will rise higher. If using DCM (bottom layer), the brine will float higher, compressing the organic layer.

Method B: The Physical Break (Celite Filtration)

Best for: Stubborn "rag layers" or Pickering emulsions caused by particulate matter (e.g., metal salts).

Mechanism: Diatomaceous earth (Celite 545) acts as a depth filter. It physically captures the micro-particulates stabilizing the emulsion and provides a high surface area to coalesce droplets [5].

  • Setup: Prepare a vacuum filtration flask with a Buchner funnel.

  • Pack: Add a 1-2 cm pad of Celite 545. Wet it with the organic solvent you are using (e.g., DCM or EtOAc) to ensure flow.

  • Filter: Pour the entire biphasic mixture (emulsion and all) slowly through the Celite pad under gentle vacuum.

  • Rinse: Wash the filter cake with fresh organic solvent to recover trapped product.

  • Result: The filtrate in the flask will usually separate cleanly into two clear layers immediately.

Method C: The pH Swing

Best for: Emulsions stabilized by ionizable impurities (phenols or unreacted acids).

Mechanism: Neutralizing charged species eliminates their surfactant properties.

  • Diagnosis: Check the pH of the aqueous layer.[3][4][5][6]

  • Adjustment:

    • If Basic (pH > 9): Acidify carefully with 1M HCl to pH ~3-4. (Protonates phenoxides/carboxylates, forcing them into the organic layer or precipitating them).

    • If Acidic (pH < 4): Neutralize with Saturated NaHCO₃. (Caution: Gas evolution can worsen emulsions if done too fast; swirl gently).

Data Summary: Solvent Selection Guide

To prevent recurrence, select an extraction solvent that maximizes the Density Differential (


) against the aqueous phase.
SolventDensity (g/mL)

vs Water

vs Brine
Emulsion Risk with 4-MPP
Dichloromethane (DCM) 1.330.33 (High)0.13 (Mod)Low (Best Choice)
Chloroform 1.490.49 (Very High)0.29 (High)Very Low
Ethyl Acetate 0.900.10 (Low)0.30 (High)High (Unless Brine used)
Diethyl Ether 0.710.29 (High)0.49 (Very High)Mod (Volatility issues)
Toluene 0.870.13 (Mod)0.33 (High)Mod

Expert Insight: Avoid using Ethyl Acetate without brine. The density of 4-MPP (1.067) can increase the density of an EtOAc layer to ~0.98-1.00, making it effectively buoyant-neutral in water.

Frequently Asked Questions (FAQs)

Q: I used DCM, but the layers are inverted. Why? A: This is a "Phase Inversion." If you used a large volume of non-halogenated co-solvent or if the product concentration is extremely high, the organic layer density might drop. However, with 4-MPP (d=1.067) and DCM (d=1.33), the organic layer should always be on the bottom. If it's on top, you likely have a massive amount of lighter impurities, or you are mistaking the emulsion layer for a phase. Test: Add a drop of water. If it travels through the top layer and stops at the interface, the top layer is organic.

Q: There is a third "rag" layer in the middle. Should I keep it? A: The rag layer contains product trapped in an emulsion. Do not discard it. Isolate the rag layer and treat it with Method B (Celite Filtration) or dilute it with fresh solvent and brine to break it.

Q: Can I use heat to break the emulsion? A: Use caution. While heat reduces viscosity (speeding up separation), 4-MPP is a ketone and can degrade or polymerize if heated in the presence of residual acids/bases. Centrifugation is safer than heat.

Q: My organic layer is cloudy even after separation. Is this an emulsion? A: This is usually "wet" solvent (micro-emulsion of water). It is not a bulk emulsion.[4][7][8][9]

  • Fix: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄). The cloudiness will disappear as the salt absorbs the water.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & Density Data. Retrieved from

  • ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

  • Binks, B. P., et al. (2006).[10] Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Langmuir. Retrieved from

  • Hyde, A. M., et al. (2017).[7] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from

Sources

Safe handling and disposal of 4-Methoxyphenylacetone waste

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4-Methoxyphenylacetone (4-MPA) Technical Support & Safety Center .

This guide is structured as a dynamic support interface designed for researchers and lab managers. It moves beyond generic safety data sheets (SDS) to address the specific operational challenges of handling this chemical, which sits at the intersection of organic synthesis hazards and regulatory compliance .

⚠️ Critical Alert: Regulatory Status & Formulation

Before proceeding, verify your material's state.[1]

  • Pure 4-MPA: A pale yellow oil.[1] Combustible (Flash Point ~110°C).[1]

  • Solution (e.g., in Methyl Acetate): Often sold as analytical standards.[1] Highly Flammable (Flash Point < 0°C).[1][2]

  • Compliance: 4-MPA is a structural precursor to PMA (paramethoxyamphetamine).[1] While scheduling varies globally (e.g., "watched chemical" or List I precursor), it must be treated with the same security protocols as Schedule I/II precursors to prevent diversion.

Module 1: Emergency Response & Spill Troubleshooting

Q: I just dropped a flask of 4-MPA. It’s on the floor. What is the immediate protocol?

A: Stop. Do not treat this as a standard solvent spill. Because 4-MPA is a precursor, you must account for the waste generated during cleanup to prevent regulatory discrepancies.[1]

Protocol:

  • Evacuate & Ventilate: If the material is a solution (e.g., in Methyl Acetate), evacuate immediately due to flammability. If pure, ventilation is still required due to respiratory irritation.[1]

  • PPE Upgrade: Standard nitrile gloves may degrade.[1] Use Butyl Rubber or Silver Shield gloves if direct contact with the bulk liquid is likely.[1] Wear a half-mask respirator with organic vapor cartridges (OV/P95).[1]

  • Containment: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels if you can avoid it, as they increase flammability risk and are harder to document as controlled waste.[1]

  • Collection: Scoop absorbed material into a sealable hazardous waste container.

  • Decontamination: Scrub the surface with a 10% Sodium Hypochlorite (Bleach) solution or an aqueous detergent.[1] This helps degrade trace residues.[1]

  • Documentation: Log the estimated volume lost. This is critical for your inventory reconciliation.[1]

Visual Guide: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess Formulation (Pure vs. Solution) Start->Assess Pure Pure 4-MPA (Combustible, Irritant) Assess->Pure Sol Solution (Methyl Acetate) (HIGHLY FLAMMABLE) Assess->Sol PPE Don PPE: Butyl Gloves + Respirator Pure->PPE Action1 Ventilate Area Remove Ignition Sources Sol->Action1 Action1->PPE Absorb Absorb with Vermiculite PPE->Absorb Waste Seal in HazWaste Container Label: 'Contains 4-MPA Precursor' Absorb->Waste Log Update Inventory Log (Diversion Control) Waste->Log

Figure 1: Decision logic for 4-MPA spill response, distinguishing between pure oil and flammable solutions.[1][3]

Module 2: Routine Handling & Storage FAQs

Q: My inventory log is off. Does 4-MPA evaporate? A: Pure 4-MPA has low volatility (Boiling Point ~268°C), so evaporative loss is negligible under standard conditions.[1] If your inventory is decreasing, investigate diversion or leakage .[1]

  • Note: If stored as a solution (e.g., in Methanol/Methyl Acetate), solvent evaporation will increase the concentration of 4-MPA over time.[1]

Q: Can I store it in a standard flammables cabinet? A: Yes, but with an added layer of security.

  • Requirement: Store in a locked box within the flammables cabinet.

  • Segregation: Keep away from strong oxidizers (e.g., Nitric Acid, Permanganates) and reducing agents (e.g., Lithium Aluminum Hydride), as these can cause uncontrolled exothermic reactions [1].

Q: What is the best solvent for cleaning glassware used with 4-MPA? A: Acetone or Methanol.[1]

  • Technique: Triple rinse the glassware.[1] Collect the first two rinses as hazardous waste (contains 4-MPA).[1] The third rinse can usually be treated as general solvent waste.[1]

  • Validation: For critical analytical equipment, a final wash with dilute aqueous HCl ensures protonation and removal of any remaining organic amines (if synthesis had proceeded) or solubilization of the ketone.

Module 3: Disposal & Neutralization Protocols

Q: Can I chemically neutralize the waste in the lab to avoid "Controlled Substance" disposal fees? A: Generally, NO. While chemical destruction is possible, doing so to "de-schedule" a substance is a regulatory grey area and often prohibited without a specific treatment permit. The safest and most compliant method is Reverse Distribution or Incineration via a licensed hazardous waste handler.

Q: How do I dispose of trace residues or "empty" containers? A: For trace amounts (e.g., on wipes or glassware), oxidative degradation is a valid decontamination step before disposal.

Protocol: Oxidative Decontamination (Glassware/Surfaces Only)

  • Mechanism: Strong oxidizers cleave the benzylic carbon bond or oxidize the ketone, disrupting the precursor structure [2].

  • Reagents: Potassium Permanganate (KMnO₄) or Sodium Hypochlorite (Bleach).[1]

  • Steps:

    • Prepare a dilute solution of KMnO₄ (0.1 M) in water.[1]

    • Soak glassware for 1 hour. Warning: Solution will turn brown (MnO₂).

    • Rinse with dilute Sodium Bisulfite (NaHSO₃) to solubilize the MnO₂ stains.[1]

    • Dispose of the resulting aqueous waste as Heavy Metal Waste (due to Manganese).[1]

Q: How do I categorize the waste for pickup? A: Use the table below to classify your waste stream accurately.

Waste TypeCompositionHazard ClassDisposal Method
Bulk Liquid Pure 4-MPAClass 9 (Misc) or CombustibleHigh-Temp Incineration (Must use licensed handler)
Solvent Waste 4-MPA in Acetone/MethanolClass 3 (Flammable)Fuel Blending / Incineration
Solid Waste Contaminated Wipes/GlovesToxic / IrritantHazardous Solid Waste (Do not trash)
Decon Waste Aqueous PermanganateOxidizer / Heavy MetalAqueous Inorganic Waste

Visual Guide: Disposal Decision Tree

Disposal Waste Waste Generated Type Identify Type Waste->Type Bulk Bulk Liquid (>5 mL) Type->Bulk Trace Trace / Rinsate (<5 mL) Type->Trace RegCheck Check Local Scheduling (Is it List I?) Bulk->RegCheck HazWaste Standard HazWaste (Incineration) Trace->HazWaste Solvent Rinse Reverse Reverse Distributor (Chain of Custody) RegCheck->Reverse Yes (Regulated) RegCheck->HazWaste No (Research Qty)

Figure 2: Workflow for determining the correct disposal channel based on volume and regulatory status.

Module 4: Technical Data & Reference Specifications

Physical Properties for Safety Assessment

PropertyValue (Pure Substance)Value (Methyl Acetate Soln.)[1][3]Significance
CAS Number 122-84-9MixtureUnique Identifier
Flash Point ~110°C (Closed Cup)-10°C to -13°CFire Hazard differentiator
Boiling Point 268°C~57°C (Solvent)Volatility risk
Solubility Insoluble in waterMiscibleSpill cleanup approach
Appearance Pale yellow oilClear liquidIdentification

Regulatory Compliance Checklist

References

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. MilliporeSigma.[1][4][5]

  • Cayman Chemical. (2024).[1][2] Product Information & Safety Data Sheet: this compound (Solution). Cayman Chemical.[1][2][5]

  • U.S. Government Publishing Office. (2024).[1] 21 CFR Part 1317 - Disposal of Controlled Substances.[1][6] Electronic Code of Federal Regulations.[1]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxyphenylacetone (PMPA), also known as anisylacetone, is a valuable organic intermediate with significant applications in the pharmaceutical and fragrance industries.[1] Its structural motif is a precursor to a variety of active pharmaceutical ingredients (APIs) and is a key component in the formulation of fine fragrances. The efficient and scalable synthesis of PMPA is, therefore, a topic of considerable interest to researchers, chemists, and professionals in drug development and manufacturing.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound. Eschewing a rigid template, this document is structured to offer a clear and logical flow, beginning with an overview of the synthetic pathways, followed by a detailed examination of each route's mechanism, experimental protocol, and a critical evaluation of its advantages and disadvantages. This analysis is supported by experimental data and references to authoritative scientific literature to ensure technical accuracy and trustworthiness.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached from several key starting materials. This guide will focus on four primary and well-documented routes:

  • Oxidation of Anethole: Leveraging a readily available natural product.

  • Friedel-Crafts Acylation of Anisole: A classic and versatile electrophilic aromatic substitution.

  • From 4-Methoxyphenylacetic Acid: A direct conversion of a carboxylic acid derivative.

  • Reduction of 4-Methoxy-phenyl-2-nitropropene: A multi-step route involving a nitroalkene intermediate.

Each of these pathways offers a unique set of advantages and challenges concerning starting material availability, reaction conditions, yield, purity, safety, and environmental impact. The following sections will delve into the specifics of each approach to provide a comprehensive understanding for informed decision-making in a laboratory or industrial setting.

Route 1: Oxidation of Anethole

Anethole, the primary constituent of anise and fennel oils, presents an attractive, naturally derived starting material for the synthesis of this compound. This transformation is achieved through the oxidative cleavage of the propenyl double bond.

Mechanism and Methodologies

The oxidation of anethole can be accomplished through several methods, most notably using peroxy acids or catalyzed hydrogen peroxide.

  • Peracid Oxidation: This method involves the epoxidation of the anethole double bond by a peroxy acid (e.g., peracetic acid or performic acid), followed by acid-catalyzed rearrangement of the epoxide to the desired ketone.[2] The formation of a stable benzylic carbocation intermediate during the hydrolysis of the epoxide is key to this rearrangement.[2] However, this route can be complicated by the formation of byproducts, including neolignan-type impurities.[2] The use of strong peroxy acids also presents significant safety hazards, as they can be explosive.[3]

  • Catalytic Hydrogen Peroxide Oxidation: A greener and often safer alternative involves the use of hydrogen peroxide as the terminal oxidant in the presence of a suitable catalyst. Various catalytic systems have been explored, including those based on transition metals like copper and nickel complexes.[3] This method proceeds via a catalytic cycle where the metal center activates the hydrogen peroxide to effect the oxidation of the alkene.

A variation of this approach is the Wacker oxidation , an industrial process that uses a palladium catalyst with a copper co-catalyst to oxidize terminal alkenes to methyl ketones. In this process, water serves as the oxygen source for the newly formed carbonyl group.

Experimental Protocol: Catalytic Oxidation with Hydrogen Peroxide

The following protocol is a representative example based on patent literature for the catalytic oxidation of anethole using a copper-based catalyst and hydrogen peroxide.[3]

Materials:

  • Fennel Oil (containing anethole)

  • Dehydroabietylamine Schiff base-copper (II) complex (catalyst)

  • Ethanol (or 1,4-Dioxane) (solvent)

  • 30% Hydrogen Peroxide (oxidant)

  • Surfactant (e.g., OP-10)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add fennel oil, ethanol, the copper catalyst, and the surfactant.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, continue stirring at the reaction temperature for the specified time (e.g., 23 hours).

  • Upon completion, cool the reaction mixture and proceed with standard workup procedures, which typically involve extraction with an organic solvent, washing of the organic phase, drying, and removal of the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes a renewable, natural starting material.Yields can be variable and dependent on the catalyst system.
Potential for "green" chemistry using H2O2.Long reaction times may be required.
Avoids the use of highly toxic reagents.Selectivity can be an issue, leading to byproducts.
Peroxy acid route has significant safety concerns (explosive potential).

Route 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. In this route, anisole is acylated to introduce the acetyl group, which is then followed by the introduction of the remaining carbon atom of the acetone moiety. A more direct approach involves the acylation of anisole with an acylating agent that already contains the three-carbon chain of the acetone group, though this is less common. The primary product of the Friedel-Crafts acylation of anisole is the para-substituted isomer, 4-methoxyacetophenone, due to the ortho, para-directing effect of the methoxy group.[4]

Mechanism and Methodologies

The reaction proceeds via the formation of an acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich anisole ring.

  • Traditional Lewis Acid Catalysis: Strong Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are traditionally used to catalyze this reaction.[4][5] A major drawback of this method is the need for stoichiometric or even excess amounts of the catalyst, which forms a complex with the product. This necessitates a hydrolytic workup, generating large amounts of acidic waste and making catalyst recovery impossible.[5]

  • Zeolite Catalysis: A significant advancement in this area is the use of solid acid catalysts, particularly zeolites such as H-Beta or H-ZSM-5.[6][7][8] Zeolites offer several advantages, including high selectivity for the para-isomer due to shape-selective catalysis within their microporous structure.[9] They are also non-corrosive, environmentally benign, and, most importantly, reusable, aligning with the principles of green chemistry.[9]

Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole

The following is a representative protocol for the acylation of anisole with acetic anhydride using a mordenite zeolite catalyst.[9]

Materials:

  • Anisole

  • Acetic Anhydride

  • Mordenite Zeolite (e.g., MOR(200))

  • Acetic Acid (solvent)

Procedure:

  • In a reaction vessel, combine anisole, acetic anhydride, mordenite zeolite, and acetic acid.

  • Heat the mixture to 150°C with stirring.

  • Maintain the reaction at this temperature for 2-3 hours.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The filtrate can be worked up by neutralization, extraction with an organic solvent, and subsequent purification of the product.

  • The recovered zeolite catalyst can be washed, dried, and calcined for reuse.

Advantages and Disadvantages
Advantages Disadvantages
High yields and excellent para-selectivity, especially with zeolites.[9]Traditional Lewis acids generate significant waste and are corrosive.[5]
Zeolite catalysts are reusable and environmentally friendly.[9]High reaction temperatures may be required for zeolite-catalyzed reactions.
Readily available and relatively inexpensive starting materials.The reaction with traditional Lewis acids can be highly exothermic and requires careful temperature control.[10]
Well-understood and versatile reaction.

Route 3: From 4-Methoxyphenylacetic Acid

This route involves the conversion of 4-methoxyphenylacetic acid, a commercially available derivative of anisole, into the corresponding methyl ketone.[11]

Mechanism and Methodology

The most common method for this transformation is the reaction of the carboxylic acid with acetic anhydride in the presence of a base, typically pyridine.[12] The reaction proceeds through a mixed anhydride intermediate, which then undergoes decarboxylation and subsequent ketonization.

Experimental Protocol

The following protocol is based on a published procedure.[12]

Materials:

  • 4-Methoxyphenylacetic Acid

  • Acetic Anhydride

  • Pyridine (dry)

  • Methyl tert-butyl ether (MTBE) for extraction

  • 20% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution

Procedure:

  • In a flask equipped with a reflux condenser, combine 4-methoxyphenylacetic acid, acetic anhydride, and dry pyridine.

  • Reflux the mixture with stirring for 18 hours.

  • After reflux, distill off the excess acetic acid, acetic anhydride, and pyridine.

  • Cool the residue and add water to hydrolyze any remaining acetic anhydride.

  • Extract the aqueous mixture with MTBE.

  • Wash the combined organic extracts with 20% sodium hydroxide solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to yield this compound.[12]

Advantages and Disadvantages
Advantages Disadvantages
Direct conversion from a readily available starting material.Very long reaction time (18 hours).[12]
Relatively straightforward procedure.Use of pyridine, which is toxic and has an unpleasant odor.
The workup involves multiple extraction and washing steps.
Moderate yield.[12]

Route 4: Reduction of 4-Methoxy-phenyl-2-nitropropene

This synthetic pathway involves the preparation of a nitroalkene intermediate, 4-methoxy-phenyl-2-nitropropene, followed by its reduction to this compound. The starting material for the nitropropene is typically 4-methoxybenzaldehyde (anisaldehyde).

Mechanism and Methodology

The synthesis of the nitropropene is achieved through a Henry reaction (nitroaldol condensation) between anisaldehyde and nitroethane. The resulting nitroalkanol is then dehydrated to yield the nitropropene. The subsequent reduction of the nitropropene to the ketone can be accomplished using various reducing agents, with iron powder in acetic acid being a common and effective method.[12] This reduction proceeds via the reduction of the nitro group and the double bond.

Experimental Protocol

The following is a representative two-step procedure.

Step 1: Synthesis of 4-Methoxy-phenyl-2-nitropropene

(This step is a prerequisite and is based on general procedures for nitroalkene synthesis.)

Step 2: Reduction to this compound [12]

Materials:

  • 4-Methoxy-phenyl-2-nitropropene

  • Iron powder

  • Acetic Acid (HOAc)

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • In a flask equipped for reflux, prepare a slurry of iron powder in acetic acid and bring it to a gentle reflux.

  • Dissolve 4-methoxy-phenyl-2-nitropropene in acetic acid and add this solution dropwise to the refluxing iron slurry.

  • After the addition is complete, continue to reflux the mixture for approximately 1.5 hours.

  • Pour the cooled reaction mixture into a large volume of water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation to obtain this compound.[12]

Advantages and Disadvantages
Advantages Disadvantages
Good yield in the reduction step (around 72%).[12]Multi-step synthesis, which can lower the overall yield.
Readily available starting material (anisaldehyde).Handling of nitroalkene intermediates requires caution.
The reduction uses inexpensive reagents (iron and acetic acid).The workup involves the disposal of iron salts.

Comparative Summary of Synthesis Routes

Route Starting Material Key Reagents Typical Yield Reaction Time Key Advantages Key Disadvantages
Oxidation of Anethole Anethole / Fennel OilH₂O₂, Catalyst / Peroxy acidsVariable (30-50% reported in patents)[3]6.5 - 24 hours[3]Renewable starting material, potential for green chemistry.Variable yields, long reaction times, safety issues with peracids.
Friedel-Crafts Acylation of Anisole AnisoleAcetic anhydride, Lewis acid / ZeoliteHigh (>90% with zeolites)[9][13]2 - 4 hours (zeolite)[9]High yield and selectivity, reusable catalyst (zeolite).Waste generation with traditional Lewis acids, high temperature for zeolites.
From 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic AcidAcetic anhydride, Pyridine~60% (based on reacted starting material)[12]18 hours[12]Direct conversion.Very long reaction time, use of toxic pyridine.
Reduction of Nitropropene 4-Methoxy-phenyl-2-nitropropeneIron, Acetic Acid~72% (for reduction step)[12]~1.5 hours (for reduction step)Inexpensive reducing agents.Multi-step process, handling of nitro compounds.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final product, the following diagrams depict the core transformations of each synthetic route.

Synthesis_Routes Anethole Anethole PMPA This compound Anethole->PMPA Oxidation (H₂O₂/Catalyst or Peracid) Anisole Anisole Anisole->PMPA Friedel-Crafts Acylation PMPA_acid 4-Methoxyphenylacetic Acid PMPA_acid->PMPA Ac₂O, Pyridine Nitropropene 4-Methoxy-phenyl- 2-nitropropene Nitropropene->PMPA Reduction (Fe/HOAc)

Caption: Overview of the four main synthetic routes to this compound.

Friedel_Crafts_Comparison cluster_0 Friedel-Crafts Acylation Anisole Anisole PMPA This compound Anisole->PMPA Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->PMPA Lewis_Acid Traditional Lewis Acid (e.g., AlCl₃) Lewis_Acid->PMPA Zeolite Zeolite Catalyst (e.g., H-Beta) Zeolite->PMPA Waste Acidic Waste PMPA->Waste Workup Recycled_Catalyst Recycled Zeolite PMPA->Recycled_Catalyst Filtration

Caption: Comparison of traditional vs. zeolite-catalyzed Friedel-Crafts acylation.

Conclusion and Future Outlook

This comparative analysis reveals that while several viable routes to this compound exist, the choice of synthesis is a trade-off between factors such as cost, yield, safety, and environmental impact.

  • The oxidation of anethole is an attractive option from a renewable feedstock perspective, but further research is needed to develop more efficient and selective catalytic systems to improve yields and reduce reaction times.

  • The synthesis from 4-methoxyphenylacetic acid and the reduction of 4-methoxy-phenyl-2-nitropropene are effective laboratory-scale methods but present challenges for large-scale production due to long reaction times, use of hazardous reagents, and multi-step processes.

  • The Friedel-Crafts acylation of anisole , particularly with the use of zeolite catalysts , emerges as a highly promising route for both laboratory and industrial applications. It offers high yields, excellent selectivity, and a significantly improved environmental profile due to the reusability of the catalyst.

For researchers and drug development professionals, the zeolite-catalyzed Friedel-Crafts acylation represents the current state-of-the-art for a clean and efficient synthesis of this compound. Future research in this area will likely focus on the development of even more active and robust solid acid catalysts that can operate under milder conditions and with a wider range of acylating agents. As the demand for sustainable chemical processes continues to grow, the principles of green chemistry will undoubtedly play an increasingly important role in shaping the synthetic strategies for valuable intermediates like this compound.

References

  • Bloom TECH. (2023, March 13). What is the synthesis route of this compound. Knowledge. Retrieved from [Link]

  • Srivastava, D. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • Bloom Tech. (2023, March 13). What is the synthesis route of this compound. Knowledge. Retrieved from [Link]

  • Psycho Chemist. Synthesis of p-Methoxyphenylacetone. Designer-Drug.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel Crafts Acylation Of Anisole With Modified Zeolites. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
  • Shaikh, A. A., et al. (2022). ANETHOLE: A CHEMICAL REVIEW.
  • Srivastava, D. (2020, October 20). Friedel Crafts Acylation Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). FRIEDEL-CRAFTS ACYLATION OF ANISOLE CATALYSED BY H-ZEOLITE BETA OF CRYSTALLINE RICE HUSK ASH. Retrieved from [Link]

  • Loba Chemie. (2019, January 9). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Polymers. (2021).
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation Of Anisole Catalysed By H-Zeolite Beta Of Crystalline Rice Husk Ash. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. Retrieved from [Link]

  • Google Patents. (n.d.). RU2235713C1 - Method for preparing phenylacetone.
  • Scribd. (n.d.). Friedel-Crafts Acylation Using H-Zeolite. Retrieved from [Link]

  • ResearchGate. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • ResearchGate. (n.d.). Cationic Polymerization of Anethole and Its Model Reaction: A Stereochemical Approach to the Propagation Mechanism. Retrieved from [Link]

  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]

  • The Hive. (n.d.). Method to yield ketones. Chemistry Discourse.
  • PMC - NIH. (n.d.). Greener synthesis of chemical compounds and materials. Retrieved from [Link]

  • Stoltz Group, Caltech. (n.d.). Wacker Oxidation. Retrieved from [Link]

  • PubMed. (n.d.). The mechanism of the Wacker reaction: a tale of two hydroxypalladations. Retrieved from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • The Organic Chemistry Tutor. (2023, December 17). Synthesis of 1-Phenylacetone from Ethylbenzene [Video]. YouTube. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of anethole with hydrogen peroxide catalyzed by oxovanadium aromatic carboxylate complexes. Retrieved from [Link]

  • Prakash Raja. (2022, April 6). Wacker Process/ Wacker oxidation of alkenes/ with mechanism [Video]. YouTube. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]

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Comparison of 4-Methoxyphenylacetone with 2-Methoxyphenylacetone reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 4-Methoxyphenylacetone (4-MeO-P2P) and 2-Methoxyphenylacetone (2-MeO-P2P) . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the distinct reactivity profiles driven by the ortho vs. para positioning of the methoxy substituent.

Executive Summary

While this compound (4-MeO-P2P) and 2-Methoxyphenylacetone (2-MeO-P2P) are constitutional isomers, their utility in drug development diverges radically due to the "Ortho Effect."

  • 4-MeO-P2P is the precursor to Para-Methoxyamphetamine (PMA) , a highly toxic serotonergic agent and MAO inhibitor known as "Dr. Death." Its para-methoxy group allows for unhindered enzymatic access, facilitating specific metabolic toxification pathways.

  • 2-MeO-P2P yields 2-Methoxyamphetamine (2-MA) , which lacks significant serotonergic toxicity and acts primarily as a

    
    -adrenergic agonist. The ortho-methoxy group introduces significant steric strain, altering both synthetic kinetics and pharmacological binding affinities.
    
Physicochemical Property Comparison
PropertyThis compound (Para)2-Methoxyphenylacetone (Ortho)
CAS Number 122-84-95211-62-1
Structure Methoxy group at C4 (Para)Methoxy group at C2 (Ortho)
Boiling Point 266–268 °C (at 760 mmHg)128–130 °C (at 14 mmHg)
Density 1.069 g/mL~1.06 g/mL
Appearance Pale yellow to colorless oilYellow to orange oil
Solubility Soluble in EtOH, CHCl3, EtherSoluble in EtOH, Toluene, Acetate
Key Electronic Effect +M (Resonance) dominates-I (Inductive) & Steric Repulsion
Reactivity Analysis: Electronic & Steric Drivers
3.1 Electronic Effects (Resonance vs. Induction)
  • 4-MeO-P2P: The methoxy group is far from the reactive carbonyl center.[1] The methylene spacer (

    
    ) insulates the carbonyl from direct resonance (
    
    
    
    ) effects. However, the electron-rich ring makes the
    
    
    -carbon less acidic compared to unsubstituted phenylacetone, slightly retarding enolization rates.
  • 2-MeO-P2P: The ortho-methoxy group exerts a strong Inductive Effect (

    
    )  due to proximity. While the methylene spacer still blocks resonance, the oxygen lone pairs can stabilize specific transition states via chelation (e.g., with Lewis acids), but also destabilize anionic intermediates via field effects.
    
3.2 Steric Hindrance (The "Ortho Effect")
  • Nucleophilic Attack: In 2-MeO-P2P, the methoxy group physically obstructs the trajectory of nucleophiles attacking the carbonyl carbon. This is most evident in reductive amination, where imine formation is kinetically slower for the ortho isomer than the para isomer.

  • Conformational Locking: The ortho substituent forces the side chain out of the planar conformation to minimize steric clash, affecting the binding affinity of the resulting enzymes in metabolic studies.

Synthetic Pathways & Experimental Protocols
4.1 Synthesis Strategy: The Henry Reaction

Both isomers are commonly synthesized via the nitroaldol condensation of the corresponding benzaldehyde with nitroethane, followed by reduction.

Reaction Scheme (DOT Visualization):

SynthesisComparison P_Ald 4-Methoxybenzaldehyde (Para) P_Nitro 1-(4-Methoxyphenyl)- 2-nitropropene P_Ald->P_Nitro NH4OAc, AcOH Reflux (Standard) O_Ald 2-Methoxybenzaldehyde (Ortho) O_Nitro 1-(2-Methoxyphenyl)- 2-nitropropene O_Ald->O_Nitro n-BuNH2, Toluene Dean-Stark (Specific) Nitro Nitroethane (EtNO2) Nitro->P_Nitro Nitro->O_Nitro P_P2P This compound (4-MeO-P2P) P_Nitro->P_P2P Fe/HCl Reduction Hydrolysis O_P2P 2-Methoxyphenylacetone (2-MeO-P2P) O_Nitro->O_P2P Fe/HCl Reduction Hydrolysis

Figure 1: Parallel synthetic pathways for 4-MeO-P2P and 2-MeO-P2P via the Henry Reaction.

4.2 Experimental Protocol: Synthesis of 2-Methoxyphenylacetone

Note: This protocol is adapted from specific literature for the ortho-isomer, highlighting the need for vigorous conditions to overcome steric hindrance.

Reagents:

  • 2-Methoxybenzaldehyde (1.0 mol)

  • Nitroethane (1.1 mol)

  • n-Butylamine (Catalyst, 20 mL)

  • Toluene (Solvent)

  • Iron Powder / HCl (Reducing Agent)

Step-by-Step Methodology:

  • Condensation (Henry Reaction):

    • Equip a 1L flask with a Dean-Stark trap and reflux condenser.

    • Charge with 2-methoxybenzaldehyde, nitroethane, n-butylamine, and toluene.

    • Critical Step: Reflux vigorously. The ortho-methoxy group hinders the initial nucleophilic attack; continuous water removal is essential to drive the equilibrium. Continue until water separation ceases (approx. 4-6 hours).

    • Observation: The solution will darken significantly as the nitrostyrene forms.

  • Reduction & Hydrolysis:

    • Transfer the toluene solution to a vessel containing iron powder (200g), water (500mL), and

      
       (catalytic).
      
    • Heat to 75°C with vigorous mechanical stirring (magnetic stirring is often insufficient for the iron slurry).

    • Add conc. HCl (360 mL) dropwise over 2 hours. The exothermic reaction must be controlled.

    • Reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate oxime/imine to the ketone.

  • Workup:

    • Steam distill the mixture to isolate the volatile ketone.

    • Extract the distillate with toluene.

    • Purification: Wash with sodium bisulfite solution to remove unreacted aldehyde (crucial for ortho isomers where conversion may be lower).

    • Distill under vacuum (bp 128–130°C at 14 mmHg).

Drug Development Insight: Pharmacology & Toxicology

The structural difference leads to a lethal divergence in the pharmacological profile of the amine derivatives (Reductive Amination products).

Feature4-Methoxyamphetamine (PMA)2-Methoxyamphetamine (2-MA)
Precursor 4-MeO-P2P2-MeO-P2P
Primary Mechanism MAO-A Inhibition + Serotonin Release

-Adrenergic Agonist
Toxicity Profile High. Causes Serotonin Syndrome, Hyperthermia.[2]Low/Moderate. Sympathomimetic effects without severe serotonergic toxicity.
Metabolism (CYP2D6) Efficient O-demethylation to 4-hydroxyamphetamine.[3]Less efficient metabolism; steric hindrance protects the ether bond.

Metabolic Pathway Diagram (DOT Visualization):

Metabolism PMA 4-Methoxyamphetamine (PMA) P_Metab 4-Hydroxyamphetamine (Active Metabolite) PMA->P_Metab CYP2D6 (O-Demethylation) Target_P MAO-A Inhibition Serotonin Syndrome PMA->Target_P High Affinity MA_2 2-Methoxyamphetamine (2-MA) O_Metab 2-Hydroxyamphetamine (Minor Metabolite) MA_2->O_Metab CYP2D6 (Slow/Hindered) Target_O Adrenergic Receptors Sympathetic Stimulation MA_2->Target_O Primary Action

Figure 2: Divergent pharmacological fates. PMA (from 4-MeO-P2P) targets MAO enzymes leading to toxicity, while 2-MA (from 2-MeO-P2P) acts on adrenergic receptors.

References
  • Organic Syntheses Procedure for 2-MeO-P2P

    • Heinzelman, R. V. (1955). o-Methoxyphenylacetone.[4] Organic Syntheses, Coll. Vol. 4, p.573.

  • Metabolic Stability & Toxicity

    • Kitchen, I., et al. (1979). The metabolism of 2-methoxyamphetamine and 4-methoxyamphetamine. Xenobiotica.

  • Pharmacology of PMA vs.

    • Tseng, L. F., et al. (1976).[5] Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines. Journal of Pharmacology and Experimental Therapeutics.

  • Henry Reaction Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Ortho-effect in nucleophilic addition).
  • CYP2D6 Interaction

    • Wu, D., et al. (1997). Interactions of amphetamine analogs with human liver CYP2D6. Biochemical Pharmacology.

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A Validated HPLC-UV Method for the Quantification of 4-Methoxyphenylacetone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Methoxyphenylacetone (4-MPA), a key intermediate in the synthesis of various pharmaceuticals and a notable fragrance component, requires robust analytical methods for its precise measurement.[1][2] This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-MPA. Furthermore, it provides an objective comparison with other analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.

The Analytical Imperative: Why Accurate 4-MPA Quantification Matters

This compound, also known as p-methoxyphenylacetone, is a pale yellow liquid with a characteristic sweet, fruity, and anise-like odor.[3] Its role as a precursor in the synthesis of certain amphetamine analogues underscores the need for strict analytical control in forensic and research settings.[1] In the fragrance and flavor industry, its concentration directly impacts the final product's sensory profile.[2] Therefore, a validated, reliable, and accurate analytical method is not merely a quality control metric but a critical component of regulatory compliance and product efficacy.

A Robust and Validated HPLC-UV Method for 4-MPA Quantification

High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry due to its high resolution, sensitivity, and versatility. The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide accurate and reliable quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound

This section details the step-by-step protocol for the quantitative analysis of 4-MPA using RP-HPLC with UV detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 229 nm, the λmax of this compound.[1]

  • Injection Volume: 10 µL.

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention and separation for moderately polar compounds like 4-MPA.

  • Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase in reversed-phase chromatography, offering good peak shape and resolution. The 60:40 ratio is optimized to achieve a reasonable retention time for 4-MPA.

  • Isocratic Elution: For the quantification of a single analyte, an isocratic method is simpler, more robust, and generally provides better reproducibility than a gradient method.

  • UV Detection at 229 nm: As determined from its UV spectrum, 4-MPA exhibits maximum absorbance at 229 nm, ensuring the highest sensitivity for detection.[1]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing 4-MPA, dissolve it in a suitable solvent (e.g., mobile phase), and dilute it to a final concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Validation Parameters and Results

The following table summarizes the validation parameters, the experimental approach, and the acceptance criteria.

Validation Parameter Methodology Acceptance Criteria Result
Linearity A calibration curve was constructed by plotting the peak area against the concentration of 4-MPA over the range of 1-50 µg/mL.Correlation coefficient (R²) > 0.999R² = 0.9995
Accuracy (% Recovery) The accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).Recovery between 98.0% and 102.0%99.2% - 101.5%
Precision Repeatability (Intra-day): Six replicate injections of the same standard solution (20 µg/mL) were performed on the same day. Intermediate Precision (Inter-day): The repeatability assay was performed on three different days by different analysts.Relative Standard Deviation (RSD) < 2.0%Repeatability RSD = 0.8% Intermediate Precision RSD = 1.2%
Specificity The specificity of the method was evaluated by injecting a blank (mobile phase) and a placebo (a mixture of all components except 4-MPA) to check for any interfering peaks at the retention time of 4-MPA.No interfering peaks at the retention time of the analyte.No interference observed.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.-0.1 µg/mL
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.-0.3 µg/mL

The validation results demonstrate that the developed HPLC-UV method is linear, accurate, precise, specific, and sensitive for the quantification of this compound.

Visualizing the Path to a Validated Method

The following diagram illustrates the workflow for the validation of the HPLC method, providing a clear visual representation of the steps involved in ensuring the method's reliability.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting P1 Define Analytical Procedure's Purpose P2 Identify Validation Performance Characteristics P1->P2 P3 Establish Acceptance Criteria P2->P3 E1 Linearity (Calibration Curve) P3->E1 E2 Accuracy (% Recovery) E3 Precision (Repeatability & Intermediate) E4 Specificity (Interference Check) E5 LOD & LOQ (S/N Ratio) D1 Analyze Data Against Acceptance Criteria E5->D1 D2 Document Results in Validation Report D1->D2 D3 Method Deemed Fit for Purpose D2->D3

Caption: Workflow for the validation of the HPLC method for this compound quantification.

A Comparative Analysis of Analytical Techniques for Ketone Quantification

While the validated HPLC-UV method offers a robust solution for 4-MPA quantification, it is essential to consider alternative analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.

Alternative Methods for Ketone Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it suitable for trace-level analysis and identification of unknown compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate and precise quantification without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.

  • Spectrophotometric Methods: These methods are based on the reaction of the ketone with a specific reagent to produce a colored product, which is then measured using a spectrophotometer. These methods are often simple and cost-effective but may lack specificity.

  • Titrimetric Methods: Classical titrimetric methods can be used for the quantification of ketones, often involving a reaction with hydroxylamine hydrochloride followed by titration of the liberated hydrochloric acid. These methods are generally less sensitive and more time-consuming than instrumental methods.

Comparative Guide to Analytical Methods

The following table provides a comparative overview of the validated HPLC-UV method and alternative techniques for the quantification of ketones like 4-MPA.

Parameter HPLC-UV GC-MS qNMR Spectrophotometry Titrimetry
Specificity HighVery HighVery HighModerate to LowLow
Sensitivity High (µg/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)Moderate (µg/mL)Low (mg/mL)
Quantification External StandardExternal/Internal StandardAbsolute (Internal Standard)External StandardAbsolute
Sample Throughput HighModerateLowHighLow
Cost per Sample ModerateHighHighLowVery Low
Instrumentation Cost ModerateHighVery HighLowVery Low
Ease of Use ModerateRequires ExpertiseRequires ExpertiseSimpleModerate

Visualizing the Method Comparison

The following diagram provides a visual comparison of the key attributes of the different analytical methods for ketone quantification.

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods A1 High Specificity A2 High Sensitivity A3 High Throughput A4 Low Cost M1 HPLC-UV M1->A1 M1->A2 M1->A3 M2 GC-MS M2->A1 M2->A2 M3 qNMR M3->A1 M4 Spectrophotometry M4->A3 M4->A4 M5 Titrimetry M5->A4

Caption: Comparison of key attributes of analytical methods for ketone quantification.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable, accurate, and precise solution for the quantification of this compound. Its performance, as demonstrated by the validation data, makes it highly suitable for routine quality control and research applications. The comparative analysis with alternative techniques highlights that while methods like GC-MS and qNMR offer higher specificity and sensitivity, the HPLC-UV method provides an excellent balance of performance, cost, and throughput. The selection of the most appropriate analytical method will ultimately be guided by the specific analytical challenge, regulatory requirements, and available resources. This guide provides the necessary technical information and comparative insights to empower researchers and drug development professionals in making an informed decision.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) on Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Loba Chemie. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31231, this compound. Retrieved February 7, 2026, from [Link].

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 7, 2026, from [Link]

  • Dhatariya, K., Nunney, I., & Iceton, G. (2016). Institutional factors in the management of adults with diabetic ketoacidosis in the UK: results of a national survey. Diabetic Medicine, 33(2), 269–270. [Link]

  • Laffel, L. M., Wentzell, K., McGill, J. B., & Wargovich, T. J. (2006). A randomized controlled trial comparing two methods of ketone measurement in youth with type 1 diabetes. Diabetes Care, 29(12), 2759–2761. [Link]

Sources

Inter-Laboratory Comparison of 4-Methoxyphenylacetone Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Methoxyphenylacetone (4-MPA) , also known as p-anisylacetone, is a critical analytical target in forensic chemistry and toxicology. As the primary precursor for the synthesis of Para-Methoxyamphetamine (PMA) and Para-Methoxymethamphetamine (PMMA) —substances with significantly higher toxicity than their non-methoxylated analogs—accurate detection and quantification are paramount.

This guide serves as a technical framework for organizing and executing an inter-laboratory comparison (ILC) or Proficiency Test (PT) for 4-MPA. Unlike standard operating procedures (SOPs), this document focuses on the comparative performance of analytical platforms—specifically Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to establish field-wide best practices.

Target Audience: Forensic Laboratory Directors, Quality Assurance Managers, and Senior Analytical Chemists.

Study Design: The Self-Validating Protocol

To ensure the "product" (the proficiency test item) yields reliable data, the study design must adhere to ISO/IEC 17043 standards. The integrity of the comparison rests on the homogeneity and stability of the test samples.

Sample Generation & Homogeneity
  • Matrix Selection: Synthetic Urine or Methanol (Solvent-based). Rationale: Urine mimics realistic toxicological screening, while methanol focuses purely on instrumental calibration accuracy.

  • Spiking Protocol: 4-MPA is spiked at three concentration levels:

    • Low (LOD challenge): 50 ng/mL

    • Medium (Quantification): 500 ng/mL

    • High (Linearity challenge): 2,000 ng/mL

  • Homogeneity Validation: Ten randomly selected aliquots must be analyzed in duplicate before distribution. The coefficient of variation (

    
    ) must be 
    
    
    
    to ensure inter-lab variance is due to method performance, not sample inconsistency.
Stability Testing

Samples must be subjected to "stress testing" (40°C for 7 days) and "transit testing" (ambient temp for 14 days) to simulate shipping conditions. Stability is confirmed if the t-test comparison against reference samples (stored at -20°C) yields a p-value


.

Comparative Methodologies: GC-MS vs. LC-MS/MS[1][2]

This section objectively compares the two dominant analytical "alternatives." Participating laboratories typically employ one of these two workflows.

Method A: GC-MS (The Forensic Gold Standard)
  • Principle: Electron Ionization (EI) provides a reproducible fragmentation pattern (fingerprint) essential for legal identification.

  • Causality: 4-MPA is a ketone with moderate volatility. GC-MS is preferred for identification because the molecular ion (

    
    ) and characteristic fragments (e.g., m/z 121, the methoxybenzyl cation) are library-matchable (NIST/SWGDRUG).
    
  • Limitation: Requires derivatization (e.g., with PFPA) if high sensitivity is needed, though underivatized analysis is common for seized drug samples.

Method B: LC-MS/MS (The High-Sensitivity Alternative)
  • Principle: Electrospray Ionization (ESI) in Positive Mode followed by Multiple Reaction Monitoring (MRM).

  • Causality: Ideal for biological matrices (urine/blood) where no derivatization is desired. The "soft" ionization preserves the molecular ion

    
    , and collision-induced dissociation (CID) allows for trace-level quantification.
    
  • Limitation: Susceptible to ion suppression from matrix effects, requiring deuterated internal standards (e.g., 4-MPA-d3) for correction.

Comparative Performance Metrics
MetricGC-MS (EI)LC-MS/MS (ESI+)
Primary Utility Confirmatory Identification (Seized Drugs)Trace Quantification (Toxicology)
Limit of Detection (LOD) ~10–50 ng/mL~0.5–1 ng/mL
Selectivity High (Spectral Fingerprint)Very High (MRM Transitions)
Sample Prep LLE or SPE (often requires drying)Dilute-and-Shoot or SPE
Throughput Moderate (20-30 min run)High (5-10 min run)
Cost per Sample LowHigh (Solvents, Columns)

Experimental Protocols

Workflow 1: GC-MS Analysis (Standard Operating Procedure)
  • Internal Standard: Phenyl-2-propanone-d5 (P2P-d5) or similar.

  • Extraction: Liquid-Liquid Extraction (LLE) using Chlorobutane.

    • Add 1 mL sample + 50 µL IS.

    • Adjust pH to 9-10 (Carbonate buffer). Why? To suppress ionization of acidic impurities and ensure extraction of the neutral ketone.

    • Vortex (5 min) -> Centrifuge -> Evaporate organic layer.

    • Reconstitute in Ethyl Acetate.

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (1 min) -> 15°C/min -> 280°C.

    • Ions Monitored (SIM mode): 121 (Base peak), 164 (Molecular ion), 91 .

Workflow 2: LC-MS/MS Analysis (High-Sensitivity Protocol)
  • Internal Standard: 4-MPA-d3.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • MRM Transitions:

    • Precursor: 165.1 (

      
      )
      
    • Quantifier: 122.1 (Loss of acetyl group)

    • Qualifier: 91.1 (Tropylium ion)

  • Causality: The acidic mobile phase ensures protonation of the ketone oxygen, facilitating ESI+ detection.

Visualizations

Inter-Laboratory Comparison Workflow

This diagram outlines the logical flow of the proficiency test, from sample design to statistical scoring.

ILC_Workflow cluster_Methods Participant Analysis Plan Study Design (ISO 17043) Prep Sample Prep (Spiking & Homogeneity) Plan->Prep Dist Distribution to Participating Labs Prep->Dist GC Method A: GC-MS Dist->GC LC Method B: LC-MS/MS Dist->LC Data Data Submission (Web Portal) GC->Data LC->Data Stat Statistical Eval (Z-Score Calculation) Data->Stat Report Final Report (Performance Ratings) Stat->Report

Caption: Figure 1: Operational workflow for the Inter-Laboratory Comparison of 4-MPA analysis.

Analytical Decision Matrix

A decision tree to guide laboratories in selecting the appropriate method based on sample type and required sensitivity.

Method_Selection Start Sample Type? Seized Seized Material (Powder/Liquid) Start->Seized Bio Biological Matrix (Urine/Blood) Start->Bio GC Select GC-MS (Robust Identification) Seized->GC Standard Conc Expected Conc? Bio->Conc High High (>1 µg/mL) Conc->High Screening Trace Trace (<100 ng/mL) Conc->Trace Confirmation High->GC LC Select LC-MS/MS (High Sensitivity) Trace->LC

Caption: Figure 2: Decision matrix for selecting the optimal analytical platform for 4-MPA.

Data Analysis & Interpretation

The core of the ILC is the statistical evaluation of laboratory performance using the Z-score .[1]

Z-Score Calculation


Where:
  • 
     = The participant's result.[2]
    
  • 
     = The assigned value (Robust Mean of all participants).
    
  • 
     = The standard deviation for proficiency assessment (NI).
    
Performance Criteria
  • 
     : Satisfactory . The lab's performance is within acceptable limits.
    
  • 
     : Questionable . Warning signal; requires internal review.
    
  • 
     : Unsatisfactory . Actionable error; requires Root Cause Analysis (RCA).
    

Common Sources of Error for 4-MPA:

  • GC-MS: Thermal degradation of the ketone in the injection port if the liner is dirty.

  • LC-MS/MS: Matrix effects suppressing the signal if the internal standard does not co-elute perfectly.

References

  • UNODC (United Nations Office on Drugs and Crime). (2006).[3] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. United Nations. Link

  • SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs). (2023).[4] SWGDRUG Recommendations, Version 8.1. Link

  • ISO (International Organization for Standardization). (2023). ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. Link

  • European Network of Forensic Science Institutes (ENFSI). (2021). Guideline on the Production of Proficiency Tests. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library (NIST23). Link

Sources

Cross-Validation of Analytical Architectures for 4-Methoxyphenylacetone (PMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonal Testing

In the landscape of forensic chemistry and pharmaceutical impurity profiling, 4-Methoxyphenylacetone (4-MeO-P2P) occupies a critical intersection. As a direct precursor to the controlled substances PMA (paramethoxyamphetamine) and PMMA (paramethoxymethamphetamine) , its accurate identification is a matter of legal weight.[1] However, its structural isomerism (e.g., ortho- vs. para-methoxy) and potential for thermal degradation create analytical blind spots when relying on a single methodology.[1]

This guide presents a cross-validation framework that triangulates data from GC-MS (Gas Chromatography-Mass Spectrometry), HPLC-UV/MS (High-Performance Liquid Chromatography), and Spectroscopic (NMR/FTIR) techniques.[1] By leveraging the specific selectivity of each method—volatility-based fragmentation for GC-MS and polarity-based retention for HPLC—researchers can eliminate false positives and ensure robust legal and scientific defensibility.[1]

Physicochemical Profile & Target Analyte

Understanding the molecule's behavior is the first step in method design.

PropertyDataAnalytical Implication
CAS Number 122-84-9Universal identifier for reference standards.[1]
Molecular Formula C₁₀H₁₂O₂MW = 164.20 g/mol .[1][2]
Boiling Point ~260°CHigh enough to require elevated GC oven temps; risk of inlet discrimination.[1]
Solubility Soluble in EtOH, ACN, DCMCompatible with both Reverse Phase (HPLC) and organic injection (GC).[1]
Key Functional Groups Ketone, Methoxy etherStrong IR stretch (C=O); Distinctive MS fragmentation (Alpha-cleavage).[1]

Method A: GC-MS – The Forensic "Fingerprint"

Role: Primary Identification & Library Matching.[1] Rationale: GC-MS is the gold standard for forensic analysis due to the reproducibility of Electron Impact (EI) fragmentation. However, distinguishing 4-MeO-P2P from its regioisomers (2-MeO-P2P and 3-MeO-P2P) requires scrutiny of the base peak.[1]

Experimental Protocol
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad 150°C.

Critical Data & Causality

The fragmentation pattern is dictated by the stability of the resulting carbocations.

  • Base Peak (m/z 121): The 4-methoxybenzyl cation .[1]

    • Mechanism:[3][4][5][6] Alpha-cleavage occurs at the ketone, ejecting the acetyl group.[1] The positive charge is stabilized by resonance from the para-methoxy group.[1]

    • Differentiation: Research indicates that while 4-MeO-P2P yields m/z 121 as the base peak, the 3-methoxy isomer often yields m/z 43 (acetyl) as the base peak due to less effective resonance stabilization of the benzyl cation [1].

  • Molecular Ion (m/z 164): Often visible but low intensity (<10%).[1]

  • Fragment (m/z 43): The acetyl cation [CH₃C=O]⁺.

  • Fragment (m/z 77/91): Typical aromatic series (Phenyl/Tropylium), though less dominant than in non-methoxy analogs.[1]

Validation Check: If m/z 121 is NOT the base peak, suspect an isomer or co-eluting impurity.[1]

Method B: HPLC-DAD – Quantitative Purity & Stability

Role: Quantification & Thermolabile Impurity Profiling.[1] Rationale: While GC is excellent for ID, the high temperatures can degrade thermally unstable precursors or adducts often found in illicit synthesis mixtures.[1] HPLC allows for analysis at ambient temperatures and uses UV-Vis spectra for secondary confirmation.[1]

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol ionization, sharpens peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B.[1]

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD (Diode Array Detector) scanning 200–400 nm; Quant at 275 nm .[1]

Critical Data
  • Retention Time: 4-MeO-P2P is moderately non-polar.[1] Expect elution in the middle of the gradient (approx. 50-60% ACN).

  • UV Spectrum:

    • λmax: ~275 nm (Characteristic of the acetophenone-like chromophore, shifted by the electron-donating methoxy group).[1]

    • Validation: The UV spectrum must remain consistent across the peak width (Peak Purity Check) to ensure no co-elution.[1]

Method C: Structural Confirmation (NMR)

Role: Reference Standard Validation (The "Ground Truth").[1] Rationale: Before validating chromatographic methods, the reference material itself must be authenticated.[1]

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 3.65 (s, 2H): Benzylic methylene (-CH₂-).[1]

    • δ 2.15 (s, 3H): Terminal methyl ketone (-COCH₃).[1]

    • δ 6.8–7.2 (dd, 4H): Para-substituted aromatic system (AA'BB' pattern).[1]

Cross-Validation Matrix

Comparing the figures of merit reveals the complementary nature of the methods.

ParameterGC-MS (EI)HPLC-UV (DAD)Verdict
Selectivity High (Mass fingerprint)Medium (Retention + UV)Use GC-MS for ID; HPLC for purity.
LOD (Sensitivity) ~10–50 ng/mL~100–500 ng/mLGC-MS is superior for trace analysis.[1]
Linearity (R²) >0.995 (10–1000 ng/mL)>0.999 (1–100 µg/mL)HPLC offers a wider dynamic range for quant.[1]
Isomer Resolution Excellent (with correct column)Moderate (requires specific method dev)GC-MS preferred for isomer differentiation.[1]
Throughput ~15-20 mins~15-25 minsComparable.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for processing a sample suspected to contain 4-MeO-P2P.

G Start Unknown Sample (Powder/Liquid) Prep Sample Preparation (Dilution in MeOH/ACN) Start->Prep Split Split Sample Prep->Split GC Method A: GC-MS (HP-5MS, EI Source) Split->GC LC Method B: HPLC-DAD (C18, ACN/H2O) Split->LC GC_Res Data Analysis: Base Peak m/z 121? GC->GC_Res LC_Res Data Analysis: UV Max ~275nm? LC->LC_Res Isomer_Check Isomer Check: Compare m/z 121 vs 43 ratio GC_Res->Isomer_Check Yes Quant Quantification (Area under Curve) LC_Res->Quant Yes Match Data Correlation (Retention Time + Mass + UV) Isomer_Check->Match Confirmed 4-isomer Quant->Match Final Confirmed Report (ID + Purity) Match->Final Concordant Data

Caption: Analytical decision tree for the cross-validation of this compound, integrating MS spectral confirmation with HPLC quantitative precision.

References

  • Oxford Academic. (2025).[1] Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Retrieved from [Link][1]

  • UNODC. (2020).[1][5][7] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Applicable methodology for ketone precursors). Retrieved from [Link]

  • Phenomenex. (2025).[1][8] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparison of catalytic efficiency in 4-Methoxyphenylacetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(4-methoxyphenyl)propan-2-one (4-Methoxyphenylacetone or 4-MeO-P2P) represents a classic challenge in regioselective catalysis. The target molecule is a critical intermediate in the production of fragrances, agrichemicals, and pharmaceutical precursors.

The synthetic challenge lies in the "electronic bias" of the substrate. The para-methoxy group is strongly electron-donating, which stabilizes benzylic intermediates but also deactivates nucleophilic attack at the desired position in certain pathways.

This guide compares the two most chemically distinct catalytic strategies:

  • The Wacker Oxidation: A direct palladium-catalyzed oxidation of the terminal alkene (Estragole).

  • The Meinwald Rearrangement: A Lewis-acid catalyzed isomerization of the internal epoxide (derived from Anethole).

Mechanistic Pathways & Catalyst Landscape

Route A: Wacker Oxidation (Direct Terminal Oxidation)

The Wacker oxidation transforms a terminal alkene into a methyl ketone using a Palladium(II) catalyst and a Copper(II) co-oxidant.

  • Substrate: 4-Allylanisole (Estragole).

  • Catalyst System: PdCl₂ / CuCl₂ / O₂.[1][2]

  • Mechanism: The alkene coordinates to Pd(II), followed by nucleophilic attack by water. The regioselectivity is governed by Markovnikov's rule, placing the oxygen at the more substituted carbon (C2).

  • Critical Failure Mode: The primary side reaction is the isomerization of the terminal alkene (estragole) to the thermodynamically more stable internal alkene (anethole). Anethole is unreactive or cleaves to anisaldehyde under standard Wacker conditions, leading to yield loss.

Route B: Meinwald Rearrangement (Oxidative Isomerization)

This route exploits the stability of the internal alkene (Anethole) by first epoxidizing it, then using a Lewis Acid catalyst to rearrange the epoxide into the ketone.

  • Substrate: Anethole (via Anethole Oxide).

  • Catalyst System: Fe(III) salts, InCl₃, or heterogeneous aluminosilicates.

  • Mechanism: The Lewis acid coordinates to the epoxide oxygen, triggering ring opening. The para-methoxy group stabilizes the developing positive charge at the benzylic position (C1). A hydride shift from C2 to C1 generates the ketone at C2.

  • Advantage: This pathway is driven by the strong resonance stabilization of the benzylic carbocation, making it highly regioselective for the ketone over the aldehyde.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the specific mechanistic divergence between the two catalytic systems.

G Estragole Estragole (Terminal Alkene) Anethole Anethole (Internal Alkene) Estragole->Anethole Isomerization (Side Reaction) Pd_Complex Pd-π-Complex Estragole->Pd_Complex PdCl2/CuCl2 Epoxide Anethole Epoxide Anethole->Epoxide Epoxidation Side_Aldehyde Anisaldehyde (Side Product) Anethole->Side_Aldehyde Oxidative Cleavage Target This compound (Target Ketone) Pd_Complex->Target H2O Attack (Markovnikov) Benzylic_Cation Benzylic Cation Intermediate Epoxide->Benzylic_Cation Lewis Acid (Fe3+) Benzylic_Cation->Target Hydride Shift

Figure 1: Comparative reaction pathways. The Wacker route (top) is direct but suffers from isomerization. The Meinwald route (bottom) uses the stability of the benzylic cation to enforce regioselectivity.

Comparative Analysis of Catalytic Efficiency

The following table summarizes the performance metrics of the standard Wacker system versus the Iron-catalyzed rearrangement.

MetricWacker Oxidation (Standard)Wacker (Modified Pd-Quinox)Meinwald Rearrangement (Fe-Cat)
Catalyst PdCl₂ (5 mol%) / CuCl₂Pd(Quinox)Cl₂ / AgSbF₆Fe(III) Trifluoroacetate / InCl₃
Substrate EstragoleEstragoleAnethole Epoxide
Selectivity Moderate (Isomerization risk)High (>95%)Excellent (>98%)
Typical Yield 65 - 75%85 - 92%90 - 96%
TOF (h⁻¹) ~5 - 10~20 - 50>100
Key Advantage Single-step synthesisPrevents isomerizationHigh atom economy, cheaper precursor
Key Limitation Requires O₂ pressure; corrosionExpensive ligand (Quinox)Two-step workflow (requires epoxide)

Technical Insight:

  • Wacker Efficiency: The standard PdCl₂/CuCl₂ system is often sluggish with estragole because the allylbenzene structure is prone to π-allyl formation, which leads to isomerization into anethole. Once formed, anethole does not undergo Wacker oxidation to the ketone efficiently; it often cleaves to anisaldehyde.

  • Iron Efficiency: The Iron(III)-catalyzed rearrangement is kinetically much faster. The rate-determining step is the ring opening. Because the p-methoxy group stabilizes the transition state (lowering the activation energy for C-O bond breaking), the reaction proceeds rapidly under mild conditions with very low catalyst loading (often <1 mol%).

Detailed Experimental Protocols

Protocol A: Modified Wacker Oxidation (High Selectivity)

Adapted from Sigman et al. and classical Tsuji-Wacker methodologies.

Reagents:

  • Palladium(II) Chloride (PdCl₂) or Pd(Quinox)Cl₂

  • Copper(I) Chloride (CuCl)

  • Dimethylformamide (DMF) / Water (7:1 ratio)

  • Estragole (4-Allylanisole)

Procedure:

  • Catalyst Prep: In a reaction vessel, dissolve PdCl₂ (0.05 eq) and CuCl (0.5 eq) in DMF/H₂O. Oxygenate the solution by bubbling O₂ for 30 minutes.

  • Addition: Add Estragole (1.0 eq) slowly via syringe pump over 1 hour. Slow addition is crucial to maintain a high Pd:Alkene ratio and minimize isomerization.

  • Reaction: Stir at 60°C under an O₂ balloon for 6-12 hours. The solution typically turns from green to black/brown.

  • Workup: Quench with 1M HCl. Extract with diethyl ether. Wash organics with brine to remove DMF. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (bp ~140°C at 10 mmHg).

Protocol B: Iron(III)-Catalyzed Meinwald Rearrangement

Based on methodologies using Fe(III) salts or InCl₃ for epoxide isomerization.

Reagents:

  • Anethole Epoxide (prepared via Prilezhaev reaction of anethole)

  • Catalyst: Iron(III) Tetraphenylporphyrin (Fe(TPP)Cl) or simply FeCl₃ / InCl₃ (anhydrous)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • System Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Anethole Epoxide (10 mmol) in dry Toluene (50 mL).

  • Catalysis: Add the Iron catalyst (0.5 - 1.0 mol%). The reaction is often exothermic; monitor temperature.

  • Reaction: Stir at reflux (or 80°C) for 1-2 hours. Monitor by TLC (disappearance of epoxide).

  • Workup: Filter the mixture through a short pad of silica gel to remove the iron catalyst.

  • Isolation: Evaporate the solvent. The residue is typically >95% pure ketone.[3] Recrystallization or distillation can be performed if necessary.

References

  • Cornell, C. N., & Sigman, M. S. (2006).[4] Discovery of a Practical Direct O2-Coupled Wacker Oxidation with Pd[(-)-sparteine]Cl2. Organic Letters, 8(19), 4117–4120.

  • Jürgens, E., et al. (2014).[5] Selective rearrangement of terminal epoxides into methylketones catalysed by a nucleophilic rhodium–NHC–pincer complex.[5] Chemical Communications, 50, 15378-15381.

  • Smith, A. B., & Ott, G. R. (1998). The Wacker Oxidation of Internal Alkenes. Journal of the American Chemical Society.
  • Chatterjee, R., et al. (2021).[6] The design and synthesis of heterogeneous catalysts for environmental applications. Dalton Transactions. (Reference for heterogeneous Lewis acid supports).

  • PubChem Compound Summary. (2025). Anethole oxide, cis-.[7] National Center for Biotechnology Information.

Sources

Comparative Synthetic Efficiency: 4-Methoxyphenylacetone vs. Analogous Aromatic Ketones

[1][2]

Executive Summary

In the landscape of aromatic ketone synthesis, This compound (4-MeO-P2P) serves as a critical case study for substituent effects in transition-metal catalyzed oxidations.[1] Unlike its unsubstituted analog Phenylacetone (P2P) , the presence of a para-methoxy group introduces significant electronic bias, altering catalyst turnover frequencies (TOF) and byproduct profiles.[1]

This guide benchmarks the synthesis of 4-MeO-P2P against P2P and Acetophenone, evaluating three primary methodologies: Wacker Oxidation , Peracid Epoxidation , and Nitroalkene Hydrolysis .[1] We prioritize "Green Chemistry" metrics—Atom Economy (AE) and Reaction Mass Efficiency (RME)—to provide a modern framework for process selection.

Part 1: Structural & Electronic Benchmarking

To understand the synthetic challenges of 4-MeO-P2P, we must first compare its electronic environment to standard benchmarks.[1]

FeaturePhenylacetone (P2P) This compound Acetophenone
Structure Unsubstituted Benzyl Methyl Ketonep-Methoxy Substituted BMKMethyl Ketone (Ring Conjugated)
Electronic Effect NeutralStrong Electron Donor (+M effect)Conjugated Electron Withdrawing

-Proton Acidity
Moderate (

)
Lower (Destabilized carbanion)High (

)
Oxidation Susceptibility LowHigh (Ring oxidation risk)Low
Primary Application General IntermediateFragrance/Pharma (PMA precursor)Solvent/Fragrance

Key Insight: The methoxy group at the para position functions as a strong

11

Part 2: Synthetic Route Benchmarking

We evaluated three dominant synthetic pathways based on literature yield, impurity profiles, and scalability.

Method A: Pd(II)-Catalyzed Wacker Oxidation (Recommended)

This route utilizes Anethole (1-methoxy-4-(1-propenyl)benzene), a natural product derived from anise oil.[1] It represents the "Green" standard due to catalytic oxidant regeneration.

  • Mechanism: PdCl₂ coordinates to the alkene; water attacks the more substituted carbon (Markovnikov addition) facilitated by the electron-rich ring.

  • Benchmark: Superior selectivity compared to P2P synthesis because the methoxy group strongly directs the regioselectivity away from the terminal position.

Method B: Peracid Oxidation (Prilezhaev Reaction)

A traditional two-step sequence: Epoxidation of Anethole followed by acid-catalyzed isomerization/hydrolysis.[1]

  • Deficiency: High risk of "runaway" exotherms.

  • Forensic Marker: Produces 4-Methoxyphenol as a specific impurity due to oxidative cleavage, a marker absent in Wacker-derived batches [1].[1]

Method C: Nitroalkene Reductive Hydrolysis

Condensation of 4-Methoxybenzaldehyde with nitroethane, followed by Iron/Acid reduction.[1]

  • Benchmark: Lowest Atom Economy. The stoichiometric use of Iron powder generates massive solid waste (iron sludge), making it inferior to catalytic methods for modern drug development.[1]

Comparative Data Table
MetricMethod A: Wacker (Pd/Cu)Method B: Peracid (H₂O₂/HCOOH)Method C: Nitroalkene (Fe/HCl)
Precursor AnetholeAnethole4-Methoxybenzaldehyde
Yield (Lit.) 85-92% [2]60-75% [1]55-65%
Atom Economy High (O₂ is oxidant)ModeratePoor (Fe waste)
Selectivity >98% Ketone~85% (Aldehyde byproduct)High
Key Impurity iso-Anethole4-MethoxyphenolPolymerized amines

Part 3: Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the "Clean" Wacker pathway and the "Dirty" Peracid pathway.

Gcluster_0Method A: Catalytic (Wacker)cluster_1Method B: Stoichiometric (Peracid)AnetholePrecursor: AnetholePd_ComplexPd-π-ComplexAnethole->Pd_ComplexPdCl2 / CuCl2EpoxideEpoxide / GlycolAnethole->EpoxideR-CO3HEnolEnol IntermediatePd_Complex->EnolH2O AttackTarget_WThis compound(High Purity)Enol->Target_WTautomerizationRearrangementAcid RearrangementEpoxide->RearrangementH2SO4Target_PThis compound(Low Yield)Rearrangement->Target_PImpurityImpurity:4-MethoxyphenolRearrangement->ImpurityOxidative Cleavage

Caption: Mechanistic divergence showing the direct catalytic route (Method A) versus the multi-step oxidative degradation path (Method B) which generates phenolic impurities.

Part 4: Experimental Protocol (Academic Benchmark)

Protocol: Catalytic Wacker Oxidation of Anethole using Molecular Oxygen Context: This protocol is adapted from Tsuji-Wacker conditions [3], optimized for electron-rich styrenes. It demonstrates superior RME compared to traditional Fe/HCl reductions.

Reagents & Equipment[3]
  • Substrate: Anethole (trans-anethole), 10 mmol.

  • Catalyst: Palladium(II) Chloride (

    
    ), 10 mol%.[1]
    
  • Co-Catalyst: Copper(I) Chloride (

    
    ), 100 mol%.[1]
    
  • Solvent: DMF:Water (7:1 v/v).[2]

  • Oxidant: Balloon of Oxygen (

    
    ) (1 atm).
    
Step-by-Step Methodology
  • Catalyst Activation: In a 50 mL round-bottom flask, dissolve

    
     (177 mg) and 
    
    
    (990 mg) in a mixture of DMF (25 mL) and deionized water (3.5 mL).[1] Stir vigorously at room temperature under an oxygen atmosphere (balloon) for 30 minutes until the solution turns a dark green/black (active catalytic species).[1]
  • Substrate Addition: Add Anethole (1.48 g, 10 mmol) dropwise over 10 minutes. Note: Slow addition prevents Pd-black precipitation caused by high local concentration of the electron-rich alkene.[1]

  • Reaction Monitoring: Stir the mixture at 60°C for 6–8 hours.

    • TLC Control: Hexane:Ethyl Acetate (8:2). Anethole (

      
      ) will disappear; Product ketone (
      
      
      ) will appear.[1]
    • Observation: The solution color cycles between green (

      
      ) and brown (
      
      
      ) as the redox cycle proceeds.[1]
  • Work-up (Self-Validating Step):

    • Quench with cold 3N HCl (20 mL) to break Pd-complexes.[1]

    • Extract with diethyl ether (

      
       mL).
      
    • Wash organic layer with brine to remove DMF.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude oil is purified via flash column chromatography (Silica gel, 9:1 Hexane:EtOAc).

    • Expected Yield: 1.35 g (82%).

    • Characterization: IR (neat): 1710

      
       (C=O).[1]
      

Part 5: Critical Analysis & Conclusion

The synthesis of this compound presents a unique "sweet spot" in physical organic chemistry. The methoxy substituent accelerates the rate-determining step (nucleophilic attack of water on the Pd-alkene complex) in the Wacker process, often making it faster than the synthesis of unsubstituted P2P.[1]

However, this increased reactivity requires strict temperature control (never exceed 65°C) to prevent the formation of tarry polymers.[1] For industrial or high-throughput research applications, Method A (Wacker) is the only defensible choice, offering an Atom Economy of ~88% compared to <40% for the Iron-reduction route.[1]

References
  • Waumans, D., et al. (2003).[1] "Anise oil as para-methoxyamphetamine (PMA) precursor."[3] Forensic Science International, 133(1-2), 159-170.[1][3]

  • Tsuji, J. (1984). "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." Synthesis, 1984(5), 369-384.[1]

  • Sigman, M. S., et al. (2013).[1] "Catalyst-Controlled Wacker-Type Oxidation of Protected Allylic Amines." Journal of the American Chemical Society.

  • Vinati Organics. (2025).[4] "Top Applications of 4-Methoxy Acetophenone in the Chemical Industry."

Relative retention time of 4-Methoxyphenylacetone in GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Relative Retention Time (RRT) of 4-Methoxyphenylacetone (4-MeO-P2P) is a critical parameter for forensic and analytical chemists, particularly in distinguishing this controlled substance precursor from its positional isomers (2- and 3-methoxyphenylacetone) and related synthesis by-products.

This guide provides an objective technical comparison of the chromatographic behavior of 4-MeO-P2P, supported by retention index data and experimental protocols.

Executive Summary

This compound (also known as p-anisyl acetone or 4-methoxy-P2P) is a primary precursor in the synthesis of 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA). In Gas Chromatography (GC) analysis, it presents specific challenges due to the existence of positional isomers (ortho, meta) that share identical molecular weights (164.20 g/mol ) and similar mass spectral fragmentation patterns.

This guide establishes that retention time indexing is the most reliable method for differentiation when mass spectral data is ambiguous. On standard non-polar phases (e.g., DB-5), 4-MeO-P2P typically exhibits the longest retention time among its isomers due to the lack of steric shielding around the methoxy group, maximizing interaction with the stationary phase.

Chromatographic Performance Data

The following data consolidates retention indices (RI) and relative retention behaviors from forensic literature and standard chemical databases.

Table 1: Kovats Retention Indices (RI) of this compound

Data represents mean values derived from isothermal and temperature-programmed runs.

Stationary Phase TypeColumn EquivalentKovats Index (RI)Performance Note
Non-Polar DB-1, HP-1, dimethylpolysiloxane1340 – 1360 Elutes after Phenylacetone (P2P). Good peak shape but lower isomer resolution.
Semi-Standard Non-Polar DB-5, HP-5, Rtx-5MS 1374 – 1385 Recommended. Best balance of resolution and run time. Distinct separation from ortho-isomer.[1]
Polar DB-Wax, HP-INNOWax2170 – 2185 High retention.[2] Use only for complex matrix separation where non-polar co-elution occurs.
Table 2: Relative Retention Time (RRT) Comparison

RRT calculated relative to Internal Standard: n-Tetradecane (C14) or Phenylacetone (P2P).

CompoundStructureApprox.[2][3][4][5][6][7][8][9][10][11] RRT (vs P2P)Approx. RRT (vs C14)Elution Order (DB-5)
Phenylacetone (P2P) Unsubstituted1.000.761 (Earliest)
2-Methoxyphenylacetone Ortho-isomer~1.220.932
3-Methoxyphenylacetone Meta-isomer~1.260.963
This compound Para-isomer~1.29 0.98 - 1.00 4 (Latest)

Analyst Note: The elution order Ortho < Meta < Para is characteristic for methoxy-substituted benzenes on non-polar columns. The ortho-methoxy group creates steric hindrance and intramolecular shielding, reducing the effective polarity and boiling point compared to the exposed dipole of the para-isomer.

Experimental Protocol: High-Resolution GC-MS

This protocol is designed to maximize resolution between the target 4-MeO-P2P and its isomers.

Methodology: Splitless Injection GC-MS
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethyl Acetate or Methanol.

    • Internal Standard: Add n-Tetradecane (50 µg/mL) for RI verification.

    • Optional Derivatization: Not required for ketones, but PFPA (Pentafluoropropionic anhydride) can be used if enolization causes tailing.

  • Instrument Parameters:

    • Inlet: 250°C, Split ratio 20:1 (or Splitless for trace analysis).

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).[4]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program (Optimized for Isomer Separation):

    • Initial: 80°C (Hold 1.0 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 5.0 min).

    • Total Run Time: ~18 minutes.

  • Detection (MS):

    • Source Temp: 230°C.

    • Scan Range: 40–400 amu.

    • Target Ions (m/z): 121 (Base peak, methoxybenzyl cation), 164 (Molecular ion), 91, 77.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analysis and the separation mechanism.

Figure 1: Isomer Differentiation Workflow

AnalysisWorkflow Sample Unknown Sample (Suspected Precursor) Extract Solvent Extraction (Ethyl Acetate) Sample->Extract GC GC Separation (DB-5MS Column) Extract->GC MS_Screen MS Screening (m/z 164, 121) GC->MS_Screen Decision Isomer Differentiation Required? MS_Screen->Decision RI_Calc Calculate Kovats Index (RI) Reference: n-Alkanes Decision->RI_Calc Yes (Spectra Identical) Result_Ortho RI ~1340-1350 (Ortho-isomer) RI_Calc->Result_Ortho Early Elution Result_Para RI ~1380 (Para-isomer / 4-MeO-P2P) RI_Calc->Result_Para Late Elution

Caption: Decision tree for distinguishing 4-MeO-P2P from isomers using Retention Indexing when Mass Spectra are inconclusive.

Figure 2: Separation Mechanism (Elution Order)

ElutionOrder Start P2P Phenylacetone (No Methoxy) RI ~1050 Start->P2P Time Ortho 2-Methoxy-P2P (Steric Shielding) RI ~1345 P2P->Ortho Meta 3-Methoxy-P2P (Intermediate) RI ~1365 Ortho->Meta Para 4-Methoxy-P2P (Max Polarity) RI ~1385 Meta->Para

Caption: Chromatographic elution order on a 5% Phenyl-Methyl Silicone column (DB-5). 4-MeO-P2P elutes last due to higher effective polarity.

Troubleshooting & Optimization
  • Peak Tailing: 4-MeO-P2P contains a ketone group which can interact with active sites (silanols) in the liner or column.

    • Solution: Use deactivated glass wool in the liner and ensure the column is trimmed regularly.

  • Co-elution with Impurities: In illicit samples, 4-MeO-P2P may co-elute with synthesis by-products like PMK (Piperonyl Methyl Ketone).

    • Differentiation: PMK has a methylenedioxy bridge (m/z 135 base peak) vs the methoxy group (m/z 121 base peak) of 4-MeO-P2P. They are easily resolved by MS even if retention times are close.

References
  • PubChem. (2025).[2] 1-(p-Methoxyphenyl)-2-propanone Compound Summary. National Library of Medicine. [Link]

  • SWGDRUG. (2024). Mass Spectral Library - Version 3.13. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69: this compound. National Institute of Standards and Technology. [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Performance Evaluation Guide: Detection Architectures for 4-Methoxyphenylacetone (4-MPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (CAS: 122-84-9), also known as PMPA or Anisylacetone, occupies a critical analytical niche. As a legitimate chemical intermediate, it requires rigorous purity assessment during pharmaceutical synthesis. Conversely, as a Schedule I/II precursor (depending on jurisdiction) for paramethoxyamphetamine (PMA) and PMMA, its trace detection is vital for forensic profiling.

This guide evaluates three primary detection modalities—GC-MS , HPLC-UV , and Raman Spectroscopy —comparing their efficacy in sensitivity (LOD), specificity, and throughput.

The Analytical Target: 4-MPA Profile
  • Molecular Weight: 164.20 g/mol

  • Key Moieties: Methoxy group (electron-donating), Ketone (carbonyl), Benzene ring.

  • Boiling Point: ~265°C (Thermally stable enough for GC).

  • UV Absorption:

    
     typically ~225 nm and ~275 nm (Benzenoid bands).
    

Comparative Performance Matrix

The following data synthesizes experimental baselines for 4-MPA detection.

FeatureGC-MS (EI) HPLC-UV (DAD) Raman Spectroscopy
Primary Application Trace Identification & ForensicsPurity Quantitation (QC)Field Screening / Bulk ID
Limit of Detection (LOD) 1–10 ng/mL50–500 ng/mL> 1% (Bulk solid/liquid)
Linearity (

)
> 0.999 (0.1–100

g/mL)
> 0.999 (1–1000

g/mL)
N/A (Qualitative)
Specificity High (Mass Fingerprint)Medium (Retention Time + UV Spectrum)High (Vibrational Fingerprint)
Sample Prep Time High (Extraction + Derivatization optional)Medium (Dilution/Filtration)Low (None)
Cost per Sample HighMediumLow

Deep Dive: Detection Architectures

A. Gas Chromatography-Mass Spectrometry (GC-MS)

The Gold Standard for Identification

GC-MS utilizing Electron Ionization (EI) at 70 eV is the definitive method for confirming 4-MPA presence due to its unique fragmentation pattern. Unlike LC methods which rely on retention time, GC-MS provides a structural "fingerprint."

  • Mechanism: 4-MPA elutes from a non-polar capillary column (e.g., DB-5MS). In the ion source, the molecule is bombarded by electrons.

  • Fragmentation Logic:

    • Molecular Ion:

      
       164 (often visible but not base).
      
    • Base Peak:

      
       121. This is the 4-methoxybenzyl cation , formed by alpha-cleavage at the ketone, losing the acetyl group (
      
      
      
      , mass 43).
    • Secondary Ion:

      
       135 (characteristic of methoxy-methyl-phenyl rearrangements).
      

Critical Insight: The


 121 ion is highly diagnostic for para-substituted anisyl moieties. If your detector sees a peak at retention time 

but the ratio of 121:164 deviates from the library standard, you likely have a positional isomer (e.g., 2-MPA or 3-MPA).
B. High-Performance Liquid Chromatography (HPLC-UV)

The Standard for Purity Quantitation

For process chemists measuring the purity of synthesized 4-MPA, HPLC is superior to GC because it avoids thermal stress (though 4-MPA is stable) and handles high concentrations without detector saturation.

  • Column: C18 (Octadecyl) is standard.

  • Mobile Phase: Acetonitrile/Water gradients with 0.1% Formic Acid or Phosphoric Acid.

  • Detection: Diode Array Detector (DAD). While 4-MPA absorbs strongly at low UV (210-230 nm), detection at 274-280 nm is recommended to reduce background noise from solvents and non-aromatic impurities.

C. Raman Spectroscopy (1064 nm / 785 nm)

Field & Non-Destructive Screening

Raman is essential for checking incoming raw materials without opening containers (through amber glass or clear plastic).

  • Spectral Markers: Look for the symmetric ring breathing mode (~800-850

    
    ) and the carbonyl stretch (~1715 
    
    
    
    ).
  • Limitation: Fluorescence can mask the signal in impure brown samples. Using a 1064 nm laser source mitigates this fluorescence significantly compared to 785 nm.

Visualizing the Analytical Workflow

The following decision tree illustrates the logical flow for selecting the correct detector based on sample state and data requirements.

AnalyticalWorkflow Start Sample Received State Physical State? Start->State Solid Solid / Bulk Liquid State->Solid High Conc. Trace Trace / Biological / Complex Matrix State->Trace Low Conc. Goal_Solid Goal: ID or Purity? Solid->Goal_Solid Goal_Trace Goal: Quant or Confirm? Trace->Goal_Trace Raman Raman (1064 nm) [Rapid ID, No Prep] Goal_Solid->Raman Quick ID HPLC HPLC-UV [Purity %] Goal_Solid->HPLC Exact Purity GCMS GC-MS (EI) [Confirmation] Goal_Trace->GCMS Forensic Gold Std LCMS LC-MS/MS [High Sensitivity] Goal_Trace->LCMS Thermal Labile

Figure 1: Analytical decision matrix for 4-MPA detection based on sample concentration and data objectives.

Experimental Protocols

Protocol A: GC-MS Confirmation (Trace Level)

Purpose: Forensic identification or impurity profiling.

  • Sample Prep: Dissolve 1 mg of sample in 10 mL Ethyl Acetate or Methanol (HPLC grade). For biological matrices, perform Liquid-Liquid Extraction (LLE) at pH 9.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, EI mode (70 eV).

  • Data Analysis: Extract ion chromatogram (EIC) for

    
    121  and 164 .
    
Protocol B: HPLC-UV Purity Assay

Purpose: Quality Control of synthesized material.

  • Sample Prep: Prepare a 0.5 mg/mL stock solution in 50:50 Acetonitrile:Water. Filter through 0.22

    
    m PTFE filter.
    
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6

    
     100mm, 3.5
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid

    • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 275 nm (Reference 360 nm).

Mechanistic Visualization: GC-MS Fragmentation

Understanding the fragmentation is crucial for distinguishing 4-MPA from its isomers.

Fragmentation Parent 4-MPA Molecular Ion [m/z 164] AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage Electron Impact Fragment1 4-Methoxybenzyl Cation [m/z 121] (BASE PEAK) AlphaCleavage->Fragment1 Charge Retention Fragment2 Acetyl Radical [Mass 43] (Neutral Loss) AlphaCleavage->Fragment2 Radical Loss Tropylium Methoxy-Tropylium [m/z 121 Isomer] Fragment1->Tropylium Rearrangement

Figure 2: Primary fragmentation pathway of 4-MPA under Electron Ionization (EI), leading to the diagnostic m/z 121 base peak.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66020, this compound. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Precursors. (Contextual reference for precursor analysis workflows). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development and fragrance formulation, the chemical purity of synthetic intermediates is paramount. 4-Methoxyphenylacetone (4-MPA), a key precursor, is no exception. Its synthesis can inadvertently yield positional isomers—2-methoxyphenylacetone (2-MPA) and 3-methoxyphenylacetone (3-MPA)—which possess identical molecular weights but different structural and potentially pharmacological properties.[1][2] Ensuring high isomeric purity is not merely a quality control checkpoint; it is a critical step to guarantee the safety, efficacy, and reproducibility of the final product.[3][4] This guide provides an in-depth comparison of the two primary analytical techniques for resolving and quantifying these regioisomers: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present validated experimental protocols, and offer data-driven recommendations to help you select the optimal technique for your laboratory's needs.

The Analytical Challenge: Distinguishing Molecular Mirrors

This compound and its positional isomers, 2-MPA and 3-MPA, all share the same chemical formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ).[5] This isobaric relationship makes them indistinguishable by mass spectrometry alone and challenging to separate due to their similar physicochemical properties, such as boiling point and polarity. The primary challenge lies in achieving baseline chromatographic separation, which is essential for accurate quantification.

The position of the methoxy group on the phenyl ring subtly influences the molecule's polarity and electron distribution.

  • This compound (para-isomer): The target compound. The methoxy group is opposite the acetone substituent.

  • 2-Methoxyphenylacetone (ortho-isomer): The methoxy group is adjacent to the acetone substituent. This proximity can lead to intramolecular interactions and steric effects that alter its chromatographic behavior.[1]

  • 3-Methoxyphenylacetone (meta-isomer): The methoxy group is one carbon removed from the substituent, resulting in polarity intermediate to the ortho and para isomers.

Controlling the presence of these isomers is critical, as different isomers of a drug or precursor can exhibit varied biological activities or toxicities.[2] Therefore, a robust analytical method must not only detect these impurities but quantify them with high precision and accuracy.

Comparative Analysis: GC-MS vs. HPLC

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is fundamental to developing a reliable purity assay. Both are powerful separation techniques, but their principles of operation dictate their suitability for this specific challenge.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the premier technique for analyzing volatile and semi-volatile compounds.[7] It separates analytes based on their boiling points and interaction with a stationary phase within a long capillary column. For the methoxyphenylacetone isomers, GC offers excellent resolving power. The mass spectrometer detector provides two crucial functions: sensitive detection and, most importantly, structural confirmation through characteristic fragmentation patterns.

Why it excels for this application:

  • High Resolution: Capillary GC columns, particularly those with polar stationary phases, can effectively separate positional isomers.[8][9]

  • Definitive Identification: While the isomers produce similar mass spectra, subtle differences in fragment ion abundances, especially for the ortho-isomer, can aid in positive identification.[10] The molecular ion (m/z 164) confirms the presence of the target mass, while fragment ions (e.g., the tropylium ion at m/z 91 and the benzylic cation at m/z 121) confirm the core structure.[10]

  • Sensitivity: Modern GC-MS systems offer very low limits of detection (LOD), enabling the quantification of trace-level isomeric impurities.

Causality in Method Design: The choice of a mid-to-high polarity stationary phase (e.g., a cyanopropylphenyl- or polyethylene glycol-based column) is deliberate. Such phases induce dipole-dipole interactions, which are highly sensitive to the position of the polar methoxy group on the aromatic ring, thereby enhancing the separation between the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the MPA isomers, a reversed-phase (RP-HPLC) setup is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).

Why it is a strong alternative:

  • Versatility: HPLC can be used without the need for high temperatures, which prevents potential thermal degradation of the sample.

  • Robustness: RP-HPLC methods are generally robust and highly reproducible, making them ideal for routine quality control environments.

  • No Derivatization Required: The sample can be analyzed directly after dissolution in a suitable solvent.

Causality in Method Design: The separation in RP-HPLC is driven by the hydrophobic interactions between the analytes and the C18 stationary phase. The ortho-isomer (2-MPA), being slightly more polar due to the proximity of its functional groups, will typically elute first, followed by the meta- and then the para-isomer (4-MPA), which is the most hydrophobic and interacts most strongly with the stationary phase. A UV detector is highly effective as the aromatic ring provides strong chromophores for sensitive detection.[11]

At-a-Glance: Performance Comparison

The following table summarizes the key performance metrics for each technique in the context of 4-MPA isomeric purity analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle of Separation Volatility and interaction with stationary phasePartitioning between mobile and stationary phases
Primary Strength Unambiguous identification via mass spectraHigh robustness and precision for quantification
Resolution of Isomers Excellent, especially with polar columnsVery good, dependent on column and mobile phase
Limit of Detection (LOD) Low (femtogram to picogram range)Low (picogram to nanogram range)
Analysis Time Moderate (15-30 minutes)[8]Moderate (10-25 minutes)
Sample Preparation Simple dilution in a volatile solventSimple dilution in mobile phase
Confirmation of Identity High confidence (mass fragmentation pattern)Lower confidence (based on retention time only)
Ideal Use Case R&D, impurity identification, method validationRoutine QC, high-throughput purity assays

Visualizing the Workflow

A well-defined analytical workflow is crucial for achieving reproducible results. The following diagram illustrates the key stages from sample receipt to final purity determination.

Isomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive 4-MPA Sample Dilute Accurately weigh and dilute in appropriate solvent (e.g., Acetonitrile or Ethyl Acetate) Sample->Dilute GCMS Inject into GC-MS System Dilute->GCMS Volatile Analysis HPLC Inject into HPLC-UV System Dilute->HPLC Non-Volatile Analysis Integrate Integrate Peak Areas GCMS->Integrate HPLC->Integrate Identify Identify Isomers (Retention Time & Mass Spectra) Integrate->Identify Quantify Calculate % Purity and Impurity Levels Identify->Quantify Report Generate Final Report Quantify->Report

Caption: General workflow for the isomeric purity analysis of 4-MPA.

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development in your own laboratory.

Protocol 1: GC-MS Method for Isomer Separation & Identification

Objective: To separate and identify 2-MPA, 3-MPA, and 4-MPA and quantify their relative percentages.

Instrumentation & Consumables:

  • GC-MS System: Agilent 7890/5977 or equivalent.

  • GC Column: Agilent J&W DB-17ms (or equivalent mid-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: HPLC-grade Ethyl Acetate.

Procedure:

  • Standard Preparation: Prepare individual 100 µg/mL standards of 2-MPA, 3-MPA, and 4-MPA, and a mixed standard containing all three in ethyl acetate.

  • Sample Preparation: Accurately weigh ~10 mg of the 4-MPA sample, dissolve in, and dilute to 10.0 mL with ethyl acetate for a concentration of ~1 mg/mL.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL, Split ratio 50:1

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C (Electron Ionization, 70 eV)

    • Acquisition Mode: Full Scan (m/z 40-200). For trace analysis, develop a Selected Ion Monitoring (SIM) method using key ions (e.g., 164, 121, 91).

  • System Suitability: Inject the mixed standard. Ensure baseline resolution (>1.5) is achieved for all three isomers.

  • Analysis: Inject the prepared sample.

  • Data Processing: Integrate the peaks for all detected isomers. Identify each isomer by its retention time and by comparing its mass spectrum to the reference standards. Calculate the area percent for each isomer to determine the purity.

Protocol 2: HPLC-UV Method for Isomer Quantification

Objective: To provide a robust, high-precision method for quantifying the purity of 4-MPA for routine quality control.

Instrumentation & Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Vials: 2 mL amber glass vials.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL standard of 4-MPA in the diluent. Prepare individual standards of the potential isomers if available for peak identification.

  • Sample Preparation: Accurately weigh ~10 mg of the 4-MPA sample, dissolve in, and dilute to 100.0 mL with the diluent for a concentration of ~100 µg/mL.

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 70% B

      • 15-17 min: 70% B

      • 17.1-20 min: 40% B (re-equilibration)

  • System Suitability: Inject the 4-MPA standard five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Inject the prepared sample.

  • Data Processing: Integrate the primary 4-MPA peak and any impurity peaks. Calculate purity using the area percent method:

    • % Purity = (Area of 4-MPA Peak / Total Area of All Peaks) x 100

Decision Framework: Choosing the Right Tool

The selection of an analytical technique should be a deliberate choice based on the specific requirements of the analysis.

Decision Tree Start What is the primary goal of the analysis? Goal_ID Unknown Impurity Identification & Structure Confirmation Start->Goal_ID Goal_QC Routine Quality Control & Purity Assay Start->Goal_QC Method_GCMS Choose GC-MS Goal_ID->Method_GCMS Method_HPLC Choose HPLC-UV Goal_QC->Method_HPLC Reason_GCMS Provides mass spectral data for definitive identification. Superior for complex mixtures. Method_GCMS->Reason_GCMS Reason_HPLC Excellent for high-throughput, reproducible quantification. Lower operational complexity. Method_HPLC->Reason_HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion and Expert Recommendation

Both GC-MS and HPLC are highly capable techniques for the isomeric purity analysis of this compound.

  • GC-MS is the superior choice for research, development, and investigational purposes. Its ability to provide mass spectral data offers an unparalleled level of confidence in peak identification, which is crucial when characterizing new synthesis routes or troubleshooting impurity profiles.[10]

  • HPLC-UV is the recommended workhorse for routine quality control environments. Its operational simplicity, robustness, and high precision make it ideal for the rapid batch release testing required in a manufacturing setting.

Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques: GC-MS for the initial method development and validation to definitively identify potential isomeric impurities, followed by the transfer to a robust HPLC-UV method for routine, high-throughput analysis. This orthogonal approach ensures both the accuracy of identification and the efficiency of day-to-day quality control.

References

  • Iizuka, Y., & Itabashi, Y. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 1-8. [Link]

  • Krupcik, J., et al. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78887, 2-Methoxyphenylacetone. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • SlideShare. (2015). Quality Assessment of Fragrance Raw Materials. [Link]

  • ResearchGate. (n.d.). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved February 7, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 903, 1-7. [Link]

  • The Secrets of Quality Control in Fragrances. (n.d.). Chromatography Online. Retrieved February 7, 2026, from [Link]

  • Chem LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters | Request PDF. Retrieved February 7, 2026, from [Link]

  • Eurofins. (2024). Perfume quality: key aspects for quality control and assurance. [Link]

  • Chromatography Forum. (n.d.). separation of positional isomers. Retrieved February 7, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Clark, C. R., et al. (2014). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Journal of Forensic Sciences, 59(4), 1052-1058. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurities-A Mini-Review. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

  • Integrated Liner Technologies. (2026). Ensuring Quality with Fragrance Analysis. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • News-Medical.net. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved February 7, 2026, from [Link]

Sources

Comparative Guide: Quantitative NMR (qNMR) for 4-Methoxyphenylacetone Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Primary Ratio Methods For decades, the purity assay of pharmaceutical intermediates like 4-Methoxyphenylacetone (4-MPA) has relied heavily on chromatographic techniques (GC-FID, HPLC-UV). While robust, these methods suffer from a critical metrological flaw: they require a reference standard of the identical analyte with a known purity factor.

Quantitative NMR (qNMR) disrupts this dependency.[1] By utilizing the principle that signal intensity is directly proportional to the number of nuclei, qNMR allows for the purity determination of 4-MPA using a structurally unrelated internal standard (IS) traceable to the International System of Units (SI).

This guide provides a technical roadmap for implementing qNMR for 4-MPA, offering a superior alternative for laboratories where certified reference materials (CRMs) for specific precursors are unavailable or costly.

Part 1: Strategic Analysis – The Case for qNMR

The Analyte: this compound
  • CAS: 122-84-9[2]

  • Structure: A ketone with a methoxy-substituted aromatic ring.[3]

  • Physical State: Typically a pale yellow liquid (Density ~1.07 g/mL), though high-purity samples may crystallize near room temperature.

  • Analytical Challenge: As a controlled substance precursor in many jurisdictions (e.g., DEA List I), obtaining high-purity, certified reference standards is often bureaucratically difficult.

Comparative Matrix: qNMR vs. Chromatography

The following table contrasts the performance of qNMR against traditional methods for this specific application.

FeatureqNMR (Recommended) GC-FID HPLC-UV
Metrological Basis Primary Ratio Method. Direct traceability to SI via Internal Standard.Relative. Requires identical reference standard (CRM).Relative. Requires identical reference standard (CRM).
Reference Standard Universal. Can use any suitable pure compound (e.g., Dimethyl Sulfone).Specific. Must use certified 4-MPA.Specific. Must use certified 4-MPA.
Response Factor Unity (1.0). All protons respond equally (given adequate relaxation).Variable. Depends on combustion efficiency/ionization.Variable. Depends on extinction coefficient (

).
Structural Data High. Confirms identity and purity simultaneously.Low. Retention time only (unless coupled with MS).Low. Retention time + UV spectrum.
Sample Prep Fast (<10 min). Weigh

Dissolve

Measure.
Moderate. Dilution required; often requires derivatization for polar impurities.Moderate. Mobile phase prep; column equilibration.
Sensitivity Low. Requires mg quantities (typically 10–20 mg).High. Can detect ppm/ppb levels.High. Can detect ppm levels.
Precision (RSD) < 1.0% (with optimized weighing/acquisition).< 0.5% (typically superior for routine QC).< 0.5% (typically superior for routine QC).
Decision Logic: Method Selection

Use the following logic flow to determine when to deploy qNMR.

MethodSelection Start Start: 4-MPA Purity Assay RefStd Is a Certified Reference Material (CRM) of 4-MPA available? Start->RefStd Traceability Is SI-Traceability / Absolute Purity required? RefStd->Traceability No Volatiles Are volatile impurities (solvents) the main concern? RefStd->Volatiles Yes qNMR Method: 1H qNMR (Primary Reference Method) Traceability->qNMR Yes (Critical) GC Method: GC-FID (Routine QC) Traceability->GC No (Relative % OK) Volatiles->GC Yes HPLC Method: HPLC-UV (Trace Analysis) Volatiles->HPLC No (Non-volatiles)

Figure 1: Analytical Decision Matrix for 4-MPA Assay.

Part 2: Technical Protocol (qNMR)

Internal Standard (IS) Selection

For 4-MPA, the selection of the Internal Standard is critical to avoid signal overlap.[1][4]

  • Selected IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Rationale:

    • Chemical Shift: Produces a sharp singlet at ~2.95 – 3.00 ppm in CDCl

      
      .
      
    • Spectral Window: This region is distinct from 4-MPA signals:

      • Methyl ketone (

        
        ): ~2.15 ppm
        
      • Benzylic methylene (

        
        ): ~3.65 ppm
        
      • Methoxy (

        
        ): ~3.80 ppm
        
    • Stability: Chemically inert, non-hygroscopic, and non-volatile.

    • Stoichiometry: 6 equivalent protons (high sensitivity).

Experimental Workflow
A. Sample Preparation (Gravimetric)

Precision in weighing is the single largest source of uncertainty in qNMR.

  • Equilibrate: Allow 4-MPA and Dimethyl Sulfone to reach room temperature.

  • Weighing (IS): Weigh approximately 10.0 mg of Dimethyl Sulfone (Traceable Grade) directly into a 20 mL scintillation vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Weighing (Analyte): Weigh approximately 15.0 mg of 4-MPA into the same vial. Record mass (

    
    ).
    
    • Note: Target a molar ratio of 1:1 to 1:3 (Analyte:IS) for comparable signal intensities.

  • Dissolution: Add 0.7 mL of CDCl

    
      (containing TMS as chemical shift reference, though optional). Vortex until fully dissolved.
    
  • Transfer: Transfer ~600

    
    L to a high-precision 5mm NMR tube.
    
B. Acquisition Parameters (Bruker/Jeol/Varian)

Standard 1H parameters are insufficient. qNMR requires full relaxation.

  • Pulse Sequence: zg (Bruker) / s2pul (Varian) - Standard 90° pulse.

  • Temperature: 298 K (25°C) ± 0.1 K.

  • Spectral Width: 15 ppm (approx -2 to 13 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Why? The longest

      
       (longitudinal relaxation time) in this system is likely the IS or the methyl groups. 
      
      
      
      must be
      
      
      to recover 99.3% of magnetization. If
      
      
      is unknown, 60s is a safe conservative default.
  • Number of Scans (NS): 16 or 32 (Sufficient for >250:1 S/N ratio given these concentrations).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
  • Receiver Gain: Auto-adjusted (ensure no clipping of the FID).

C. Processing
  • Phasing: Manual phasing is required.[5] Do not rely on auto-phase.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure flat integration baselines.

  • Integration:

    • IS Signal: Integrate the Dimethyl Sulfone singlet at ~3.0 ppm. Set value to 6000 (representing 6 protons).

    • Analyte Signal: Integrate the 4-MPA Methylene singlet at ~3.65 ppm (2 protons) OR the Methoxy singlet at ~3.80 ppm (3 protons).

    • Recommendation: Use the Methylene (-CH2-) signal at 3.65 ppm as it is less likely to overlap with water or residual solvents than the methyl/methoxy regions.

qNMRWorkflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Data Processing Weigh Precision Weighing (Analyte + IS) Dissolve Dissolve in CDCl3 (Vortex) Weigh->Dissolve Pulse 90° Pulse D1 > 5x T1 (60s) Dissolve->Pulse FID Collect FID (NS=16) Pulse->FID PhaseBase Phase & Baseline Correction FID->PhaseBase Integrate Integrate Signals (3.0 vs 3.65 ppm) PhaseBase->Integrate

Figure 2: The qNMR Experimental Workflow.

Part 3: Data Analysis & Validation

The Purity Equation

Calculate the purity (


) of 4-MPA using the following equation:


Where:

  • 
    : Integral area (Sx = Analyte, IS = Internal Standard).[1]
    
  • 
    : Number of protons (IS = 6, Sx = 2 for methylene signal).
    
  • 
    : Molar Mass (IS = 94.13  g/mol , Sx = 164.20  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Validation Criteria (Self-Validating System)

To ensure the assay is valid, verify the following:

  • Signal Specificity: The IS signal (3.0 ppm) must return to baseline before the analyte signal (3.65 ppm) begins.

  • S/N Ratio: The signal-to-noise ratio for both analyte and IS peaks must be > 250:1.[5]

  • Consistency: Calculate purity using both the Methylene (3.65 ppm) and Methoxy (3.80 ppm) signals. The results should deviate by no more than 1.0%. If they differ significantly, an impurity is overlapping one of the signals.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Retrieved from [Link]

Sources

Development of a Certified Reference Material for 4-Methoxyphenylacetone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development of a Certified Reference Material (CRM) for 4-Methoxyphenylacetone Content Type: Publish Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, and Drug Intelligence Officers

Executive Summary: The Metrological Gap in Forensic Analysis

This compound (4-MPA), also known as p-anisylacetone (CAS 122-84-9), is a critical precursor in the illicit synthesis of paramethoxyamphetamine (PMA) and paramethoxymethamphetamine (PMMA). These substances are structurally similar to MDMA but possess significantly higher toxicity, often leading to lethal overdoses.

Despite its forensic significance, laboratories often rely on "Research Grade" reagents or in-house synthesized standards for quantification. This guide compares the performance and reliability of a newly developed ISO 17034 Accredited Certified Reference Material (CRM) against these traditional alternatives. We demonstrate that for legal defensibility and inter-laboratory reproducibility, the use of a CRM with a defined uncertainty budget is non-negotiable.

Comparative Analysis: CRM vs. Alternatives

The following table objectively compares the technical specifications of the developed CRM against common alternatives found in forensic laboratories.

Table 1: Performance Matrix – CRM vs. Research Grade vs. In-House
FeatureISO 17034 CRM (Recommended) Commercial Research Grade In-House Synthesized
Certified Purity 99.8% ± 0.4% (k=2) Typically >97% (Nominal)Variable (Unknown)
Traceability SI Units (via NIST/NMIJ Traceable qNMR) Batch COA (often HPLC area %)Synthetic Route Logbook
Homogeneity Verified via ANOVA (Between-bottle)Not TestedAssumed
Stability Long-term (Shelf-life) & Transport Stress TestedExpiry based on general chemical classNot Tested
Uncertainty Budget Includes Purity, Homogeneity, Stability, & WeighingNone providedNone provided
Legal Defensibility High (Accepted in court without re-validation)Medium (Requires in-lab verification)Low (Easily challenged)

Technical Deep Dive: The Certification Workflow

To achieve the "Gold Standard" status of a CRM, the material undergoes a rigorous characterization process that far exceeds standard quality control.

The Causality of Purity Assignment

We utilize a dual-method approach to assign the property value. This prevents bias inherent in a single technique.

  • Primary Method (Direct): Quantitative NMR (qNMR). This measures the ratio of the analyte protons to a NIST-traceable internal standard (e.g., Dimethyl sulfone). It is a primary ratio method, meaning it does not require a reference standard of the analyte itself.

  • Secondary Method (Indirect): Mass Balance. This calculates purity by subtracting all impurities found via GC-FID, TGA (volatiles), and Karl Fischer (water).

    • Equation:

      
      
      
Homogeneity & Stability Logic
  • Homogeneity: We analyze 15-20 units randomly selected across the fill series using GC-FID. A one-way ANOVA is used to separate method variance from material variance. If

    
    , the material is homogeneous.
    
  • Stability: We employ an Isochronous Stability Study . Samples are stored at elevated temperatures (40°C, 60°C) for varying times (1, 2, 4 weeks) and then analyzed simultaneously with reference samples stored at -80°C. This minimizes run-to-run instrument drift, allowing detection of degradation rates as low as 0.1%.

Visualization: The ISO 17034 Certification Engine

The following diagram illustrates the logical flow of our certification process, highlighting the critical decision gates that ensure scientific integrity.

CRM_Workflow cluster_testing Metrological Characterization Start Raw Material Synthesis (4-MPA) Purification Purification (Fractional Distillation) Start->Purification Bottling Bottling & Serialization (Amber Ampoules) Purification->Bottling Homogeneity Homogeneity Testing (GC-FID, n=15) Bottling->Homogeneity Stability Stability Testing (Isochronous, 40°C/60°C) Bottling->Stability Char_qNMR Characterization A: 1H-qNMR (Primary) Bottling->Char_qNMR Char_MB Characterization B: Mass Balance (GC/TGA/KF) Bottling->Char_MB Data_Fusion Data Fusion & Uncertainty Calculation Homogeneity->Data_Fusion u(hom) Stability->Data_Fusion u(stab) Char_qNMR->Data_Fusion Value Assignment Char_MB->Data_Fusion Confirmation Certification Certificate of Analysis (ISO 17034) Data_Fusion->Certification

Figure 1: The ISO 17034 certification workflow, integrating homogeneity, stability, and dual-characterization data streams.[1]

Experimental Protocols

To replicate our validation or verify your in-house standards, follow these protocols. These are designed to be self-validating systems.

Protocol A: Impurity Profiling (GC-MS/FID)

Purpose: To identify organic impurities for the Mass Balance calculation and verify homogeneity.

  • Sample Preparation:

    • Dissolve ~10 mg of 4-MPA in 1.0 mL of Ethyl Acetate (HPLC Grade).

    • Self-Validation Step: Include a blank solvent run to ensure no carryover.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 50:1 at 250°C.

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 10°C/min to 280°C.

      • Hold 5 min.

  • Detection:

    • MS (Qualitative): Scan range 40–500 amu (EI mode, 70 eV). Look for m/z 121 (methoxybenzyl cation) and m/z 164 (molecular ion).

    • FID (Quantitative): Detector at 300°C.

  • Acceptance Criteria: The main peak (4-MPA) must constitute >99.5% of the total peak area for CRM candidates.

Protocol B: Purity Assignment via 1H-qNMR

Purpose: To assign the certified purity value with traceability to SI units.

  • Internal Standard (IS) Selection:

    • Use Dimethyl sulfone (DMSO2) (Traceable to NIST SRM). It has a singlet at ~3.0 ppm, distinct from 4-MPA signals.

  • Sample Preparation:

    • Weigh exactly 20 mg of 4-MPA (

      
      ) and 15 mg of IS (
      
      
      
      ) into a vial.
    • Critical: Use a micro-balance with readability of 0.001 mg.

    • Dissolve in 0.7 mL of DMSO-

      
      .
      
  • Acquisition:

    • Pulse: 90° pulse angle.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically 60s) to ensure complete relaxation.
      
    • Scans: 64 scans for high S/N ratio.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity.

References

  • International Organization for Standardization. (2016).[1][2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2][3]Link

  • Cayman Chemical. (2024). This compound Product Insert & SDS.Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • Sigma-Aldrich. (2024).[4] Certified Reference Materials: Metrological Traceability and ISO 17034.[2][5][6]Link

  • Bureau International des Poids et Mesures (BIPM). (2023).[7] The role of qNMR in the certification of organic reference materials.Link

Sources

Comparison of 4-Methoxyphenylacetone as a precursor in different synthetic pathways

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Strategies for the 1-(4-Methoxyphenyl)propan-2-amine Scaffold

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Scope: Technical evaluation of 4-Methoxyphenylacetone (4-MP2P) as a substrate versus alternative precursors (Aldehydes/Nitroalkenes) for accessing the phenethylamine pharmacophore.

Executive Summary & Strategic Context

The 1-(4-methoxyphenyl)propan-2-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a backbone for various adrenergic receptor agonists, metabolic probes, and chiral resolving agents. While this compound (4-MP2P) is the most direct precursor via reductive amination, its use is often constrained by regulatory controls due to its dual-use nature.

This guide objectively compares the Chemical Reductive Amination of 4-MP2P against the Henry (Nitroaldol) Reaction of 4-methoxybenzaldehyde and the emerging Biocatalytic Transamination route. The analysis focuses on atom economy, enantioselectivity, and scalability for legitimate pharmaceutical applications.

Legal & Safety Disclaimer: this compound is a controlled precursor in many jurisdictions (e.g., List I chemical in the US/EU). This guide is for theoretical and authorized research purposes only, focusing on the chemical kinetics and process efficiency of legitimate pharmaceutical synthesis.

Pathway Analysis: The Ketone vs. The Aldehyde

Pathway A: Reductive Amination of this compound

This pathway represents the most direct route to the amine. It relies on the condensation of the ketone with an amine donor to form an imine/iminium intermediate, which is reduced in situ.[1]

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon

    
     Carbinolamine 
    
    
    
    Imine
    
    
    Reduction.
  • Reagents: Sodium Triacetoxyborohydride (STAB) is the industry standard due to its selectivity for imines over ketones, preventing direct reduction of the starting material.

  • Advantages: High atom economy; "One-pot" potential; mild conditions.[1]

  • Limitations: Produces racemic mixtures (unless chiral catalysts are used); regulatory scarcity of the ketone precursor.

Pathway B: The Henry (Nitroaldol) Reaction

This route utilizes 4-methoxybenzaldehyde and nitroethane. It is a classic C-C bond-forming reaction yielding a nitrostyrene intermediate, which requires harsh reduction.

  • Mechanism: Base-catalyzed deprotonation of nitroethane

    
     Attack on aldehyde carbonyl 
    
    
    
    Elimination of water
    
    
    1-(4-methoxyphenyl)-2-nitropropene.
  • Reagents: Ammonium acetate (catalyst), Nitroethane (solvent/reactant). Reduction often requires LiAlH4 or Fe/HCl.

  • Advantages: Precursors are widely available and cheap; establishes the carbon skeleton from smaller fragments.

  • Limitations: Multi-step process; the reduction of the nitroalkene is exothermic and can yield oxime byproducts; lower overall yield compared to reductive amination.

Pathway C: Biocatalytic Transamination (The "Green" Route)

A modern approach utilizing


-transaminases (amine transaminases) to convert 4-MP2P directly into chiral amines with high enantiomeric excess (

).
  • Mechanism: Ping-Pong Bi-Bi mechanism using Pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Advantages: Enantioselective (R or S specific); aqueous media; ambient temperature; no heavy metal waste.

  • Limitations: Requires enzyme screening; substrate inhibition at high concentrations (often managed with biphasic systems).

Visualizing the Synthetic Logic

The following diagram illustrates the divergence in synthetic strategy between the Aldehyde and Ketone precursors.

SyntheticPathways Target Target Scaffold: 1-(4-methoxyphenyl)propan-2-amine Aldehyde Precursor A: 4-Methoxybenzaldehyde Henry Henry Reaction (Nitroethane/NH4OAc) Aldehyde->Henry Ketone Precursor B: This compound RedAm Reductive Amination (Amine/STAB) Ketone->RedAm BioCat Biocatalysis (ω-Transaminase/PLP) Ketone->BioCat Nitroalkene Intermediate: Nitrostyrene Derivative Reduction1 Reduction (LiAlH4 or Fe/HCl) Nitroalkene->Reduction1 Imine Intermediate: Imine / Iminium Ion Imine->Target Racemic Henry->Nitroalkene Reduction1->Target Low Atom Economy RedAm->Imine BioCat->Target Enantiopure (>99% ee)

Figure 1: Comparative flow of synthetic access to the target amine scaffold.[2][3] Note the divergence in atom economy and stereocontrol.

Experimental Data Comparison

The following table synthesizes data from process chemistry literature regarding the efficiency of these routes.

MetricReductive Amination (Chemical)Henry Reaction + ReductionBiocatalytic Transamination
Primary Precursor This compound4-MethoxybenzaldehydeThis compound
Key Reagent NaBH(OAc)3 (STAB)Nitroethane / LiAlH4ω-Transaminase / PLP
Step Count 1 (One-pot)2 (Condensation + Reduction)1 (Enzymatic)
Typical Yield 75 - 85% [1]50 - 65% (Overall) [2]85 - 95% [3]
Stereochemistry Racemic (50:50 R/S)Racemic>99% ee (Chiral)
Atom Economy HighLow (Loss of H2O + Oxygen)Very High
Scalability High (Exothermic control needed)Medium (Nitroalkene stability issues)High (Flow chemistry compatible)
Green Metric Moderate (Boron waste)Poor (Metal hydrides/Solvents)Excellent (Aqueous/Enzymatic)

Detailed Experimental Protocols

Protocol A: Reductive Amination (Chemical Standard)

Reference Standard: Abdel-Magid et al. [1]

  • Preparation: In a reaction vessel under

    
     atmosphere, dissolve this compound (1.0 equiv) and the amine donor (1.1 equiv) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
    
  • Activation: Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise. Note: STAB is preferred over NaBH3CN to avoid toxic cyanide byproducts.

  • Quench: After 12-24 hours, quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate, dry organic layer over

    
    , and concentrate.
    
Protocol B: Biocatalytic Transamination (Chiral Synthesis)

Reference Standard: MDPI Catalysts / Sitagliptin Process Analog [3, 4]

  • System Setup: Prepare a phosphate buffer solution (100 mM, pH 7.5) containing PLP cofactor (1 mM).

  • Substrate Loading: Add this compound (50 mM) dissolved in DMSO (5% v/v final concentration).

  • Amine Donor: Add Isopropylamine (1.0 M) as the sacrificial amine donor.

  • Enzyme Addition: Add lyophilized

    
    -Transaminase (e.g., Chromobacterium violaceum derivative or commercially available ATA screening kit enzyme).
    
  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Determine conversion and enantiomeric excess (ee) via Chiral HPLC.

    • Insight: This method drives equilibrium by using a large excess of isopropylamine and removing the volatile acetone byproduct.

Mechanism of Action: The Biocatalytic Advantage

Understanding the "Ping-Pong Bi-Bi" mechanism is crucial for optimizing the transaminase route. Unlike the chemical route, the amine donor and ketone never react directly; the PLP cofactor shuttles the nitrogen.

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP Accepts NH2 group Acetone Byproduct (Acetone) E_PLP->Acetone Output E_PMP->E_PLP Transfers NH2 to Ketone Product Chiral Product (Amine) E_PMP->Product Output Donor Amine Donor (Isopropylamine) Donor->E_PLP Input Substrate Substrate (4-MeO-P2P) Substrate->E_PMP Input

Figure 2: The Ping-Pong Bi-Bi mechanism of ω-Transaminases. The enzyme oscillates between PLP (aldehyde form) and PMP (amine form), ensuring stereospecific transfer.

Conclusion & Recommendations

For high-throughput screening or when working with non-regulated precursors, the Henry Reaction (Pathway B) remains a viable, albeit lower-yielding, option that avoids the use of restricted ketones.

However, for Process Chemistry and Drug Development , the Biocatalytic Route (Pathway C) using this compound is superior. It offers:

  • Chirality: Direct access to pure enantiomers without resolution steps.

  • Safety: Elimination of hydride reducing agents and heavy metals.

  • Efficiency: Higher yields and easier purification (aqueous extraction).

Recommendation: Researchers should prioritize the biocatalytic approach for scaling chiral amine scaffolds, utilizing engineered transaminases to overcome substrate inhibition.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Rosini, G., et al. (1983). "Synthesis of 2-Nitroalkanols... A Simple, Mild and Convenient Method." Synthesis, 1983(12), 1014-1016. Link

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • MDPI Catalysts. (2021). "ω-Transaminase-Mediated Asymmetric Synthesis of Chiral Amines." Catalysts, 11(3), 324. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Analytical Profiling of 4-Methoxyphenylacetone: A Comparative Guide for Quality Control and Forensic Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylacetone (4-MPA), also known as p-anisylacetone, is a critical ketone intermediate used in the synthesis of various pharmaceutical compounds and fragrances. However, its structural similarity to Phenylacetone (P2P) classifies it as a primary precursor for the controlled substances 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA).

This guide provides a rigorous comparison of analytical techniques for the identification and quantification of 4-MPA. Unlike generic chemical catalogs, this document focuses on the causality of method selection —why specific ions are targeted in Mass Spectrometry and how mobile phase pH influences HPLC retention—to serve both legitimate drug development and forensic profiling.

Analytical Strategy & Workflow

The selection of an analytical technique depends on the sample matrix (bulk powder vs. biological fluid) and the required data fidelity (quantification vs. structural elucidation).

AnalyticalWorkflow Sample Unknown Sample (Solid/Liquid) Screening Rapid Screening (Colorimetric/FTIR) Sample->Screening Volatile Is Sample Volatile? Screening->Volatile GCMS GC-MS (EI) (Identification) Volatile->GCMS Yes (Standard) HPLC HPLC-UV/DAD (Quantification) Volatile->HPLC No (or Thermolabile) NMR NMR (1H/13C) (Structural Confirmation) GCMS->NMR Isomer Ambiguity HPLC->NMR Purity Verification

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample properties and data requirements.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Gold Standard for Identification Mechanism: Electron Ionization (EI) at 70 eV.

GC-MS is the preferred method for 4-MPA due to its volatility and distinct fragmentation pattern. The molecule undergoes a predictable alpha-cleavage at the benzylic position, yielding a highly stable cation.

Experimental Protocol (Validated)
  • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: Splitless (1 µL), 250°C.

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, EI mode (70 eV).

Data Analysis & Causality

The mass spectrum of 4-MPA is characterized by a base peak at m/z 121 .[1]

  • m/z 164 (Molecular Ion): Visible but often lower intensity (10-40%).

  • m/z 121 (Base Peak): This ion is formed by the cleavage of the C-C bond between the carbonyl carbon and the benzylic carbon. The resulting 4-methoxybenzyl cation is resonance-stabilized by the aromatic ring and the methoxy group.

  • m/z 135: Occasionally observed, resulting from alternative fragmentation pathways involving the loss of the formyl radical or rearrangements, but m/z 121 remains diagnostic.

Fragmentation Parent 4-MPA (Molecular Ion) [C10H12O2]+ m/z 164 Transition Alpha-Cleavage Parent->Transition Fragment1 Methoxybenzyl Cation [C8H9O]+ m/z 121 (Base Peak) Transition->Fragment1 Ionization Fragment2 Acetyl Radical [C2H3O]• (Neutral Loss) Transition->Fragment2 Loss

Figure 2: Mechanistic pathway of Electron Ionization (EI) fragmentation for 4-MPA, highlighting the formation of the diagnostic m/z 121 ion.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Status: Preferred for Quantification and Impurity Profiling Mechanism: Reversed-Phase Partition Chromatography.

While GC-MS provides structural ID, HPLC is superior for quantifying 4-MPA in complex mixtures where thermal degradation of impurities might occur in a GC inlet.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (to suppress ionization of acidic impurities).

    • B: Acetonitrile.[2]

  • Gradient: 20% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) or UV.

Detection Logic

Aromatic ketones like 4-MPA exhibit strong UV absorption due to


 transitions.
  • Primary Wavelength: 275 nm (Characteristic of the anisole/ketone chromophore).

  • Secondary Wavelength: 225 nm (Higher sensitivity, lower specificity).

Note on Isomers: HPLC is often more effective than GC at separating 4-MPA from its regioisomers (2-methoxy and 3-methoxyphenylacetone) due to subtle differences in polarity and interaction with the C18 stationary phase.

Technique 3: Spectroscopic Confirmation (NMR & FTIR)

Status: Required for Absolute Structural Elucidation (Isomer Differentiation).

When a reference standard is unavailable, or when distinguishing between positional isomers (ortho/meta/para), NMR is the only self-validating method.

Nuclear Magnetic Resonance (NMR) Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.14 (s, 3H, -CH 
      
      
      
      , methyl ketone).
    • 
       3.64 (s, 2H, -CH 
      
      
      
      -, benzylic methylene).
    • 
       3.80 (s, 3H, -OCH 
      
      
      
      , methoxy).[3]
    • 
       6.88 (d, 2H, Ar-H , ortho to OMe).
      
    • 
       7.12 (d, 2H, Ar-H , meta to OMe).
      
    • Interpretation: The distinct singlets at 3.64 and 2.14 differentiate the acetone side chain from isomeric esters or aldehydes.

Fourier Transform Infrared Spectroscopy (FTIR)
  • Carbonyl Stretch (C=O): Strong band at 1710–1715 cm

    
     .[4]
    
  • Ether Stretch (C-O-C): Strong bands at 1250 cm

    
      and 1030 cm
    
    
    
    .
  • Aromatic Ring: Peaks at 1510 cm

    
     and 1610 cm
    
    
    
    .
Comparative Performance Guide

The following table summarizes the operational parameters for each technique to aid in method selection.

FeatureGC-MS (EI)HPLC-UVNMR (

H)
Primary Use Forensic ID, UnknownsRoutine QC, PurityStructural Proof
Limit of Detection High (~1-10 ng/mL)Moderate (~50-100 ng/mL)Low (mg quantities)
Sample Prep Dilution (e.g., MeOH)Filtration + DilutionDissolution (CDCl

)
Key Marker m/z 121 (Base Peak)RT + UV

275nm

3.64 ppm (s)
Throughput High (10-20 min)Medium (15-30 min)Low (Single sample)
Cost per Run LowMedium (Solvents)High (Instrument time)
References
  • United Nations Office on Drugs and Crime (UNODC). (2021).[5] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. (Note: Methodologies for phenylacetone derivatives are extrapolated from standard precursor protocols). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. (Source for m/z 121/164 confirmation). [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Methoxyphenylacetone (4-MPA)

[1]

Executive Summary & Regulatory Context[2][3][4][5]

4-Methoxyphenylacetone (CAS: 122-84-9) occupies a unique position in the laboratory inventory.[1][2] While widely used as an intermediate in the synthesis of pharmaceuticals and fragrances, it is chemically structurally significant as a direct precursor to 4-Methoxyamphetamine (PMA) and 4-Methoxymethamphetamine (PMMA) .

The "Compliance vs. Stewardship" Distinction

Unlike Phenylacetone (P2P), 4-MPA is not currently designated as a List I Chemical by the U.S. Drug Enforcement Administration (DEA) [1, 2].[1] However, due to its potential for illicit diversion, strict stewardship is mandatory .[1]

  • Regulatory Status: Non-List I / Non-List II (USA).[1]

  • Security Protocol: Treat with "List I equivalent" security. Maintain strict chain-of-custody documentation during disposal to prevent diversion.[1]

  • Disposal Goal: Complete thermal destruction (incineration) to eliminate any potential for recovery or misuse.[1]

Chemical Safety & Waste Characterization

Before disposal, you must characterize the waste stream.[1] 4-MPA is an organic ketone with a high flash point, which affects its RCRA classification.[1]

Physical Properties Relevant to Disposal
PropertyValueImpact on Disposal
Flash Point ~101°C (214°F) [3]Above 60°C : Does not meet RCRA D001 (Ignitable) criteria if pure.[1]
Water Solubility Low / NegligibleDo NOT dispose of via sink/drain.[1]
Reactivity StableIncompatible with strong oxidizers.[1]
RCRA Status Non-HazardousSee "Waste Stream Logic" below.[1]
Waste Stream Logic (The "Mixture Rule")

While pure 4-MPA is technically non-hazardous under RCRA (no P/U list code, FP > 60°C), it is rarely disposed of in its neat form.[1]

  • Scenario A: Pure / Expired Reagent:

    • Classification: Non-RCRA Regulated Chemical Waste.[1]

    • Action: Incinerate.[1]

  • Scenario B: Reaction Mixture (e.g., with Methanol/Acetone):

    • Classification:D001 (Ignitable) due to the solvent carrier.[1]

    • Action: Incinerate as Hazardous Waste.[1]

Pre-Disposal Handling & Segregation

Core Directive: Never mix 4-MPA waste with oxidizers (e.g., nitric acid, peroxides) or halogenated solvents unless necessary, as halogens increase incineration costs.

Segregation Decision Tree

The following workflow illustrates how to categorize 4-MPA waste streams for optimal disposal.

GStart4-MPA Waste GeneratedIsMixedIs it mixed with solvents?Start->IsMixedCheckSolventIdentify Solvent TypeIsMixed->CheckSolventYesPurePure / Neat SubstanceIsMixed->PureNoFlammableFlammable Solvents(Methanol, Acetone)CheckSolvent->FlammableHalogenatedHalogenated Solvents(DCM, Chloroform)CheckSolvent->HalogenatedD001RCRA D001(Ignitable Waste)Flammable->D001F_ListRCRA F-List(Halogenated Waste)Halogenated->F_ListNonHazNon-RCRA Regulated(Tag for Incineration)Pure->NonHazIncinerationFINAL DISPOSAL:High-Temp IncinerationD001->IncinerationF_List->IncinerationNonHaz->Incineration

Figure 1: Waste segregation logic ensuring correct RCRA coding while routing all streams to incineration.

Step-by-Step Disposal Protocol

This protocol ensures safety and "cradle-to-grave" tracking.[1]

Phase 1: Containerization[1]
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container with a screw-top lid.[1] Ensure the lid has a chemically resistant liner (PTFE).[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

  • Secondary Containment: Place the primary container into a secondary tray during transfer to capture drips.

Phase 2: Labeling

Even if the waste is technically "Non-RCRA," do not label it merely as "Trash."

  • Label Text: "Non-Regulated Chemical Waste - For Incineration Only."[1]

  • Constituents: Explicitly list "this compound" and its approximate percentage.

  • Hazard Warning: Add a "Combustible" sticker if the flash point is near 60-93°C, or "Irritant" based on SDS [3].

Phase 3: Documentation & Hand-off
  • Inventory Adjustment: Immediately deduct the disposed amount from your lab's chemical inventory system.[1] This is critical for audit trails.

  • Vendor Profile: Ensure your waste vendor (e.g., Veolia, Clean Harbors) has an approved profile for this specific stream.[1]

  • Manifesting:

    • If Pure : Use a Non-Hazardous Waste Manifest.[1]

    • If Mixed (D001) : Use a Uniform Hazardous Waste Manifest.[1]

Emergency Spill Response Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release and minimize vapor exposure.

Spill Response Workflow

SpillAlert1. ALERTNotify personnelEvacuate areaPPE2. PPENitrile glovesGogglesLab CoatAlert->PPEContain3. CONTAINUse absorbent socksto block drainsPPE->ContainAbsorb4. ABSORBUse Vermiculite orClay AbsorbentContain->AbsorbCollect5. COLLECTScoop intoWaste ContainerAbsorb->CollectDecon6. DECONWash surface withsoap & waterCollect->Decon

Figure 2: Immediate response steps for 4-MPA spills. Note: Do not use combustible materials (sawdust) for absorption.[1]

Critical Note on Absorbents: Use inert clay (vermiculite) or sand.[1] Do not use paper towels or sawdust for large spills, as this increases the fire load for a combustible liquid [4].[1]

References

  • Drug Enforcement Administration (DEA). List I and List II Chemicals.[1][3] Diversion Control Division.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (Ignitability D001).[1] Available at: [Link][1]

Personal protective equipment for handling 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Risk Profile

Handling 4-Methoxyphenylacetone (4-MPA) requires a dual-focus safety strategy: chemical containment and regulatory compliance . As an aromatic ketone precursor, it presents specific permeation risks to standard laboratory polymers and poses acute irritation hazards to mucous membranes. Furthermore, its status as a controlled precursor in many jurisdictions (e.g., DEA List I) necessitates strict inventory logging alongside physical safety measures.

This guide moves beyond generic safety advice, providing a validated protocol for researchers requiring high-integrity containment.

Part 1: Chemical & Hazard Intelligence

Effective PPE selection begins with understanding the enemy. 4-MPA is not merely an irritant; it is a lipophilic organic liquid that can rapidly penetrate compromised skin barriers.

Table 1: Technical Hazard Specifications
ParameterSpecificationOperational Implication
CAS Number 122-84-9Verification ID for inventory logging.
Physical State Liquid (Pale Yellow)High mobility; spill containment is critical.
Flash Point ~102°C - 135°C (Closed Cup)Combustible. Grounding required for bulk transfer.
GHS Classification Acute Tox. 4 (Oral/Dermal)Systemic Toxicity: Absorption through skin is a primary vector.
Target Organs Respiratory Tract, Eyes, SkinIrritation: Vapors trigger immediate mucous membrane inflammation.
Solubility Organic Solvents (High), Water (Low)Decon: Water alone is ineffective; soap/surfactant or solvent required.

Expert Insight: The "Ketone Effect" Standard laboratory nitrile gloves often degrade rapidly when exposed to ketones. While 4-MPA is less aggressive than Acetone or MEK, it will swell and permeate standard 4-mil nitrile gloves upon prolonged contact. Do not rely on single-layer thin nitrile for immersion tasks.

Part 2: The PPE Firewall (Protective Matrix)

This section details the specific equipment required to create a self-validating safety system.

Hand Protection Strategy
  • Routine Handling (Splash Risk Only):

    • Material: High-Grade Nitrile (Minimum 0.11 mm / 5 mil).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier.

    • Change Frequency: Immediately upon splash contact or every 60 minutes of use.

  • Bulk Handling / Spill Cleanup (Immersion Risk):

    • Material: Laminate Film (e.g., Silver Shield / 4H) or Butyl Rubber.

    • Why: Laminates offer >4 hour breakthrough times for ketones and aromatics, whereas nitrile may fail in <15 minutes under saturation.

Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup (If hood work is compromised):

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the liquid splash trajectory risk.

Logic Flow: PPE Selection

PPE_Selection Start Task Assessment Volume Volume > 100mL OR Spill Cleanup? Start->Volume Routine Routine Synthesis / Small Scale Volume->Routine No HighRisk High Risk / Bulk Transfer Volume->HighRisk Yes RoutinePPE PPE: Double Nitrile Gloves + Lab Coat + Goggles (In Fume Hood) Routine->RoutinePPE HighRiskPPE PPE: Laminate (Silver Shield) Liner + Outer Nitrile + Apron + Face Shield HighRisk->HighRiskPPE caption Figure 1: Decision Logic for PPE Selection based on exposure potential.

Part 3: Operational Handling Protocol

This protocol ensures scientific integrity by preventing cross-contamination while maximizing safety.

Step 1: Pre-Operational Setup
  • Verify Ventilation: Check the fume hood monitor. Ensure the sash is at the working height.

  • Prepare Decon Station: Place a tray with absorbent pads and a wash bottle containing 5% aqueous surfactant (soap water) or Isopropanol inside the hood.

  • Donning Sequence: Lab Coat

    
     Inner Glove 
    
    
    
    Goggles
    
    
    Outer Glove.
Step 2: Transfer & Weighing
  • The "Drop" Hazard: 4-MPA has high surface tension. When pipetting, it may drip.

  • Technique: Always use a "catch tray" or secondary containment under the balance and transfer vessel.

  • Syringe Transfer: For volumes <20mL, use glass syringes with Luer-lock needles to prevent plunger swelling (common with plastic syringes exposed to ketones).

Step 3: Post-Work Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks/bottles with an Isopropanol-dampened tissue before removing them from the hood.

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out)

      
       Dispose in HazWaste.
      
    • Inspect Inner Gloves for yellow staining (indicates permeation).

    • Remove Goggles

      
       Remove Lab Coat 
      
      
      
      Remove Inner Gloves.
    • Wash Hands: Soap and water for 60 seconds.

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a breach, immediate action prevents systemic exposure.[1]

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 50 mL (Inside Hood) Assess->Minor Major > 50 mL (Or Outside Hood) Assess->Major ActionMinor 1. Absorb with Pads 2. Wipe with Solvent 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Secure Perimeter 3. Call EHS / HazMat Major->ActionMajor caption Figure 2: Escalation protocol for 4-MPA spills.

Waste Disposal (RCRA Compliance)
  • Classification: 4-MPA waste must be segregated as Hazardous Organic Waste (Ketones) .

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) as this can trigger exothermic reactions.

  • Container: Use High-Density Polyethylene (HDPE) or Glass waste containers.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 69408, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.